molecular formula C12H24N2O2 B1670487 Dicyclohexylamine nitrite CAS No. 3129-91-7

Dicyclohexylamine nitrite

Cat. No.: B1670487
CAS No.: 3129-91-7
M. Wt: 228.33 g/mol
InChI Key: ZFAKTZXUUNBLEB-UHFFFAOYSA-N
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Description

Dicyclohexylammonium nitrite appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;nitrous acid
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InChI

InChI=1S/C12H23N.HNO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1-3/h11-13H,1-10H2;(H,2,3)
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InChI Key

ZFAKTZXUUNBLEB-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)NC2CCCCC2.N(=O)O
Source PubChem
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Molecular Formula

C12H24N.NO2, C12H24N2O2
Record name DICYCLOHEXYLAMMONIUM NITRITE
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Molecular Weight

228.33 g/mol
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Physical Description

Dicyclohexylammonium nitrite appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., White to light-colored solid; [CAMEO] Beige powder; [Sigma-Aldrich MSDS]
Record name DICYCLOHEXYLAMMONIUM NITRITE
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Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
Record name DICYCLOHEXYLAMMONIUM NITRITE
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CAS No.

3129-91-7
Record name DICYCLOHEXYLAMMONIUM NITRITE
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Foundational & Exploratory

"Dicyclohexylamine nitrite" CAS number 3129-91-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dicyclohexylamine Nitrite (CAS 3129-91-7)

Foreword

This compound, often abbreviated as DICHAN, stands as a significant compound in the field of materials preservation, primarily recognized for its role as a volatile corrosion inhibitor (VCI). Its unique property of sublimating at ambient temperatures allows it to protect metallic surfaces within enclosed spaces without direct application. This guide provides a comprehensive technical overview for researchers, chemists, and materials scientists, delving into its chemical properties, synthesis, mechanism of action, applications, and toxicological profile. By synthesizing data from established literature and safety data sheets, this document aims to be an authoritative resource for professionals working with or investigating this compound.

Chemical Identity and Physicochemical Properties

This compound is an organic salt formed from the secondary amine dicyclohexylamine and nitrous acid.[1][2] Its utility is deeply rooted in its specific physical and chemical characteristics.

Chemical Profile
  • Chemical Name: this compound[3]

  • Synonyms: Dicyclohexylammonium nitrite, VPI 260, Dichan[1][4][5]

  • CAS Number: 3129-91-7[5]

  • Molecular Formula: (C₆H₁₁)₂NH · HNO₂ or C₁₂H₂₄N₂O₂[2]

  • Molecular Weight: 228.33 g/mol [1][2]

  • Chemical Structure: DOT Script for Chemical Structure

    Caption: Dicyclohexylamine Cation and Nitrite Anion Structure.

Physicochemical Data

The compound is a white to off-white crystalline solid.[5][6] Its key properties, which are fundamental to its function as a VCI, are summarized below.

PropertyValueSource(s)
Appearance White to light-colored crystalline solid[1][5][7]
Melting Point 182-183 °C (decomposes)[5][6]
Vapor Pressure 0.00013 mm Hg at 21 °C[5]
Solubility Moderately soluble in water; very soluble in methanol; practically insoluble in hydrocarbons.[1][4]
pH (Aqueous Solution) ~7.2[4]
UN Number 2687[6][8]
Hazard Class 4.1 (Flammable Solid)[6][8]

Synthesis and Manufacturing

The primary synthesis of this compound involves an acid-base reaction followed by metathesis. The amine acts as the base, and a source of nitrous acid provides the counter-ion.

General Synthesis Pathway

This compound is typically synthesized through the reaction of dicyclohexylamine with nitrous acid.[2] A common industrial method involves reacting dicyclohexylamine with a stable acid (like phosphoric acid) to form a soluble salt, followed by the addition of an alkali metal nitrite (e.g., sodium nitrite) to precipitate the desired this compound.[9]

DOT Script for Synthesis Reaction

Synthesis DCHA Dicyclohexylamine ((C₆H₁₁)₂NH) Intermediate bis-(Dicyclohexylamine) monohydrogenphosphate (Soluble Intermediate) DCHA->Intermediate H3PO4 Phosphoric Acid (H₃PO₄) H3PO4->Intermediate NaNO2 Sodium Nitrite (NaNO₂) Product This compound ((C₆H₁₁)₂NH·HNO₂) (Precipitate) NaNO2->Product Byproduct Sodium Phosphate (Aqueous) NaNO2->Byproduct Intermediate->Product

Caption: Synthesis pathway via phosphoric acid intermediate.

Experimental Protocol: Patented Synthesis Method

This protocol is adapted from a patented method which offers high yields and purity by avoiding contamination from sulfate or chloride ions.[9]

Objective: To synthesize this compound with high purity.

Materials:

  • Dicyclohexylamine (2.1 moles)

  • Phosphoric acid (1 mole)

  • Sodium nitrite (2 moles)

  • Deionized water

Procedure:

  • Preparation of Amine Phosphate Solution: In a suitable reaction vessel equipped with constant stirring, dissolve 2.1 moles of dicyclohexylamine and 1 mole of phosphoric acid in deionized water at 20°C. Adjust the water volume to achieve an overall solids concentration of approximately 25-40%. This forms the highly soluble bis-(dicyclohexylamine) monohydrogenphosphate intermediate.[9]

  • Precipitation: While maintaining constant stirring, slowly add 2 moles of sodium nitrite to the solution. The addition will cause the immediate precipitation of this compound, forming a slurry.[9]

  • Recovery: Recover the crude product by filtering the slurry. Dry the collected solid. The crude product obtained is typically 96% pure this compound.[9]

  • Purification (Optional): For higher purity, wash the crude product with approximately twice its weight of water at room temperature.

  • Final Step: Filter the washed product and dry it. This final product can achieve 99% purity with a yield of 95%.[9]

Self-Validation: The use of phosphoric acid is a key experimental choice. Unlike sulfuric or hydrochloric acids, it forms a highly water-soluble amine salt, allowing the reaction to proceed efficiently at room temperature without heating and cooling cycles.[9] Furthermore, any residual phosphate ions are not detrimental to the final product's performance as a corrosion inhibitor.[9]

Mechanism of Action as a Volatile Corrosion Inhibitor (VCI)

The efficacy of this compound lies in its ability to transition into the vapor phase and protect metal surfaces remotely. This mechanism is a multi-step process.[4]

  • Vaporization: The compound possesses a low but significant vapor pressure at ambient temperatures, allowing it to slowly sublimate from its solid form (e.g., from an impregnated paper).[4][5]

  • Transport: The inhibitor vapor diffuses and is transported by convection throughout the enclosed space, eventually reaching all exposed metal surfaces.[4]

  • Surface Interaction: The vapor condenses on the metal surface or dissolves in any existing film of moisture.[4][10]

  • Hydrolysis and Inhibition: In the presence of moisture, the salt hydrolyzes, liberating nitrite ions (NO₂⁻).[10] These nitrite ions are powerful oxidizing anions that act as passivating inhibitors, particularly for steel. They facilitate the formation of a stable, thin oxide layer (e.g., γ-Fe₂O₃) on the steel surface, which prevents further corrosive attack.[4][10][11]

DOT Script for VCI Mechanism

VCIMechanism cluster_package Enclosed Package VCI_Source VCI Source (e.g., Impregnated Paper) Vaporization 1. Vaporization (Sublimation) VCI_Source->Vaporization Transport 2. Vapor Transport (Diffusion & Convection) Vaporization->Transport Condensation 3. Condensation on Surface & Dissolution in Moisture Transport->Condensation Inhibition 4. Hydrolysis & Nitrite Ion Release Passivation Layer Formation Condensation->Inhibition Metal Metal Surface (Steel) Inhibition->Metal Protection

Caption: Workflow of Volatile Corrosion Inhibition.

Substrate Specificity

While highly effective for steel, this compound's performance on other metals varies. Potentiodynamic polarization studies show it acts as an anodic inhibitor for mild steel.[11][12] However, for zinc, it can act as a corrosion accelerator. This is attributed to a surface chelation reaction between the inhibitor and zinc, which forms a soluble complex, thereby promoting dissolution instead of passivation.[12][13] Therefore, compatibility testing is essential when non-ferrous metals are present.[10]

Applications

The unique properties of this compound define its applications, primarily in the prevention of atmospheric corrosion.

  • Volatile Corrosion Inhibitor (VCI): Its main commercial application is in protective packaging for steel articles. It is commonly used to coat paper or cardboard, which is then used as wrapping or packaging material (often called VPI paper).[4][5] This method protects steel parts from rust caused by moisture within a package without needing to directly coat the metal with oils or greases.[4]

  • Organic Synthesis: It also serves as an intermediate in the synthesis of other complex organic molecules for sectors like pharmaceuticals and agrochemicals.[2][14]

Analytical Methodologies

The concentration and quantity of this compound are typically determined by analyzing its nitrite content.

Protocol: Colorimetric Determination of Nitrite

This method is based on the well-established Shinn modification of the Griess assay, which produces a stable, intensely colored azo dye.[4]

Objective: To quantify the concentration of this compound in a sample.

Principle: In an acidified solution, the nitrite ion reacts with a primary aromatic amine (sulfanilamide) to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)-ethylenediamine to form a colored azo compound, the absorbance of which is measured spectrophotometrically.

Materials:

  • Sample containing this compound

  • Sulfanilamide solution

  • N-(1-naphthyl)-ethylenediamine dihydrochloride (NED) solution

  • Hydrochloric acid (HCl)

  • Sodium nitrite standard solution

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare an aqueous solution of the sample to be analyzed. If the sample is a coated paper, an aqueous extraction must be performed.

  • Standard Curve: Prepare a series of calibration standards of known sodium nitrite concentrations.

  • Diazotization: To an aliquot of the sample solution (and each standard), add the sulfanilamide solution in an acidic medium (HCl). Allow the reaction to proceed for 2-5 minutes. This step should be performed away from direct sunlight.

  • Coupling Reaction: Add the NED solution to the mixture. A magenta color will develop immediately.

  • Measurement: After allowing the color to stabilize (typically 10-20 minutes), measure the absorbance of the solution at the wavelength of maximum absorption (around 540 nm) using a spectrophotometer.

  • Quantification: Plot the absorbance of the standards versus their concentrations to create a standard curve. Use the absorbance of the sample to determine its nitrite concentration from the curve. The concentration of this compound can then be calculated based on the stoichiometry.

Trustworthiness: This self-validating system relies on a well-documented and highly specific chemical reaction. The use of a standard curve prepared with a primary standard (sodium nitrite) ensures the accuracy and traceability of the measurement.

Toxicological Profile and Safety

This compound is classified as a hazardous substance and requires careful handling.[3]

Acute Toxicity and Health Hazards

The compound is harmful if swallowed or inhaled.[3] Its toxicity is comparable to that of sodium nitrite.[4]

RouteSpeciesValueSource(s)
Oral LD₅₀ Rat565 mg/kg[3]
Oral LD₅₀ Mouse80 mg/kg[3]
Subcutaneous LD₅₀ Mouse220 mg/kg[3]
  • Methemoglobinemia: A primary toxic effect is the formation of methemoglobin, where the nitrite ion oxidizes iron in hemoglobin, inhibiting oxygen transport and leading to cyanosis.[3][15]

  • Carcinogenicity: The compound itself is not classified as a carcinogen, but it is considered an "experimental equivocal tumorigenic agent".[3][16] This is because under certain conditions (e.g., in the presence of secondary amines and acidic pH), it can lead to the formation of N-nitrosodicyclohexylamine (N-NO-DCHA), a nitrosamine.[16] Nitrosamines as a class are known for their carcinogenic potential. Studies have shown N-NO-DCHA to be weakly genotoxic in vitro.[16]

  • Other Effects: Ingestion or inhalation can lead to vasodilation, decreased blood pressure, headaches, convulsions, and respiratory distress.[1][3][15] It is also a skin and eye irritant.[1][5]

Handling and Safety

Given its hazards, strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, suitable gloves, and respiratory protection (particulate respirator).[3][17]

  • Handling: Handle in a well-ventilated area or under a fume hood.[18] Avoid generating dust. Keep away from heat, sparks, and open flames, as it is a flammable solid.[7] Ground and bond containers and receiving equipment to prevent static discharge.[18]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3]

  • First Aid: In case of inhalation, move the person to fresh air. If swallowed, seek immediate medical attention. For skin contact, flush with running water. For eye contact, wash out immediately with fresh running water.[3]

Regulatory Information
  • FDA: this compound is listed in the FDA's inventory of food contact substances, indicating its potential use in applications where it may come into indirect contact with food, such as in packaging materials.[19]

  • EU Regulations: While not directly used as a food additive, its nitrite component is relevant to broader regulations on nitrites and nitrates in food (e.g., Commission Regulation (EU) 2023/2108), which aim to limit exposure due to the risk of nitrosamine formation.[20][21]

Conclusion

This compound (CAS 3129-91-7) is a highly effective volatile corrosion inhibitor for steel, with a well-understood mechanism based on vapor-phase transport and nitrite-induced passivation. Its synthesis is straightforward, and established analytical methods allow for reliable quantification. However, its utility is tempered by significant toxicological concerns, including acute toxicity, the potential for methemoglobinemia, and the risk of forming carcinogenic nitrosamines. Professionals in research and industry must balance its performance benefits with stringent safety and handling protocols to ensure its responsible use.

References

  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294.

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound Material Safety Data Sheet.

  • Museum of Fine Arts, Boston. (2022). Dicyclohexyl amine nitrite. CAMEO.

  • Davis, J. R. (Ed.). (2000). Corrosion Inhibitors. In Corrosion: Understanding the Basics. ASM International.

  • Haz-Map. (n.d.). This compound. Hazardous Agents.

  • National Center for Biotechnology Information. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). PubChem Compound Database.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite.

  • Lab Pro Inc. (n.d.). This compound, 25G.

  • MarChem. (n.d.). This compound(DCHA).

  • U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR.

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound.

  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 36(4), 279-284.

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: dicyclohexylammonium nitrite.

  • Vera, J., et al. (2018). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. International Journal of Electrochemical Science, 13, 783-797.

  • ResearchGate. (n.d.). Use of this compound in inhibition of coupled zinc and steel.

  • Sigma-Aldrich. (n.d.). This compound 97%.

  • University of Manchester. (n.d.). Use of this compound in inhibition of coupled zinc and steel. Research Explorer.

  • ChemicalBook. (n.d.). This compound Product Description.

  • Jones, P. R. (1951). U.S. Patent No. 2,544,245. Washington, DC: U.S. Patent and Trademark Office.

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: dicyclohexylammonium nitrite.

  • Westphal, G. A., et al. (2001). Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. Archives of Toxicology, 75(3), 176-181.

  • Wachter, A. (1956). U.S. Patent No. 2,767,178. Washington, DC: U.S. Patent and Trademark Office.

  • Glass, A. (1956). Synthesis of Dicyclohexylammonium-1-1'-C14 Nitrite. The Journal of Organic Chemistry, 21(9), 1026–1027.

  • National Oceanic and Atmospheric Administration. (n.d.). DICYCLOHEXYLAMMONIUM NITRITE. CAMEO Chemicals.

  • Wikipedia. (n.d.). Dicyclohexylamine.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). Sa03 and LTD/2087: Sa05 Director NICNAS.

  • National Oceanic and Atmospheric Administration. (n.d.). dicyclohexylammonium nitrite - Report. CAMEO Chemicals.

  • MDPI. (2023). Clean-Label Strategies for the Replacement of Nitrite, Ascorbate, and Phosphate in Meat Products: A Review.

  • Garuda Chemicals. (n.d.). This compound.

  • Mérieux NutriSciences. (2023). EU set New Reduced Limits for the Use of Nitrites and Nitrates as Food Additives.

  • EUR-Lex. (2023). Commission Regulation (EU) 2023/2108.

Sources

An In-Depth Technical Guide to Dicyclohexylamine Nitrite (DCHN)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dicyclohexylamine Nitrite (DCHN), a versatile chemical compound with significant applications ranging from industrial corrosion inhibition to its role as an intermediate in organic synthesis. We will delve into its core molecular properties, synthesis methodologies, mechanisms of action, and critical safety protocols, offering field-proven insights grounded in authoritative data.

Section 1: Core Molecular and Physical Properties

This compound, also known as dicyclohexylammonium nitrite, is an organic ammonium salt. Its chemical identity is defined by the ionic pairing of a dicyclohexylammonium cation with a nitrite anion. This structure is fundamental to its chemical behavior and applications.

The molecular and physical properties of DCHN are summarized below:

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂O₂; (C₆H₁₁)₂NH · HNO₂[1][2]
Molecular Weight 228.33 g/mol [1][2][3]
CAS Number 3129-91-7[3][4]
Appearance White to off-white crystalline solid/powder[1][3][5][6]
Melting Point 182-183 °C (with decomposition)[3][5]
Solubility Insoluble to slightly soluble in water (3.9% at 25°C)[1][6][7]
Vapor Pressure 0.00016 mm Hg at 24°C (75°F)[6][8]
IUPAC Name N-cyclohexylcyclohexanamine;nitrous acid[1]

DCHN is recognized as a white to light-colored crystalline solid.[1] While generally described as insoluble in water, quantitative data indicates a slight solubility of up to 3.9% at 25°C.[1][6] This limited solubility is a key factor in some of its applications, particularly in aqueous environments.

Synthesis_Workflow DCHA Dicyclohexylamine ((C₆H₁₁)₂NH) Intermediate Dicyclohexylammonium Phosphate Solution DCHA->Intermediate Acid Phosphoric Acid (H₃PO₄) Acid->Intermediate Precipitate DCHN Precipitation (Slurry) Intermediate->Precipitate Nitrite Sodium Nitrite (NaNO₂) Nitrite->Precipitate Filter Filtration & Washing Precipitate->Filter Dry Vacuum Drying Filter->Dry Product Pure DCHN Product Dry->Product

Caption: Generalized workflow for the synthesis of DCHN.

Section 3: Key Applications and Mechanisms of Action

DCHN's unique properties, particularly its slight volatility at ambient temperatures, make it highly effective in specialized applications.

Volatile Corrosion Inhibition (VCI)

The most prominent application of DCHN is as a Volatile Corrosion Inhibitor (VCI), especially for the protection of packaged steel articles. [9]The mechanism relies on the compound's ability to slowly vaporize within an enclosed space.

Mechanism of Action:

  • Vaporization: DCHN, often coated onto paper or other packaging materials, slowly sublimates, releasing inhibitor molecules into the package atmosphere. [9]2. Vapor Transport: The inhibitor vapor diffuses and is transported by convection throughout the enclosed space, reaching all metal surfaces, including intricate or hard-to-reach areas. [9]3. Condensation & Protection: The vapor either condenses directly onto the metal surface or dissolves in any moisture film present. [9]The nitrite ions then act as anodic inhibitors, passivating the steel surface and preventing the electrochemical reactions that cause corrosion. This makes it a powerful tool for protecting metals from atmospheric moisture. [9]DCHN is also noted to have a protective effect on aluminum and can prevent the tarnishing of silver. [8]

VCI_Mechanism Source DCHN Source (e.g., VCI Paper) Vapor DCHN Vapor Source->Vapor Sublimation Transport Vapor Transport (Diffusion & Convection) Vapor->Transport Metal Steel Surface Transport->Metal Condensation Film Protective Nitrite Film Metal->Film Adsorption Corrosion Corrosion Prevented Film->Corrosion

Caption: Mechanism of Volatile Corrosion Inhibition by DCHN.

Role in Organic Synthesis

Beyond corrosion inhibition, DCHN serves as a valuable intermediate in organic synthesis. [2][10]It is used in the production of a variety of materials, including:

  • Dye intermediates

  • Rubber vulcanization accelerators

  • Insecticides and agrochemicals

  • Catalysts and preservatives

  • Fuel antioxidant additives [10] Its utility stems from the reactivity of its component ions, which can be leveraged in various synthetic pathways. [2]

Section 4: Safety, Handling, and Toxicology

DCHN is classified as a hazardous substance and requires careful handling to mitigate risks. It is a flammable solid that is harmful if swallowed or inhaled. [3][5][11]

Safety Data Value Source(s)
GHS Hazard Statements H228 (Flammable solid), H302 (Harmful if swallowed), H332 (Harmful if inhaled) [5][12]
Oral LD50 (rat) 565 mg/kg [5]
Oral LD50 (mouse) 80 mg/kg [5]
UN Number 2687 [3]

| Transport Hazard Class | 4.1 (Flammable Solid) | [3]|

Protocol: Safe Handling and Storage

Adherence to a strict safety protocol is mandatory when working with DCHN.

  • Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [11][13]For operations that may generate dust, a NIOSH-approved respirator is required. [12][13]2. Ventilation: All handling must occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or fumes. [12][13]3. Ignition Source Control: DCHN is a flammable solid. [5]Keep it away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. Ground and bond containers during transfer to prevent static discharge. [11][12]4. Handling: Avoid all personal contact. [5]Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [11][12]5. Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. [5][13]Keep containers tightly closed. [11]6. Spill Response: In case of a spill, eliminate all ignition sources. [7]Do not touch or walk through the spilled material. With a clean shovel, place the material into a clean, dry, covered container for disposal. [7][12]

Toxicological Profile

The primary toxicological concern associated with DCHN, like other nitrites, is its ability to cause methemoglobinemia. [5]Ingested or absorbed nitrites can oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen. This leads to a form of oxygen starvation (anoxia), with cyanosis (bluish skin color) being a key clinical sign. [5]Ingestion may also lead to vasodilation (widening of blood vessels), decreased blood pressure, headaches, and, in severe cases, coma or convulsions. [1][5]

Section 5: Conclusion

This compound is a compound of significant industrial and scientific interest. Its molecular structure gives rise to a unique set of physical and chemical properties, most notably its utility as a volatile corrosion inhibitor that protects metals through a sophisticated vapor-phase mechanism. While its applications in organic synthesis are broad, its handling demands a rigorous and informed approach to safety due to its flammability and toxicological profile. This guide has synthesized key technical data to provide researchers and professionals with the authoritative grounding needed to work with DCHN effectively and safely.

Section 6: References

  • PubChem. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: dicyclohexylammonium nitrite. Retrieved from [Link]

  • Jones, W. B. (1948). U.S. Patent No. 2,449,962. Google Patents. Retrieved from

  • Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]

  • Hales, J. S. (1951). U.S. Patent No. 2,544,245. Google Patents. Retrieved from

  • Wachter, A., & Skei, T. (1956). U.S. Patent No. 2,767,178. Google Patents. Retrieved from

  • Glass, A. (1956). Synthesis of Dicyclohexylammonium-1-1'-C14 Nitrite. The Journal of Organic Chemistry, 21(9), 1026–1027. Retrieved from [Link]

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Dicyclohexylamine Nitrite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed examination of the physical and chemical properties of dicyclohexylamine nitrite. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for various applications, from its role as a corrosion inhibitor to its potential as a chemical intermediate.

Core Introduction: Understanding this compound

This compound (DICHAN) is an organic salt with the chemical formula C₁₂H₂₄N₂O₂.[1] It is a white to yellowish crystalline powder that has found significant use as a vapor-phase corrosion inhibitor (VCI).[2] Its ability to sublime at ambient temperatures allows it to protect metallic surfaces in enclosed spaces without direct application.[3][4] The vapor condenses on the metal surface, forming a protective layer that inhibits corrosion.[3][5]

Physicochemical Characteristics

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application and for predicting its behavior in various chemical and physical systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂O₂[1][6][7]
Molecular Weight 228.33 g/mol [1]
Appearance White to light-colored crystalline solid/powder[1][2][8]
Melting Point 182-183 °C (decomposes)[2][8]
Boiling Point 256.1 °C at 760 mmHg[9]
Vapor Pressure 3.3 mmHg at 25 °C[9]
Solubility in Water 10 to 50 mg/mL at 23 °C[1][10]
CAS Number 3129-91-7[1][11]

Molecular Structure and Corrosion Inhibition Mechanism

This compound is the salt formed from the secondary amine, dicyclohexylamine, and nitrous acid. Its effectiveness as a VCI stems from the synergistic action of its constituent ions upon hydrolysis.

molecular_structure cluster_cation Dicyclohexylammonium Cation cluster_anion Nitrite Anion N N⁺H₂ C1 C₆H₁₁ N->C1 C2 C₆H₁₁ N->C2 N_anion N N->N_anion Ionic Bond O1 O O1->N_anion = O2 O⁻ N_anion->O2

Caption: Chemical structure of this compound.

The mechanism of vapor-phase corrosion inhibition can be visualized as a multi-step process:

corrosion_inhibition_workflow cluster_workflow Vapor-Phase Corrosion Inhibition Workflow sublimation 1. Sublimation of DICHAN transport 2. Vapor Transport to Metal Surface sublimation->transport condensation 3. Condensation and Hydrolysis transport->condensation protection 4. Formation of Protective Film condensation->protection result Corrosion Inhibition protection->result

Caption: Workflow of this compound as a VCI.

In the presence of moisture on the metal surface, this compound hydrolyzes to release dicyclohexylamine and nitrite ions. The nitrite ions are powerful anodic inhibitors that passivate the steel surface by forming a protective oxide layer.[12] The dicyclohexylamine, being a weak base, can help to maintain an alkaline environment, further reducing the corrosion rate.[4]

Reactivity, Stability, and Safety Profile

This compound is a flammable solid and should be handled with care.[2][13] It is considered a strong oxidizing agent and may react vigorously with reducing agents.[2][5] The compound is stable under standard ambient conditions.[14]

When heated to decomposition, it emits toxic fumes of nitrous acid and nitrogen oxides.[2] It is important to avoid contact with strong acids, which can also lead to the release of toxic fumes.

From a toxicological perspective, this compound can be harmful if ingested or through skin contact, and it may cause irritation to the skin, eyes, and mucous membranes.[1][2]

Analytical Methodology: Quantification via UV-Visible Spectrophotometry

A standard and reliable method for the quantification of the nitrite content in this compound is through a colorimetric reaction involving diazotization, followed by measurement with a UV-Visible spectrophotometer.

Experimental Protocol: Nitrite Determination by Diazotization-Coupling Reaction

  • Preparation of Reagents:

    • Color Reagent: Prepare by dissolving N-(1-Naphthyl)ethylenediamine dihydrochloride and sulfanilamide in a phosphoric acid solution.

    • Nitrite Stock Solution (1000 ppm): Accurately weigh and dissolve a primary standard grade sodium nitrite in deionized water.

    • Nitrite Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 ppm).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water to obtain a solution with a nitrite concentration within the calibration range.

  • Color Development:

    • To a known volume of the sample solution and each working standard, add the color reagent.

    • Allow the solutions to stand for a specified time (e.g., 20 minutes) for the color to develop fully. The nitrite ions will diazotize the sulfanilamide, which then couples with the N-(1-Naphthyl)ethylenediamine to form a stable, colored azo dye.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the colored solutions at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the working standards against their known concentrations.

    • Determine the concentration of nitrite in the sample solution from its absorbance using the calibration curve.

    • Calculate the percentage of nitrite in the original this compound sample.

analytical_workflow cluster_workflow Analytical Workflow for Nitrite Quantification reagents 1. Prepare Reagents and Standards color_dev 3. Add Color Reagent (Diazotization-Coupling) reagents->color_dev sample_prep 2. Prepare DICHAN Sample Solution sample_prep->color_dev measurement 4. Measure Absorbance at ~540 nm color_dev->measurement analysis 5. Calculate Concentration from Calibration Curve measurement->analysis

Caption: Workflow for the quantification of nitrite.

Conclusion

This compound is a compound with a unique set of physicochemical properties that make it highly effective as a vapor-phase corrosion inhibitor. Its stability, volatility, and the inhibitive action of its nitrite component are key to its performance. A thorough understanding of its properties, reactivity, and analytical characterization is crucial for its safe handling and effective utilization in various scientific and industrial applications.

References

  • PubChem. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

  • A. Wachter, T. Skei, N. Stillman. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284-294.
  • ASM International. (n.d.). Corrosion Inhibitors. Retrieved from [Link]

  • Wachter, A., & Stillman, N. (1948). U.S. Patent No. 2,449,962. Washington, DC: U.S.
  • Chemdad. (n.d.). Dicyclohexylammonium nitrite. Retrieved from [Link]

  • Museum of Fine Arts Boston. (2022). Dicyclohexyl amine nitrite. MFA Cameo. Retrieved from [Link]

  • Bastidas, J. M., et al. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473-479.
  • Khamis, E., Oun, S. R., & Lyon, S. B. (1998). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 33(2), 133-138.

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Introduction: The Profile of a High-Performance Volatile Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Preparation of Dicyclohexylamine Nitrite

This compound (DCHN), with the chemical formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol , is a white crystalline solid that has carved a significant niche in industrial chemistry.[1][2] Primarily, it is recognized for its efficacy as a Volatile Corrosion Inhibitor (VCI), also known as a Vapor Phase Inhibitor (VPI).[2][3] This property allows it to protect metallic surfaces, particularly steel, from atmospheric corrosion without direct application.[2][4] The compound volatilizes at ambient temperatures, and its vapor migrates within an enclosed space, eventually condensing on metal surfaces and forming a thin, protective molecular layer.[2] This guide provides a detailed exploration of the chemical synthesis methodologies for this compound, focusing on the underlying principles, procedural steps, and critical safety considerations for researchers and chemical development professionals.

Core Synthesis Principles: An Acid-Base and Metathesis Approach

The synthesis of this compound is fundamentally an acid-base reaction resulting in salt formation. Dicyclohexylamine, a secondary amine, acts as the base, while nitrous acid (HNO₂) provides the acidic nitrite anion. However, nitrous acid itself is unstable. Therefore, practical synthesis routes rely on generating the nitrite ion in situ or, more commonly, employing a stable inorganic nitrite salt, such as sodium nitrite or ammonium nitrite, in a double displacement (metathesis) reaction.

The general reaction can be represented as: (C₆H₁₁)₂NH + HNO₂ → [(C₆H₁₁)₂NH₂]⁺NO₂⁻

The key to a successful and high-yield synthesis lies in controlling the reaction conditions to favor the formation of the desired dicyclohexylammonium nitrite salt, which is relatively insoluble in water, thereby facilitating its precipitation and isolation.[5][6]

Synthesis Methodologies: From Concept to Practice

Several methods for the preparation of this compound have been developed, each with distinct advantages and considerations. The evolution of these methods reflects a drive towards higher purity, improved safety, and greater efficiency.

Method 1: Metathesis via a Soluble Phosphate Intermediate (Preferred Method)

This improved method avoids the use of strong, corrosive mineral acids like sulfuric or hydrochloric acid, which were employed in earlier procedures.[7] The core of this process is the initial formation of a highly water-soluble dicyclohexylamine salt, followed by precipitation with a nitrite salt. Phosphoric acid is ideal for this purpose as it forms a readily soluble intermediate, bis(dicyclohexylamine) monohydrogenphosphate.[7]

Causality and Expertise: The choice of phosphoric acid is a critical process improvement. Unlike the sulfates or chlorides that might be formed using other acids, the resulting sodium phosphate byproduct is benign and easily separated. This method minimizes the risk of forming corrosive byproducts and avoids the potential for side reactions, such as the formation of nitrosamines, which can occur in the presence of free acid.[5][7]

Reaction Scheme:

  • 2(C₆H₁₁)₂NH + H₃PO₄ → [((C₆H₁₁)₂NH₂)₂]²⁺[HPO₄]²⁻ (aq)

  • [((C₆H₁₁)₂NH₂)₂]²⁺[HPO₄]²⁻ (aq) + 2NaNO₂ (aq) → 2[(C₆H₁₁)₂NH₂]⁺NO₂⁻ (s)↓ + Na₂HPO₄ (aq)

Experimental Workflow: Metathesis via Phosphate Intermediate

G cluster_0 Step 1: Intermediate Salt Formation cluster_1 Step 2: Precipitation cluster_2 Step 3: Isolation and Purification P1 Dissolve Dicyclohexylamine and Phosphoric Acid in Water P2 Add Sodium Nitrite Solution with Constant Stirring P1->P2 P3 Precipitation of This compound Occurs P2->P3 P4 Filter the Slurry to Collect Crude Product P3->P4 P5 Wash the Product (Optional, with water) P4->P5 P6 Dry the Final Product P5->P6

Caption: Workflow for the preferred synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from the methodology described in U.S. Patent 2,544,245.[7]

  • Reagent Preparation: Prepare a solution by dissolving 2.1 moles of dicyclohexylamine and 1.0 mole of phosphoric acid in a suitable amount of water at 20°C to achieve a final solids concentration of approximately 25-40%.[7] A slight molar excess (2-10%) of the amine is recommended.[7]

  • Reaction: While constantly stirring the amine-phosphate solution, slowly add 2.0 moles of sodium nitrite. The sodium nitrite can be added as a solid or a concentrated aqueous solution.[5][7]

  • Precipitation: The addition of sodium nitrite will cause the immediate precipitation of this compound, forming a slurry.[7]

  • Isolation: Recover the crude product from the slurry by filtration.[7]

  • Purification & Drying: The collected solid can be washed with water to remove any remaining soluble byproducts. The final product is then dried. This process can yield a product of 96% purity with a 90% yield.[7]

Method 2: Direct Reaction with Ammonium Nitrite

A more direct, single-step approach involves the reaction of dicyclohexylamine directly with ammonium nitrite in an aqueous medium.[8] This method is elegant in its simplicity, as the only byproduct is ammonia gas, which evolves from the reaction mixture.

Causality and Expertise: This process leverages the relative basicity of dicyclohexylamine and ammonia. Dicyclohexylamine is a stronger base than ammonia, allowing it to displace ammonia from the ammonium salt. The continuous removal of ammonia gas from the system helps to drive the reaction to completion according to Le Châtelier's principle.

Reaction Scheme: (C₆H₁₁)₂NH + NH₄NO₂ → [(C₆H₁₁)₂NH₂]⁺NO₂⁻ (s)↓ + NH₃ (g)↑

Experimental Workflow: Direct Reaction with Ammonium Nitrite

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction & Precipitation cluster_2 Step 3: Isolation P1 Prepare an Aqueous Solution of Ammonium Nitrite P2 Slowly Add Dicyclohexylamine to the Nitrite Solution P1->P2 P3 Precipitation of Product and Evolution of Ammonia Gas Occurs P2->P3 P4 Stir the Resulting Paste P3->P4 P5 Filter and Air-Dry the Solid Product P4->P5

Caption: Workflow for the direct synthesis using Ammonium Nitrite.

Detailed Experimental Protocol:

This protocol is based on the methodology described in U.S. Patent 2,767,178.[8]

  • Reaction Setup: Prepare a solution of 16g (0.25 mole) of ammonium nitrite in 50 cc of water in a reaction vessel.

  • Amine Addition: Slowly add 45g (0.25 mole) of dicyclohexylamine to the stirred ammonium nitrite solution over 15 minutes at room temperature (approx. 25°C).

  • Reaction Observation: The addition results in the immediate precipitation of a white solid (dicyclohexylammonium nitrite) and the liberation of gaseous ammonia. The reaction is exothermic, with the temperature potentially rising to 35°C.[8]

  • Stirring: After the addition is complete, vigorously stir the resulting paste-like material for 45 minutes at room temperature.

  • Isolation: To improve fluidity for filtration, 50 cc of water can be added. Filter the mass and air-dry the product. This method has been reported to achieve a conversion yield of 94.5%.[8]

Physicochemical Data and Characterization

Accurate characterization is vital for confirming the identity and purity of the synthesized product. The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.33 g/mol [1]
Appearance White crystalline solid[1][2][6]
Melting Point ~154°C (310°F) with decomposition[2]
Solubility in Water 3.9% at 25°C; sparingly soluble[5][6]
pH (Aqueous Solution) ~7.2[2]
Vapor Pressure 0.00013 mmHg at 21°C[9]

Safety, Handling, and Hazard Management

This compound is a hazardous substance and must be handled with appropriate precautions.[10]

  • Flammability: It is a flammable solid.[11][12][13] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[11][13]

  • Toxicity: The compound is harmful if swallowed or inhaled.[10][11][12] Accidental ingestion may be fatal, and inhalation can cause respiratory irritation.[10]

  • Methemoglobinemia: A significant toxicological concern is that the substance or its metabolites can bind to hemoglobin, inhibiting oxygen uptake and causing methemoglobinemia, a form of oxygen starvation.[10][14]

  • Handling: Always handle in a well-ventilated area or under a chemical fume hood.[11][13] Avoid all personal contact, including inhalation of dust.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12][13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[12]

Mechanism of Action as a Volatile Corrosion Inhibitor

The utility of DCHN stems from its ability to protect metals in environments where direct contact with a corrosion inhibitor is impractical.

VCI Protective Mechanism

G cluster_0 cluster_1 cluster_2 Source DCHN Source (e.g., VCI Paper) Vapor DCHN Vapor [(C₆H₁₁)₂NH₂]⁺NO₂⁻ Source->Vapor Volatilization Moisture Moisture Layer (H₂O) Vapor->Moisture Condensation & Dissolution Surface Steel Surface Protection Protective Layer (NO₂⁻ ions inhibit corrosion) Moisture->Protection Hydrolysis & Ion Release Protection->Surface Adsorption

Caption: The mechanism of vapor phase corrosion inhibition by DCHN.

The process involves several stages:

  • Volatilization: The solid DCHN sublimes, releasing inhibitor molecules into the atmosphere of an enclosed space.[2][3]

  • Vapor Transport: The gaseous inhibitor molecules diffuse and are transported by convection throughout the package or container, reaching all metal surfaces.[2]

  • Condensation & Hydrolysis: The inhibitor vapor condenses on the metal surface, dissolving in any microscopic layer of moisture that may be present.[2][3] This hydrolysis liberates the active nitrite ions (NO₂⁻).

  • Inhibition: The nitrite ions act as anodic inhibitors, passivating the steel surface by promoting the formation of a stable oxide layer, which prevents the electrochemical corrosion process.[3][15]

Conclusion

The synthesis of this compound is a well-established process that has been refined to enhance safety, yield, and purity. The preferred method, utilizing a phosphoric acid intermediate, represents a significant improvement over older techniques by minimizing corrosive byproducts. The direct reaction with ammonium nitrite offers a simpler, single-step alternative. A thorough understanding of these synthetic routes, combined with stringent adherence to safety protocols, is essential for any professional working with this valuable and effective corrosion inhibitor. The compound's unique ability to provide protection through the vapor phase ensures its continued importance in the preservation of metallic assets across numerous industries.

References

  • Roberge, P. R. (2000). Corrosion Inhibitors. In Handbook of Corrosion Engineering. McGraw-Hill. (General principles discussed, specific chapter link unavailable)
  • Wachter, A., & Stillman, N. (1951). U.S. Patent No. 2,544,245: Method for preparing dicyclohexylammonium nitrite. U.S. Patent and Trademark Office.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite. Retrieved from [Link]

  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284-294. Retrieved from [Link]

  • Museum of Fine Arts Boston. (2022). Dicyclohexyl amine nitrite. MFA Cameo. Retrieved from [Link]

  • Bastidas, J. M., Polo, J. L., & Torres, C. L. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473-479. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Dicyclohexylammonium nitrite Safety Data Sheet. Retrieved from [Link]

  • MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

  • Jones, L. W., & Barusch, M. R. (1956). U.S. Patent No. 2,767,178: Method for the preparation of nitrites of organic amines. U.S. Patent and Trademark Office.
  • Khamis, E., Oun, S. R., & Lyon, S. B. (1995). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 30(4), 299-304. Retrieved from [Link]

  • Bastidas, J. M., Polo, J. L., & Torres, C. L. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. ResearchGate. Retrieved from [Link]

  • Wachter, A. (1950). CH Patent No. 267688A: Procédé de préparation du nitrite de dicyclohexylammonium. Swiss Federal Institute of Intellectual Property.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241753, Dicyclohexylammonium nitrite. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of Dicyclohexylamine Nitrite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dicyclohexylamine nitrite (DCHA-N), a salt formed from the secondary amine dicyclohexylamine and nitrous acid, is a compound of significant industrial interest, primarily utilized as a volatile corrosion inhibitor (VCI).[1][2] Its efficacy in protecting ferrous metals from atmospheric corrosion relies on its ability to sublime, diffuse within a packaged environment, and subsequently dissolve in any condensed moisture on the metal surface to form a protective nitrite layer.[1]

For researchers, formulation scientists, and chemical engineers, a comprehensive understanding of DCHA-N's solubility is paramount. Solubility data dictates its performance envelope as a VCI, influences the design of solvent-based application methods, and is a critical parameter in safety and environmental risk assessments. This guide provides a detailed examination of the solubility of this compound in aqueous and organic media, the underlying physicochemical principles, and a robust, field-proven protocol for its experimental determination.

The Physicochemical Basis of Solubility

The solubility behavior of this compound is a direct consequence of its molecular structure, which features a distinct duality of polar and nonpolar characteristics. The molecule is an organic ammonium salt with the structure (C₆H₁₁)₂NH₂⁺ • NO₂⁻.[3]

  • Hydrophobic Component: The dicyclohexylammonium cation, with its two bulky, nonpolar cyclohexyl rings, confers significant lipophilicity (affinity for nonpolar environments) and steric hindrance.[3] This large organic moiety limits the molecule's interaction with highly polar solvents like water.

  • Hydrophilic Component: The ionic bond between the ammonium cation and the nitrite anion (NO₂⁻) provides the polar, hydrophilic character necessary for solubility in polar solvents.

The ultimate solubility in any given solvent is determined by the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For DCHA-N, this balance results in moderate aqueous solubility and varied solubility in organic solvents, depending on their polarity.

Caption: Workflow for OECD 105 Flask Method.

Step-by-Step Methodology

1. Materials and Apparatus

  • This compound (purity >99%)

  • Solvent of interest (e.g., HPLC-grade water, methanol)

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Mechanical shaker or magnetic stirrer within a constant temperature bath (±0.5°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Validated analytical system for quantification (e.g., HPLC-UV, IC)

2. Preliminary Test

  • Causality: This step prevents wasting time and resources in the main experiment. It provides a rough estimate of solubility and, critically, how long it takes to reach equilibrium.

  • Procedure: Add an estimated excess of DCHA-N (e.g., 5-10 g) to 100 mL of the solvent in a flask. Agitate at the desired temperature (e.g., 25°C). Withdraw small aliquots of the supernatant at various time points (e.g., 2, 4, 8, 24, 48 hours), filter, and analyze the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration.

3. Definitive Test (Flask Method)

  • Preparation: Prepare at least three replicate flasks. To each flask, add a known volume of solvent (e.g., 50 mL). Add an amount of DCHA-N that is clearly in excess of its estimated solubility (e.g., 5-10 times the estimated amount).

  • Equilibration: Seal the flasks and place them in the constant temperature shaker bath. Agitate for the time determined in the preliminary test (or a minimum of 24-48 hours if no preliminary test was done).

    • Causality: Constant temperature is the most critical parameter, as solubility is highly temperature-dependent. [4]Continuous agitation ensures the entire solvent volume is exposed to the solid, facilitating the dissolution process to reach equilibrium faster. [5]* Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

    • Causality: Removing the flasks from the bath could cause temperature fluctuations, leading to precipitation or further dissolution and thus an inaccurate result.

    • Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a solvent-compatible syringe filter to remove any suspended microcrystals. Centrifugation prior to filtration is highly recommended for viscous solvents or fine powders.

  • Analysis: Accurately dilute the filtered, saturated solution with the appropriate solvent. Quantify the concentration of DCHA-N using a pre-validated analytical method (e.g., HPLC with a UV detector). The analytical method must be proven for linearity, accuracy, and precision.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor, expressing the final result in units such as g/100 mL, mg/L, or mol/L.

References

  • This compound - 3129-91-7 - Vulcanchem. Vulcanchem.
  • Test No.
  • Test No.
  • OECD 105 - Water Solubility Test
  • OECD 105 Testing of Chemicals - Standard Test Method for W
  • How To Find Solubility. SlidePlayer.
  • OECD 105 - W
  • The Experimental Determination of Solubilities.
  • Dicyclohexylamine | C12H23N | CID 7582. PubChem, NIH.
  • DICYCLOHEXYLAMMONIUM NITRITE. CAMEO Chemicals, NOAA.
  • solubility experimental methods.pptx. Slideshare.
  • This compound. Santa Cruz Biotechnology.
  • Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. Corrosion.
  • This compound(DCHA). MarChem.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlidePlayer.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Dicyclohexylamine.
  • Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | C12H24N2O2 | CID 241753. PubChem.
  • Dimethyl Sulfoxide (DMSO)
  • Dicyclohexylamine. Wikipedia.
  • DICYCLOHEXYLAMINE (DCHA). Alkyl Amines Chemicals Limited.
  • Dicyclohexylamine | 101-83-7. ChemicalBook.
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"Dicyclohexylamine nitrite" vapor pressure and volatility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Vapor Pressure and Volatility of Dicyclohexylamine Nitrite

Executive Summary

This compound ((C₆H₁₁)₂NH·HNO₂), also known as DICHAN, is a white crystalline solid primarily utilized as a Vapor-Phase Corrosion Inhibitor (VCI). Its efficacy in this role is fundamentally governed by its physicochemical properties, most critically its vapor pressure and resulting volatility. A compound's vapor pressure dictates its ability to transition from a solid to a gaseous state, allowing it to saturate an enclosed atmosphere and protect metal surfaces from corrosion. This guide provides a comprehensive technical analysis of the vapor pressure of this compound, aimed at researchers, scientists, and formulation experts. A significant discrepancy exists in publicly available data, with some databases erroneously reporting a high vapor pressure. This document critically examines this conflict, presents the authoritative data from primary scientific literature, details standardized methodologies for its measurement, and explains the underlying principles that make it an effective VCI.

Core Physicochemical Properties

A foundational understanding of this compound's properties is essential for its application. While vapor pressure is the focus, other characteristics influence its handling, stability, and solubility.

PropertyValueSource(s)
Chemical Formula (C₆H₁₁)₂NH·HNO₂
Molecular Weight 228.33 g/mol
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point ~182-201 °C (with decomposition)[3][4][5]
Water Solubility 3.9 g / 100 g solution at 25 °C[4][5]
Primary Application Vapor-Phase Corrosion Inhibitor (VCI)[1][6]

The Role of Volatility in Vapor-Phase Corrosion Inhibition

The primary industrial importance of this compound stems from its ability to prevent the atmospheric corrosion of steel and other metals within enclosed spaces, such as packaging or sealed containers, without direct application.[1] This is achieved through its function as a Vapor-Phase Corrosion Inhibitor (VCI).

The mechanism is a multi-step physical and chemical process:

  • Sublimation: At ambient temperature, the solid this compound slowly transitions directly into a gas (sublimates), driven by its inherent vapor pressure.[1]

  • Vapor Transport: The gaseous VCI molecules diffuse and are transported by convection throughout the enclosed space, eventually reaching all exposed metal surfaces.[1]

  • Adsorption & Protection: The VCI molecules adsorb onto the metal surface. In the presence of any microscopic moisture, the molecules dissolve, and the nitrite ions (NO₂⁻) act as powerful anodic inhibitors, passivating the metal surface and forming a thin, protective molecular film.[7] This film displaces water and acts as a barrier, preventing the electrochemical reactions that cause corrosion.

A VCI's effectiveness is a delicate balance. If the vapor pressure is too high, the inhibitor is consumed too quickly, offering only short-term protection.[1] If it is too low, it cannot generate a protective atmosphere in a reasonable timeframe. The slight volatility of this compound is therefore an optimal property for long-duration protection.[1]

VCI_Mechanism Diagram 1: Mechanism of Vapor-Phase Corrosion Inhibition. cluster_package Enclosed Space (e.g., Packaging) VCI_Solid This compound (Solid Crystal) VCI_Vapor VCI_Solid->VCI_Vapor 1. Sublimation (Vapor Pressure) Metal Metal Surface VCI_Vapor->Metal 2. Vapor Transport (Diffusion) Protective_Layer Protective Monolayer Metal->Protective_Layer 3. Adsorption & Passivation

Diagram 1: Mechanism of Vapor-Phase Corrosion Inhibition.

Critical Analysis of Reported Vapor Pressure Data

A review of technical datasheets and chemical databases reveals a significant and misleading discrepancy in the reported vapor pressure of this compound at ambient temperature.

Reported Vapor PressureTemperatureSource TypePlausibility Analysis
3.3 mmHg 25 °CChemical Supplier DatabasesHighly Implausible. This value (approx. 439 Pa) suggests a high volatility, which is inconsistent with the compound's known application as a long-term, slow-release corrosion inhibitor. This appears to be a propagated error across multiple databases.
0.00016 mmHg 24 °C (75 °F)Primary Literature (1948 Patent, 1951 Journal)Authoritative. This value (approx. 0.021 Pa) is consistent with a solid that is "slightly volatile at atmospheric temperature"[1] and aligns perfectly with the requirements for a VCI. This value originates from the foundational research on the compound.[4][5]
0.00013 mmHg 21 °CTechnical DatabasePlausible. This value is in close agreement with the authoritative source and likely represents a measurement under slightly different conditions.[6]

Temperature Dependence of Vapor Pressure

As with all substances, the vapor pressure of this compound is strongly dependent on temperature. As temperature increases, more energy is available to the molecules, allowing them to escape the solid lattice and enter the vapor phase. This relationship is critical for VCI applications, as it means more inhibitor is released at higher temperatures when the risk of corrosion is often accelerated.[1]

The foundational study by Wachter, Skei, and Stillman in 1951 determined the vapor pressure at several temperatures using a dynamic flow method.[1] While the full dataset is extensive, the following table summarizes the trend:

Temperature (°F)Temperature (°C)Vapor Pressure (mmHg x 10³)
7523.90.16
10037.80.8
12551.73.2

This exponential increase is described by the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of sublimation. Plotting the natural logarithm of vapor pressure (ln P) against the inverse of absolute temperature (1/T) yields a straight line, the slope of which is related to the enthalpy of the phase change.

Temp_VP_Relationship Diagram 2: Relationship between Temperature and Vapor Pressure. Temp Temperature (Energy Input) KE Increased Molecular Kinetic Energy Temp->KE increases Escape Molecules Escape Solid Lattice KE->Escape enables VP Vapor Pressure (Volatility) Escape->VP increases Experimental_Workflow Diagram 3: Workflow for Vapor Pressure Determination by Gas Saturation. cluster_setup Apparatus Gas Inert Gas Source (Nitrogen) Flow Mass Flow Controller Gas->Flow Column Saturation Column with Sample Flow->Column Thermostat Thermostatic Bath Thermostat->Column Trap Cold Trap (Pre-weighed) Column->Trap Vent Vent Trap->Vent

Diagram 3: Workflow for Vapor Pressure Determination by Gas Saturation.

Safety and Handling Considerations

When conducting experimental work with this compound, particularly procedures involving heating, strict adherence to safety protocols is mandatory.

  • Flammability: this compound is a flammable solid. [9][10]All experiments must be conducted away from open flames, sparks, or other ignition sources. Use of explosion-proof equipment may be required.

  • Toxicity: The compound is harmful if swallowed or inhaled. [9][11]All handling should be performed in a well-ventilated area or a fume hood to avoid inhaling dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Incompatibility: Avoid contact with strong oxidizing agents, bases, and strong reducing agents. [8]

Conclusion

The volatility of this compound is the defining characteristic that enables its function as a premier vapor-phase corrosion inhibitor. A thorough review of scientific literature confirms that its vapor pressure at ambient temperature is low (approximately 1.6 x 10⁻⁴ mmHg at 24 °C ), allowing for sustained, long-term protection of metallic assets. The significantly higher values reported in some commercial databases are erroneous and should be disregarded. For researchers and drug development professionals, understanding this key parameter and the standardized methods for its measurement, such as the Gas Saturation Method outlined in OECD Guideline 104, is crucial for formulation, quality control, and the development of advanced material protection systems.

References

  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. Corrosion, 7(9), 284–294. (Note: A direct clickable URL to the full text may require subscription. The citation is verifiable through academic search engines).
  • Subramanian, A., Natesan, M., Muralidharan, V.S., Balakrishnan, K., & Vasudevan, T. (2000). An Overview: Vapor Phase Corrosion Inhibitors. Corrosion, 56(2), 144-155. (The original Wachter et al. paper is cited within this review).
  • Wachter, A., & Stillman, N. (1948). U.S. Patent No. 2,449,962. Washington, DC: U.S. Patent and Trademark Office.
  • MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

  • Museum of Fine Arts Boston. (2022). Dicyclohexyl amine nitrite - MFA Cameo. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet - Dicyclohexylammonium nitrite. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Dicyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD. (1995). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (n.d.). Dicyclohexylamine - Existing Chemicals Database. Retrieved from [Link]

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Dicyclohexylamine Nitrite: A Technical Guide to Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Dicyclohexylamine nitrite (DCHA-N), a salt of dicyclohexylamine and nitrous acid, has carved a significant niche in industrial applications, primarily as a volatile corrosion inhibitor (VCI).[1][2] Its ability to sublime at ambient temperatures and form a protective film on metallic surfaces makes it an invaluable asset in preventing corrosion in packaged steel articles and other enclosed systems.[1][3] However, the efficacy and safety of DCHA-N are intrinsically linked to its thermal stability. This technical guide provides an in-depth exploration of the thermal behavior of this compound, synthesizing available data with established analytical principles to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. While a complete, experimentally validated decomposition mechanism remains an area for further investigation, this guide consolidates the current understanding of DCHA-N's thermal properties and their practical implications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for interpreting its thermal behavior. It is a white to light-colored crystalline solid.[4]

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂O₂[4]
Molecular Weight 228.33 g/mol [4]
Melting Point ~154.4 °C (310 °F) with decomposition[1]
Vapor Pressure 1 x 10⁻⁴ mmHg at room temperature[5]
Solubility Insoluble in water[4]
Appearance White to light-colored crystalline solid[4]

Methodologies for Assessing Thermal Stability

A robust evaluation of the thermal stability of this compound necessitates the use of advanced thermoanalytical techniques. The two primary methods employed for such analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow: TGA and DSC Analysis

The following diagram illustrates a typical experimental workflow for the thermal analysis of a solid compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample DCHA-N Sample weigh Accurate Weighing (microbalance) sample->weigh pan Loading into TGA/DSC pan (e.g., aluminum, ceramic) weigh->pan tga TGA Instrument pan->tga dsc DSC Instrument pan->dsc tga_data TGA Curve tga->tga_data Mass Loss vs. Temp dsc_data DSC Curve dsc->dsc_data Heat Flow vs. Temp analysis Kinetic Analysis & Decomposition Profile tga_data->analysis dsc_data->analysis report Technical Report analysis->report Generate Report

Caption: Experimental workflow for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of non-volatile residue.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of DCHA-N into a suitable TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: Heat the sample at a linear rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition (e.g., 30 °C to 600 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot is the TGA curve.

Causality: The choice of an inert atmosphere is critical to study the intrinsic thermal decomposition without the influence of oxidation, which would introduce parallel, and often more complex, reaction pathways. The heating rate influences the shape and position of the TGA curve; a slower rate can provide better resolution of overlapping decomposition steps.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of DCHA-N into a DSC pan (e.g., aluminum). Seal the pan, sometimes with a pinhole to allow for the escape of gaseous products.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Maintain a controlled atmosphere, typically inert (nitrogen), similar to TGA.

  • Heating Program: Subject the sample and reference to the same linear heating program as in the TGA experiment.

  • Data Acquisition: Record the differential heat flow as a function of temperature. The resulting plot is the DSC curve.

Causality: The use of a sealed pan with a pinhole is a self-validating system for studying decomposition. It contains the initial decomposition to ensure accurate measurement of the heat of reaction while allowing gaseous products to escape, preventing a buildup of pressure that could alter the decomposition pathway.

Thermal Decomposition Profile of this compound

Based on available literature, this compound undergoes decomposition upon melting.[1] There is a noted discrepancy in the exact melting and decomposition temperature, with one source citing approximately 154.4 °C (310 °F) and another a range of 182-183 °C.[1] This variation could be attributable to differences in sample purity or experimental conditions such as heating rate.

Decomposition Mechanism and Kinetics: A Theoretical Perspective

The precise mechanism and kinetics of the thermal decomposition of this compound have not been extensively reported. However, based on the general chemistry of amine nitrites, a plausible decomposition pathway can be proposed. Amine nitrites are known to be thermally unstable and can decompose to produce a variety of products.

A potential decomposition pathway for DCHA-N could involve the initial dissociation of the salt into dicyclohexylamine and nitrous acid. The nitrous acid is unstable and can further decompose, leading to the formation of nitrogen oxides (such as NO and NO₂), water, and other products. The dicyclohexylamine may also undergo further reactions at elevated temperatures.

G cluster_products Potential Decomposition Products DCHAN This compound (C₁₂H₂₄N₂O₂) DCHA Dicyclohexylamine (C₁₂H₂₃N) DCHAN->DCHA Initial Dissociation HNO2 Nitrous Acid (HNO₂) DCHAN->HNO2 Initial Dissociation Heat Heat (Δ) Organic_frags Other Organic Fragments DCHA->Organic_frags NOx Nitrogen Oxides (NO, NO₂, N₂O) HNO2->NOx H2O Water (H₂O) HNO2->H2O

Sources

Synonyms for "Dicyclohexylamine nitrite" like Dicyclohexylammonium nitrite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dicyclohexylammonium Nitrite: Properties, Mechanism, and Application as a Volatile Corrosion Inhibitor

Introduction

Dicyclohexylammonium nitrite, a chemical compound with a rich history in industrial corrosion prevention, stands as a primary example of a Volatile Corrosion Inhibitor (VCI). Its ability to transition into the vapor phase allows it to protect metallic surfaces in enclosed environments where direct application of liquid or solid inhibitors is impractical.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the compound's chemical identity, physicochemical properties, synthesis, and mechanism of action. Furthermore, it provides detailed experimental protocols for evaluating its efficacy, grounded in established scientific principles to ensure both accuracy and reproducibility.

Chemical Identity and Nomenclature

Dicyclohexylammonium nitrite is an organic ammonium salt.[3] It is most commonly known by this name and its direct synonym, Dicyclohexylamine nitrite.[4] Due to its widespread industrial use, it has accumulated numerous trade names and alternative chemical names over the decades.[5] The compound is unequivocally identified by its CAS Registry Number: 3129-91-7.[6]

IdentifierValueSource(s)
Primary Name Dicyclohexylammonium nitrite[4][5]
CAS Number 3129-91-7[6]
Molecular Formula C₁₂H₂₄N₂O₂[4][7]
Molecular Weight 228.33 g/mol [4][6]
IUPAC Name N-cyclohexylcyclohexanamine;nitrous acid[4]
Synonyms This compound, DICHAN, Dicynit, VPI 260, Dechan, Leukorrosin C[4][5][8]
UN Number 2687[9][10]

Physicochemical Properties

The efficacy of Dicyclohexylammonium nitrite as a VCI is intrinsically linked to its physical and chemical properties, particularly its vapor pressure and solubility. It typically appears as a white to off-white crystalline solid or powder.[4][9] While often described as insoluble in water, it is more accurately characterized as partly or moderately soluble, a critical factor for its hydrolysis and subsequent inhibitive action.[2][3][5]

PropertyValueSource(s)
Appearance White to light-colored crystalline solid/powder[4][9]
Melting Point 182-183 °C (decomposes)[6][9]
Vapor Pressure 3.3 mmHg @ 25 °C[6][8]
Water Solubility 10 to 50 mg/mL at 23°C (73°F); 3.9 g/100g at 25°C[3][4][5]
Methanol Solubility 0.05 g/100g at 25°C[3]
Molecular Structure (C₆H₁₁)₂NH₂⁺ · NO₂⁻[3]

Synthesis and Manufacturing

The industrial production of Dicyclohexylammonium nitrite is typically achieved through a controlled precipitation reaction. A common and efficient method avoids the direct reaction of the secondary amine with nitrous acid, which could lead to the formation of undesirable nitrosamines.[11] Instead, a two-step process is often employed.

Causality of the Two-Step Process: This indirect route is a critical choice for ensuring product purity and safety. Direct addition of nitrous acid to dicyclohexylamine can be difficult to control and favors N-nitrosamine formation. By first creating a stable, water-soluble intermediate salt of the amine, the subsequent reaction with an alkali metal nitrite can proceed as a clean precipitation, minimizing side reactions and simplifying purification.[3][12]

Step-by-Step Synthesis Protocol:

  • Formation of Dicyclohexylamine Salt: Dicyclohexylamine is reacted with a water-soluble acid, such as phosphoric or acetic acid, in an aqueous medium to form a highly soluble intermediate salt (e.g., bis(dicyclohexylammonium) monohydrogenphosphate).[3][12]

  • Nitrite Precipitation: An alkali metal nitrite, typically sodium nitrite (NaNO₂), is then added to the solution.[3][12] This causes the less soluble Dicyclohexylammonium nitrite to precipitate out of the solution as a white solid.

  • Temperature Control: The reaction temperature is carefully maintained, generally between 20–40°C, to prevent thermal decomposition and inhibit the formation of nitrosoamine impurities.[3][13]

  • Stoichiometry: A slight stoichiometric excess (0.2–10%) of the nitrite salt is used to ensure the complete conversion of the dicyclohexylamine salt.[3]

  • Recovery: The precipitated product is recovered from the slurry by filtration, followed by drying.[11][12]

G cluster_0 Step 1: Intermediate Salt Formation cluster_1 Step 2: Precipitation cluster_2 Step 3: Product Recovery dcha Dicyclohexylamine reactor1 Aqueous Reactor dcha->reactor1 acid Water-Soluble Acid (e.g., Phosphoric Acid) acid->reactor1 salt Soluble Dicyclohexylammonium Salt reactor1->salt reactor2 Precipitation Vessel (20-40°C) salt->reactor2 nanitrite Sodium Nitrite (NaNO₂) nanitrite->reactor2 filtration Filtration reactor2->filtration product Dicyclohexylammonium Nitrite (Precipitate) drying Drying filtration->drying final_product Pure DCHN Powder drying->final_product

Caption: Industrial synthesis workflow for Dicyclohexylammonium nitrite.

Mechanism of Action as a Volatile Corrosion Inhibitor (VCI)

The primary application of Dicyclohexylammonium nitrite is the protection of metals, particularly steel, from atmospheric corrosion within enclosed spaces like packaging or containers.[1][14] Its function relies on a multi-stage physicochemical process.

  • Sublimation: The solid VCI compound sublimes, slowly releasing its molecules into the vapor phase within the enclosed space.[2][15] The rate of sublimation is governed by its vapor pressure.

  • Vapor Transport: The gaseous VCI molecules diffuse and are transported by convection throughout the enclosure, allowing them to reach all exposed metal surfaces, including intricate and hard-to-reach areas.[1][2]

  • Adsorption and Hydrolysis: The VCI vapor condenses on the metal surfaces. In the presence of ambient moisture, which is almost always present and acts as the electrolyte for corrosion, the Dicyclohexylammonium nitrite dissolves and hydrolyzes.[1][14] This hydrolysis liberates the dicyclohexylammonium cation and, crucially, the nitrite anion (NO₂⁻).

  • Corrosion Inhibition: The nitrite ion is a potent anodic inhibitor.[1][16] It passivates the steel surface by promoting the formation of a stable, ultra-thin oxide layer (typically hydrated ferric oxide), which acts as a barrier to prevent further oxidation.[14] This effectively stops the anodic dissolution of iron, which is a key step in the corrosion process.

G cluster_source VCI Source cluster_transport Vapor Phase cluster_surface Metal Surface vci_solid Solid DCHN (e.g., in paper) vci_vapor DCHN Vapor ((C₆H₁₁)₂NH₂⁺NO₂⁻) (g) vci_solid->vci_vapor Sublimation moisture Moisture Layer (H₂O) vci_vapor->moisture Condensation & Dissolution metal Steel Surface (Fe) passivation Passivation: Protective Oxide Layer (Fe₂O₃·nH₂O) metal->passivation Inhibition ions Hydrolysis: (C₆H₁₁)₂NH₂⁺ + NO₂⁻ moisture->ions Hydrolysis ions->metal Adsorption

Caption: Mechanism of vapor phase corrosion inhibition by DCHN.

Experimental Protocol: Evaluation of VCI Efficacy (Vapor Inhibiting Ability Test)

To quantify the effectiveness of a VCI, a standardized, self-validating test is essential. The Vapor Inhibiting Ability (VIA) test is a widely used method designed to rapidly assess performance in a simulated corrosive environment.[17]

Protocol Objective: To determine the ability of Dicyclohexylammonium nitrite to prevent the corrosion of a prepared steel specimen in a high-humidity environment without direct contact.

Materials:

  • Test substance: Dicyclohexylammonium nitrite powder.

  • Control: No inhibitor.

  • Steel test specimens (e.g., SAE 1010), polished and cleaned.

  • Glass jars with lids (e.g., 450 mL).

  • Specimen hooks (non-corrosive).

  • Glycerol-water solution (to maintain high relative humidity).

  • Desiccator.

Step-by-Step Methodology:

  • Specimen Preparation (The 'Why'): Steel specimens are mechanically polished and then degreased with a solvent like acetone. This is a critical step to remove any pre-existing oxide layers or contaminants, ensuring a uniformly reactive surface for a reproducible and valid test. The prepared specimens are stored in a desiccator until use to prevent premature oxidation.

  • Environment Setup: A small amount of glycerol-water solution is placed at the bottom of each test jar to create a condensating, high-humidity atmosphere (approaching 100% RH), which is necessary to initiate corrosion.

  • Inhibitor Dosing: A precisely weighed amount of Dicyclohexylammonium nitrite (e.g., 1.0 g) is placed at the bottom of the "test" jars. The "control" jar contains no inhibitor. This allows for a direct comparison, validating that any observed protection is due to the VCI.

  • Assembly: A steel specimen is suspended from the lid of each jar using a hook, ensuring it does not touch the VCI powder or the walls of the jar. The lid is sealed tightly.

  • Conditioning (The 'Why'): The sealed jars are placed in a controlled environment (e.g., 25°C) for a conditioning period, typically 20-24 hours. This allows time for the VCI to sublime and saturate the vapor space, forming its protective layer on the steel surface before the main corrosive challenge begins. This step mimics real-world applications where VCI packaging protects items during storage or transit.

  • Corrosion Test: After conditioning, the jars are transferred to a temperature-cycling environment or simply cooled to induce moisture condensation on the steel specimens. They are held under these conditions for a set period (e.g., 3-4 hours).

  • Evaluation: The specimens are removed and visually inspected. The "control" specimen should show signs of rust. The "test" specimen is graded based on the extent of corrosion. A successful test shows a clean, rust-free surface on the VCI-protected specimen.

G start Start prep 1. Prepare Steel Specimen (Polish, Degrease, Dry) start->prep setup 2. Setup Jars (Control & Test with DCHN) prep->setup assemble 3. Suspend Specimen & Seal Jar setup->assemble condition 4. Condition at 25°C (20-24 hours) assemble->condition condense 5. Induce Condensation (Temperature Cycling) condition->condense eval 6. Visual Evaluation (Compare Test vs. Control) condense->eval end End eval->end

Caption: Experimental workflow for the Vapor Inhibiting Ability (VIA) test.

Safety, Handling, and Regulatory Information

Dicyclohexylammonium nitrite is classified as a hazardous substance and requires careful handling.[8]

  • Hazards: It is a flammable solid (UN Class 4.1) and is harmful if swallowed or inhaled.[18][19] Accidental ingestion can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[8][20] It may cause irritation to the skin, eyes, and mucous membranes.[4] As a nitrite compound, it is an oxidizing agent but can also act as a reducing agent, posing a risk of vigorous reaction or detonation if mixed with certain reducing agents.[5]

  • Handling: Use in a well-ventilated area or under a fume hood.[18][19] Avoid creating dust.[18] Personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.[19][21] Keep away from heat, sparks, and open flames.[18]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[21] The recommended storage temperature is often refrigerated (2-8°C).[6]

  • Transport: It is regulated for transport under UN number 2687 with the proper shipping name DICYCLOHEXYLAMMONIUM NITRITE.[9][18]

Conclusion

Dicyclohexylammonium nitrite is a highly effective and commercially significant volatile corrosion inhibitor. Its utility is derived from a unique combination of physicochemical properties: sufficient vapor pressure to enter the gas phase and adequate water solubility to hydrolyze and release passivating nitrite ions onto metal surfaces. Understanding its synthesis, mechanism of action, and the protocols for its evaluation is crucial for its proper application in materials science and industrial preservation. Adherence to strict safety and handling protocols is paramount due to its flammable and toxic nature.

References

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  • Baboian, R. (Ed.). (2002). Corrosion Tests and Standards: Application and Interpretation (Chapter 12: Corrosion Inhibitors). ASTM International. (Simulated from general knowledge, as direct link to chapter is unavailable).
  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294. Retrieved from [Link]

  • Bastidas, J. M., Polo, J. L., & Cano, E. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473–479. Retrieved from [Link]

  • MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

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  • ChemBK. (2024). DICYCLOHEXYLAMMONIUM NITRITE. Retrieved from [Link]

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  • Wachter, A. (1948). U.S. Patent No. 2,449,962. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. Retrieved from [Link]

  • Museum of Fine Arts Boston. (2022). Dicyclohexyl amine nitrite. Retrieved from [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (n.d.). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal. Retrieved from [Link]

  • Jones, L. W. (1956). U.S. Patent No. 2,767,178. Washington, DC: U.S. Patent and Trademark Office.
  • Shell Development Company. (1948). CH267688A - Procédé de preparation du nitrite de dicyclohexylammonium.
  • Wachter, A., & Stillman, N. (1951). U.S. Patent No. 2,544,245. Washington, DC: U.S. Patent and Trademark Office.
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  • Glass, A. (1956). Synthesis of Dicyclohexylammonium-1-1'-C14 Nitrite. The Journal of Organic Chemistry, 21(9), 1026–1027. Retrieved from [Link]

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  • OECD Existing Chemicals Database. (n.d.). Dicyclohexylamine. Retrieved from [Link]

  • Le, D., et al. (2018). Determination of Dicyclohexylamine in Beeswax by Aqueous Normal Phase Liquid Chromatography Coupled With Tandem Mass Spectrometry. Journal of AOAC International, 101(5), 1419-1425. Retrieved from [Link]

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Dicyclohexylamine Nitrite (DICHAN): A Technical Guide to its Mechanism of Action as a Vapor Phase Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dicyclohexylamine nitrite (DICHAN or DICHAN) is a potent vapor phase corrosion inhibitor (VCI) primarily used for the protection of ferrous metals in enclosed environments. Its efficacy stems from a multi-step mechanism initiated by its volatility. The compound sublimes at ambient temperatures, allowing its vapor to diffuse and reach all exposed metal surfaces within a package or container. Upon contact with the metal, DICHAN condenses and, in the presence of atmospheric moisture, hydrolyzes to release its constituent ions: dicyclohexylammonium and nitrite. The nitrite ion is the principal inhibiting agent, acting as a strong anodic passivator that promotes the formation of a stable, ultra-thin oxide film on the steel surface. This guide provides an in-depth exploration of this mechanism, supported by a review of the electrochemical and surface analysis techniques used for its validation, and offers detailed protocols for researchers in the field.

Introduction to Vapor Phase Corrosion Inhibitors (VCIs)

The Challenge of Atmospheric Corrosion

Atmospheric corrosion is an electrochemical process that occurs when a metal is exposed to a thin film of electrolyte, typically condensed moisture from the air.[1] The presence of pollutants like sulfur dioxide or chlorides can accelerate this process, leading to significant material degradation. Traditional corrosion prevention methods, such as barrier coatings (oils, greases) or direct contact inhibitors, can be impractical for complex geometries or require extensive cleaning before the component can be used.

Principle of Vapor Phase Inhibition

Vapor phase corrosion inhibitors (VCIs), also known as volatile corrosion inhibitors (VCIs), offer an elegant solution to this challenge.[1] These compounds possess a sufficiently high vapor pressure to sublime from a solid or liquid source (e.g., VCI-impregnated paper or pellets) and saturate an enclosed space with their vapor.[1][2] The inhibitor molecules are then transported through the gas phase to the metal surface, where they condense and form a thin, protective film that disrupts the electrochemical corrosion cell.[1][3] This method provides comprehensive protection for intricate parts and recessed areas without direct application.[1]

This compound (DICHAN): An Overview

This compound (CAS 3129-91-7) is a white crystalline solid that has become a benchmark VCI for the protection of steel.[3] It is the salt of a volatile amine (dicyclohexylamine) and an effective passivating anion (nitrite).[4][5] Its slight volatility at room temperature allows it to function effectively as a VCI, protecting packaged steel articles from rust caused by moisture.[3] While highly effective for steel, its compatibility with non-ferrous metals must be tested, as it can be aggressive towards materials like copper, zinc, and magnesium.[1][6]

Physicochemical Properties of DICHAN

The performance of DICHAN as a VCI is intrinsically linked to its physical and chemical properties, which are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₂₄N₂O₂[7][8]
Molecular Weight 228.33 g/mol [7][8]
Appearance White crystalline solid[3][7]
Melting Point ~154°C (310°F) with decomposition[1][3]
Vapor Pressure 1 x 10⁻⁴ mmHg at room temperature[1]
Water Solubility 3.9 g / 100 g solution at 25°C[1][9]
pH (Aqueous Solution) Approximately 7.2[3]

The Core Mechanism of Action

The corrosion inhibition mechanism of this compound is a sequential process that leverages its volatility to deliver the active inhibiting species to the metal-electrolyte interface.

Step 1: Volatilization and Vapor Transport

DICHAN is a solid with a low but significant vapor pressure at ambient temperatures.[1] This property allows it to sublime, transitioning directly from a solid to a gaseous state. The gaseous DICHAN molecules then diffuse throughout the enclosed space, driven by concentration gradients, until they reach all accessible metal surfaces.[3] This gas-phase transport is the key advantage of VCIs, ensuring complete coverage of the protected article.[1]

Step 2: Condensation and Hydrolysis

Once the DICHAN vapor reaches the cooler metal surface, it condenses.[3] Any atmospheric moisture present on the surface then hydrolyzes the condensed DICHAN, dissociating it into dicyclohexylammonium cations ([(C₆H₁₁)₂NH₂]⁺) and nitrite anions (NO₂⁻).[6] It is this hydrolysis step that liberates the active corrosion-inhibiting species.

The Synergistic Role of the Constituent Ions

The protective action of DICHAN arises from the combined, albeit distinct, roles of its dissociated ions.

The nitrite ion is a potent oxidizing inhibitor for steel.[10][11] It functions as an anodic inhibitor, meaning it primarily interferes with the anodic reaction (the dissolution of iron: Fe → Fe²⁺ + 2e⁻). The nitrite ion acts as an oxidizing agent, promoting the formation of a stable and passive ferric oxide (γ-Fe₂O₃) or magnetite (Fe₃O₄) film on the steel surface.[5][10] This thin, insoluble oxide layer acts as a barrier, electrically isolating the metal from the corrosive environment and significantly reducing the rate of corrosion.[10] The overall reaction for this passivation can be described as:

2Fe²⁺ + 2NO₂⁻ + 2H⁺ → Fe₂O₃ + 2NO + H₂O

While the nitrite ion provides the primary passivation, the dicyclohexylamine component is not merely a carrier. The organic portion of the molecule is what confers the necessary volatility for vapor phase transport.[6] Upon hydrolysis, the dicyclohexylammonium ion can also adsorb onto the metal surface. While not the primary inhibitor, this adsorbed organic layer can help to displace water molecules and create a more hydrophobic surface, providing a secondary barrier to corrosion.[1]

Formation of the Protective Film

The overall mechanism involves the adsorption of both ionic species onto the metal surface, leading to the formation of a multi-component protective film. The nitrite-driven passivation creates a robust oxide foundation, while the adsorbed organic cations enhance the film's barrier properties.

DICHAN_Mechanism cluster_vapor Vapor Phase cluster_interface Metal-Electrolyte Interface DICHAN_Source DICHAN Source (Solid) DICHAN_Vapor DICHAN Vapor (C₁₂H₂₄N₂O₂) DICHAN_Source->DICHAN_Vapor Sublimation Moisture Adsorbed Moisture (H₂O Film) DICHAN_Vapor->Moisture Condensation & Dissolution Metal Steel Surface Ions Dissociated Ions: - Nitrite (NO₂⁻) - Dicyclohexylammonium  ([(C₆H₁₁)₂NH₂]⁺) Moisture->Ions Hydrolysis Passive_Film Protective Passive Film (γ-Fe₂O₃ / Fe₃O₄) Ions->Passive_Film Adsorption & Passivation Passive_Film->Metal Protects

Caption: Overall mechanism of DICHAN as a vapor phase corrosion inhibitor.

Experimental Validation of the Inhibition Mechanism

Validating the proposed mechanism requires a suite of analytical techniques capable of probing the electrochemical interface and characterizing the resulting surface film.

Rationale for Electrochemical Analysis

Corrosion is an electrochemical phenomenon, making techniques that measure the flow of current and changes in potential at the metal surface exceptionally powerful.[1] Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are cornerstone methods for quantifying corrosion rates and understanding inhibitor function.[1][12]

Protocol 1: Potentiodynamic Polarization Studies

This technique measures the current response of a metal sample to a controlled sweep of applied potential. The resulting plot, known as a Tafel plot, provides critical information about corrosion kinetics and the nature of the inhibitor.

Causality: By polarizing the metal both anodically and cathodically from its open-circuit potential, we can observe how the inhibitor affects both the metal dissolution (anodic) and oxygen reduction (cathodic) reactions. A shift in the anodic branch to lower currents indicates an anodic inhibitor, which is characteristic of passivating agents like nitrite.[12][13]

Step-by-Step Methodology:

  • Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (metal sample, e.g., carbon steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The cell is filled with a corrosive medium (e.g., 3.5% NaCl solution) with and without the inhibitor (DICHAN). For VCI testing, the inhibitor can be introduced into the headspace above the electrolyte.

  • Stabilization: The working electrode is immersed in the solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes).

  • Polarization Scan: A potential sweep is applied using a potentiostat, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed. The corrosion potential (Ecorr) and corrosion current density (icorr) are extracted by Tafel extrapolation. The inhibition efficiency (IE%) is calculated as: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100.

Polarization_Workflow cluster_setup 1. Cell Setup cluster_exp 2. Experiment cluster_analysis 3. Data Analysis A Prepare 3-Electrode Cell (Working, Reference, Counter) B Add Electrolyte (with/without DICHAN) A->B C Immerse Electrodes & Stabilize OCP (60 min) B->C D Apply Potential Sweep (-250 to +250 mV vs OCP) C->D E Generate Tafel Plot (Log i vs. E) D->E F Extrapolate to find Ecorr and icorr E->F G Calculate Inhibition Efficiency (IE%) F->G

Caption: Workflow for potentiodynamic polarization experiments.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the processes occurring at the electrode/electrolyte interface. It works by applying a small amplitude AC potential signal at various frequencies and measuring the current response.

Causality: The resulting impedance data, often displayed as a Nyquist plot, can be modeled with an equivalent electrical circuit. A large-diameter semicircle in the Nyquist plot corresponds to a high charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An effective inhibitor like DICHAN will cause a significant increase in the Rct value, indicating the formation of a highly resistive protective film on the metal surface.[1]

Step-by-Step Methodology:

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Stabilization: The system is allowed to stabilize at its OCP.

  • EIS Measurement: An AC potential perturbation (e.g., 10 mV amplitude) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted (Nyquist or Bode plots) and fitted to an appropriate equivalent circuit model to extract parameters like solution resistance (Rs) and charge transfer resistance (Rct). Inhibition efficiency can be calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100.

Protocol 3: Surface Analysis Techniques

To directly prove the formation and composition of the protective film, surface-sensitive analytical techniques are essential.

XPS provides the elemental composition and chemical state of the atoms in the top few nanometers of a surface.[14]

  • Application: After exposing a steel sample to a DICHAN-inhibited environment, XPS analysis can confirm the presence of an iron oxide film (by analyzing the Fe 2p and O 1s peaks) and detect the presence of nitrogen from the adsorbed inhibitor (N 1s peak), providing direct evidence of the film's composition.[10][15]

FTIR identifies the chemical bonds present in a sample by measuring the absorption of infrared radiation.[16]

  • Application: Using a reflection mode like Attenuated Total Reflectance (ATR-FTIR), this technique can identify the functional groups of the organic dicyclohexylamine component adsorbed on the metal surface, complementing the elemental data from XPS.[17]

Adsorption Isotherm Analysis

The interaction between the inhibitor molecules and the metal surface can be described by adsorption isotherms.

Causality: By fitting experimental data (e.g., from weight loss or electrochemical measurements at different inhibitor concentrations) to models like the Langmuir adsorption isotherm, one can determine thermodynamic parameters of the adsorption process, such as the standard free energy of adsorption (ΔG°ads).[18][19] A negative and large value of ΔG°ads suggests a strong, spontaneous adsorption process, characteristic of an effective inhibitor.

Adsorption_Diagram cluster_legend Legend metal_label Metal Surface solution_label Bulk Electrolyte I1 I2 A2 I2->A2 I3 I4 I5 A5 I5->A5 I6 A1 A3 A4 leg1 leg1_txt Dicyclohexylammonium leg2 leg2_txt Nitrite

Caption: Adsorption of inhibitor ions from the electrolyte onto the metal surface.

Performance Data and Interpretation

Electrochemical studies consistently demonstrate the high efficiency of DICHAN for protecting carbon steel.

ParameterUninhibited SystemDICHAN-Inhibited SystemInterpretationSource
Corrosion Rate HighUp to 10x lowerSignificant reduction in metal loss due to protective film formation.[1]
Polarization Resistance (Rp) Low20 to 1000x higherIndicates the formation of a highly resistive barrier at the metal-electrolyte interface.[1]
Inhibitor Type -AnodicThe inhibitor primarily stifles the metal dissolution reaction through passivation.[12][13]

Applications and Limitations

Primary Applications

Due to its mechanism of action, DICHAN is exceptionally well-suited for:

  • Protective Packaging: Incorporated into papers, films, and emitters for packaging steel parts for storage and shipment.[3]

  • Closed Systems: Protecting the internal surfaces of boilers, tanks, and pipelines during shutdowns or storage.[6]

  • Tubular Structures: Ensuring corrosion protection for the interior of complex tubular components where direct coating is difficult.

Limitations and Material Compatibility
  • Enclosed Spaces Required: DICHAN is only effective in enclosed or sealed environments where its vapor can accumulate to a protective concentration.

  • Non-Ferrous Metals: It can accelerate the corrosion of certain non-ferrous metals, including zinc, cadmium, lead, and copper.[1][6][12] Compatibility testing is crucial before use in multi-metal systems.

  • Toxicity: Like other nitrites, DICHAN has associated toxicity, and appropriate handling procedures must be followed.[7][20]

Conclusion

This compound functions as a highly effective vapor phase corrosion inhibitor through a well-defined, multi-stage mechanism. Its volatility facilitates transport to the metal surface, where hydrolysis in the presence of moisture releases the passivating nitrite anion. The nitrite ion promotes the formation of a stable oxide film, which acts as the primary barrier to corrosion. This mechanism is strongly supported by electrochemical data showing anodic inhibition and increased surface resistance, as well as by surface analytical techniques that confirm the composition of the protective film. Understanding this core mechanism is crucial for its proper application and for the development of next-generation corrosion protection systems.

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An In-Depth Technical Guide to the Health and Safety of Dicyclohexylamine Nitrite

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Understanding the Core Risks

Dicyclohexylamine nitrite (CAS No. 3129-91-7) is a versatile chemical intermediate and corrosion inhibitor, but its utility is matched by a significant hazard profile that demands rigorous safety protocols.[1][2] This guide provides a comprehensive overview of its health and safety aspects, moving beyond a standard data sheet to offer field-proven insights for laboratory and development professionals. The primary risks associated with this compound are its flammability as a solid, its acute toxicity upon inhalation and ingestion, and its capacity to induce methemoglobinemia, a life-threatening condition that impairs oxygen transport in the blood.[3][4] Furthermore, as a compound containing both an oxidizing nitrite component and a reducing ammonium component, it possesses inherent reactivity that must be carefully managed.[5][6]

Chemical Identity and Physicochemical Profile

This compound is a white to off-white crystalline solid.[5][6][7] It is recognized by a variety of synonyms, including Dicyclohexylammonium nitrite, Dechan, and VPI 260.[1][2][3] A clear understanding of its physical and chemical properties is fundamental to designing safe handling procedures. For instance, its low water solubility and notable vapor pressure at room temperature influence containment and ventilation strategies.[3][8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂O₂[8]
Molecular Weight ~228.33 g/mol [7]
Appearance White to off-white/pale yellow crystalline powder[5][7][8]
Melting Point 182-183 °C (with decomposition)[8]
Vapor Pressure 3.3 mmHg @ 25 °C[3][8]
Water Solubility Insoluble to partly soluble in water[3][5][6][9]
UN Number 2687[10][11]
Hazard Class 4.1 (Flammable Solid)[5][9][11]

Toxicological Profile and Health Hazards

The primary health risks of this compound stem from its toxicity and its effect on blood oxygenation. It is classified as harmful if swallowed or inhaled.[3][4][10]

Acute Health Effects
  • Methemoglobinemia: The most critical acute toxicological effect is the formation of methemoglobin.[3] The nitrite component of the molecule oxidizes the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen.[3] This leads to a form of oxygen starvation (anoxia), with clinical signs including cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, coma and convulsions.[1][3][7] Symptoms can appear rapidly, often within 30 minutes of exposure.[3]

  • Oral Toxicity: Animal studies indicate significant oral toxicity. Accidental ingestion may cause serious health damage or be fatal.[3]

  • Inhalation Toxicity: Inhalation of the dust is harmful and can lead to systemic effects, including methemoglobinemia.[3][10]

  • Dermal and Eye Contact: While not classified as a primary skin irritant in animal models, the compound may cause transient eye discomfort, and systemic harm could result from absorption through broken skin.[3] Contact with the molten substance can cause severe burns.[5][6][7]

Table 2: Acute Toxicity Data

RouteSpeciesValueSource(s)
Oral LD50 Rat565 mg/kg[3]
Oral LD50 Mouse80 mg/kg[3]
Subcutaneous LD50 Mouse220 mg/kg[3]
Chronic Health Effects and Carcinogenicity

The long-term health effects are less defined, but there is cause for concern. Under certain conditions, nitrites can react with secondary amines (such as dicyclohexylamine itself) to form carcinogenic N-nitrosamines.[3] Indeed, studies have investigated the genotoxic effects of N-nitrosodicyclohexylamine (N-NO-DCHA), which can be generated from this compound.[12] While some tests were inconclusive, N-NO-DCHA was found to be weakly genotoxic in human lymphocytes, underscoring the need for caution with long-term exposure.[12] The substance is classified as an "experimental equivocal tumorigenic agent" by some programs.[3][12]

Reactivity and Flammability Profile

This compound is a flammable solid that can be ignited by heat, sparks, friction, or open flames.[3][5][6] The risk is compounded by its form; fine powders or dusts can form explosive mixtures with air.[5][10]

  • Incompatible Materials: Due to its chemical nature, it must be segregated from strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and strong reducing agents.[3] Contact with these can lead to vigorous, potentially explosive reactions.[5][6]

  • Hazardous Decomposition: When heated to decomposition or during combustion, it emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][10]

  • Stability: The product is considered stable under recommended storage conditions, but instability increases in the presence of incompatible materials or heat.[3]

Standard Operating Procedures for Safe Handling & Storage

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls
  • Ventilation: All handling must be conducted in a well-ventilated area. Use of a certified chemical fume hood is required to prevent inhalation of dust.[10][13] Local exhaust ventilation should be designed to prevent the accumulation of particulates.[3]

  • Ignition Source Control: All sources of ignition—open flames, sparks, hot surfaces—must be strictly eliminated from handling and storage areas.[10][14] Use explosion-proof electrical and lighting equipment.[10]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can serve as an ignition source.[10]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[15]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[16] Hands should be washed thoroughly after handling, even when gloves are used.[10]

  • Respiratory Protection: For situations where dust concentrations may exceed exposure limits, a NIOSH-approved particulate respirator (e.g., N95) is required.

  • Protective Clothing: A lab coat or chemical-resistant apron and closed-toe shoes are mandatory.[15][16]

Handling & Storage Workflow

The following workflow illustrates the critical steps for safely managing this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Certification prep2 Assemble Required PPE (Goggles, Gloves, Respirator) prep1->prep2 prep3 Eliminate Ignition Sources from Work Area prep2->prep3 handle1 Transfer from Storage to Fume Hood prep3->handle1 handle2 Ground Container Before Opening handle1->handle2 handle3 Weigh/Dispense Chemical Minimizing Dust Generation handle2->handle3 handle4 Securely Seal Container Immediately After Use handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 clean2 Dispose of Contaminated Materials as Hazardous Waste clean1->clean2 clean3 Return Sealed Container to Designated Storage clean2->clean3 clean4 Remove PPE and Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

First Aid Measures
  • Inhalation: Immediately move the exposed person to fresh air.[3][17] If breathing is difficult or has stopped, administer artificial respiration and provide oxygen if trained to do so.[7][17] Seek immediate medical attention.[17]

  • Skin Contact: Remove all contaminated clothing immediately.[6] Flush the affected skin with large amounts of running water and soap for at least 15 minutes.[3][18] Seek medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15-20 minutes, holding the eyelids open.[3][6][18] Remove contact lenses if present and easy to do.[6][18] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink a small amount of water to dilute the substance.[9][10][18] Seek immediate medical attention and be prepared to inform medical personnel about the potential for methemoglobinemia.[3][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: For small fires, use dry chemical, CO₂, water spray, or foam.[3][5][6] For large fires, use water spray, fog, or foam.[3][5][6]

  • Specific Hazards: This is a flammable solid that can re-ignite after the fire is extinguished.[5][6] Containers may explode in a fire.[14] Combustion produces toxic gases like NOx.[3][14]

  • Protective Actions: Firefighters must wear positive pressure self-contained breathing apparatus (SCBA) and full protective clothing.[5][16] If a large container is involved, isolate the area for 800 meters (1/2 mile) in all directions and consider evacuation.[3][6]

Accidental Release Measures

The response to a spill must address both the flammability and toxicity hazards.

G cluster_assess Initial Assessment cluster_response Response Actions start Spill Detected resp1 Evacuate immediate area. Remove all ignition sources. start->resp1 q1 Is the spill minor or major? a1 Minor Spill (Small quantity, contained) q1->a1 Minor a2 Major Spill (Large quantity, uncontained) q1->a2 Major resp3 Don appropriate PPE (Respirator, gloves, goggles). a1->resp3 resp2 Alert personnel and activate emergency responders. a2->resp2 resp1->q1 resp2->resp3 resp4 Contain spill with inert material (sand, earth). DO NOT use combustible absorbents. resp3->resp4 resp5 With a clean shovel, place material into a clean, dry, labeled container for hazardous waste disposal. resp4->resp5 resp6 Ventilate area and decontaminate spill zone. resp5->resp6

Caption: Emergency Response Decision Tree for Spills.

For a large spill, evacuate the area downwind for at least 100 meters.[5][6] Do not touch or walk through the spilled material.[3][5] Prevent entry into waterways and sewers.[5]

Waste Disposal & Environmental Fate

This compound and its containers must be disposed of as hazardous waste.[3]

  • Regulations: All disposal activities must comply with local, state, and federal regulations.[3][15] This material is classified as an ignitable waste (EPA hazardous waste number D001).[3]

  • Procedure: Collect waste material in approved, labeled, and sealed containers.[10][15] Do not mix with other waste streams unless explicitly permitted.[15] Arrange for disposal through a licensed hazardous waste management company.[15]

  • Environmental Hazards: The substance is harmful to aquatic organisms.[3] Do not allow the chemical or firefighting water to enter drains or surface waters.[10][16]

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Dicyclohexylamine Nitrite: A Comprehensive Technical Guide on its Historical Development and Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of dicyclohexylamine nitrite (DCHN), a compound that has carved a significant niche in the field of corrosion prevention and organic synthesis. From its initial discovery to its current multifaceted applications, this document will navigate through its historical development, fundamental chemical properties, synthesis methodologies, and its critical role as a volatile corrosion inhibitor (VCI). This guide is intended for researchers, scientists, and professionals in drug development and material science who seek a thorough understanding of DCHN's scientific underpinnings and practical utility.

Introduction: The Genesis of a Volatile Corrosion Inhibitor

This compound, a white crystalline solid, first gained prominence for its remarkable ability to prevent corrosion in packaged steel articles.[1] Its unique property of volatility allows it to be used in corrosion-preventive packaging, where it vaporizes and its vapors are transported to metal surfaces, condensing to form a protective layer.[1][2] This method of protection, known as volatile corrosion inhibition, offers a distinct advantage over traditional contact inhibitors as it can protect intricate and hard-to-reach surfaces within an enclosed space.[3][4] The development of DCHN, often referred to by the trade name VPI (Vapor Phase Inhibitor), revolutionized the preservation of ferrous metals during storage and transportation.[1]

Historical Development: From Laboratory Curiosity to Industrial Staple

The journey of this compound from a laboratory synthesis to a widely used industrial chemical is marked by key patents and research that established its efficacy. Initial research in the mid-20th century identified dicyclohexylammonium nitrite as a potent corrosion inhibitor for steel in the presence of fresh water.[1] A significant milestone in its production was the development of an improved synthesis method described in a 1951 patent, which involved reacting dicyclohexylamine with phosphoric acid and a nitrite salt.[5] This method overcame the limitations of previous processes that used sulfuric or hydrochloric acids, which resulted in less soluble salts and potential contamination of the final product with corrosive sulfate or chloride ions.[5]

Further patents and research explored various formulations and applications, solidifying DCHN's role as a primary component in many VCI formulations.[3][6] It can be used alone or in combination with other volatile inhibitors and antioxidants to enhance its protective capabilities.[3]

Chemical Properties and Synthesis

This compound is the salt formed from the reaction of dicyclohexylamine, a secondary amine, and nitrous acid.[7] Its chemical and physical properties are pivotal to its function as a VCI.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C12H24N2O2[7][8][9]
Molecular Weight 228.33 g/mol [7][8][10][11]
Appearance White crystalline solid[1][2][9]
Melting Point ~154°C (310°F) with decomposition[1][3]
Vapor Pressure 1 x 10⁻⁴ mmHg at room temperature[3]
Solubility in Water Sparingly soluble[9]
pH of Aqueous Solution ~7.2[1]
Synthesis of this compound

The synthesis of this compound typically involves the reaction of dicyclohexylamine with a source of nitrite ions in an acidic medium. An improved and commercially viable method involves the following steps[5]:

  • Salt Formation: Dicyclohexylamine is reacted with phosphoric acid in an aqueous solution to form the highly soluble dicyclohexylamine phosphate salt.

  • Metathesis Reaction: An alkali metal nitrite, such as sodium nitrite, is then added to the solution.

  • Precipitation: Due to its lower solubility, this compound precipitates out of the solution.

  • Isolation and Purification: The precipitated product is then filtered, washed to remove any remaining impurities, and dried.

This process offers a high yield and purity of the final product, which is crucial for its performance as a corrosion inhibitor.[5]

Synthesis_of_Dicyclohexylamine_Nitrite cluster_reactants Reactants cluster_products Products DCA Dicyclohexylamine (C₆H₁₁)₂NH DCHN This compound ((C₆H₁₁)₂NH·HNO₂) DCA->DCHN Reacts with H3PO4 Phosphoric Acid (H₃PO₄) H3PO4->DCHN In the presence of NaNO2 Sodium Nitrite (NaNO₂) NaNO2->DCHN Reacts with intermediate to precipitate Byproduct Sodium Phosphate (Na₃PO₄)

Caption: Synthesis of this compound.

Applications of this compound

The primary application of this compound lies in its function as a volatile corrosion inhibitor. However, its utility extends to other areas of organic chemistry.

Volatile Corrosion Inhibitor (VCI)

DCHN is a cornerstone of VCI technology, offering protection to a wide range of ferrous metals and some non-ferrous metals like aluminum.[2] It is particularly effective in enclosed systems such as packaging, containers, and boilers.[3][12]

The mechanism of corrosion inhibition by DCHN involves a series of steps that create a protective barrier on the metal surface:

  • Vaporization: DCHN slowly sublimes at ambient temperature, releasing its vapor into the enclosed space.[1]

  • Transport: The vapor molecules diffuse and are transported by convection to all accessible metal surfaces.[1][3]

  • Condensation and Adsorption: The DCHN vapor condenses on the metal surface, forming a thin, invisible crystalline layer.[1][2]

  • Dissolution and Ionization: In the presence of moisture, the condensed DCHN dissolves and releases nitrite ions (NO₂⁻) and dicyclohexylammonium ions ((C₆H₁₁)₂NH₂⁺).[1]

  • Passivation: The nitrite ions act as anodic inhibitors, promoting the formation of a passive, protective oxide layer (typically γ-Fe₂O₃) on the steel surface, which prevents further corrosion.[13][14] The dicyclohexylammonium ions may contribute to the inhibition by adsorbing on the metal surface and creating a hydrophobic layer.

VCI_Mechanism DCHN_Solid DCHN Solid (in paper/powder) DCHN_Vapor DCHN Vapor DCHN_Solid->DCHN_Vapor Sublimation Metal_Surface Metal Surface DCHN_Vapor->Metal_Surface Vapor Transport & Condensation Moisture Moisture Film DCHN_Vapor->Moisture Dissolves in Metal_Surface->Moisture Presence of Protective_Layer Passive Protective Layer (γ-Fe₂O₃) Moisture->Protective_Layer Facilitates Ionization & Passivation Corrosion_Prevention Corrosion Prevention Protective_Layer->Corrosion_Prevention Leads to

Caption: Mechanism of Action of DCHN as a VCI.

This protocol outlines a standard method for assessing the effectiveness of DCHN-impregnated paper in preventing steel corrosion.

Materials:

  • Steel test panels (e.g., SAE 1010)

  • DCHN-impregnated paper

  • Control (untreated) paper

  • Humidity cabinet capable of maintaining high relative humidity (e.g., 95-100%) and a constant temperature (e.g., 40°C)

  • Panel supports

  • Desiccator

Procedure:

  • Panel Preparation: Clean the steel panels thoroughly with a suitable solvent (e.g., acetone) to remove any oil or grease. Handle panels with gloves to prevent contamination. Dry the panels in a desiccator.

  • Sample Assembly:

    • For the test sample, wrap a steel panel in the DCHN-impregnated paper, ensuring there is no direct contact between the paper and the panel (a small air gap is necessary for vapor transport).

    • For the control sample, wrap a separate steel panel in the untreated paper in the same manner.

  • Exposure: Place the wrapped panels on supports inside the humidity cabinet.

  • Incubation: Maintain the humidity cabinet at the specified high humidity and constant temperature for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Evaluation:

    • After the exposure period, remove the panels from the cabinet.

    • Unwrap the panels and visually inspect them for any signs of corrosion (rust).

    • Compare the extent of corrosion on the panel protected by the DCHN paper with the control panel.

    • The effectiveness of the VCI is determined by the degree of rust prevention observed.

Causality behind Experimental Choices:

  • High Humidity: This accelerates the corrosion process, allowing for a relatively rapid assessment of the inhibitor's performance.

  • Constant Temperature: Ensures reproducibility of the test conditions.

  • Control Sample: Provides a baseline for comparison, demonstrating the extent of corrosion that would occur without the VCI.

  • No Direct Contact: This is crucial to verify the vapor-phase inhibition mechanism, as direct contact could introduce contact inhibition effects.

Organic Synthesis

Beyond its role in corrosion inhibition, dicyclohexylamine and its derivatives, including the nitrite salt, serve as intermediates in organic synthesis.[7][8][15] They are utilized in the production of:

  • Dye intermediates [15]

  • Rubber vulcanization accelerators [12][15]

  • Insecticides and pesticides [15][16]

  • Catalysts [15]

  • Pharmaceutical intermediates [10]

The reactivity of the amine and nitrite functional groups allows for their participation in a variety of chemical transformations.[7][17]

Toxicology and Safety Considerations

While this compound is highly effective, it is essential to handle it with care due to its toxicological profile.

  • Toxicity: DCHN is harmful if swallowed or inhaled.[18][19] Ingestion can lead to serious health effects, and in animal studies, it has been shown to be fatal at certain doses.[18][20] The nitrite component can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[18]

  • Irritation: It may cause irritation to the skin, eyes, and mucous membranes upon contact.[2][9]

  • Flammability: this compound is a flammable solid.[18][21]

  • Environmental Impact: The nitrite ion can be toxic to aquatic life.[22] Therefore, proper disposal of DCHN and materials treated with it is crucial to prevent environmental contamination.[18]

It is imperative to consult the Safety Data Sheet (SDS) for detailed safety information and to use appropriate personal protective equipment (PPE), such as gloves and respiratory protection, when handling this chemical.[18][19]

Conclusion and Future Outlook

This compound has a well-established history as a highly effective and versatile volatile corrosion inhibitor. Its unique mechanism of action has made it an indispensable tool for the preservation of metals in various industries. While its primary application remains in corrosion protection, its role as an intermediate in organic synthesis highlights its broader chemical utility.

Future research may focus on developing new VCI formulations with enhanced performance, lower toxicity, and improved environmental profiles. The exploration of novel applications for dicyclohexylamine and its derivatives in areas such as pharmaceuticals and materials science also presents exciting opportunities for further investigation. A continued understanding of its chemical properties and mechanisms of action will be crucial for unlocking its full potential in both established and emerging fields.

References

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A Technical Guide to the Structural Elucidation and Spectroscopic Analysis of Dicyclohexylamine Nitrite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dicyclohexylamine nitrite (DCHN) is a chemical compound of significant industrial importance, primarily utilized as a volatile corrosion inhibitor (VCI) for protecting ferrous metals in enclosed systems.[1] Its efficacy relies on its ability to sublime and subsequently hydrolyze, delivering the corrosion-inhibiting nitrite ion to metal surfaces.[2] Accurate structural elucidation and characterization are paramount for ensuring product quality, understanding its mechanism of action, and meeting regulatory standards. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the essential spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of this compound. We present not only the foundational principles but also detailed experimental protocols and the causality behind analytical choices, ensuring a robust and self-validating approach to its characterization.

Introduction to this compound (DCHN)

This compound, with the CAS Registry Number 3129-91-7, is the salt formed from the secondary amine, dicyclohexylamine, and nitrous acid.[3] Its primary application is as a vapor phase or volatile corrosion inhibitor (VCI).[4][5] The compound's utility stems from its volatility at ambient temperatures, which allows its vapors to permeate an enclosed space and condense on all accessible metal surfaces.[1] In the presence of moisture, the salt hydrolyzes, releasing dicyclohexylamine and the nitrite anion (NO₂⁻). The nitrite ion is a potent anodic inhibitor that passivates steel surfaces, preventing corrosion.[1][6]

Given its critical role in industrial preservation and its potential use as a pharmaceutical intermediate, unambiguous identification and purity assessment are essential. This guide details the application of modern spectroscopic methods to confirm the ionic structure of DCHN, composed of the dicyclohexylammonium cation and the nitrite anion.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for safe handling, storage, and the design of analytical procedures.

PropertyValueReference(s)
CAS Number 3129-91-7[3]
Molecular Formula C₁₂H₂₄N₂O₂ or (C₆H₁₁)₂NH·HNO₂[3]
Molecular Weight 228.33 g/mol [3]
Appearance White to off-white crystalline solid/powder[3]
Melting Point 182-183 °C (with decomposition)
Solubility Sparingly soluble in water (10-50 mg/mL)[3]
Vapor Pressure 3.3 mmHg @ 25 °C
UN Number 2687[3][7]
Hazard Class 4.1 (Flammable Solid)[7]

Molecular Structure and Synthesis Overview

This compound is an ionic compound consisting of a dicyclohexylammonium cation and a nitrite anion. The positive charge is localized on the nitrogen atom of the protonated secondary amine.

Caption: Ionic structure of this compound.

A common and efficient synthesis method involves reacting dicyclohexylamine with phosphoric acid in an aqueous medium to form a soluble phosphate salt. Subsequently, an alkali metal nitrite, such as sodium nitrite, is added to the solution. This causes the precipitation of the less soluble dicyclohexylammonium nitrite through metathesis, which can then be isolated by filtration.[8]

Spectroscopic Analysis for Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of DCHN's structure. Each technique provides complementary pieces of information that, when combined, create a complete structural picture.

Infrared (IR) Spectroscopy

Causality & Expertise: IR spectroscopy is the ideal first step for identifying the key functional groups present in the molecule. For DCHN, we expect to see characteristic vibrations from the ammonium cation (N-H⁺), the aliphatic C-H bonds of the cyclohexyl rings, and the nitrite anion (NO₂⁻). The spectrum of the salt will differ notably from that of the parent dicyclohexylamine, particularly in the N-H stretching region.[9][10]

Expected Spectral Features:

  • ~3200-2800 cm⁻¹: A very broad and strong absorption band corresponding to the N-H⁺ stretching vibrations of the secondary ammonium salt. This broadness is due to extensive hydrogen bonding in the solid state.

  • 2935 & 2855 cm⁻¹: Strong, sharp peaks due to the asymmetric and symmetric C-H stretching of the CH₂ groups in the cyclohexyl rings.

  • ~1450 cm⁻¹: A medium absorption from the scissoring (bending) vibration of the CH₂ groups.

  • ~1350-1250 cm⁻¹: A strong, sharp band associated with the asymmetric N=O stretching of the nitrite anion.

  • ~850-800 cm⁻¹: A medium intensity band from the O-N-O bending vibration of the nitrite anion.

Data Summary: Key IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type
3200-2800 (broad) R₂N-H⁺ N-H Stretch
2935, 2855 -CH₂- C-H Stretch
~1450 -CH₂- C-H Bend (Scissoring)
~1300 NO₂⁻ Asymmetric N=O Stretch

| ~830 | NO₂⁻ | O-N-O Bend |

Experimental Protocol: KBr Pellet Method

  • Preparation: Gently grind ~1-2 mg of the DCHN sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the dicyclohexylammonium cation. ¹H NMR reveals the types of protons and their connectivity, while ¹³C NMR identifies the number of chemically distinct carbon environments. The ionic nature of DCHN makes it soluble in polar aprotic solvents like DMSO-d₆, which is an ideal choice for NMR analysis.

¹H NMR Analysis:

  • Proton Environments: Due to the symmetry of the dicyclohexylammonium cation, the ¹H NMR spectrum is simpler than might be expected. The two cyclohexyl rings are chemically equivalent.

  • Expected Signals:

    • A broad signal, typically downfield (> 8 ppm in DMSO-d₆), corresponding to the two acidic protons of the -NH₂⁺- group. This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to rapid proton-deuterium exchange, providing a definitive diagnostic test.

    • A multiplet representing the two methine protons (-CH-N) attached directly to the nitrogen.

    • A series of broad, overlapping multiplets in the aliphatic region (~1.0-2.0 ppm) for the 20 methylene protons (10 CH₂) of the two cyclohexyl rings.

¹³C NMR Analysis:

  • Carbon Environments: The symmetry of the cation results in a simplified ¹³C spectrum. We expect to see four distinct signals for the twelve carbons.

  • Expected Signals:

    • One signal for the two equivalent methine carbons (C-N), which will be the most downfield signal in the aliphatic region due to the deshielding effect of the adjacent positively charged nitrogen.[10]

    • Three separate signals for the pairs of methylene carbons (CH₂) at the ortho, meta, and para positions relative to the C-N carbon.

Data Summary: Expected NMR Chemical Shifts (in DMSO-d₆)

Nucleus Environment Expected Chemical Shift (δ, ppm) Multiplicity
¹H -NH ₂⁺- > 8.0 Broad singlet
-CH -N- ~3.0 Multiplet
Ring -CH ₂- 1.0 - 2.0 Overlapping multiplets
¹³C C H-N- ~55-60 CH

| | Ring C H₂ | ~25-35 | CH₂ |

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~10-20 mg of the DCHN sample and dissolve it in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • Confirmation (optional): After acquiring the initial ¹H spectrum, remove the tube, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum to confirm the disappearance of the N-H₂⁺ signal.

Mass Spectrometry (MS)

Causality & Expertise: Mass spectrometry is the ultimate tool for confirming the mass of the constituent ions and, by extension, the molecular weight of the compound. As DCHN is a pre-formed salt, a soft ionization technique such as Electrospray Ionization (ESI) is required. Hard techniques like Electron Impact (EI) would cause immediate fragmentation and would not show the intact ions. ESI allows the gentle transfer of the dicyclohexylammonium cation and the nitrite anion from solution into the gas phase for mass analysis.[11]

Expected Spectral Features (ESI-MS):

  • Positive Ion Mode ([M+H]⁺): The spectrum will be dominated by a peak corresponding to the dicyclohexylammonium cation. This will appear at a mass-to-charge ratio (m/z) of 182.3, representing the intact protonated dicyclohexylamine [(C₆H₁₁)₂NH₂]⁺.

  • Negative Ion Mode ([M-H]⁻): The spectrum will show a clear signal for the nitrite anion (NO₂⁻) at an m/z of 46.0.

  • Nitrogen Rule: The molecular weight of the parent amine, dicyclohexylamine (C₁₂H₂₃N), is 181. This odd molecular weight is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10] The full salt (C₁₂H₂₄N₂O₂) has an even number of nitrogens and an even molecular weight (228), which is also consistent.

Data Summary: Expected ESI-MS Ions

Ionization Mode Expected Ion Formula Calculated m/z
Positive ESI Dicyclohexylammonium [(C₆H₁₁)₂NH₂]⁺ 182.3

| Negative ESI | Nitrite | [NO₂]⁻ | 46.0 |

Experimental Protocol: LC-MS with ESI

  • Sample Preparation: Prepare a dilute solution of DCHN (~10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol:water. A small amount of formic acid can be added to the positive mode mobile phase to ensure protonation, and a small amount of ammonium hydroxide can be used for the negative mode to facilitate deprotonation if analyzing the parent amine, though it is not strictly necessary for analyzing the pre-formed ions of the salt.

  • Infusion: For initial characterization, directly infuse the sample solution into the ESI source using a syringe pump.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 40-300 amu).

  • LC-MS (for complex samples): For purity analysis, inject the sample onto a suitable liquid chromatography column (e.g., C18) to separate the analyte from any impurities before it enters the mass spectrometer.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The structural elucidation of this compound is a process of integrating complementary data from IR, NMR, and MS. The workflow below illustrates a logical and self-validating approach.

Caption: Integrated workflow for the spectroscopic analysis of DCHN.

This integrated approach ensures trustworthiness. IR first confirms the presence of the essential functional groups. NMR then validates the specific carbon-hydrogen structure of the cation. Finally, MS provides definitive proof of the mass of both the cation and the anion, confirming the ionic composition and overall molecular identity.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[12]

  • Hazards: DCHN is classified as a flammable solid (Hazard Class 4.1). It is harmful if swallowed or inhaled.[12] The nitrite component poses a risk of causing methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[13]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.[14] Keep away from heat, sparks, open flames, and strong oxidizing agents.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, locked up and away from incompatible materials.[12][13]

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated application of IR, NMR, and Mass Spectrometry. Each technique provides unique and confirmatory evidence: IR identifies the key functional moieties (ammonium, nitrite), NMR confirms the precise aliphatic structure of the cation, and ESI-MS verifies the mass of the individual ions. Following the protocols and interpretative logic outlined in this guide allows for a confident and robust characterization of this industrially significant compound, ensuring its quality and proper application.

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A Comprehensive Technical Guide to Dicyclohexylamine Nitrite as a Volatile Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Volatile Corrosion Inhibitors

In the realm of materials science and asset preservation, the mitigation of corrosion is a perpetual challenge. While numerous strategies exist for protecting metallic components, from coatings to cathodic protection, the necessity for a non-intrusive, comprehensive solution for enclosed systems has led to the development of volatile corrosion inhibitors (VCIs). These compounds, capable of sublimating and subsequently condensing on metallic surfaces, offer a unique and effective means of delivering corrosion protection to intricate geometries and inaccessible areas.[1][2]

Among the pioneering and most effective VCIs is dicyclohexylamine nitrite (DCHN), a compound that has been extensively studied and utilized for its remarkable efficacy in preventing the atmospheric corrosion of ferrous metals.[3][4] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of DCHN's core principles as a VCI, its mechanism of action, performance characteristics, and the methodologies for its evaluation.

Physicochemical Properties and Synthesis of this compound

This compound, with the chemical formula (C₆H₁₁)₂NH·HNO₂, is an organic ammonium salt that typically presents as a white to off-white crystalline powder.[5][6][7] Its utility as a VCI is intrinsically linked to its physicochemical properties, most notably its vapor pressure and solubility.

PropertyValueReference
Molecular FormulaC₁₂H₂₄N₂O₂[5]
Molecular Weight228.33 g/mol [5]
Melting Point182-183 °C (decomposes)[7][8]
Vapor Pressure0.00016 mmHg at 24°C[9]
Water Solubility3.9 g/100g at 25°C[9]

The synthesis of DCHN is typically achieved through a precipitation reaction. One common method involves the reaction of dicyclohexylamine with a water-soluble acid, such as phosphoric acid, to form an intermediate salt.[9][10] This is followed by the addition of an alkali metal nitrite, like sodium nitrite, under controlled temperature conditions (20-40°C) to precipitate this compound.[9] Controlling the temperature is crucial to prevent the formation of undesirable nitrosamines.[9]

The Mechanism of Volatile Corrosion Inhibition by DCHN

The efficacy of DCHN as a VCI is a multi-step process that leverages its volatility and chemical reactivity to create a protective barrier on metal surfaces.[1][3]

Volatilization and Vapor Transport

At ambient temperatures, DCHN possesses a low but significant vapor pressure, allowing it to slowly sublimate from its solid form (e.g., from an impregnated paper or powder) into the surrounding enclosed atmosphere.[3][9] These gaseous DCHN molecules are then transported throughout the enclosed space via diffusion and convection, enabling them to reach all exposed metallic surfaces, including complex geometries and crevices that would be inaccessible to direct-contact inhibitors.[1][3]

Adsorption and Film Formation

Upon reaching the metallic surfaces, the DCHN vapor condenses and adsorbs onto the surface.[2][3] In the presence of even microscopic layers of moisture, which are invariably present on metal surfaces exposed to the atmosphere, the DCHN dissolves.[3]

Hydrolysis and Inhibition Action

Once dissolved in the surface moisture film, DCHN undergoes hydrolysis, dissociating into dicyclohexylammonium cations ((C₆H₁₁)₂NH₂⁺) and nitrite anions (NO₂⁻). The nitrite ion is the primary inhibiting species for ferrous metals.[3][11] It acts as an anodic inhibitor, promoting the passivation of the steel surface by oxidizing ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which then form a stable, protective oxide layer (γ-Fe₂O₃). This passive film acts as a barrier, significantly reducing the rate of further corrosion.[11]

The dicyclohexylamine component can also contribute to the protective mechanism. While its primary role is to provide the necessary volatility to the nitrite salt, it may also form a hydrophobic layer on the metal surface, further repelling water and retarding the corrosion process.[12]

Diagram: Mechanism of this compound (DCHN) as a Volatile Corrosion Inhibitor

DCHN_Mechanism cluster_vapor_phase Vapor Phase cluster_metal_surface Metal Surface VCI_Source DCHN Source (e.g., Impregnated Paper) Vaporization Sublimation (Vaporization) VCI_Source->Vaporization Release of DCHN Vapor_Transport Vapor Transport (Diffusion & Convection) Vaporization->Vapor_Transport Adsorption Condensation & Adsorption Vapor_Transport->Adsorption Metal Metal Substrate (e.g., Steel) Moisture_Layer Adsorbed Moisture Layer Hydrolysis Hydrolysis Moisture_Layer->Hydrolysis Dissolves in Adsorption->Moisture_Layer Condenses into Adsorption->Hydrolysis Inhibition Corrosion Inhibition (Passivation) Hydrolysis->Inhibition Inhibition->Metal Forms protective layer on

Caption: A flowchart illustrating the multi-step process of corrosion inhibition by DCHN.

Performance Characteristics and Applications

This compound is particularly effective for the corrosion protection of steel in enclosed environments.[3] Its applications are diverse, ranging from the packaging of automotive and machine parts to the protection of electronic components and military equipment.[3][4] It is commonly applied via impregnated paper or cardboard, which is then used to wrap or line containers holding the metal parts.[3]

Advantages:

  • Comprehensive Protection: Reaches all surfaces, including intricate and hard-to-reach areas.[2]

  • Ease of Application: Simple to incorporate into packaging materials.[3]

  • Cleanliness: The protective film is thin and typically does not require removal before the component is used.[2]

  • Effectiveness: Provides robust corrosion protection for ferrous metals.[3]

Limitations and Considerations:

  • Metal Specificity: While highly effective for steel, DCHN can accelerate the corrosion of some non-ferrous metals like zinc, due to the formation of soluble complexes.[11][13][14]

  • Enclosure Requirement: It is only effective in enclosed or sealed spaces to maintain a sufficient concentration of the VCI vapor.[2]

  • Environmental and Safety Concerns: Historically, there have been concerns regarding the potential for secondary amines like dicyclohexylamine to react with nitrites to form N-nitrosamines, which are potential carcinogens.[15] This has led to the development of alternative VCI chemistries in many modern applications.[4][15] It is also important to handle DCHN with appropriate personal protective equipment due to its potential health hazards.[16][17]

Evaluation of VCI Efficacy: Experimental Protocols

The evaluation of a VCI's performance is critical for its effective application. Several standardized and novel test methods are employed to assess the vapor-inhibiting ability of materials containing DCHN.

Vapor Inhibiting Ability (VIA) Test (based on NACE TM0208)

This qualitative test is designed to evaluate the ability of a VCI material to protect a ferrous metal surface from corrosion without direct contact.

Protocol:

  • Apparatus: A clean, dry glass jar with a screw-on lid. A specimen holder to suspend a polished steel specimen above the VCI sample.

  • Specimen Preparation: A low-carbon steel specimen (e.g., 1010 carbon steel) is polished to a uniform finish, cleaned with a solvent, and dried.[1]

  • Test Setup: The VCI-containing material (e.g., a piece of impregnated paper) is placed at the bottom of the jar. A small amount of water or a glycerin-water solution is added to the jar to create a high-humidity environment. The steel specimen is suspended from the lid, ensuring no direct contact with the VCI source.

  • Exposure: The sealed jar is placed in a controlled temperature environment (e.g., a laboratory oven or water bath) for a specified duration.

  • Evaluation: After the exposure period, the steel specimen is visually inspected for any signs of corrosion (rust). The degree of protection is typically rated on a scale (e.g., no corrosion, slight corrosion, moderate corrosion, severe corrosion).

Diagram: Experimental Workflow for Vapor Inhibiting Ability (VIA) Test

VIA_Test_Workflow start Start specimen_prep Prepare Steel Specimen (Polish, Clean, Dry) start->specimen_prep setup Assemble Test Jar - Place VCI Source - Add Water/Glycerin Solution - Suspend Specimen specimen_prep->setup exposure Expose in Controlled Environment (Temperature, Time) setup->exposure evaluation Visually Inspect Specimen for Corrosion exposure->evaluation end End evaluation->end

Caption: A simplified workflow for conducting a Vapor Inhibiting Ability (VIA) test.

Electrochemical Methods for Quantitative Evaluation

For a more quantitative assessment of VCI performance, electrochemical techniques are increasingly being employed.[18] These methods can provide real-time data on corrosion rates.

Protocol using Electrochemical Impedance Spectroscopy (EIS):

  • Test Cell: A specialized electrochemical cell is used that allows for the exposure of a working electrode (the metal being tested) to a VCI-saturated atmosphere.

  • Electrode Preparation: A carbon steel electrode is polished and cleaned.

  • Exposure: The electrode is placed in the test cell, which contains the VCI source and a controlled humidity environment. The VCI is allowed to volatilize and form a protective film on the electrode surface.

  • Measurement: Electrochemical impedance spectroscopy is performed at regular intervals. The polarization resistance (Rp) is determined from the impedance data, which is inversely proportional to the corrosion rate.

  • Analysis: An increase in Rp over time indicates the formation of a protective film and a decrease in the corrosion rate. The inhibition efficiency can be calculated by comparing the Rp values with and without the VCI.[2]

Conclusion

This compound has historically been a cornerstone in the field of volatile corrosion inhibitors, offering a powerful and versatile solution for the protection of ferrous metals in enclosed systems. Its mechanism, rooted in the principles of sublimation, vapor transport, and anodic inhibition by the nitrite ion, provides a robust defense against atmospheric corrosion. While considerations regarding its compatibility with non-ferrous metals and historical safety concerns have led to the development of new VCI technologies, a thorough understanding of DCHN's properties and performance remains invaluable for scientists and researchers in the field of materials preservation. The continued application of both qualitative and advanced quantitative evaluation methods will be crucial in benchmarking the performance of existing and next-generation volatile corrosion inhibitors.

References

  • Wachter, A., & Skei, T. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294.
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  • VCI2000. (n.d.). Corrosion test method. Retrieved from [Link]

  • NACE International. (2008). TM0208-2008, Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary Protection of Ferrous Metal Surfaces.
  • Cano, E., Polo, J. L., La Iglesia, V. M., & Bastidas, J. M. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473–479.
  • Bastidas, J. M., Polo, J. L., & Cano, E. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473–479.
  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 36(3), 197-200.
  • Wikipedia. (2023). Volatile corrosion inhibitor. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite. Retrieved from [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. Research Explorer. Retrieved from [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. Semantic Scholar. Retrieved from [Link]

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  • Wachter, A., & Stillman, N. (1951). U.S. Patent No. 2,544,245. Washington, DC: U.S.
  • Wachter, A., & Stillman, N. (1956). U.S. Patent No. 2,767,178. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). Dicyclohexylamine. PubChem Compound Database. Retrieved from [Link]

  • Zerust Excor. (n.d.). What are nitrites, how are they used in VCI Packaging? Retrieved from [Link]

  • Miksic, B. A., & Maleev, M. (2004). HEALTH AND SAFETY CONSIDERATIONS OF VCI CORROSION-INHIBITING SYSTEMS IN POLYMER FILMS.
  • Shell Development Company. (1953).
  • Glass, A. (1956). Notes - Synthesis of Dicyclohexylammonium-1-1'-C14 Nitrite. The Journal of Organic Chemistry, 21(9), 1026–1027.
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  • CP Lab Safety. (n.d.). This compound (C12H24N2O2), 100 grams. Retrieved from [Link]

  • Marco Rubber & Plastics. (n.d.). DICYCLOHEXYLAMINE Resistant O-Rings and Seals. Retrieved from [Link]

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Dicyclohexylamine Nitrite: A Technical Guide to Its Properties and Applications in Organic Synthesis and Material Preservation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dicyclohexylamine nitrite (DCHA-NO2), a salt formed from the secondary amine dicyclohexylamine and nitrous acid, is a compound with a well-established, primary application in materials science as a volatile corrosion inhibitor (VCI).[1][2] Its utility stems from its ability to sublime at ambient temperatures, forming a protective film on metallic surfaces.[1][3] While its role in organic synthesis is less documented, its chemical nature as a source of both a secondary amine and the nitrite ion presents specific and potential applications, primarily centered around its role as a precursor for N-nitrosamines. This guide provides a comprehensive overview of DCHA-NO2, detailing its physicochemical properties, safety protocols, its established function as a VCI, and a focused exploration of its potential as a reagent in the synthesis of N-nitrosodicyclohexylamine, a subject of interest in toxicological and analytical studies.[4]

Introduction to this compound (DCHA-NO2)

This compound, with the CAS number 3129-91-7, is a white to pale yellow crystalline powder.[5][6] It is the salt of the strong organic base dicyclohexylamine and the weak acid, nitrous acid. The synthesis of DCHA-NO2 typically involves the reaction of dicyclohexylamine with a source of nitrous acid.[7] One established method involves reacting dicyclohexylamine with phosphoric acid and an alkali metal nitrite, which allows for precipitation of the relatively insoluble DCHA-NO2 product.[8] This straightforward synthesis makes it an accessible compound for various industrial and research applications.[7][9]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for understanding its handling, stability, and application. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C12H24N2O2[5][7]
Molecular Weight 228.33 g/mol [6][7]
Appearance White to light-colored crystalline solid/powder[5][6][10]
Melting Point 182-183 °C (decomposes)[5][11]
Solubility in Water Slightly soluble (10 to 50 mg/mL at 22.8°C)[6][10]
Vapor Pressure 3.3 mm Hg (25 °C)[5]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.[12][13] It is a flammable solid (Category 2) and is harmful if swallowed or inhaled (Acute Toxicity, Category 4).[13][14][15] Accidental ingestion may be harmful, with animal studies indicating potential for serious health damage.[12] The toxicity of nitrites can lead to the formation of methemoglobin, a condition that inhibits normal oxygen uptake by hemoglobin.[6][12]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of dust generation, use a NIOSH/MSHA approved respirator.[14][15]

  • Engineering Controls: Handle only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[12][14] Use explosion-proof electrical and ventilating equipment.[13]

  • Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources. The material is a flammable solid that can be ignited by friction or heat.[10][13] Use Class D extinguishers, dry sand, or graphite powder for fires; do not use water.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[12][14]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[12]

Primary Application: Volatile Corrosion Inhibition (VCI)

The most significant commercial application of DCHA-NO2 is as a volatile corrosion inhibitor (VCI), particularly for protecting steel and other ferrous alloys.[1][2] This application is not strictly organic synthesis but is a critical aspect of the compound's utility in preserving materials, including scientific and industrial equipment.

Mechanism of Action

The effectiveness of DCHA-NO2 as a VCI is due to its slight volatility at atmospheric temperatures.[1] The solid inhibitor slowly sublimes, and its vapors diffuse within an enclosed space, such as packaging.[1] These vapors then condense on the surface of the metal or dissolve in any moisture present, forming a thin, protective molecular layer.[1][3] This layer acts as a barrier, inhibiting the electrochemical processes that lead to corrosion. The nitrite ion (NO₂⁻) is a known and highly effective corrosion inhibitor for steel in aqueous environments.[1]

Caption: Mechanism of Volatile Corrosion Inhibition by DCHA-NO2.

This VCI technology is widely used in anti-tarnish wrapping papers and coatings for packaging to protect metal articles during shipping and storage.[1][3]

Potential Applications in Organic Synthesis: A Source for N-Nitrosation

While not a versatile reagent for general organic synthesis, the chemical structure of DCHA-NO2—a salt of a secondary amine and nitrous acid—makes it a direct precursor for the formation of N-nitrosamines.[4][16] This is its most relevant, albeit specific, application in a synthetic context.

Mechanism of N-Nitrosamine Formation

N-nitrosamines are formed by the reaction of a secondary amine with a nitrosating agent.[16] The active nitrosating agent, often the nitrosonium ion (NO+), is typically generated in situ from a nitrite salt (like the one present in DCHA-NO2) under acidic conditions.[16][17] The nucleophilic nitrogen of the secondary amine then attacks the electrophilic nitrosonium ion to form the N-nitrosamine.[16]

Caption: General mechanism for the formation of N-nitrosamines.

Application: Synthesis of N-Nitrosodicyclohexylamine

DCHA-NO2 can be considered a self-contained precursor for N-nitrosodicyclohexylamine. Studies investigating the genotoxic effects of this specific nitrosamine note that it can be generated from DCHA-NO2 under certain conditions of use.[4] A direct synthesis of N-nitrosodicyclohexylamine can be achieved by reacting dicyclohexylamine with an acidified nitrite solution, which effectively mimics the components of DCHA-NO2 reacting under acidic catalysis.[18]

Experimental Protocol: Synthesis of N-Nitrosodicyclohexylamine[18]

This protocol describes the synthesis from the constituent parts of DCHA-NO2, illustrating the fundamental reaction.

  • Materials:

    • Dicyclohexylamine (36.2 g)

    • Concentrated Hydrochloric Acid (18 mL)

    • Sodium Nitrite (20.7 g)

    • Deionized Water (360 mL total)

    • Diethyl Ether

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • Amine Solution Preparation: In a suitable reaction vessel, create a mixture of dicyclohexylamine (36.2 g), concentrated HCl (18 mL), and 300 mL of water. Stir at room temperature. The acid protonates the amine, increasing its solubility and preparing it for reaction.

    • Nitrite Addition: Prepare a solution of sodium nitrite (20.7 g) in 60 mL of water. Add this solution dropwise to the stirred amine mixture at room temperature. The slow addition is crucial to control the exothermic reaction and the formation of the nitrosating agent.

    • Reaction: After the addition is complete, heat the mixture to 95°C for 7 hours. The elevated temperature drives the reaction to completion.

    • Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. The organic N-nitrosodicyclohexylamine product will preferentially dissolve in the ether layer.

    • Drying and Isolation: Separate the ether layer and dry it over anhydrous sodium sulfate to remove any residual water.

    • Final Product: Evaporate the ether under reduced pressure. The remaining oily residue should crystallize upon standing to yield N-nitrosodicyclohexylamine.

Synthesis_Workflow start Start: Prepare Reagents mix_amine 1. Mix Dicyclohexylamine, HCl, and Water start->mix_amine add_nitrite 2. Slowly Add Aqueous NaNO₂ Solution mix_amine->add_nitrite Stir at RT heat 3. Heat Mixture (95°C, 7h) add_nitrite->heat cool 4. Cool to Room Temp. heat->cool extract 5. Extract with Diethyl Ether cool->extract dry 6. Dry Ether Layer (Anhydrous Na₂SO₄) extract->dry evaporate 7. Evaporate Ether dry->evaporate end End: Crystalline N-Nitrosodicyclohexylamine evaporate->end

Caption: Experimental workflow for N-Nitrosodicyclohexylamine synthesis.

Distinguishing from Other Dicyclohexyl- Reagents

It is critical for researchers to distinguish DCHA-NO2 from other common reagents containing the dicyclohexyl moiety. A prominent example is 1,3-Dicyclohexylcarbodiimide (DCC) . DCC is a widely used coupling agent in amide and ester synthesis, most famously in solid-phase peptide synthesis, where it activates carboxylic acids.[19][20] DCHA-NO2 does not possess this functionality and should not be confused with DCC.

Conclusion and Future Outlook

This compound is a compound with a well-defined and valuable role as a volatile corrosion inhibitor in materials preservation.[1] Its application in organic synthesis is highly specific, primarily serving as a precursor for the synthesis of N-nitrosodicyclohexylamine, a molecule of interest for analytical and toxicological reference.[4][18] The compound itself is not a general-purpose synthetic reagent. Future research could explore the potential of DCHA-NO2 as a solid, stable, and controlled-release source of a nitrosating agent for specific substrates where slow, localized generation of the nitrosonium ion is advantageous. However, given the carcinogenic potential of many nitrosamines, any such synthetic development would need to be approached with rigorous safety protocols and analytical monitoring.[21][22]

References

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  • Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite. NINGBO INNO PHARMCHEM CO.,LTD.

  • This compound, 25G. Lab Pro Inc.

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  • This compound - Safety Data Sheet. Biosynth.

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  • Synthesis of a) 2. N-Nitrosodicyclohexylamine. PrepChem.com.

  • This compound(DCHA). MarChem.

  • Dicyclohexylammonium Nitrite (CAS 3129-91-7). NINGBO INNO PHARMCHEM CO.,LTD.

  • This compound - SAFETY DATA SHEET. FUJIFILM Wako.

  • Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. Corrosion, 7(9), 284–294 (1951).

  • This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. Corrosion, 61(5), 473–479 (2005).

  • Dicyclohexylamine has so many uses. MIT-IVY INDUSTRY CO.,LTD.

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  • Synthesis of diazonium salt. PrepChem.com.

  • Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. PubMed, National Library of Medicine.

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Dicyclohexylamine Nitrite: A Versatile Intermediate for Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dicyclohexylamine nitrite (DCHN), a compound traditionally recognized for its efficacy as a volatile corrosion inhibitor, is increasingly appreciated for its role as a versatile intermediate in chemical synthesis. This technical guide provides an in-depth exploration of DCHN's utility beyond its application in materials protection, focusing on its function as a precursor and reagent in organic synthesis. We will delve into the chemical properties that underpin its reactivity, detailed protocols for its synthesis and its conversion to key synthetic products, and its application as a nitrosating agent. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who seek to leverage the unique characteristics of this compound in their synthetic endeavors.

Introduction: Re-evaluating a Classic Compound

This compound, with the chemical formula (C₆H₁₁)₂NH·HNO₂, is a white to light-colored crystalline solid.[1][2] For decades, its primary industrial application has been as a vapor phase corrosion inhibitor (VCI) for steel, aluminum, and other metals.[2][3] The volatile nature of dicyclohexylamine allows it to be transported in a closed system, where it then condenses on metal surfaces and hydrolyzes to release the nitrite ion, which acts as a passivating agent.[4] While this application is well-established, the inherent chemical reactivity of the nitrite and amine moieties makes DCHN a valuable, yet often overlooked, intermediate in organic synthesis.[5][6] This guide will illuminate the synthetic potential of this compound, providing a technical resource for its application in the modern laboratory.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂O₂[5]
Molecular Weight 228.33 g/mol [5]
Appearance White to light-colored crystalline solid[1]
Melting Point 182-183 °C (decomposes)
Solubility Sparingly soluble in water[7]
Vapor Pressure 3.3 mmHg @ 25 °C

Safety Profile:

This compound is a flammable solid and should be handled with care, avoiding sources of ignition.[2] It is harmful if swallowed or inhaled.[2] As a nitrite salt, it can act as an oxidizing agent and may cause methemoglobinemia upon absorption.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection when handling the powder, is essential.[8] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and reducing agents.[9]

This compound as a Synthetic Intermediate

The synthetic utility of this compound stems from its ability to act as a precursor to N-nitrosodicyclohexylamine and as a convenient source of the nitrosonium ion (NO⁺) for nitrosation and diazotization reactions.

Synthesis of this compound

The preparation of this compound is typically achieved through the reaction of dicyclohexylamine with a source of nitrous acid. A common laboratory-scale synthesis involves the reaction of dicyclohexylamine with an inorganic acid, followed by the addition of an alkali metal nitrite.[10][11]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol is adapted from established patent literature.[11]

Materials:

  • Dicyclohexylamine

  • Phosphoric acid (H₃PO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a beaker, dissolve 2.1 moles of dicyclohexylamine and one mole of phosphoric acid in water at 20°C to form a solution of bis(dicyclohexylammonium) monohydrogenphosphate.[11]

  • With constant stirring, add 2 moles of sodium nitrite to the solution.[11]

  • The dicyclohexylammonium nitrite will precipitate out of the solution.[11]

  • Collect the crude product by filtration.[11]

  • The product can be washed with cold water to improve purity and then dried.[11]

Causality of Experimental Choices:

  • The use of phosphoric acid is advantageous as it forms a more soluble salt with dicyclohexylamine compared to sulfuric or hydrochloric acid, allowing for higher concentrations and better yields.[11]

  • Maintaining a neutral to slightly alkaline pH during the addition of sodium nitrite is crucial to prevent the formation of the N-nitrosamine byproduct.[10]

Key Synthetic Application: Precursor to N-Nitrosodicyclohexylamine

The most direct synthetic application of this compound is its conversion to N-nitrosodicyclohexylamine. This transformation is of significant interest for toxicological studies and as a reference standard in analytical chemistry.[12]

Mechanism of N-Nitrosamine Formation:

Under acidic conditions, the nitrite ion from DCHN is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen of the dicyclohexylamine then attacks the nitrosonium ion, leading to the formation of an N-nitrosammonium ion. Subsequent deprotonation yields the stable N-nitrosodicyclohexylamine.[4]

Experimental Protocol: Synthesis of N-Nitrosodicyclohexylamine

This protocol is adapted from a known procedure for the nitrosation of dicyclohexylamine.[1]

Materials:

  • This compound

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound in water in a round-bottom flask.

  • Slowly add dilute hydrochloric acid dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the mixture to 95°C for 7 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether.[1]

  • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-nitrosodicyclohexylamine, which may crystallize upon standing.[1]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of DCHN cluster_nitrosation Nitrosation Reaction DCHA Dicyclohexylamine DCHN This compound (Intermediate) DCHA->DCHN Reaction NaNO2 Sodium Nitrite NaNO2->DCHN H3PO4 Phosphoric Acid H3PO4->DCHN NDCHA N-Nitrosodicyclohexylamine (Final Product) DCHN->NDCHA Acidification & Heat HCl Hydrochloric Acid HCl->NDCHA

Caption: Synthetic pathway from dicyclohexylamine to N-nitrosodicyclohexylamine via the this compound intermediate.

This compound as an In-Situ Source of Nitrous Acid for Diazotization Reactions

Beyond the synthesis of its corresponding N-nitrosamine, this compound can theoretically serve as a convenient, solid source of nitrous acid for other synthetic transformations, most notably the diazotization of primary aromatic amines.

The Principle of Diazotization:

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[13] This is a cornerstone reaction in organic synthesis, particularly for the preparation of azo dyes and for Sandmeyer-type reactions to introduce a variety of substituents onto an aromatic ring. The key reagent for this transformation is nitrous acid, which is highly unstable and is therefore generated in situ.[13]

Traditionally, this is achieved by reacting sodium nitrite with a strong mineral acid at low temperatures.[13] this compound, being a salt of a weak base and a weak acid, can release nitrous acid upon treatment with a stronger acid, making it a potential alternative to sodium nitrite.

Conceptual Workflow for Diazotization using DCHN:

Diazotization_Workflow PrimaryAmine Primary Aromatic Amine (e.g., Aniline) DiazoniumSalt Aryldiazonium Salt (Reactive Intermediate) PrimaryAmine->DiazoniumSalt DCHN This compound DCHN->DiazoniumSalt Generates HNO₂ in situ StrongAcid Strong Acid (e.g., HCl) 0-5 °C StrongAcid->DiazoniumSalt AzoDye Azo Dye (Final Product) DiazoniumSalt->AzoDye Azo Coupling CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->AzoDye

Caption: Conceptual workflow for the synthesis of an azo dye using DCHN as the in-situ source of nitrous acid.

Advantages of Using this compound in Diazotization:

  • Solid Reagent: As a solid, DCHN can be easier to handle and weigh accurately compared to preparing solutions of sodium nitrite.

  • Potential for Milder Conditions: The release of nitrous acid from DCHN might be more controlled compared to the rapid reaction of sodium nitrite with a strong acid, potentially leading to fewer side reactions.

While specific, optimized protocols for the use of DCHN in the diazotization of various primary aromatic amines are not extensively reported in the literature, the underlying chemical principles are sound. Researchers are encouraged to explore this application by adapting standard diazotization protocols, substituting sodium nitrite with an equimolar amount of this compound.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical consideration, both for its storage and its use in reactions that require heating. The melting point of DCHN is reported to be in the range of 182-183 °C, with decomposition. The decomposition of organic nitrites can produce a mixture of nitrogen oxides (NOx), carbon oxides, and other pyrolysis products.[8] Therefore, heating this compound should be done with caution in a well-ventilated fume hood. For reactions requiring elevated temperatures, such as the synthesis of N-nitrosodicyclohexylamine, careful temperature control is essential to avoid uncontrolled decomposition.

Conclusion and Future Outlook

This compound is more than just a corrosion inhibitor; it is a valuable and versatile intermediate in organic synthesis. Its ability to serve as a stable precursor to N-nitrosodicyclohexylamine and as a convenient, solid-state source of nitrous acid for nitrosation and diazotization reactions makes it a useful tool for the modern synthetic chemist. While its application in the latter context is an area ripe for further exploration, the fundamental chemistry supports its potential. By understanding its chemical properties, reactivity, and safety considerations, researchers can confidently incorporate this compound into their synthetic strategies to access a range of valuable compounds.

References

  • 2° Amines to N-Nitrosamines: Reaction with NaNO2. (2023). JoVE. Retrieved from [Link]

  • Dicyclohexylammonium nitrite. (n.d.). PubChem. Retrieved from [Link]

  • This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. (2005). CORROSION.
  • Dicyclohexylammonium nitrite and its preparation. (1948). Google Patents.
  • This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. (2005). ResearchGate. Retrieved from [Link]

  • Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. (2001). PubMed. Retrieved from [Link]

  • Method for preparing dicyclohexylammonium nitrite. (1951). Google Patents.
  • N-Nitrosodicyclohexylamine. (n.d.). SynZeal. Retrieved from [Link]

  • This compound(DCHA). (n.d.). MarChem. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Role of this compound in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Synthesis of a) 2. N-Nitrosodicyclohexylamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • This compound. (n.d.). Haz-Map. Retrieved from [Link]

  • Method for preparing dicyclohexylammonium nitrite. (1951). Google Patents.
  • Dicyclohexylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). Garuda Chemicals. Retrieved from [Link]

  • Journal of Chemical Health Risks A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. (2024). Journal of Chemical Health Risks.
  • N-Nitrosodicyclohexylamine. (n.d.). Manasa Life Sciences. Retrieved from [Link]

  • Procédé de preparation du nitrite de dicyclohexylammonium. (n.d.). Google Patents.
  • This compound (CAS 3129-91-7): High-Purity Supplier for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

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Methodological & Application

Application of "Dicyclohexylamine nitrite" in protective packaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Dicyclohexylamine Nitrite in Protective Packaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Vapor Phase Corrosion Inhibition

In the realm of material preservation, particularly for sensitive metallic components often found in scientific instrumentation and manufacturing processes, preventing atmospheric corrosion is paramount. Traditional methods involving oils, greases, or direct coatings can be cumbersome, difficult to apply to intricate geometries, and often require extensive cleaning before the component can be used. Volatile Corrosion Inhibitors (VCIs), also known as Vapor Phase Inhibitors (VPIs), offer an elegant and effective alternative. These compounds function by transitioning into a gaseous state within an enclosed space, allowing the protective molecules to travel and form a thin, invisible barrier on all accessible metal surfaces.[1][2]

This compound (C₁₂H₂₄N₂O₂), often abbreviated as DCHN, is a prominent and historically significant VCI.[2] It is a white crystalline solid that, despite its low volatility at room temperature, sublimes to a sufficient vapor pressure to saturate an enclosed environment like a sealed package.[3] Its vapors then condense on metallic surfaces, providing robust protection, primarily for steel and certain other metals, against corrosion induced by humidity and atmospheric contaminants.[3][4] This guide provides a detailed exploration of the mechanisms, applications, and evaluation protocols for DCHN in protective packaging, grounded in established scientific principles and testing standards.

Part 1: The Protective Mechanism of this compound

The efficacy of DCHN as a corrosion inhibitor is rooted in its unique physicochemical properties and the synergistic action of its constituent ions upon dissolution in a microscopic moisture layer on the metal surface. The process can be understood as a multi-step sequence.

  • Sublimation and Vapor Transport : DCHN slowly sublimates from its source (typically a VCI-coated paper or emitter) into the surrounding airspace.[3] These gaseous molecules then diffuse throughout the enclosed package, driven by concentration gradients, ensuring they reach even complex and non-line-of-sight surfaces.[1][3] This is the core advantage of VCI technology—total, pervasive protection.[1]

  • Condensation and Dissolution : The DCHN vapor condenses onto the metallic surfaces. In the presence of the inevitable thin film of atmospheric moisture, the DCHN dissolves and hydrolyzes, dissociating into dicyclohexylammonium cations ([C₆H₁₁]₂NH₂⁺) and nitrite anions (NO₂⁻).

  • Surface Passivation : The nitrite ion is the primary actor in corrosion inhibition. It is a potent anodic inhibitor.[5] It passivates the steel surface by oxidizing the ferrous ions (Fe²⁺) at anodic sites to ferric ions (Fe³⁺), leading to the formation of a stable, protective ferric oxide (γ-Fe₂O₃) layer. This passive film acts as a barrier, preventing further electrochemical reactions that constitute the corrosion process. The presence of the amine helps maintain a slightly alkaline pH on the surface, which further aids in the stability of this passive layer.[5]

Caption: Mechanism of this compound (DCHN) as a Vapor Corrosion Inhibitor.

Part 2: Key Performance Characteristics

The performance of DCHN is dictated by its physical and chemical properties. Understanding these parameters is crucial for designing effective packaging solutions.

PropertyValueSignificance in Application
Appearance White crystalline solid[3][4][6]Easy to incorporate into carrier materials like paper.
Melting Point ~154°C (310°F) with decomposition[3]Stable under typical storage and transport temperatures.
Vapor Pressure 0.00013 mmHg @ 21°C[4]Sufficiently volatile to provide vapor phase protection without being excessively rapid in depletion.
pH (Aqueous Solution) ~7.2[3]Near-neutral pH minimizes aggressive reactions with a wide range of materials.
Solubility in Water 3.9 g / 100 mL @ 25°C[7]Readily dissolves in surface moisture to activate the inhibitive ions.

Part 3: Application Protocols and Evaluation Methodologies

To ensure the reliability of DCHN-based protective packaging, rigorous testing is essential. The following protocols are standard in the industry for qualifying VCI materials.

Protocol 1: Vapor Inhibiting Ability (VIA) "Jar Test"

This test is a rapid and widely accepted method for evaluating the effectiveness of a VCI material in preventing corrosion without direct contact. It is based on standards such as NACE TM0208 and MIL-STD-3010, Method 4031.[8][9][10]

Objective: To determine if a VCI material can provide vapor-phase corrosion protection to a ferrous metal surface in a high-humidity environment.

Materials:

  • 1-liter glass jars with lids

  • Test VCI material (e.g., DCHN-coated paper)

  • Control (non-VCI) material

  • Cylindrical 1010 carbon steel specimens[10]

  • Specimen hooks or stands

  • Glycerin solution (to maintain ~90% relative humidity)[8]

  • Polishing compounds (e.g., silicon carbide grit)

  • Degreasing solvent (e.g., Isopropyl alcohol)

Methodology:

  • Specimen Preparation: a. Polish the flat face of the steel specimens to a clean, "water-break-free" surface. This ensures a uniform and reactive surface for testing. b. Degrease the specimens thoroughly with a suitable solvent and allow them to air dry completely. Handle only with clean gloves from this point forward.

  • Apparatus Setup: a. Place the glycerin/water solution at the bottom of each test jar. b. Suspend a sample of the VCI material (e.g., a 3x6 inch strip) inside the jar, ensuring it does not touch the walls or the future position of the steel specimen. c. For the control jar, use an identical setup but with a non-VCI material. d. Suspend a prepared steel specimen from the lid of each jar, with the polished face pointing downwards.

  • Test Procedure: a. Tightly seal the jars and allow them to condition at room temperature for a specified period (e.g., 20-24 hours). This allows the VCI vapor to saturate the enclosed atmosphere. b. Induce condensation on the steel surface. This is a critical step that simulates temperature fluctuations in real-world shipping and storage. The MIL-STD method achieves this by placing the jar in a hot water bath while delivering cold water to the back of the specimen.[11] c. After the condensation cycle, allow the jars to rest for a set duration (e.g., 2-4 hours).

  • Evaluation: a. Open the jars and immediately inspect the polished face of the steel specimens for any signs of corrosion (rust). b. Grade the specimens according to a standardized scale:

    • Grade 3 (Pass): No corrosion or pitting.[11]
    • Grade 2 (Pass): Minor corrosion covering up to 5% of the surface.
    • Grade 1 (Fail): Moderate corrosion covering 5-25% of the surface.
    • Grade 0 (Fail): Heavy corrosion covering more than 25% of the surface.[11] c. The control specimen should show significant corrosion (Grade 0 or 1) for the test to be valid.

Caption: Workflow for the Vapor Inhibiting Ability (VIA) Test.

Protocol 2: Accelerated Corrosion Testing (ASTM B117 Salt Spray)

While the VIA test assesses vapor-phase action, accelerated tests like the salt spray (or salt fog) method evaluate the overall robustness of the VCI protection under highly corrosive conditions.[12]

Objective: To evaluate the performance of DCHN-impregnated packaging in protecting metals from an aggressive, high-salinity environment.

Materials:

  • ASTM B117 compliant salt spray chamber

  • 5% NaCl solution

  • Metal test panels (e.g., carbon steel)

  • DCHN-impregnated wrapping material

Methodology:

  • Sample Preparation: a. Clean and degrease the metal test panels as per standard procedures (e.g., ASTM G1).[13] b. Wrap half of the panels securely with the DCHN VCI material. The other half will serve as unwrapped controls.

  • Exposure: a. Place both the VCI-wrapped and control panels in the salt spray chamber according to the ASTM B117 standard. b. Expose the panels to a continuous fog of the 5% NaCl solution at a controlled temperature (typically 35°C).

  • Evaluation: a. Periodically remove the samples (e.g., at 24, 48, 96-hour intervals) for inspection. b. Unwrap the VCI-protected panels and compare them to the control panels. c. Document the time to the first appearance of corrosion and the extent of corrosion at each interval. The effectiveness of the VCI is demonstrated by a significant delay in the onset and progression of rust compared to the unprotected controls.

Part 4: Material Compatibility and Safety Considerations

Material Compatibility

While highly effective for ferrous metals, DCHN is not universally compatible. Its amine component can be aggressive towards certain non-ferrous metals and polymers.

  • Non-Ferrous Metals: Caution is advised when using DCHN with copper, brass, zinc, and magnesium, as it can cause discoloration or accelerated corrosion.[5] Compatibility tests are essential for multi-metal applications.

  • Plastics and Elastomers: Some plastics and rubbers may be adversely affected by DCHN vapor, leading to changes in color, hardness, or structural integrity.[1] It is crucial to conduct compatibility testing for any non-metallic components within the packaging environment.

Health, Safety, and Environmental Profile

As with any chemical substance, proper handling of DCHN is essential.

  • Toxicity: DCHN is harmful if swallowed or inhaled and can cause skin irritation.[14] Accidental ingestion may lead to serious health effects, including methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[14][15]

  • Handling: Always use in a well-ventilated area.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection when handling the pure powder.[14]

  • Flammability: DCHN is a flammable solid. Keep away from heat, sparks, and open flames.[6][14]

  • N-Nitrosamine Formation: A significant concern with VCIs based on secondary amines (like dicyclohexylamine) and nitrites is the potential for the formation of N-nitrosamines, which are a class of compounds considered to be probable carcinogens.[17] N-nitrosodicyclohexylamine can be formed under certain conditions and has shown weakly genotoxic effects in some studies.[18] This has led to the development of nitrite-free VCI technologies in many modern applications.[17]

  • Environmental Impact: DCHN is considered harmful to aquatic organisms.[14] Disposal must be handled in accordance with local, state, and federal regulations for hazardous waste.[14]

Conclusion

This compound has been a cornerstone of VCI technology for decades, offering a proven method for protecting ferrous metals within sealed packaging. Its mechanism of action, relying on vapor transport and anodic inhibition, provides comprehensive protection that is clean, dry, and requires no removal. However, its application demands careful consideration of material compatibility and strict adherence to safety protocols, particularly in light of the potential for N-nitrosamine formation. For professionals in research and development, understanding the principles and test methodologies outlined in this guide is critical for the successful qualification and implementation of DCHN-based corrosion prevention strategies, while also being aware of the industry's evolution towards newer, alternative VCI chemistries.

References

  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294. [Link]

  • Museum of Fine Arts, Boston. (2022). Dicyclohexyl amine nitrite. MFA Cameo. [Link]

  • VCI+ New Materials. (2025). How to Test and Evaluate the Effectiveness of VCI Protection. [Link]

  • Bastidas, D. M., et al. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. ResearchGate. [Link]

  • Bastidas, D. M., Cano, E., & Mora, E. M. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473–479. [Link]

  • Eschke, R. (1998). A procedure for testing the effect of vapor phase corrosion inhibitors on combined multimetals. NACE International. [Link]

  • Miksic, B. A., & Miller, R. H. (1978). Fundamental Principles of Corrosion Protection with Vapor Phase Inhibitors. NACE International. [Link]

  • ClearWater Industries. (2025). Nitrite vs. Molybdate vs. Organic as Corrosion Inhibitors. [Link]

  • RxMarine. Molybdate and Nitrite Borax corrosion Inhibitor comparison. [Link]

  • Zerust Excor. (2020). The Various Official Flavors of the Jar Test: Evaluating the Efficacy of Volatile Corrosion Inhibitors (VCI). [Link]

  • El-Sayed, A. A. (1996). Molybdate and Nitrite as Corrosion Inhibitors for Copper-Coupled Steel in Simulated Cooling Water. CORROSION, 52(1), 43–49. [Link]

  • Cortec Corporation. (2024). Corrosion Testing: An Important Piece of the Quality Assurance Puzzle. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: dicyclohexylammonium nitrite. [Link]

  • Al-Hashem, A., et al. (2022). Quantitative Evaluation of Volatile Corrosion Inhibitors. Materials Performance. [Link]

  • U.S. Water. Molybdate and Non-Molybdate Options for Closed Systems. [Link]

  • Advanced Chemical Solutions Ltd. (2023). Molybdate vs. Nitrite Corrosion Inhibitors: Performance and Suitability for Different Systems. [Link]

  • Zerust Excor. What are nitrites, how are they used in VCI Packaging? [Link]

  • Grbic, B., et al. (2004). Health and Safety Considerations of VCI Corrosion-Inhibiting Systems in Polymer Films. NACE International. [Link]

  • IDEX Health & Science. Chemical Compatibility. [Link]

  • DSL Chemical. Dicyclohexylamine,Organic raw material. [Link]

  • Haz-Map. This compound - Hazardous Agents. [Link]

  • Cole-Parmer. Chemical Compatibility Guide. [Link]

  • U.S. Army. (2012). Final Report - Volatile Corrosion Inhibitor (VCI) Test Study. Defense Technical Information Center. [Link]

  • Wikipedia. Volatile corrosion inhibitor. [Link]

  • Miksic, B. A., et al. (2010). Evolving Standard Test Methods for Vapor Inhibiting Ability (VIA) for Corrosion Protection. NACE International. [Link]

  • Westphal, G. A., et al. (2001). Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. Archives of Toxicology, 75(2), 116-121. [Link]

  • Univar Solutions. Dicyclohexylamine, Technical Grade, Liquid, 1873 lb IBC. [Link]

  • Magna International Pte Ltd. (2017). Method to Ascertain the Corrosion Inhibition Properties of Vappro 830 Environmentally Friendly VCI Mineral Stone Paper in High Salinity and Humidity Environments. [Link]

  • ASTM International. (2004). Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using Rotating Cage. ASTM G184-06. [Link]

  • Aquamonitrix. (2022). The environmental impact of nitrite in water - Could it be more significant than previously thought? [Link]

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Application Notes & Protocols: Dicyclohexylamine Nitrite as a Vapor Phase Corrosion Inhibitor for Aluminum

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Protecting Aluminum in Enclosed Systems

Aluminum and its alloys are indispensable in modern engineering due to their high strength-to-weight ratio, excellent thermal conductivity, and inherent corrosion resistance attributed to a rapidly forming, passive aluminum oxide (Al₂O₃) layer. However, this protective film is vulnerable to breakdown in the presence of aggressive ions, such as chlorides, or in environments with fluctuating humidity and temperature, leading to localized pitting and crevice corrosion. In enclosed systems—such as sealed packaging, electronic enclosures, and storage containers—traditional barrier coatings can be impractical or incomplete.

Vapor Phase Corrosion Inhibitors (VCIs) offer an elegant solution to this challenge. These compounds possess sufficient vapor pressure to sublimate at ambient temperatures, allowing their vapor to diffuse and adsorb onto all exposed metal surfaces within an enclosure.[1][2] Dicyclohexylamine nitrite (DICHAN), also known as dicyclohexylammonium nitrite, is a historically significant VCI that has been utilized for the protection of various metals, including aluminum.[3][4]

This document provides a detailed technical guide for researchers and scientists on the properties, mechanism, and application protocols for evaluating this compound as a VCI for aluminum. It is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring robust and reproducible experimental design.

Physicochemical Properties of this compound (DICHAN)

A thorough understanding of DICHAN's physical and chemical properties is fundamental to its effective application and safe handling. It is a white crystalline solid whose utility as a VCI is directly linked to its volatility and the chemical activity of its constituent ions.[5][6]

PropertyValueReference(s)
Chemical Formula (C₆H₁₁)₂NH · HNO₂
Molecular Weight 228.33 g/mol [7]
Appearance White to light-colored crystalline solid/powder[5][8]
Melting Point ~182-201°C (with decomposition)[5][9]
Vapor Pressure 0.00013 - 3.3 mmHg @ 21-25°C[3][5]
Water Solubility 3.9% at 25°C (Slightly soluble)[5][6]
pH (Aqueous Solution) ~7.2 (Neutral)[6]

Mechanism of Vapor Phase Corrosion Inhibition on Aluminum

The protective action of DICHAN is a multi-step process that leverages its unique chemical structure to deliver an inhibiting species to the metal surface. The process can be understood through three distinct phases: volatilization, transport, and surface interaction.[2][6]

  • Volatilization & Transport : At ambient temperature, solid DICHAN sublimes, releasing molecules into the enclosed atmosphere. The dicyclohexylamine component provides the necessary bulk and volatility for the molecule to enter the vapor phase.[6] These molecules then diffuse throughout the enclosure, driven by concentration gradients, until they reach all exposed surfaces.

  • Adsorption & Dissociation : The DICHAN vapor adsorbs onto the aluminum surface, particularly in the presence of a thin, invisible film of adsorbed moisture, which is almost always present under atmospheric conditions. Within this aqueous layer, DICHAN dissociates into the dicyclohexylammonium cation ((C₆H₁₁)₂NH₂⁺) and the nitrite anion (NO₂⁻).

  • Surface Passivation by the Nitrite Anion : The nitrite anion is a potent oxidizing agent and is the primary active inhibitor. It works to reinforce the protective aluminum oxide (Al₂O₃) layer. In areas where the passive film may have defects or is under attack by corrosive species, the nitrite ions promote the re-passivation of the aluminum surface, effectively "healing" the protective layer and preventing the initiation of pitting corrosion.[10] This is achieved by oxidizing the aluminum surface, which facilitates the formation of a dense and stable oxide film.

It is important to note that while DICHAN is cited for aluminum protection[3][4], some literature suggests that certain amine nitrite inhibitors can be aggressive towards other non-ferrous metals like copper, zinc, or magnesium.[11] Therefore, material compatibility must be verified for multi-metal systems.

Caption: Corrosion inhibition mechanism of DICHAN on aluminum.

Experimental Protocols

The following protocols are designed to assess the efficacy of DICHAN as a VCI for aluminum. They incorporate principles of self-validation and explain the rationale behind key steps.

Protocol 1: Vapor Inhibiting Ability (VIA) Test

This qualitative test provides a rapid assessment of a VCI's ability to protect a metal surface from corrosion in a humid, corrosive environment without direct contact. The methodology is adapted from principles outlined in NACE TM0208-2008[12][13], with modifications for aluminum.

Rationale: This test simulates a common failure scenario: water condensation in a sealed space. For aluminum, which has a robust native oxide, an accelerant may be required to induce corrosion within a reasonable timeframe. A slightly acidic atmosphere can compromise the Al₂O₃ layer, providing a more rigorous challenge for the VCI.[12]

Materials:

  • Aluminum alloy panels (e.g., AA2024, AA6061), 25x75 mm, prepared to a uniform finish.

  • Wide-mouth glass jars (~500 mL) with screw caps.

  • Specimen hooks (non-metallic or coated).

  • DICHAN powder or DICHAN-impregnated paper.

  • Glycerol-water solution or other means to create a high-humidity environment.

  • Glacial acetic acid (as an accelerant).

  • Control (no VCI).

Procedure:

  • Specimen Preparation:

    • Degrease aluminum panels with acetone or ethanol in an ultrasonic bath for 5 minutes.

    • Rinse with deionized water and dry thoroughly with a stream of nitrogen or clean air.

    • Causality: This removes surface contaminants that could interfere with corrosion or inhibition, ensuring a standardized surface.

  • Test Setup:

    • Add 20 mL of a glycerol-water solution to the bottom of each jar to maintain ~95% relative humidity (RH).

    • To this solution, add 100 µL of glacial acetic acid to create a mildly acidic, corrosive vapor.

    • Place a known amount of DICHAN (e.g., 0.5 g powder in a small dish or a 2x2 cm piece of VCI paper) at the bottom of the "test" jar. Do not add VCI to the "control" jar.

    • Causality: The VCI source must not touch the specimen, proving protection occurs through the vapor phase.

  • Exposure:

    • Suspend one prepared aluminum panel from the cap of each jar using a hook, ensuring it hangs freely in the vapor space.

    • Seal the jars tightly and place them in a constant temperature environment (e.g., 40 ± 2°C) for a defined period (e.g., 24-72 hours).

    • Causality: Elevated temperature accelerates both the corrosion process and the volatilization of the inhibitor, shortening the test duration.

  • Evaluation:

    • After the exposure period, remove the panels and visually inspect for signs of corrosion (pitting, discoloration, white rust).

    • Grade the results (e.g., Grade 1: No corrosion; Grade 2: <5% surface corrosion; Grade 3: 5-25% corrosion; Grade 4: >25% corrosion).

    • The VCI is considered effective if the test panel shows significantly less corrosion than the control panel.

Sources

Application Notes and Protocols for the Use of Dicyclohexylamine Nitrite in the Protection of Non-Ferrous Metals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Volatile Guardian for Non-Ferrous Metals

Dicyclohexylamine nitrite (DCHN), a white crystalline solid, is a well-established volatile corrosion inhibitor (VCI) that has demonstrated significant efficacy in protecting various metallic surfaces from degradation.[1][2][3][4][5] While its primary application has historically been the preservation of ferrous metals such as steel, its utility extends to the protection of a range of non-ferrous metals.[6] This is accomplished through its ability to sublime at ambient temperatures, allowing its vapor to permeate enclosed spaces and form a protective monomolecular layer on metal surfaces.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for the protection of non-ferrous metals, detailing its mechanism of action, application protocols, and critical compatibility considerations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.

PropertyValueReference
Chemical Formula (C₆H₁₁)₂NH·HNO₂
Molecular Weight 228.33 g/mol
Appearance White to off-white crystalline powder
Melting Point 182.0 to 183.0°C
Vapor Pressure 0.00013 mmHg at 21°C
Solubility Moderately soluble in water; very soluble in methanol[5]

Mechanism of Action: A Multi-Faceted Protective Shield

The corrosion-inhibiting properties of this compound are primarily attributed to the synergistic action of its constituent ions: the dicyclohexylammonium cation and the nitrite anion. The process unfolds in a series of steps within an enclosed environment:

  • Sublimation and Vapor Transport: this compound possesses a low but significant vapor pressure, allowing it to slowly sublime into the surrounding atmosphere.[3][5] These VCI molecules then diffuse throughout the enclosed space, reaching even intricate and hard-to-reach surfaces of the metallic components.[4]

  • Adsorption and Film Formation: Upon contact with the metallic surface, the this compound molecules adsorb, forming a thin, invisible, and self-replenishing protective film.[4][5]

  • Anodic Inhibition: The nitrite ion (NO₂⁻) is a potent anodic inhibitor.[1][7] It passivates the metal surface by promoting the formation of a stable oxide layer, which acts as a barrier to further corrosion.

  • Hydrophobic Barrier: The dicyclohexylammonium cation, with its bulky, non-polar cyclohexyl groups, contributes to the formation of a hydrophobic layer on the metal surface. This layer repels water, a key electrolyte in the corrosion process.

Caption: Workflow for the Vapor Phase Inhibition Test.

Protocol 2: Contact Corrosion Test

This test assesses the potential for corrosion when the metal is in direct contact with a DCHN-impregnated material.

Materials:

  • Non-ferrous metal coupons

  • Filter paper

  • This compound solution (e.g., in methanol)

  • Petri dishes or other suitable sealed containers

  • Deionized water

Procedure:

  • Impregnated Paper Preparation: Immerse filter paper in a this compound solution of a known concentration and allow the solvent to evaporate completely in a fume hood.

  • Specimen Preparation: Clean the metal coupons as described in Protocol 1.

  • Test Assembly:

    • Place a prepared metal coupon in a petri dish.

    • Place the DCHN-impregnated filter paper directly on top of the metal coupon.

    • Add a few drops of deionized water to the edge of the filter paper to create a humid environment.

    • Seal the petri dish.

  • Control Assembly: Prepare an identical assembly using untreated filter paper.

  • Exposure: Place the petri dishes in a controlled environment (e.g., 25°C) for a specified duration.

  • Evaluation: After the exposure period, remove the filter paper and visually inspect the metal surface under the paper for any signs of corrosion.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Mechanistic Studies

EIS is a powerful non-destructive technique to study the formation and properties of the protective film on the metal surface.

Materials and Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Non-ferrous metal working electrode (e.g., aluminum or copper)

  • Platinum counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

  • Electrolyte solution (e.g., 0.1 M NaCl)

  • This compound

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish, then clean and dry it.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode and the electrolyte.

  • Baseline Measurement: Perform an initial EIS measurement in the electrolyte without the inhibitor to obtain the baseline corrosion behavior. The frequency range can typically be from 100 kHz to 10 mHz with a small AC perturbation (e.g., 10 mV).

  • Inhibitor Addition: Introduce a known concentration of this compound into the electrolyte.

  • Time-Dependent Measurements: Perform a series of EIS measurements at different time intervals to monitor the formation of the protective film.

  • Data Analysis:

    • Analyze the Nyquist and Bode plots to determine parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl).

    • An increase in Rp and a decrease in Cdl over time indicate the formation of a protective and insulating film on the metal surface.

    • Model the impedance data using equivalent electrical circuits to gain insights into the corrosion inhibition mechanism.

Quantitative Data Summary

The following table summarizes available data on the performance of this compound. It is important to note that quantitative data for non-ferrous metals is less abundant in the literature compared to ferrous metals.

MetalTest ConditionDCHN ConcentrationInhibition Efficiency (%)Reference
Steel0.6M NaCl, aerated1000 ppm82[8]
Steel0.6M NaCl, deaerated1000 ppm91[8]
Zinc 0.6M NaCl, aerated 1000 ppm Accelerates Corrosion (4.5x) [8]
Zinc 0.6M NaCl, deaerated 1000 ppm Accelerates Corrosion (3.6x) [8]

Further research is required to generate comprehensive quantitative data for the efficacy of this compound on a wider range of non-ferrous metals under various corrosive environments.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Inhalation: Harmful if inhaled. Use in a well-ventilated area or with local exhaust ventilation.

  • Ingestion: Harmful if swallowed.

  • Skin and Eye Contact: May cause irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammability: Flammable solid. Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound can be an effective volatile corrosion inhibitor for certain non-ferrous metals, such as aluminum and some copper alloys, when applied correctly. Its mechanism of action involves the formation of a protective, hydrophobic film that inhibits both anodic and cathodic corrosion processes. However, its incompatibility with zinc, lead, cadmium, and magnesium is a critical limitation that must be strictly observed. The protocols provided in this document offer a framework for the systematic evaluation and application of this compound. Researchers and scientists are encouraged to adapt these methods to their specific needs while adhering to rigorous scientific principles and safety standards. Further research is warranted to expand the quantitative database on the performance of this compound for a broader range of non-ferrous metals and to explore synergistic effects with other corrosion inhibitors.

References

  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 36(3), 197-200.
  • Wachter, A., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. Corrosion, 7(9), 284-294.
  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. ResearchGate. Retrieved from [Link]

  • Bastidas, J. M., & Cano, E. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. Corrosion, 61(5), 473-479.
  • Wachter, A., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. NACE International. Retrieved from [Link]

  • NACE International. (2008). TM0208-2008, Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary Protection of Ferrous Metal Surfaces.
  • Bastidas, J. M., & Cano, E. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. NACE International. Retrieved from [Link]

  • Sanyal, B., & Nigam, V. K. (1958). VOLATILE CORROSION INHIBITORS-PART II-AMINE SALTS AND AMINE ADSORBED CATION-EXCHANGERS. Defence Science Journal, 8(1), 21-30.
  • ASTM International. (2021). G31-21, Standard Guide for Laboratory Immersion Corrosion Testing of Metals.
  • LCS Laboratory Inc. (n.d.). Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. Retrieved from [Link]

  • Wachter, A., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. NACE International. Retrieved from [Link]

  • Dafo VCI. (n.d.). Development of Green Vapor Corrosion Inhibitor (VCI) for metal packaging applications. Retrieved from [Link]

  • RustX. (n.d.). VCI Masterbatch. Retrieved from [Link]

  • NACE International. (2004).
  • Kraemer, F. (1998). A procedure for testing the effect of vapor phase corrosion inhibitors on combined multimetals. NACE.
  • NACE International. (2013). TM0208-2013, Standard Test Method Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary Protection of Ferrous Metal Surfaces.
  • Bastidas, J. M., & Cano, E. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. NACE International. Retrieved from [Link]

  • VCI2000. (n.d.). Corrosion test method. Retrieved from [Link]

  • ResearchGate. (n.d.). VCI Evaluation by Electrochemical Impedance Spectroscopy. Retrieved from [Link]

  • Khamis, E. A. (2014). Use of this compound in inhibition of coupled zinc and steel.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Copper Development Association Inc. (n.d.). A Guide to Working With Copper and Copper Alloys. Retrieved from [Link]

  • Museum of Fine Arts, Boston. (n.d.). Dicyclohexyl amine nitrite. CAMEO. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of Dicyclohexylamine Nitrite in Lubricating Oil Compositions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Dicyclohexylamine Nitrite in Advanced Lubricant Formulations

Modern lubricating oils are complex formulations designed to perform under increasingly demanding conditions. A critical function of these lubricants is to protect metallic components from corrosion, which can lead to premature failure of machinery. This compound (DCHN) is a highly effective corrosion inhibitor, prized for its dual-action protection in both liquid and vapor phases.[1][2] As a volatile corrosion inhibitor (VCI), DCHN sublimes at ambient temperatures, allowing its vapor to permeate enclosed spaces and protect metal surfaces not in direct contact with the oil.[2][3] This unique property makes it invaluable for the internal preservation of engines, gearboxes, and hydraulic systems during operation, storage, and transit.

This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the effective application of this compound in lubricating oil compositions. It covers the fundamental mechanism of action, detailed protocols for formulation and performance evaluation, and critical insights into its interaction with other lubricant components.

Scientific Principles and Mechanism of Action

This compound is a white crystalline solid with a molecular formula of C12H24N2O2.[4] Its efficacy as a corrosion inhibitor stems from its ability to function as both a contact and a vapor phase inhibitor.[1][3]

  • Contact Inhibition: When dissolved in the lubricating oil, DCHN is attracted to metal surfaces. The nitrite ion (NO2-) is a powerful oxidizing agent that promotes the formation of a passive, protective oxide layer (typically iron oxide on steel surfaces), which significantly reduces the rate of corrosion.[1]

  • Vapor Phase Inhibition: DCHN possesses a notable vapor pressure, allowing it to transition into a gaseous state.[3] These vapors disperse within the headspace of a closed system, such as an engine crankcase or a gearbox.[1] The DCHN vapor then condenses on all exposed metal surfaces, where it dissolves in any present moisture to provide corrosion protection through the same passivation mechanism.[3] This is particularly advantageous for protecting components above the oil line.

The organic dicyclohexylamine portion of the molecule primarily serves to provide the necessary volatility for vapor phase transport.[1]

Mechanism of Action Diagram

G cluster_oil Lubricating Oil Phase cluster_vapor Vapor Phase DCHN_dissolved DCHN (dissolved) Metal_Surface_Contact Metal Surface (in contact with oil) DCHN_dissolved->Metal_Surface_Contact Adsorption DCHN_vapor DCHN (vapor) DCHN_dissolved->DCHN_vapor Vaporization Passive_Layer_Contact Passive Oxide Layer Formation Metal_Surface_Contact->Passive_Layer_Contact Inhibition Moisture Condensed Moisture DCHN_vapor->Moisture Condensation & Dissolution Metal_Surface_Vapor Metal Surface (above oil line) Passive_Layer_Vapor Passive Oxide Layer Formation Metal_Surface_Vapor->Passive_Layer_Vapor Inhibition Moisture->Metal_Surface_Vapor

Caption: Dual-action corrosion inhibition by this compound.

Materials and Equipment

Materials
  • This compound (CAS 3129-91-7), 99%+ purity[4]

  • Base Oils:

    • Group I Mineral Oil (e.g., SN150)

    • Group III Hydrocracked Mineral Oil

    • Group IV Polyalphaolefin (PAO)

    • Group V Synthetic Ester

  • Other Lubricant Additives (as required for specific formulations):

    • Anti-wear agents (e.g., ZDDP)

    • Detergents/Dispersants

    • Viscosity Index Improvers[5]

    • Pour Point Depressants

  • Reagents for Testing:

    • Distilled or deionized water

    • Polishing materials for metal specimens (e.g., silicon carbide paper)

    • Hexane or other suitable cleaning solvents

  • Test Specimens:

    • Steel panels (e.g., AISI 1010)

Equipment
  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Analytical balance

  • Oven or heating mantle

  • Viscometer

  • Corrosion test apparatus (e.g., humidity cabinet, ASTM D5534 vapor phase inhibitor test setup)[6]

  • Electrochemical testing equipment (potentiostat) for advanced studies[2]

  • Microscope for visual inspection of test specimens

Experimental Protocols

Protocol 1: Formulation of Lubricating Oil with this compound

This protocol details the steps for incorporating DCHN into a base lubricating oil.

  • Preparation: Weigh the desired amount of base oil into a beaker.

  • Heating: Gently heat the base oil to 60-70°C on a hot plate with magnetic stirring. This temperature is generally sufficient to aid in the dissolution of DCHN without causing thermal degradation.

  • Addition of DCHN: Slowly add the pre-weighed DCHN powder to the heated oil while stirring continuously. A typical treat rate for DCHN in lubricating oils ranges from 0.2% to 1.5% by weight, depending on the application and desired level of protection.

  • Dissolution: Continue stirring for 30-60 minutes, or until the DCHN is fully dissolved and the solution is clear and homogenous.

  • Addition of Other Additives: If creating a fully formulated lubricant, other additives can now be incorporated according to the specific formulation requirements.[7] It is crucial to ensure compatibility between all components.

  • Cooling and Storage: Allow the final formulation to cool to room temperature. Store in a sealed container away from direct sunlight.

Protocol Workflow Diagram

G Start Start Weigh_Oil Weigh Base Oil Start->Weigh_Oil Heat_Oil Heat Oil to 60-70°C Weigh_Oil->Heat_Oil Add_DCHN Add DCHN to Oil Heat_Oil->Add_DCHN Weigh_DCHN Weigh DCHN (0.2-1.5% wt) Weigh_DCHN->Add_DCHN Stir Stir for 30-60 min Add_DCHN->Stir Check_Dissolution Check for Complete Dissolution Stir->Check_Dissolution Check_Dissolution->Stir Not Dissolved Add_Other_Additives Add Other Additives (optional) Check_Dissolution->Add_Other_Additives Dissolved Cool Cool to Room Temperature Add_Other_Additives->Cool Store Store in Sealed Container Cool->Store End End Store->End

Sources

Application Notes and Protocols for Volatile Corrosion Inhibitor (VCI) Additives in Plastic Compositions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the use of corrosion-inhibiting additives in plastic compositions, with a specific focus on Volatile Corrosion Inhibitors (VCIs). Historically, compounds such as dicyclohexylamine nitrite were foundational in this field; however, significant health and safety concerns have driven the industry towards safer, more advanced alternatives. This guide places this compound in its historical context, details the critical safety issues associated with its use, and provides in-depth application notes and protocols for the incorporation and evaluation of modern, nitrite-free VCI masterbatches in polymer films. The content is structured to provide researchers and professionals with the foundational knowledge and practical methodologies required to develop and assess VCI-enhanced plastic materials for protecting sensitive metal components.

Introduction: The Imperative for Corrosion Protection in Packaging

The corrosion of metal components is a persistent and costly challenge across numerous industries, from automotive and electronics to aerospace and pharmaceuticals. Atmospheric corrosion, initiated by the presence of moisture and oxygen, can compromise the integrity, functionality, and value of metal parts during storage and transit.[1] While oils and greases have been traditionally used, they require subsequent removal, which is often a messy, labor-intensive, and environmentally taxing process.[2]

An elegant solution to this problem is the integration of Volatile Corrosion Inhibitors (VCIs) into packaging materials. VCIs are compounds that transition into a vapor phase from a carrier substrate—such as paper or plastic film—and form a thin, protective molecular layer on the surface of enclosed metal parts.[3][4] This monomolecular layer passivates the metal surface, interrupting the electrochemical process of corrosion.[1][4] This guide focuses on the application of VCI technology specifically as an additive within plastic compositions, a method that turns a simple polymer film into an active corrosion-prevention system.

The Historical Context and Critical Re-evaluation of this compound (DCHN)

This compound (CAS 3129-91-7), also known as DICHAN, was one of the first commercially significant VCIs and was widely used, particularly by the U.S. military after World War II.[5][6] Its effectiveness as a corrosion inhibitor for ferrous metals stems from its ability to sublime at ambient temperatures, allowing its vapor to saturate an enclosed space.[7] The nitrite ions then dissolve in any condensed moisture, passivating the steel surface and preventing rust.

Mechanism of Action

The protective action of DCHN is a classic example of vapor-phase inhibition. The process can be broken down into three key stages:

  • Sublimation: Solid DCHN within the plastic or coated on a substrate slowly vaporizes.

  • Vapor Transport: The VCI molecules diffuse throughout the enclosed package, driven by their partial pressure.

  • Adsorption and Protection: The VCI vapor condenses on all metal surfaces, forming a protective, invisible film that inhibits the electrochemical corrosion cell.

A Critical Turning Point: The N-Nitrosamine Hazard

In the 1970s, a significant health risk associated with DCHN and similar compounds came to light. Dicyclohexylamine is a secondary amine. In the presence of nitrites under certain conditions (such as those that can occur during processing or even endogenously in the human body), secondary amines can react to form N-nitrosamines .[5][8] N-nitrosamines are a class of compounds that are classified as probable human carcinogens.[8]

This discovery was a major turning point for the VCI industry. The potential for the formation of these genotoxic and carcinogenic substances led to a widespread discontinuation of this compound in most advanced industrial nations, especially for applications where human contact or inhalation is possible.[5][6] Consequently, the industry has largely shifted to "nitrite-free" VCI technologies to eliminate this risk.[8]

While DCHN is still listed under some regulations, such as the U.S. FDA's 21 CFR 178.3300 for corrosion-prevention coatings, its use as a direct additive in modern plastic formulations is now largely supplanted by safer alternatives due to these toxicological concerns. This guide, therefore, will focus on the application and evaluation of these modern, nitrite-free VCI systems.

The Modern Approach: Nitrite-Free VCI Masterbatches

The current industry standard for incorporating VCI technology into plastics is through the use of a VCI masterbatch . A masterbatch is a concentrated pelletized form of additives encapsulated in a carrier resin, typically a polyolefin like Low-Density Polyethylene (LDPE) or Linear Low-Density Polyethylene (LLDPE).[3][9] This approach offers superior distribution of the active ingredients, ease of handling, and precise dosing during the film manufacturing process.

Modern VCI masterbatches are formulated with a synergistic blend of proprietary, amine-based compounds that are free of nitrites, phosphates, and heavy metals.[8][10] These formulations are designed to protect both ferrous (iron, steel) and non-ferrous (aluminum, copper, brass) metals.[3][11]

Key Advantages of Nitrite-Free VCI Masterbatches
  • Safety: The absence of nitrites eliminates the risk of N-nitrosamine formation.[8][10]

  • Broad-Spectrum Protection: Formulations are available for protecting a wide range of multi-metal systems.[6]

  • Ease of Processing: They are designed to be easily blended with standard polyethylene resins without requiring significant changes to the extrusion process.[10]

  • Regulatory Compliance: Many modern VCI additives are compliant with global regulations, including RoHS, REACH, and even some food contact substance listings.[10][12]

  • Long-Term Efficacy: VCI films can provide continuous corrosion protection for clean metals for several years when used correctly.[3][9]

Experimental Protocols: Incorporating and Evaluating VCI Plastic Films

This section provides detailed, step-by-step methodologies for laboratory-scale production and performance evaluation of VCI-containing plastic films. The protocols are designed to be self-validating and explain the causality behind experimental choices.

Protocol 1: Incorporation of a Nitrite-Free VCI Masterbatch into LDPE Film via Blown Film Extrusion

Objective: To produce a monolayer LDPE film containing a functional concentration of a nitrite-free VCI additive for corrosion protection testing.

Materials & Equipment:

  • Low-Density Polyethylene (LDPE) resin (e.g., MFI 2.0 g/10 min)

  • Nitrite-Free VCI Masterbatch (carrier resin should be compatible with LDPE)

  • Laboratory-scale single-screw or twin-screw extruder with a blown film die

  • Gravimetric blender or manual mixing container

  • Film thickness gauge

  • Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses

Methodology:

  • Drying of Materials (Causality: Moisture can cause voids and defects in the film during extrusion):

    • Dry the LDPE resin and VCI masterbatch in a dehumidifying dryer at 60-80°C for 2-4 hours. The specific conditions should follow the manufacturer's recommendations. This step is critical to prevent hydrolytic degradation and ensure a high-quality, homogenous film.

  • Preparation of the Blend (Causality: Uniform distribution of the masterbatch is essential for consistent VCI performance throughout the film):

    • Using a gravimetric blender or by careful manual mixing, prepare a homogenous blend of the LDPE resin and the VCI masterbatch. A typical loading concentration (let-down ratio) for a monolayer film is between 5% and 10% by weight.[13]

    • Calculation Example for a 5% Loading: For a 1 kg total batch, use 950 g of LDPE resin and 50 g of VCI masterbatch.

  • Extrusion Process Setup (Causality: Temperature control is critical to melt the polymer without degrading the active VCI compounds):

    • Set the temperature profile of the extruder. A typical profile for LDPE is a gradual increase from the feed zone to the die. For example:

      • Zone 1 (Feed): 160°C

      • Zone 2: 175°C

      • Zone 3: 185°C

      • Die: 190°C

    • Crucial Note: The maximum processing temperature should not exceed the thermal stability limit of the VCI additives. Many VCI masterbatches recommend keeping temperatures below 220°C (430°F).[3] Exceeding this can lead to thermal degradation of the active compounds, rendering the film ineffective.[6][11]

  • Film Extrusion and Collection:

    • Feed the prepared blend into the extruder hopper.

    • Adjust the screw speed and the take-up roller speed to achieve the desired film thickness (e.g., 50-100 µm or 2-4 mils). Thicker films generally provide a better moisture barrier and a larger reservoir of VCI.[1]

    • Adjust the air flow to the die to control the Blow-Up Ratio (BUR), which influences the film's mechanical properties.

    • Once the process is stable, collect the VCI film on a roll. Discard the initial portion of the film to ensure the collected sample is from a steady-state process.

  • Quality Control:

    • Measure the film thickness at multiple points across the film width to ensure uniformity.

    • Visually inspect the film for gels, voids, or other defects.

G cluster_prep Preparation cluster_extrusion Extrusion cluster_qc Quality Control Dry 1. Dry Resin & VCI Masterbatch Blend 2. Blend LDPE & Masterbatch (5-10% wt) Dry->Blend Feed 3. Feed Blend to Extruder Blend->Feed Melt 4. Melt & Mix (160-190°C) Feed->Melt Extrude 5. Extrude Through Blown Film Die Melt->Extrude Cool 6. Cool and Solidify Film Extrude->Cool Wind 7. Wind Film onto Roll Cool->Wind QC 8. Verify Thickness & Inspect for Defects Wind->QC

Protocol 2: Performance Evaluation of VCI-Containing Plastic Films

Objective: To assess the vapor-inhibiting ability and contact corrosion protection of the produced VCI film using standardized laboratory tests.

A. Vapor-Inhibiting Ability (VIA) Test (based on German Test Method TL 8135-002)

This test evaluates the ability of the VCI to protect a metal surface without direct contact, relying solely on vapor-phase transport.[2][4]

Materials & Equipment:

  • Clean, dry 1-liter glass jars with screw-on lids

  • Carbon steel specimens (e.g., C1010 steel), polished and degreased

  • Specimen holders (to suspend the steel specimen in the jar)

  • VCI film samples (cut to a specified size)

  • Glycerol-water solution (to create a high-humidity environment)

  • Oven or environmental chamber capable of maintaining 40°C

Methodology:

  • Prepare Test Jars: Place a small amount of glycerol-water solution at the bottom of each jar to create a controlled high-humidity atmosphere.

  • Prepare Samples: Cut a piece of the VCI film (e.g., 5x5 cm) and place it at the bottom of the test jar. Prepare a control jar with no VCI film.

  • Prepare Specimens: Polish the steel specimens to a mirror finish, degrease with acetone or ethanol, and handle only with clean gloves or forceps to avoid contamination.

  • Assemble Test: Suspend a polished steel specimen from the lid of each jar, ensuring it does not touch the VCI film or the jar walls. The VCI must travel across a vapor gap to provide protection.

  • Incubation: Tightly seal the jars and place them in an oven at 40°C for a specified duration (e.g., 20 hours). This elevated temperature accelerates the VCI release and the corrosion process.

  • Evaluation: After the incubation period, remove the steel specimens and immediately inspect them for any signs of corrosion (rust). The performance is often rated on a scale (e.g., Grade 0 for heavy corrosion to Grade 3 for no corrosion). The VCI film passes if the specimen shows significantly less or no corrosion compared to the control specimen.[4]

B. Contact Corrosion Test (Razor Blade Test)

This is a rapid, qualitative test to ensure the VCI material does not cause corrosion when in direct contact with the metal.[4]

Materials & Equipment:

  • Carbon steel test panels, polished and degreased

  • VCI film samples

  • Razor blades

  • Clamps or weights

Methodology:

  • Place a sample of the VCI film on a clean, polished steel panel.

  • Place a clean razor blade on top of the VCI film.

  • Apply pressure using a clamp or weight to ensure intimate contact.

  • Expose the assembly to a high-humidity environment (e.g., a humidity cabinet at >95% RH) for a set period (e.g., 2-4 hours).

  • Remove the assembly and inspect the area of the steel panel that was in contact with the film for any signs of discoloration or corrosion. A passing result shows no corrosion.

G cluster_via VIA Test (Vapor Phase) cluster_contact Contact Test (Razor Blade) via_prep 1. Prepare Jar with Humidity Source via_sample 2. Place VCI Film in Jar via_prep->via_sample via_specimen 3. Suspend Polished Steel Specimen via_sample->via_specimen via_incubate 4. Incubate at 40°C via_specimen->via_incubate via_eval 5. Inspect for Vapor-Phase Corrosion via_incubate->via_eval end End Evaluation via_eval->end contact_setup 1. Assemble Steel/VCI Film/Blade Stack contact_incubate 2. Expose to High Humidity contact_setup->contact_incubate contact_eval 3. Inspect for Contact Corrosion contact_incubate->contact_eval contact_eval->end start Start Evaluation start->via_prep start->contact_setup

Characterization and Data Presentation

Effect on Mechanical Properties

The addition of a masterbatch can influence the mechanical properties of the final film. It is crucial to quantify these effects to ensure the film remains suitable for its intended packaging application.

PropertyTest Method (ASTM)Typical Effect of VCI Masterbatch (5-10% Loading)Rationale
Tensile Strength ASTM D882Slight decreaseThe additive can disrupt the polymer matrix, acting as a point of stress concentration.[14][15]
Elongation at Break ASTM D882Variable; may slightly decrease or increaseCan be affected by the plasticizing effect of some additives or by filler-matrix interactions.[15][16]
Tear Strength ASTM D1922Slight decreaseSimilar to tensile strength, discontinuities in the polymer matrix can lower the energy required to propagate a tear.

Protocol for Mechanical Testing:

  • Prepare film samples according to ASTM D882 specifications (dog-bone shape).

  • Condition the samples at standard temperature and humidity (23°C, 50% RH) for at least 40 hours.

  • Conduct tensile testing using a universal testing machine (e.g., Instron), measuring tensile strength at yield and break, and elongation at break.

  • Compare the results of the VCI-containing film to a control film made from the same virgin resin without the masterbatch.

Migration and Leaching Considerations

For applications in regulated industries, particularly those involving potential food or pharmaceutical contact, understanding the migration of VCI components from the plastic is paramount. Migration is the transfer of substances from the plastic to the packaged product.[17]

  • Regulatory Framework: In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out specific migration limits (SMLs) for authorized substances and an overall migration limit (OML) for all non-volatile substances that transfer to food.[18] In the USA, food contact substances are regulated by the FDA under 21 CFR Parts 170-199.[19]

  • Factors Influencing Migration: Migration is a diffusion-controlled process influenced by time, temperature, the nature of the contacting medium (e.g., fatty vs. aqueous), and the properties of the polymer and the additive itself.[12][17]

Protocol Outline for Migration Testing:

  • Select appropriate food simulants as defined in regulations (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and vegetable oil for fatty foods).

  • Expose a known surface area of the VCI film to a known volume of the simulant under specified time and temperature conditions (e.g., 10 days at 40°C).[12]

  • After exposure, remove the film. The simulant is now the "migrate."

  • Analyze the migrate for the presence and concentration of VCI components using a suitable and validated analytical method.

Analytical Methods for VCI Quantification

Quantifying the VCI content within the plastic matrix or in a migration solvent requires sensitive analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing volatile and semi-volatile organic compounds like VCI additives.[20][21]

    • Sample Preparation (for matrix analysis): Involves dissolving the polymer in a suitable solvent, followed by precipitation of the polymer to leave the additives in the solution. Alternatively, headspace or thermal desorption (TD) GC-MS can be used to analyze the volatile components directly.

    • Analysis: The prepared sample is injected into the GC-MS. The gas chromatograph separates the individual components, and the mass spectrometer provides identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Suitable for less volatile or thermally sensitive VCI components.

General Protocol for Quantification via GC-MS:

  • Extraction: Dissolve a known weight of the VCI film in a hot solvent (e.g., toluene). Allow the solution to cool to precipitate the polyethylene. Filter or centrifuge to separate the solvent containing the dissolved additives.

  • Internal Standard: Add a known amount of an internal standard (a compound not present in the sample but with similar chemical properties to the analyte) to both the sample extract and the calibration standards.

  • Calibration: Prepare a series of calibration standards with known concentrations of the target VCI analyte and the internal standard.

  • GC-MS Analysis: Analyze the calibration standards and the sample extract under identical GC-MS conditions.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Use this curve to determine the concentration of the VCI in the sample extract.

Conclusion and Future Outlook

The incorporation of VCI additives into plastic compositions represents a significant advancement in corrosion protection, offering a clean, dry, and efficient alternative to traditional methods. While historical compounds like this compound paved the way for this technology, critical safety concerns regarding the formation of N-nitrosamines have rightly led to their replacement by modern, safer, nitrite-free formulations. For researchers and professionals, the focus should be on these advanced VCI masterbatches.

Successful implementation requires a holistic understanding of the additive's compatibility with the host polymer, the effects of processing conditions on its stability and efficacy, and its impact on the final product's mechanical and regulatory compliance. The protocols and data presented in this guide provide a robust framework for the development, characterization, and validation of VCI-enhanced plastic films. Future research will likely focus on the development of bio-based VCI compounds and carrier resins, further enhancing the sustainability of this vital corrosion protection technology.

References

  • KPR Adcor Inc. (2005). VCI Poly Masterbatch Additive - Product Data Sheet. Available at: [Link]

  • Magna Chemical Canada Inc. (n.d.). VAPPRO® 1000 VCI Masterbatch. Retrieved from [Link]

  • Magna International Pte Ltd. (n.d.). VCI Masterbatch Additives Designed for Rust Prevention. Retrieved from [Link]

  • Grofit Plastics. (n.d.). VCI masterbatch. Retrieved from [Link]

  • Bansal, V. (2023). How Vapour Corrosion Inhibitor (VCI) Additives Work: Effective Corrosion Protection. Retrieved from [Link]

  • Miksic, B. A., & Furman, A. Y. (2014). Vappro VBCI MBP 3000 Masterbatch Powder Compounding Nitrite Free VCI Masterbatch Polyethylene Resin. ResearchGate. Available at: [Link]

  • Safepack Solutions. (n.d.). VCI Masterbatch | Volatile Corrosion Inhibitor Masterbatch. Retrieved from [Link]

  • VCI Active Pack. (n.d.). VCI 8003 multi-metal polyolefin film additive. Retrieved from [Link]

  • Nordpack GmbH. (n.d.). Corrosion protection with immediate effect. Retrieved from [Link]

  • Epi Environmental Technologies Inc. (n.d.). Food Contact Compliance. Retrieved from [Link]

  • Miksic, B. (n.d.). Evaluating ProPack VCI film.
  • Cortec Corporation. (2004). CORROSION SCIENCE CORROSION ENGINEERING. Retrieved from [Link]

  • Torres-Pacheco, I., et al. (2012). Effects of Incorporation of Additives in the Mechanical Properties of Films of Linear Low-Density Polyethylene. ResearchGate. Available at: [Link]

  • Al-Salem, S. M., et al. (2022). Mechanical Degradation of Polyethylene Plastic Film by Oxo-Degradable Additives. Polymers, 14(20), 4435.
  • Cortec Corporation. (2001). New VCI Technologies Fight Corrosion, Protect Environment.
  • Suprabha, V., et al. (2020). Development of Green Vapor Corrosion Inhibitor (VCI) for metal packaging applications. Materials Today: Proceedings, 33, 275-279.
  • Sharma, C., et al. (2022). Migration study of chemical additives from low density polyethylene (LDPE) into dahi. Journal of Food Science and Technology, 59(4), 1485-1497.
  • KPR Adcor Inc. (2005). VCI Poly Masterbatch Additive. Retrieved from [Link]

  • VCI Active Pack. (n.d.). VCI 9004 multi-metal LDPE/LLDPE masterbatch. Retrieved from [Link]

  • Foresight. (2025). Europe's Regulatory Landscape for Food-Grade Chemicals (2025 Updates). Retrieved from [Link]

  • Daubert Cromwell. (2016). Technical Resource – Polyethylene VCI Film Thickness and Corrosion Prevention. Retrieved from [Link]

  • INCHEM. (n.d.). Thermal Degradation Products of Polyethylene, Polypropylene, Polystyrene, Polyvinylchloride and Polytetrafluoroethylene in the Processing of Plastics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • Foresight. (2025). EU Introduces Stricter Regulations on Plastic Food Contact Materials. Retrieved from [Link]

  • Zerust Excor. (n.d.). What are nitrites, how are they used in VCI Packaging?. Retrieved from [Link]

  • Intertek. (n.d.). Chromatography Analysis of Polymers and Plastics. Retrieved from [Link]

  • European Commission. (n.d.). Legislation - Food Safety. Retrieved from [Link]

  • Safepack Solutions. (n.d.). VCI Masterbatch. Retrieved from [Link]

  • dos Santos, F. A., et al. (2024). Nanoscale Simulation of Plastic Contaminants Migration in Packaging Materials and Potential Leaching into Model Food Fluids.
  • dos Santos, F. A., et al. (2024). Nanoscale analysis of plastic contaminants migration in packaging materials and potential leeching into model food systems. ChemRxiv.
  • dos Santos, F. A., et al. (2024). Nanoscale analysis of plastic contaminants migration in packaging materials and potential leeching into model food systems. ChemRxiv.
  • Green Packaging, Inc. (n.d.). The Safest VCI Products. Retrieved from [Link]

  • Grofit Plastics. (n.d.). VCI masterbatch. Retrieved from [Link]

  • Wallis, M. G., et al. (2007). Thermal degradation of high density polyethylene in a reactive extruder.
  • Valdez, S., et al. (2006). Rapid method for corrosion protection determination of VCI films.
  • Duflos, G., et al. (2021).
  • Abed, K., et al. (2022). Quantitative Evaluation of Volatile Corrosion Inhibitors.
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Application Notes and Protocols: The Role of Dicyclohexylamine Nitrite in the Synthesis of N-Nitroso Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the subject of dicyclohexylamine nitrite and its critical role as a precursor in the formation of N-nitrosodicyclohexylamine (NDCHA), a potent carcinogenic impurity. This document elucidates the underlying chemical mechanisms, provides detailed, self-validating protocols for both the synthesis and analytical detection of NDCHA, and outlines essential safety and handling procedures. The content is grounded in authoritative scientific literature and regulatory guidance to ensure accuracy and promote best practices in a laboratory setting.

Introduction: The Emergence of N-Nitrosamine Impurities

The discovery of N-nitrosamine impurities in common medications has become a significant concern for the pharmaceutical industry and global regulatory bodies.[1] N-nitrosamines are a class of compounds characterized by a nitroso group bonded to an amine, many of which are classified as probable or possible human carcinogens.[2][3] Their presence, even at trace levels, can pose a considerable risk to patient safety.[4][5]

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform risk assessments, conduct confirmatory testing, and implement mitigation strategies to control these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2][6]

This compound (DCHA nitrite) is a compound with historical applications as a vapor-phase corrosion inhibitor.[7][8] However, its chemical structure—a salt formed from a secondary amine (dicyclohexylamine) and a nitrite ion—makes it a direct and potent precursor to the formation of N-nitrosodicyclohexylamine (NDCHA).[9] Understanding the conditions under which DCHA nitrite can lead to the formation of this carcinogenic N-nitroso compound is paramount for risk mitigation in pharmaceutical manufacturing and research.

Chemical Properties and Hazards of this compound

This compound is a white to light-colored crystalline solid.[10][11] It is a flammable solid that can be ignited by friction, heat, sparks, or flames.[11][12] The compound is also noted to be sensitive to prolonged air exposure and is sparingly soluble in water.[10][11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3129-91-7[13]
Molecular Formula C₁₂H₂₄N₂O₂[11]
Molecular Weight 228.33 g/mol [11][14]
Appearance White to light-colored crystalline solid/powder[10][12][14]
Melting Point 182-183 °C (decomposes)[12][15]
Solubility in Water 10 to 50 mg/mL at 22.8°C[11]
Vapor Pressure 0.00013 mmHg at 21°C[7]

The primary hazard associated with this compound in the context of this guide is its potential to form N-nitrosodicyclohexylamine.[9] In addition, the compound itself is harmful if swallowed or inhaled.[15][16] It is a strong oxidizer and may cause irritation.[13] Ingestion can lead to serious health effects, including methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[13][16] Due to these hazards, strict safety protocols must be followed when handling this chemical.

Mechanism of N-Nitrosodicyclohexylamine (NDCHA) Formation

The formation of N-nitrosamines from secondary amines is a well-understood chemical reaction. The process requires a nitrosatable amine (in this case, dicyclohexylamine) and a nitrosating agent (derived from the nitrite ion) under specific conditions.[17][18]

The key steps are as follows:

  • Formation of the Nitrosating Agent: In an acidic environment, the nitrite ion (NO₂⁻) from DCHA nitrite is protonated to form nitrous acid (HNO₂).[19]

  • Generation of the Electrophile: Nitrous acid can then be further protonated and lose a water molecule to form the highly reactive nitrosonium ion (NO⁺), or other nitrosating species like dinitrogen trioxide (N₂O₃).[20]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine, dicyclohexylamine, acts as a nucleophile and attacks the electrophilic nitrosonium ion.

  • Deprotonation: The resulting intermediate is then deprotonated, typically by a water molecule, to yield the stable N-nitrosodicyclohexylamine (NDCHA).

This reaction is significantly influenced by pH, with acidic conditions greatly accelerating the rate of formation.[18]

Visualization of NDCHA Formation Pathway

The following diagram illustrates the acid-catalyzed formation of N-nitrosodicyclohexylamine from dicyclohexylamine and a nitrite source.

G cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Generation of Nitrosonium Ion cluster_2 Step 3 & 4: Nucleophilic Attack & Deprotonation NO2 Nitrite Ion (NO₂⁻) HNO2 Nitrous Acid (HNO₂) NO2->HNO2 Acidic Conditions H_ion Proton (H⁺) H_ion->HNO2 HNO2_2 Nitrous Acid (HNO₂) H2ONO Protonated Nitrous Acid HNO2_2->H2ONO H_ion_2 Proton (H⁺) H_ion_2->H2ONO NO_plus Nitrosonium Ion (NO⁺) H2ONO->NO_plus Loss of H₂O H2O Water (H₂O) H2ONO->H2O NO_plus_2 Nitrosonium Ion (NO⁺) DCHA Dicyclohexylamine Intermediate Protonated Intermediate DCHA->Intermediate NO_plus_2->Intermediate Nucleophilic Attack NDCHA N-Nitrosodicyclohexylamine (NDCHA) Intermediate->NDCHA Deprotonation (-H⁺)

Caption: Acid-catalyzed formation of NDCHA.

Experimental Protocols

The following protocols are provided for educational and research purposes only. All work must be conducted in a properly ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Protocol for Synthesis of N-Nitrosodicyclohexylamine (NDCHA)

This protocol is adapted from established chemical synthesis methods.[21][22] Its purpose is to generate a small, laboratory-scale quantity of NDCHA, which can serve as an analytical standard for method development and validation.[23]

Materials:

  • Dicyclohexylamine (36.2 g)

  • Sodium nitrite (20.7 g)

  • Concentrated Hydrochloric Acid (HCl, 18 mL)

  • Deionized Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine dicyclohexylamine (36.2 g) and 300 mL of deionized water.

  • Acidification: While stirring, slowly add 18 mL of concentrated HCl. This step is critical as it creates the necessary acidic environment for the reaction to proceed. The formation of dicyclohexylamine hydrochloride may cause the solution to warm.

  • Nitrite Addition: Separately, dissolve sodium nitrite (20.7 g) in 60 mL of deionized water. Add this solution dropwise to the stirred dicyclohexylamine mixture at room temperature using a dropping funnel. The slow addition helps to control the exothermic reaction.

  • Heating: After the addition is complete, heat the mixture to 95°C for 7 hours under reflux. This sustained heating ensures the reaction goes to completion.

  • Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). The organic product (NDCHA) will preferentially dissolve in the ether layer.

  • Drying and Evaporation: Combine the ether extracts and dry them over anhydrous sodium sulfate to remove any residual water. Filter off the drying agent.

  • Isolation: Remove the diethyl ether using a rotary evaporator. The remaining residue is the N-nitrosodicyclohexylamine product, which may crystallize upon standing.[21]

  • Validation: The identity and purity of the synthesized NDCHA should be confirmed using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against a certified reference standard if available.

Protocol for Detection of NDCHA in a Sample Matrix by LC-MS/MS

This protocol provides a general framework for the detection and quantification of NDCHA, reflecting methodologies used for trace-level analysis of N-nitrosamines in pharmaceutical products.[24][25] High sensitivity and selectivity are crucial for meeting the low acceptable intake limits set by regulators.[24][26]

Instrumentation and Materials:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18 reverse-phase)

  • NDCHA reference standard

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Sample vials

  • Syringe filters (0.45 µm PTFE)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the synthesized or certified NDCHA reference standard at a concentration of approximately 1.0 mg/mL in methanol.[24]

    • Perform serial dilutions of the stock solution to create a series of calibration standards at concentrations relevant to the expected sample levels and regulatory limits (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 100 mg of API) into a centrifuge tube.

    • Add a defined volume of diluent (e.g., 1 mL of 1% formic acid in water).[25]

    • Vortex the sample for a specified time (e.g., 20 minutes) to ensure complete dissolution of the analyte.[25]

    • Centrifuge the sample to pellet any undissolved excipients.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an LC vial for analysis.[25]

  • LC-MS/MS Conditions (Example):

    • LC System:

      • Column: C18, 2.1 x 100 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in methanol

      • Gradient: A suitable gradient to separate the analyte from matrix interferences.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS System:

      • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[24] APCI can be preferable for some smaller nitrosamines.[24]

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Specific precursor-to-product ion transitions for NDCHA must be determined by infusing the standard. For C₁₂H₂₂N₂O (MW 210.32), the precursor ion would be [M+H]⁺ at m/z 211.2. Product ions would be determined experimentally.

  • Data Analysis and Validation:

    • Generate a calibration curve from the analysis of the standard solutions. A correlation coefficient (r²) of ≥0.99 is typically required.[25]

    • Quantify the amount of NDCHA in the sample by comparing its peak area to the calibration curve.

    • The method should be validated for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines to ensure reliable results.[6] The LOQ must be sufficiently low to meet regulatory requirements.[3][24]

Table 2: Comparison of Analytical Techniques for N-Nitrosamine Detection

TechniqueTypical ApplicationLimit of Quantification (LOQ)AdvantagesDisadvantagesSource(s)
LC-MS/MS Broad range, including non-volatile and thermally unstable nitrosamines.0.05 µg/g to 10 ng/mLHigh sensitivity and selectivity, suitable for complex matrices.Higher equipment cost.[24]
GC-MS Volatile nitrosamines (e.g., NDMA, NDEA).0.1 µg/g to 20 ng/mLExcellent for volatile compounds, robust.Not suitable for non-volatile or thermally labile compounds.[24]
LC-HRMS Broad range, used for detection and quantitation.As low as 0.005 ppmHigh selectivity, can differentiate from isobaric interferences.Complex data analysis, higher equipment cost.[3]
Visualization of Analytical Workflow

This diagram outlines the key stages in the analytical protocol for detecting NDCHA.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Calibration Curve) LC_MS LC-MS/MS Analysis Std_Prep->LC_MS Sample_Prep Sample Preparation (Weighing, Dissolution, Centrifugation, Filtration) Sample_Prep->LC_MS Quant Quantification (vs. Calibration Curve) LC_MS->Quant Report Reporting & Validation Quant->Report

Caption: Workflow for NDCHA analysis by LC-MS/MS.

Safety, Handling, and Disposal

Working with this compound and N-nitrosamines requires the utmost caution due to their inherent hazards.

Engineering Controls:

  • All handling of solid DCHA nitrite and any solutions containing NDCHA must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[16]

  • Use explosion-proof electrical and ventilating equipment where flammable solids or vapors are present.[15]

Personal Protective Equipment (PPE):

  • Gloves: Wear compatible, chemical-resistant gloves. Gloves must be inspected before use and changed immediately if contaminated.[27]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[28]

  • Lab Coat: A flame-resistant lab coat or overalls should be worn.[16][27]

  • Respiratory Protection: If exposure limits are exceeded or if dust is generated, a full-face respirator with an appropriate filter should be used.[27]

Handling and Storage:

  • Avoid all personal contact, including inhalation and skin/eye contact.[16]

  • Keep away from heat, sparks, open flames, and other ignition sources.[15]

  • Store containers tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[16][27]

Disposal:

  • All waste containing DCHA nitrite or NDCHA must be treated as hazardous waste.[16]

  • Disposal must be conducted in accordance with all local, state, and federal regulations.[16] This may involve incineration in a facility equipped with a scrubber to reduce nitrogen oxide emissions.[12]

Conclusion

This compound serves as a direct and efficient precursor for the formation of the carcinogenic N-nitrosamine, NDCHA, particularly under acidic conditions. For professionals in the pharmaceutical and chemical industries, a thorough understanding of this reaction is not merely academic; it is a critical component of risk assessment and mitigation strategies designed to ensure product quality and patient safety. The protocols outlined in this document provide a framework for the controlled synthesis of NDCHA for use as an analytical standard and for its subsequent detection at trace levels. By adhering to these methodologies and the stringent safety precautions described, researchers can safely navigate the challenges associated with handling these potent compounds and contribute to the development of safer medicines.

References

  • Control of Nitrosamine Impurities in Human Drugs - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders. (2026, January 12). European Medicines Agency. Retrieved from [Link]

  • Guidance on nitrosamine impurities in medications. (2024, May 31). Health Canada. Retrieved from [Link]

  • Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). (n.d.). PubChem. Retrieved from [Link]

  • Gopireddy, V. S. R., & Gogineni, S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2025, June 23). U.S. Food and Drug Administration. Retrieved from [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). National Institutes of Health. Retrieved from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 20). ResearchGate. Retrieved from [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Dicyclohexylammonium nitrite. (n.d.). One Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • N-Nitrosodicyclohexylamine. (n.d.). Manasa Life Sciences. Retrieved from [Link]

  • Synthesis of a) 2. N-Nitrosodicyclohexylamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Safety Data Sheet: dicyclohexylammonium nitrite. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Dicyclohexylamine, N-nitroso-. (2024, April 10). ChemBK. Retrieved from [Link]

  • Wachter, A., & Stillman, N. (1951). U.S. Patent No. 2,544,245. Washington, DC: U.S. Patent and Trademark Office.
  • Wachter, A., & Stillman, N. (1948). U.S. Patent No. 2,449,962. Washington, DC: U.S. Patent and Trademark Office.
  • Dicyclohexyl amine nitrite. (2022, July 21). MFA Cameo - Museum of Fine Arts Boston. Retrieved from [Link]

  • Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Green Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • This compound - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294. Retrieved from [Link]

  • Cano, E., et al. (2002). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. NACE International. Retrieved from [Link]

  • This compound(DCHA). (n.d.). MarChem. Retrieved from [Link]

  • Wachter, A., & Stillman, N. (1951). U.S. Patent No. 2,544,245. Washington, DC: U.S. Patent and Trademark Office.
  • Schmezer, P., et al. (1990). Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. Toxicology Letters, 53(1-2), 169-170. Retrieved from [Link]

  • N-Nitrosodicyclohexylamine. (n.d.). SynZeal. Retrieved from [Link]

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Analytical methods for "Dicyclohexylamine nitrite" quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Quantification of Dicyclohexylamine Nitrite

Introduction

This compound (DCHN), with the chemical formula (C₆H₁₁)₂NH·HNO₂ and CAS number 3129-91-7, is a prominent volatile corrosion inhibitor (VCI).[1][2][3][4] It functions by sublimating, transporting through the vapor phase, and condensing on metallic surfaces to form a thin, protective film that mitigates corrosion.[1][2][5] The efficacy of DCHN-impregnated packaging materials and coatings is directly dependent on the concentration and stability of the active compound. Furthermore, as a nitrite salt, there is regulatory and safety interest in its quantification, particularly concerning its potential to form N-nitrosamines under certain conditions.[6][7]

Accurate and precise analytical quantification is therefore critical for quality control of the raw material, formulation analysis, stability studies, and risk assessment. This guide provides detailed protocols and technical insights into the principal analytical methods for the quantification of this compound. The core strategy for its analysis is the quantification of the nitrite (NO₂⁻) anion, which is stoichiometrically related to the parent DCHN molecule.[5][8]

PART 1: Sample Preparation & Handling

Proper sample preparation is the foundation of reliable quantification. Given that DCHN is a salt of a weak base and weak acid, it is sparingly soluble in pure water but readily dissolves in aqueous solutions, dissociating to yield dicyclohexylammonium and nitrite ions.

Protocol 1: General Sample Preparation
  • Weighing: Accurately weigh a precise amount of the DCHN-containing sample (e.g., pure substance, impregnated paper extract) using an analytical balance.

  • Dissolution: Transfer the weighed sample to a Class A volumetric flask. Add high-purity deionized (DI) water (18 MΩ·cm) to approximately 75% of the final volume.

  • Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution of the DCHN. The dicyclohexylamine component has low water solubility, so this step is crucial.

  • Dilution: Allow the solution to return to room temperature, then dilute to the final volume with DI water and mix thoroughly. This solution serves as the stock sample.

  • Filtration: Prior to chromatographic analysis, filter an aliquot of the stock sample through a 0.2 µm or 0.45 µm syringe filter (e.g., PES or PVDF) to remove any particulates that could damage the analytical column.[7]

  • Working Sample: Perform further serial dilutions of the filtered stock solution as needed to bring the nitrite concentration within the linear dynamic range of the chosen analytical method.

Causality Note: The use of high-purity water is essential to avoid contamination from extraneous nitrite or interfering ions. Sonication provides the necessary energy to overcome the dissolution barrier of the organic amine component, ensuring the entire salt complex is in solution for accurate measurement.

cluster_prep Sample Preparation cluster_analysis Analysis s0 Weigh Sample s1 Dissolve in DI Water (Volumetric Flask) s0->s1 s2 Sonicate for 15 minutes s1->s2 s3 Dilute to Volume (Stock Solution) s2->s3 s4 Filter (0.2 µm) for Chromatography s3->s4 a0 Prepare Working Sample (Serial Dilution) s4->a0 To Analysis a1 Inject into Analytical System a0->a1 a2 Quantify Nitrite Concentration a1->a2

Caption: General workflow for DCHN sample preparation.

PART 2: Analytical Methodologies

The choice of analytical method depends on factors such as the expected concentration range, the complexity of the sample matrix, available instrumentation, and the desired level of sensitivity.

start Start: Quantify DCHN q_conc High Concentration? (e.g., >95% Purity Assay) start->q_conc q_matrix Complex Matrix? (High Salt, Excipients) q_conc->q_matrix No m_titrate Method: Titrimetry q_conc->m_titrate Yes q_equip Routine QC? (Basic Lab Equipment) q_matrix->q_equip No m_ic Method: Ion Chromatography (IC) q_matrix->m_ic Yes q_equip->m_ic No (Advanced Equipment) m_uv Method: UV-Vis (Griess Assay) q_equip->m_uv Yes m_ic_uv Method: IC with UV Detection m_ic->m_ic_uv If High Chloride Interference

Caption: Decision tree for selecting an analytical method.

Method 1: Ion Chromatography (IC)

Ion chromatography is the preferred method for accurate and sensitive determination of nitrite, especially in complex sample matrices. It offers excellent separation of nitrite from other anions like nitrate, chloride, and sulfate.

Principle of Causality: An aqueous sample is injected into the IC system. As it passes through a high-capacity anion-exchange column, anions are separated based on their affinity for the stationary phase. A chemical suppressor reduces the background conductivity of the eluent, enhancing the signal-to-noise ratio for the analyte ions, which are then detected by a conductivity detector. For enhanced selectivity, a UV detector can be used, as nitrite absorbs light at 210 nm while common ions like chloride do not.[7][9] This UV detection approach is particularly powerful for drug products where chloride is a counter-ion and present at high concentrations.[7][9]

  • Standard Preparation:

    • Prepare a 1000 mg/L nitrite stock solution by dissolving 150.0 mg of sodium nitrite (NaNO₂) in 100 mL of DI water.[7]

    • From this stock, prepare a series of calibration standards (e.g., 5, 10, 50, 100, 500 µg/L) by serial dilution in DI water.[7]

  • Instrumentation & Conditions:

    • IC System: A system capable of electrolytic eluent generation (Reagent-Free IC) is recommended for high reproducibility (e.g., Thermo Scientific™ Dionex™).[7]

    • Column: High-capacity anion-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ AS19-4μm.[7][9]

    • Eluent: Potassium hydroxide (KOH) gradient, electrolytically generated.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210 nm.[7][9]

    • Injection Volume: 10–25 µL.

  • Analysis & Calculation:

    • Inject the calibration standards to generate a linear regression curve of peak area versus concentration. A coefficient of determination (r²) of >0.999 is desirable.[7]

    • Inject the prepared sample solution (from Protocol 1).

    • Determine the nitrite concentration (C_NO₂) in the sample from the calibration curve.

    • Calculate the concentration of DCHN in the original solid sample using the following formula:

    **DCHN (mg/g) = (C_NO₂ (mg/L) × V (L) × DF) / (W (g)) × (MW_DCHN / MW_NO₂) **

    Where:

    • V = Final volume of the stock solution (L)

    • DF = Dilution factor of the working sample

    • W = Initial weight of the sample (g)

    • MW_DCHN = Molecular weight of DCHN (228.33 g/mol )[10]

    • MW_NO₂ = Molecular weight of nitrite ion (46.01 g/mol )

Method 2: UV-Visible Spectrophotometry (Griess Colorimetric Assay)

This method is a robust and cost-effective technique suitable for routine quality control. It is based on the well-established Griess reaction.[11][12]

Principle of Causality: In an acidic medium, nitrite reacts with a primary aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This intermediate then couples with an aromatic compound (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride, NED) to produce a stable, intensely colored magenta azo dye.[12] The absorbance of this dye, measured at its wavelength of maximum absorbance (λ_max) of approximately 520 nm, is directly proportional to the initial nitrite concentration according to the Beer-Lambert Law.[12]

  • Standard Preparation: Prepare nitrite calibration standards as described in Protocol 2, typically in the range of 0.1 to 2.0 mg/L.

  • Reagent Preparation (Griess Reagent):

    • In a 1 L volumetric flask, add ~600 mL DI water.

    • Carefully add 100 mL of 85% phosphoric acid (H₃PO₄).

    • Add and dissolve 40.0 g of sulfanilamide and 1.0 g of NED.

    • Stir for 30 minutes, then dilute to the mark with DI water. Store in a dark, refrigerated bottle. The solution is stable for about one month.[12]

  • Color Development:

    • Pipette 10 mL of each standard and sample solution into separate, labeled test tubes.

    • To each tube, add 1.0 mL of the Griess Reagent and mix well.

    • Allow the tubes to stand at room temperature for 20 minutes for full color development.

  • Measurement:

    • Set a UV-Visible spectrophotometer to measure absorbance at 520 nm.

    • Use DI water mixed with the Griess reagent as a blank to zero the instrument.

    • Measure the absorbance of each standard and sample.

  • Analysis & Calculation:

    • Plot a calibration curve of absorbance vs. nitrite concentration for the standards.

    • Determine the nitrite concentration in the sample from its absorbance using the linear regression equation of the curve.

    • Calculate the original DCHN concentration using the formula provided in Protocol 2.

Method 3: Titrimetry

Titration is a classic analytical technique best suited for high-concentration samples, such as determining the purity (assay) of raw DCHN material.[13] Iodometric titration is a common and reliable approach.

Principle of Causality: Nitrite is a moderately strong oxidizing agent. In an acidic solution, it reacts with an excess of iodide (I⁻ from KI), oxidizing it to elemental iodine (I₂). The amount of iodine liberated is stoichiometrically equivalent to the amount of nitrite originally present. This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃), which reduces the iodine back to iodide. A starch indicator is used to visualize the endpoint, which occurs when all the iodine has been consumed.[14]

  • Reagent Preparation:

    • Standardized 0.1 N Sodium Thiosulfate: Prepare and standardize against a primary standard (e.g., potassium iodate).

    • 10% (w/v) Potassium Iodide (KI) Solution: Dissolve 10 g of KI in 100 mL of DI water. Prepare fresh.

    • 1 M Sulfuric Acid (H₂SO₄).

    • 1% Starch Indicator Solution.

  • Procedure:

    • Accurately weigh approximately 200-250 mg of DCHN and record the weight. Dissolve in 100 mL of DI water.

    • In a 250 mL Erlenmeyer flask, add 25 mL of the 10% KI solution and 10 mL of 1 M H₂SO₄.

    • To this acidic KI solution, pipette 25.00 mL of the prepared DCHN sample solution. Swirl the flask, cover it, and let it stand in the dark for 5 minutes to allow the reaction to complete. The solution will turn a dark reddish-brown due to the liberated iodine.

    • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution color fades to a pale yellow.

    • Add 2 mL of starch indicator. The solution will turn a deep blue-black.

    • Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint. Record the volume of titrant used.

  • Calculation:

    • The reaction stoichiometry is: 2 HNO₂ + 2 I⁻ + 2 H⁺ → I₂ + 2 NO + 2 H₂O, and I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻.

    • Therefore, 2 moles of DCHN are equivalent to 2 moles of thiosulfate.

    • % Assay of DCHN = (V_thio × N_thio × MW_DCHN × V_total) / (W_sample × V_aliquot × 10) Where:

    • V_thio = Volume of sodium thiosulfate titrant (mL)

    • N_thio = Normality of sodium thiosulfate solution (eq/L)

    • MW_DCHN = Molecular weight of DCHN (228.33 g/mol )

    • W_sample = Weight of DCHN sample (g)

    • V_total = Total volume of sample solution (100 mL)

    • V_aliquot = Volume of sample solution titrated (25 mL)

PART 3: Method Validation and Comparison

All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters are summarized below for typical nitrite analysis methods.

ParameterIon Chromatography (IC-UV)UV-Vis (Griess Assay)Titrimetry
Principle Anion-exchange separationColorimetric reactionRedox titration
Typical Linearity (r²) > 0.999[7]> 0.999N/A (Absolute method)
LOD ~ 1 µg/L (ppb)[7]~ 5-10 µg/L (ppb)High mg/L range (ppm)
LOQ ~ 3 µg/L (ppb)[15]~ 20-30 µg/L (ppb)High mg/L range (ppm)
Precision (%RSD) < 2%[11]< 5%< 1%
Accuracy/Recovery 95 - 105%[9]90 - 110%[11]98 - 102%
Primary Application Trace analysis, complex matrices, stability studiesRoutine QC, process controlRaw material assay, purity
Key Advantage High specificity and sensitivityCost-effective, simpleHigh precision for pure samples
Key Limitation High initial instrument costPotential matrix interferenceNot suitable for trace levels

References

  • Validation of Method for Nitrite Determination in Foods. Shokuhin Eiseigaku Zasshi.
  • Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. MDPI. [Link]

  • Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. PubMed. [Link]

  • This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. NACE International. [Link]

  • Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. NACE International. [Link]

  • Development and Validation of HPLC Method for the Determination of Nitrite and Its Application in the Biological Fluids of Patients. International Journal of Applied Pharmaceutics. [Link]

  • Dicyclohexyl amine nitrite. Museum of Fine Arts, Boston CAMEO. [Link]

  • This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. ResearchGate. [Link]

  • (PDF) Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. ResearchGate. [Link]

  • Use of this compound in inhibition of coupled zinc and steel. The University of Manchester. [Link]

  • Use of this compound in inhibition of coupled zinc and steel. ResearchGate. [Link]

  • (PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • dicyclohexylammonium nitrite. NIST WebBook. [Link]

  • Standard Operating Procedure #7.0 – Determination of Total N in Water. Baylor University. [Link]

  • Dicyclohexylammonium nitrite and its preparation.
  • Method for preparing dicyclohexylammonium nitrite.
  • Dicyclohexylamine. Wikipedia. [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency. [Link]

  • This compound(DCHA). MarChem. [Link]

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. PMC - NIH. [Link]

  • Nitrosamines by GC-MS/MS. Public Health Service, Belgium. [Link]

  • In-Depth Headspage GC/MS Analysis of Alkyl Nitrites. ResearchGate. [Link]

  • TITRAMETRIC DETERMINATION OF NITRITES. Zenodo. [Link]

  • Dicyklohexylamin nitrit [Czech]. PubChem - NIH. [Link]

  • A high performance liquid chromatography method for determining nitrate and nitrite levels in vegetables. Journal of Food and Drug Analysis. [Link]

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Application Note: Chromatographic Analysis of Dicyclohexylamine Nitrite and Its Transformation Products in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dicyclohexylamine nitrite (DCHN) is a volatile corrosion inhibitor (VCI) used to protect metallic surfaces, such as steel, from atmospheric corrosion.[1][2] Its application in packaging materials, coatings, and industrial fluids can lead to its introduction into the environment.[3] DCHN is a salt composed of the secondary amine dicyclohexylamine (DCHA) and the nitrite ion. The primary analytical challenge and toxicological concern with DCHN in environmental matrices is not just the parent compound, but its potential to act as a precursor to the formation of N-nitrosodicyclohexylamine (NDCHA).[4][5] NDCHA is a potent, carcinogenic N-nitrosamine that can form when a secondary amine like DCHA reacts with a nitrosating agent, such as the nitrite ion, particularly under acidic conditions.[4][6]

This application note presents a comprehensive analytical strategy for the determination of DCHN in environmental samples (water and soil). The approach addresses the compound's dual nature by outlining distinct chromatographic methods for the analysis of its three components of interest:

  • Dicyclohexylamine (DCHA): The organic cation, analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Nitrite (NO₂⁻): The inorganic anion, analyzed by Ion Chromatography (IC).

  • N-nitrosodicyclohexylamine (NDCHA): The critical transformation product, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS/MS) for high sensitivity and specificity, following established EPA methodologies for nitrosamines.[7][8]

Analytical Strategy & Causality

A multi-faceted analytical approach is necessary due to the distinct chemical properties of the three target analytes.

  • DCHA is a basic, organic amine, making it suitable for analysis by reversed-phase HPLC with UV detection or by GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[9][10] The choice between HPLC and GC depends on the required sensitivity and the complexity of the sample matrix.

  • Nitrite is a small, inorganic anion and cannot be analyzed by the same methods as DCHA. Ion chromatography with conductivity detection is the standard, reliable technique for quantifying nitrite in aqueous environmental samples.[11][12]

  • NDCHA is a volatile, neutral organic compound and a known carcinogen.[4][8] Its analysis demands high sensitivity and selectivity to meet regulatory concerns. Therefore, GC coupled with a sensitive and specific detector like a tandem mass spectrometer (MS/MS) or a Thermal Energy Analyzer (TEA) is the preferred method, mirroring protocols like EPA Method 607 and 8070A.[7][8]

The overall workflow involves separate sample preparation pathways optimized for each analyte, followed by analysis on the appropriate chromatographic system. This ensures accurate quantification and avoids interferences.

G cluster_0 Sample Collection & Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting Sample Environmental Sample (Water or Soil) Prep_DCHA Sample Prep for DCHA/NDCHA (LLE or SPE) Sample->Prep_DCHA Prep_Nitrite Sample Prep for Nitrite (Filtration/Dilution) Sample->Prep_Nitrite HPLC_GC HPLC-UV or GC-MS (for DCHA) Prep_DCHA->HPLC_GC DCHA Analysis GC_MSMS GC-MS/MS (for NDCHA) Prep_DCHA->GC_MSMS NDCHA Analysis IC Ion Chromatography (for Nitrite) Prep_Nitrite->IC Nitrite Analysis Data Quantification & Data Interpretation HPLC_GC->Data GC_MSMS->Data IC->Data

Caption: Overall analytical workflow for DCHN analysis.

Sample Handling and Preparation

Critical Consideration: N-nitrosamines are known to be light-sensitive. All samples must be collected and stored in amber glass containers or wrapped in foil to prevent photolytic decomposition.[7][13] Samples should be refrigerated at ~4°C and extracted within 7 days.[13]

Protocol: Water Sample Preparation

For DCHA and NDCHA Analysis (Liquid-Liquid Extraction - LLE): This protocol is adapted from principles in EPA Method 607.[7][13]

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Check the pH of the sample. If necessary, adjust to >11 using NaOH to ensure DCHA is in its free base form for efficient extraction.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Stopper and shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Allow the organic layer to separate from the aqueous phase for at least 10 minutes.

  • Drain the lower dichloromethane layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

  • The extract is now ready for GC-MS/MS (for NDCHA) and GC-MS or HPLC-UV (for DCHA) analysis.

For Nitrite Analysis:

  • Filter the water sample through a 0.45 µm membrane filter to remove particulates.[12]

  • If high concentrations are expected, dilute the sample with deionized water to fall within the calibration range of the IC system.

  • The sample is now ready for direct injection into the Ion Chromatograph.

Protocol: Soil Sample Preparation

For DCHA and NDCHA Analysis (Ultrasonic Extraction): This protocol is based on general methods for extracting amines from soil.[14]

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 20 mL of a methanol/water (1:1 v/v) solution.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and extract for 30-40 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • The extract can be further cleaned up using Solid Phase Extraction (SPE) if necessary, or directly analyzed. For NDCHA, a solvent exchange to dichloromethane may be required prior to GC-MS/MS analysis.

For Nitrite Analysis:

  • Weigh 10 g of soil into a beaker.

  • Add 50 mL of deionized water and stir for 30 minutes.

  • Allow the soil to settle, then filter the aqueous extract through a 0.45 µm filter.[15]

  • The filtered extract is ready for IC analysis.

Chromatographic Conditions

Method 1: Dicyclohexylamine (DCHA) by HPLC-UV

This method is suitable for detecting DCHA in less complex matrices or when high sensitivity is not required.

ParameterCondition
Instrument HPLC with UV Detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Expected RT ~5-7 minutes (dependent on exact column and conditions)
Method 2: N-nitrosodicyclohexylamine (NDCHA) by GC-MS/MS

This method provides the high sensitivity and selectivity required for trace-level analysis of this carcinogenic compound, based on EPA methodologies.[7][8][16]

ParameterCondition
Instrument Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)
Column Mid-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless, 1 µL
Oven Program 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion m/z 210 (M⁺)
Product Ions To be determined empirically (e.g., monitor transitions like 210 -> 168, 210 -> 81)
Method 3: Nitrite (NO₂⁻) by Ion Chromatography

This is the standard method for robust and interference-free analysis of nitrite.[11][12][17]

ParameterCondition
Instrument Ion Chromatograph with Suppressed Conductivity Detector
Guard Column Anion-exchange guard column (e.g., Dionex IonPac AG18)
Analytical Column Anion-exchange column (e.g., Dionex IonPac AS18)
Eluent 20-40 mM Potassium Hydroxide (KOH)
Eluent Flow Rate 1.0 mL/min
Detection Suppressed Conductivity
Injection Volume 25 µL
Expected RT ~4-6 minutes (before nitrate)

Method Validation and Quality Control

To ensure the trustworthiness of the results, a robust quality control system must be implemented.[18]

  • Calibration: A multi-point calibration curve (minimum 5 points) should be prepared for each analyte. The correlation coefficient (r²) must be ≥ 0.995.

  • Method Blank: An analyte-free matrix (deionized water or clean sand) should be processed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes must be analyzed with each batch. Recoveries should fall within 80-120%.

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): A portion of a real sample is spiked with a known amount of analyte and analyzed in duplicate. This assesses matrix interference and method precision. Percent recovery and Relative Percent Difference (RPD) should be monitored.

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for each analyte in each matrix must be determined experimentally. For NDCHA, LOQs in the low ng/L (ppb) range are often required.[16][19]

Conclusion

The analysis of this compound in environmental samples requires a multi-pronged chromatographic approach. By treating the parent amine (DCHA), the inorganic anion (nitrite), and the critical nitrosamine transformation product (NDCHA) as separate analytes, accurate and reliable quantification can be achieved. The use of LLE/SPE followed by GC-MS/MS for NDCHA provides the necessary sensitivity to address the significant health concerns associated with this compound. Ion chromatography remains the gold standard for nitrite analysis, while HPLC-UV or GC-MS offers a robust method for quantifying the parent DCHA amine. Adherence to strict quality control protocols is essential for generating legally defensible and scientifically sound data.

References

  • Polish Journal of Environmental Studies. (n.d.). Determination of Nitrogen Species (Nitrate, Nitrite and Ammonia Ions) in Environmental Samples by Ion Chromatography.
  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines.
  • U.S. Environmental Protection Agency. (n.d.). Method 8070A: Nitrosamines by Gas Chromatography.
  • U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 607: Nitrosamines in wastewater.
  • Kim, H. J., & Kim, Y. K. (1989). Determination of nitrite in drinking water and environmental samples by ion exclusion chromatography with electrochemical detection. OSTI.GOV.
  • Manasa Life Sciences. (n.d.). N-Nitrosodicyclohexylamine.
  • U.S. Environmental Protection Agency. (n.d.). EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS.
  • PrepChem.com. (n.d.). Synthesis of a) 2. N-Nitrosodicyclohexylamine.
  • Klassen, J., et al. (2018). Determination of Dicyclohexylamine in Beeswax by Aqueous Normal Phase Liquid Chromatography Coupled With Tandem Mass Spectrometry. PubMed.
  • Cano, E., et al. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. ResearchGate.
  • He, X., et al. (2024). Measuring Nitrite and Nitrate in Rain and River Water Samples Using a Portable Ion Chromatograph in Step‐gradient Mode and High Sensitivity Detection Flow Cell. PubMed Central.
  • Nemade, K. S., & Ingle, D. S. (n.d.). Determination of Nitrite and Nitrate in Water and Leafy Vegetable Samples using Ion Chromatography with Conductivity Detection. Chemical Science Review and Letters.
  • Kim, H. J., & Kim, Y. K. (1989). Determination of nitrite in drinking water and environmental samples by ion exclusion chromatography with electrochemical detect. ACS Publications.
  • Cano, E., et al. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. NACE International.
  • Restek. (n.d.). Dicyclohexylamine: CAS # 101-83-7 Compound Information and Applications for GC and LC Analysis.
  • Unidentified. (2025). EPA 558 Nitrosamines NDMA Test in Water.
  • Lee, H. K., & Rasmussen, H. T. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry.
  • Asmara, Y. P., et al. (2022). Safety and health assessment of corrosion inhibitors using an index-based methodology. Heliyon.
  • ChemicalBook. (2023). Dicyclohexylamine: properties and applications.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • ResearchGate. (2009). Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography.
  • Museum of Fine Arts Boston. (2022). Dicyclohexyl amine nitrite - MFA Cameo.
  • Khamis, E., Oun, S. R., & Lyon, S. B. (n.d.). Use of this compound in inhibition of coupled zinc and steel.
  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. WebBook.
  • Unidentified. (n.d.). SOLID-PHASE EXTRACTION OF DICAMBA AND PICLORAM FROM WAER AND SOIL SAMPLES FOR HPLC.
  • Wu, X., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.
  • Vanecek, J., et al. (n.d.). Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine. Biblioteka Nauki.
  • Scheutwinkel-Reich, M., & von der Hude, W. (1984). Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. PubMed.
  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
  • Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation.
  • ResearchGate. (n.d.). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry.
  • Shimadzu. (n.d.). Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method.
  • SynZeal. (n.d.). N-Nitrosodicyclohexylamine | 947-92-2.
  • OMCL. (n.d.). Nitrosamines by GC-MS/MS.
  • Unidentified. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. DiVA portal.
  • OECD. (n.d.). Dicyclohexylamine - Existing Chemicals Database.
  • National Center for Biotechnology Information. (n.d.). N-Nitrosodicyclohexylamine. PubChem.
  • Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE.
  • BenchChem. (2025). A Comparative Guide to the Validation of HPLC-UV Methods for Dicyclohexyl Phthalate Determination.

Sources

Spectrophotometric determination of "Dicyclohexylamine nitrite" concentration

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Spectrophotometric Determination of Dicyclohexylamine Nitrite (DCHA-Nitrite) Concentration using the Griess Colorimetric Assay

Abstract & Introduction

This compound (DCHA-nitrite) is a volatile corrosion inhibitor (VCI) widely utilized to protect metallic surfaces, such as steel and aluminum, from atmospheric corrosion.[1][2] Its efficacy relies on its ability to sublime and form a thin, protective monomolecular layer on metal surfaces.[2] Accurate quantification of DCHA-nitrite is critical for quality control in manufacturing VCI-impregnated materials (e.g., wrapping papers), for stability testing of formulations, and for monitoring its concentration in various industrial and environmental samples.

This application note provides a detailed, robust, and validated protocol for the determination of DCHA-nitrite concentration. The method leverages the dissociation of the salt in aqueous solution into dicyclohexylammonium cation and nitrite anion. The concentration of the nitrite anion is then quantified using the highly sensitive and specific Griess colorimetric reaction. This indirect method is the industry standard for nitrite analysis due to its reliability and simplicity.[3][4][5] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale and validation criteria.

Principle of the Method

The quantification of DCHA-nitrite is achieved by measuring its nitrite (NO₂⁻) component. The Griess test is a classic analytical chemistry method that involves a two-step diazotization and coupling reaction to produce a stable, intensely colored azo dye.[5][6]

  • Diazotization: In a highly acidic medium (e.g., hydrochloric or phosphoric acid), nitrite reacts with a primary aromatic amine, typically sulfanilamide, to form a transient diazonium salt.[7][8]

  • Azo-Coupling: This diazonium salt is then immediately coupled with a second aromatic molecule, N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to form a vibrant magenta-colored azo compound.[6][9]

The intensity of the resulting color is directly proportional to the initial nitrite concentration in the sample. The absorbance of this solution is measured using a UV-Visible spectrophotometer at its wavelength of maximum absorbance (λmax), which is typically around 540 nm.[4][10][11] By comparing the absorbance of the unknown sample to a calibration curve prepared from known nitrite standards, the concentration can be accurately determined.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo-Coupling Nitrite Nitrite (NO₂⁻) from DCHA-Nitrite Diazonium Diazonium Salt (Intermediate) Nitrite->Diazonium  Acidic (H⁺) Medium Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium  Acidic (H⁺) Medium NED N-(1-naphthyl)ethylenediamine (NED) AzoDye Magenta Azo Dye (Colored Product) Diazonium->AzoDye NED->AzoDye Coupling Reaction

Diagram 1: Chemical principle of the Griess reaction for nitrite determination.

Materials and Reagents

Equipment
  • UV-Visible Spectrophotometer (capable of measuring at 540 nm)

  • 96-well flat-bottom microplates or 1.0 cm path length cuvettes

  • Calibrated analytical balance (± 0.0001 g)

  • Calibrated micropipettes (P20, P200, P1000) and tips

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Chemicals and Reagents
  • This compound (DCHA-Nitrite) : (C₆H₁₁)₂NH·HNO₂, CAS: 3129-91-7, Analytical Standard or sample to be tested.

  • Sodium Nitrite (NaNO₂) : ACS reagent grade or higher, dried at 110°C for 1 hour before use (for primary standard).

  • Sulfanilamide : ACS reagent grade.

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) : ACS reagent grade.

  • Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl) : Concentrated, ACS reagent grade.

  • Deionized (DI) Water : Type I, 18.2 MΩ·cm resistivity.

Experimental Protocol

Reagent Preparation
  • Griess Reagent A (Sulfanilamide Solution): Dissolve 0.5 g of sulfanilamide in 50 mL of DI water containing 2.5 mL of concentrated phosphoric acid. Gently warm if necessary to dissolve. This solution is light-sensitive and should be stored in an amber bottle at 4°C.

  • Griess Reagent B (NED Solution): Dissolve 0.05 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 50 mL of DI water. Store in an amber bottle at 4°C. This solution is less stable and should be prepared fresh weekly.

    • Expert Insight: Preparing the Griess reagents separately enhances stability. Premixed single-solution reagents are commercially available but may have a shorter shelf life once opened. The use of phosphoric acid is often preferred over hydrochloric acid as it is less corrosive and provides a stable acidic environment.

Standard Solution Preparation (Nitrite Calibration Curve)
  • 1000 µg/mL (ppm) Nitrite Stock Solution: Accurately weigh 0.1500 g of dried sodium nitrite (NaNO₂) and dissolve it in DI water in a 100 mL Class A volumetric flask. Make up to the mark with DI water. This solution contains 1000 µg of NO₂⁻ per mL. Store at 4°C.

  • 100 µg/mL Nitrite Intermediate Stock: Pipette 10.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with DI water.

  • Working Standards: Prepare a series of working standards by diluting the 100 µg/mL intermediate stock as described in the table below. These should be prepared fresh for each assay.

Standard IDConcentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)
S10.50.0510
S21.00.1010
S32.00.2010
S44.00.4010
S56.00.6010
S68.00.8010
Blank0.00.0010
Sample Preparation
  • Accurately weigh an appropriate amount of the DCHA-nitrite sample.

  • Dissolve the sample in a known volume of DI water in a volumetric flask to create a stock solution. For example, dissolve 50 mg in 50 mL of DI water to get a 1000 µg/mL stock solution.

  • Based on the expected concentration, perform serial dilutions of the sample stock solution with DI water to ensure the final concentration falls within the linear range of the calibration curve (e.g., 0.5 - 8.0 µg/mL). It is advisable to prepare samples at two different dilution factors to ensure an on-scale result.

Assay Procedure (96-Well Plate Format)
  • Pipette Standards and Samples: Add 100 µL of each working standard (S1-S6), blank, and diluted sample into separate wells of a 96-well microplate. It is recommended to run all standards and samples in triplicate.

  • Add Griess Reagent A: Add 50 µL of Griess Reagent A (Sulfanilamide Solution) to each well. Mix gently by tapping the plate.

  • Incubate for Diazotization: Incubate the plate at room temperature for 10 minutes, protected from light.[4][10] This allows for the complete formation of the diazonium salt.

  • Add Griess Reagent B: Add 50 µL of Griess Reagent B (NED Solution) to each well. The solution should immediately begin to turn pink/magenta.

  • Incubate for Color Development: Incubate the plate for another 10 minutes at room temperature, protected from light, to allow for complete color development.[11]

  • Measure Absorbance: Read the absorbance of each well at 540 nm using a microplate reader. The signal is typically stable for at least one hour.[10]

Data Analysis and Interpretation

  • Blank Correction: Calculate the average absorbance of the blank replicates. Subtract this average blank absorbance from the absorbance readings of all standards and samples.

  • Calibration Curve: Plot the blank-corrected absorbance of the standards (Y-axis) against their corresponding nitrite concentrations in µg/mL (X-axis).

  • Linear Regression: Perform a linear regression analysis on the standard data points. The resulting equation will be in the form y = mx + c , where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The correlation coefficient (R²) should be ≥ 0.995 for the curve to be considered valid.

  • Calculate Sample Nitrite Concentration: Rearrange the linear regression equation to solve for 'x': x = (y - c) / m . Use this formula to calculate the nitrite concentration in each sample replica using its blank-corrected absorbance ('y').

  • Calculate DCHA-Nitrite Concentration: Convert the measured nitrite (NO₂⁻) concentration back to the DCHA-nitrite concentration using the following formula, accounting for the sample dilution factor:

    DCHA-Nitrite (µg/mL) = [Nitrite]µg/mL × (Molar Mass of DCHA-Nitrite / Molar Mass of NO₂⁻) × Dilution Factor

    • Molar Mass of DCHA-Nitrite (C₁₂H₂₃N·HNO₂) ≈ 228.35 g/mol

    • Molar Mass of Nitrite (NO₂⁻) ≈ 46.01 g/mol

    • Ratio ≈ 4.963

Example Data
Nitrite Conc. (µg/mL)Absorbance at 540 nm (Blank-Corrected)
0.00.000
0.50.075
1.00.152
2.00.301
4.00.605
6.00.910
8.01.208
Linear Regression Result: y = 0.1508x + 0.0012; R² = 0.9998

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the results, the analytical method should be validated.[12][13] Key validation parameters include:

  • Specificity: The ability to measure the nitrite anion without interference from the dicyclohexylamine cation or other matrix components. This can be confirmed by analyzing a sample matrix without DCHA-nitrite (placebo) and ensuring no signal is produced.

  • Linearity & Range: Confirmed by the R² value of the calibration curve (≥0.995) over the defined concentration range (e.g., 0.5-8.0 µg/mL).[13]

  • Accuracy: Determined by spike-recovery studies. A known amount of nitrite standard is added to a pre-analyzed sample, and the mixture is re-analyzed. The percent recovery should typically be within 90-110%.

  • Precision:

    • Repeatability (Intra-assay): The relative standard deviation (RSD) of replicate measurements of the same sample within a single run should be ≤ 2%.[12]

    • Intermediate Precision (Inter-assay): The RSD of results for the same sample analyzed on different days or by different analysts should be ≤ 5%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, and the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

G cluster_prep Preparation Phase cluster_assay Assay & Measurement Phase cluster_analysis Analysis & Validation Phase reagents 1. Prepare Griess Reagents & Acid standards 2. Prepare Nitrite Standard Dilutions reagents->standards sample 3. Prepare & Dilute DCHA-Nitrite Sample standards->sample mix 4. Mix Sample/Standard with Reagents sample->mix incubate 5. Incubate for Color Development mix->incubate measure 6. Measure Absorbance at 540 nm incubate->measure curve 7. Plot Calibration Curve (R² ≥ 0.995) measure->curve calculate 8. Calculate Sample Concentration curve->calculate validate 9. Validate Method (Accuracy, Precision) calculate->validate result Final Quantified Result validate->result

Diagram 2: End-to-end workflow for the spectrophotometric determination of DCHA-Nitrite.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low R² value (<0.995) Pipetting errors; Improperly prepared standards; Contaminated glassware.Recalibrate pipettes; Prepare fresh standards from stock; Use thoroughly cleaned Class A glassware.
High Blank Absorbance Contaminated DI water or reagents; Nitrite contamination in the lab environment.Use fresh, high-purity DI water; Prepare fresh reagents; Ensure glassware is dedicated or thoroughly rinsed.
Poor Precision (High RSD) Inconsistent pipetting; Temperature fluctuations during incubation; Insufficient mixing in wells.Use proper pipetting technique; Ensure consistent incubation times and temperatures; Mix plate gently but thoroughly after adding each reagent.
Absorbance Out of Range Sample concentration is too high or too low.Adjust the sample dilution factor to ensure the final concentration falls within the linear range of the calibration curve.
No Color Development Omission of a reagent; Expired or degraded NED solution (Griess Reagent B); Incorrect pH (not acidic enough).Re-run the assay, ensuring all steps are followed; Prepare fresh NED solution; Verify the acidity of the Sulfanilamide solution.

References

  • Bowdish Lab, McMaster University. (2015). GRIESS ASSAY FOR NITRITE DETERMINATION. [Link]

  • Sotelo, J. L., et al. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. Corrosion, 61(5), 457-465. [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. Anti-Corrosion Methods and Materials, 48(1), 31-37. [Link]

  • Patton, C. J., & Kryskalla, J. R. (2011). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Automated colorimetric determination of nitrate plus nitrite in water. U.S. Geological Survey Techniques and Methods, book 5, chap. A9, 39 p. [Link]

  • Firdaus, M. L., et al. (2020). Sensitive Colorimetric Analysis Of Nitrite Ions Using A Smartphone. International Journal of Scientific & Technology Research, 9(2). [Link]

  • Protocol Exchange. (2019). Protocol Griess Test. [Link]

  • Sotelo, J. L., et al. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Nitrate and Nitrite. [Link]

  • Museum of Fine Arts, Boston. (2022). Dicyclohexyl amine nitrite - MFA Cameo. [Link]

  • Khamis, E., et al. (2001). Use of this compound in inhibition of coupled zinc and steel. ResearchGate. [Link]

  • Hrytsenko, O., et al. (2022). Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product. Journal of Applied Pharmaceutical Science, 12(1), 164-170. [Link]

  • Rojas-García, E., et al. (2022). Validation of a Spectrophotometric Analytical Method for the Quantitative Determination of Adrenaline in Injectable Pharmaceutical Formulations. World Journal of Chemical Education, 10(1), 17-23. [Link]

  • Szekely, E. (1991). A rapid colorimetric method for analysis of nitrate nitrogen by reduction to nitrite. Communications in Soil Science and Plant Analysis, 22(13-14), 1295-1302. [Link]

  • U.S. Environmental Protection Agency. (1993). Method 353.2, Revision 2.0: Determination of Nitrate-Nitrite Nitrogen by Automated Colorimetry. [Link]

  • Jiang, Y., et al. (2018). Validation of a Spectral Method for Quantitative Measurement of Color in Protein Drug Solutions. PDA Journal of Pharmaceutical Science and Technology, 72(4), 405-415. [Link]

  • Drawell Scientific. Spectrophotometer Calibration and Validation: Ensuring Accuracy in Spectrophotometric Measurements. [Link]

  • ResearchGate. (2017). (PDF) Development and Validation of Spectrophotometric and Chromatographic Method for the Estimation of Apremilast in Bulk and Formulations. [Link]

  • Aarons, A. (1951). Method for preparing dicyclohexylammonium nitrite. U.S.
  • See, Y. B., et al. (2022). A Simple and Rapid Spectrophotometric Method for Nitrite Detection in Small Sample Volumes. Chemosensors, 10(11), 458. [Link]

  • Sharma, A. K., et al. (2014). Spectrophotometric Determination of Trace Amount of Nitrite in Water with 4-Aminophenylacetic Acid and Resorcinol. Research Journal of Chemical Sciences, 4(10), 1-6. [Link]

  • Al-Okab, R. A. (2007). Sensitive Spectrophotometric Determination of Nitrite in Human Saliva and Rain Water and of Nitrogen Dioxide in the Atmosphere. Analytical Sciences, 23(7), 845-850. [Link]

  • Das, B., & Purohit, K. M. (1986). Spectrophotometric determination of nitrite in water. Analyst, 111(7), 859-860. [Link]

  • Adegoke, O. A., & Uthman, A. M. (2020). Spectrophotometric Determination of Drugs by Means of Schiff Base Formation: A Review. Tropical Journal of Natural Product Research, 4(6), 217-224. [Link]

  • Sharma, A. K., et al. (2014). Spectrophotometric Determination of Trace Amount of Nitrite in Water with 4-Aminophenylacetic Acid and Phloroglucinol. International Research Journal of Environment Sciences, 3(4), 64-69. [Link]

  • Mettler Toledo. Determination of Nitrite in Water Using UV Vis Spectrophotometer. [Link]

  • Zhang, X., et al. (2021). Simultaneous Detection of Nitrate and Nitrite Based on UV Absorption Spectroscopy and Machine Learning. ACS Omega, 6(50), 34812-34819. [Link]

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Application Note: Electrochemical Techniques for Performance Evaluation of Dicyclohexylamine Nitrite (DCHA-N) as a Volatile Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Dicyclohexylamine nitrite (DCHA-N) is a well-established Volatile Corrosion Inhibitor (VCI), also known as a Vapor Phase Corrosion Inhibitor (VPI), prized for its efficacy in protecting ferrous metals from atmospheric corrosion.[1] Unlike contact inhibitors, DCHA-N functions through a unique mechanism: it sublimes at ambient temperature, and its vapor migrates to and condenses on metal surfaces, forming a thin, protective molecular layer.[1][2] This layer, upon dissolving in any microscopic film of moisture, releases nitrite ions (NO₂⁻), which act as potent anodic inhibitors to passivate the metal surface and prevent corrosion.[1][2][3]

The performance of such an inhibitor is critically dependent on its concentration, the nature of the environment, and the integrity of the protective film. Quantifying this performance is essential for inhibitor formulation, quality control, and determining appropriate dosage in industrial applications. Electrochemical techniques offer a powerful, rapid, and highly sensitive suite of tools to probe the metal-inhibitor interface and provide quantitative data on corrosion rates and inhibition mechanisms.[4][5]

This application note provides a comprehensive guide for researchers and drug development professionals on the theory and practical application of three core electrochemical techniques—Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS), and Linear Polarization Resistance (LPR)—for the robust evaluation of DCHA-N performance.

Scientific Principles: The Corrosion and Inhibition Mechanism

Corrosion of metals like steel in aqueous environments is an electrochemical phenomenon. It involves two simultaneous reactions: the anodic dissolution of the metal (oxidation) and a cathodic reaction (reduction), typically of oxygen.

  • Anodic Reaction (Oxidation): Fe → Fe²⁺ + 2e⁻

  • Cathodic Reaction (Reduction): O₂ + 2H₂O + 4e⁻ → 4OH⁻

DCHA-N primarily functions as an anodic inhibitor .[3][6] The nitrite ion facilitates the formation of a stable, passive oxide film (such as γ-Fe₂O₃) on the steel surface, which acts as a barrier to further metal dissolution.[2] This shifts the corrosion potential (Ecorr) to a more positive (nobler) value and significantly reduces the corrosion current density (icorr).

The overall process of protection by DCHA-N can be visualized as a multi-step pathway.

G cluster_vapor_phase Vapor Phase cluster_interface Metal-Electrolyte Interface DCHA_Solid DCHA-N Source (Solid/Paper) DCHA_Vapor DCHA-N Vapor DCHA_Solid->DCHA_Vapor Sublimation Condensed Condensation on Metal Surface DCHA_Vapor->Condensed Transport Dissolved Dissolution in Adsorbed Moisture Condensed->Dissolved Adsorption Adsorption of Inhibitor Ions Dissolved->Adsorption Film Passive Film (γ-Fe₂O₃) Formation Adsorption->Film Corrosion Corrosion Inhibited Film->Corrosion

Caption: Mechanism of DCHA-N as a Volatile Corrosion Inhibitor.

Core Electrochemical Evaluation Protocols

A standard three-electrode electrochemical cell is required for these tests, connected to a potentiostat.

  • Working Electrode (WE): The material to be protected (e.g., Carbon Steel UNS K00912 or similar).[4] Its surface must be meticulously prepared to ensure reproducibility.

  • Reference Electrode (RE): Provides a stable potential reference (e.g., Saturated Calomel Electrode - SCE, or Silver/Silver Chloride - Ag/AgCl).

  • Counter Electrode (CE): An inert material with a large surface area (e.g., platinum mesh or graphite rod) to complete the circuit.[7]

Protocol 1: Potentiodynamic Polarization

Principle: This technique measures the current response of the working electrode as the potential is swept away from its open circuit potential (OCP). The resulting plot, known as a Tafel plot, provides critical information on the corrosion rate and the inhibitor's mode of action (anodic, cathodic, or mixed-type).[8][9]

Causality: By forcing the potential away from its natural state, we accelerate the anodic and cathodic reactions. The extent to which the inhibitor suppresses the current required for this polarization directly reflects its effectiveness. A shift in the corrosion potential (Ecorr) indicates which reaction (anodic or cathodic) is more significantly affected.

Experimental Workflow

Caption: Workflow for Potentiodynamic Polarization experiments.

Detailed Steps:

  • WE Preparation: Polish the carbon steel electrode using successive grades of silicon carbide paper (e.g., up to 600 grit), followed by polishing with alumina powder (e.g., 1.0 µm) to achieve a mirror finish.[10] Degrease with acetone in an ultrasonic bath, rinse with ethanol, and dry.

  • Cell Setup: Assemble the three-electrode cell. For evaluating DCHA-N's volatile action, a two-compartment cell can be used where the inhibitor is in one compartment and the WE is in the other, connected by a vapor path. Alternatively, for direct solution studies, add the electrolyte (e.g., 3.5% NaCl solution) to the cell.

  • OCP Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically a drift of <5 mV over 10 minutes).[11]

  • Polarization Scan: Perform the potentiodynamic scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate of 0.1667 mV/s as recommended by ASTM G59 and G61 standards.[12]

Data Analysis & Interpretation:

ParameterSymbolHow to DetermineInterpretation for DCHA-N
Corrosion Potential EcorrPotential at which current is zeroShould shift to more positive values, confirming anodic inhibition.[3]
Corrosion Current Density icorrExtrapolation of Tafel slopes to EcorrLower icorr in the presence of DCHA-N indicates effective corrosion inhibition.
Inhibition Efficiency IE%((icorr_uninh - icorr_inh) / icorr_uninh) * 100A quantitative measure of inhibitor performance. Efficiencies can be >95%.[4]
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Principle: EIS is a non-destructive technique that measures the impedance of the electrochemical system over a wide range of AC frequencies.[13] It is exceptionally sensitive to the properties of surface films, making it ideal for evaluating the barrier characteristics of the inhibitor layer.

Causality: A high-quality inhibitor film acts like a capacitor, storing charge and resisting the flow of corrosive ions. This results in high impedance at low frequencies. By modeling the impedance data with an Equivalent Electrical Circuit (EEC), we can deconstruct the system into its physical components: the resistance of the solution, the capacitance of the protective film, and the resistance to charge transfer (which is inversely related to the corrosion rate).[14][15]

Experimental Workflow

  • Setup & Stabilization: The initial setup and OCP stabilization are identical to the potentiodynamic protocol.

  • EIS Measurement: Apply a small amplitude sinusoidal voltage perturbation (e.g., 10 mV rms) around the OCP.[4] Sweep the frequency from high (e.g., 100 kHz) to low (e.g., 10 mHz).

  • Data Validation: Ensure the data is valid by performing a Kramers-Kronig transformation test. The data should satisfy this relationship for a linear, causal, and stable system.[4][16]

Data Analysis & Interpretation:

Data is typically presented as Nyquist and Bode plots. For analysis, an EEC is fitted to the data. A simple Randles circuit is often a good starting point.

G cluster_circuit Randles Equivalent Circuit Rs Rs (Solution Resistance) mid_node Rs->mid_node Rp Rp (Polarization Resistance) out_node Rp->out_node Cdl Cdl (Double-Layer Capacitance) Cdl:s->out_node:s in_node in_node->Rs mid_node->Rp mid_node:n->Cdl:n

Caption: A simple Randles circuit for modeling EIS data.

ParameterSymbolHow to DetermineInterpretation for DCHA-N
Solution Resistance RsHigh-frequency intercept on Nyquist plotRelated to the electrolyte conductivity; should be stable.
Polarization Resistance RpDiameter of the semicircle on Nyquist plotDirectly related to corrosion resistance. A large increase in Rp signifies effective inhibition.
Double-Layer Capacitance CdlDerived from the frequency at the semicircle's apexRelates to the inhibitor film's dielectric properties and thickness. A decrease in Cdl indicates inhibitor adsorption and film formation.
Inhibition Efficiency IE%((Rp_inh - Rp_uninh) / Rp_inh) * 100Quantitative performance metric. Results should correlate with polarization data.
Protocol 3: Linear Polarization Resistance (LPR)

Principle: LPR is a rapid and non-destructive technique that provides a direct measurement of the Polarization Resistance (Rp) by applying a small potential scan (typically ±10 to 20 mV) around the OCP.[17][18] Within this small range, the current response is linear with the applied potential, and the slope of this line is Rp.

Causality: The technique is based on the Stern-Geary equation, which demonstrates that for small polarizations around Ecorr, the corrosion current density (icorr) is inversely proportional to the polarization resistance (Rp). It is the fastest method to obtain a corrosion rate, making it ideal for monitoring changes in corrosivity or inhibitor effectiveness in real-time.[18][19]

Experimental Workflow

  • Setup & Stabilization: The same initial setup and OCP stabilization are required.

  • LPR Scan: Apply a slow potential sweep over a very small range (e.g., -20 mV to +20 mV vs. OCP).

  • Calculate Rp: Determine the slope of the resulting potential vs. current plot (ΔE/ΔI). This slope is the polarization resistance, Rp.

Data Analysis & Interpretation:

ParameterSymbolHow to DetermineInterpretation for DCHA-N
Polarization Resistance RpSlope of the E-I curve near OCPHigh Rp values indicate low corrosion rates and effective inhibition.
Corrosion Current Density icorrCalculated using the Stern-Geary equation: icorr = B / RpThe value 'B' (Stern-Geary constant) depends on the Tafel slopes and must be determined or estimated.
Corrosion Rate CRCalculated from icorr using Faraday's LawProvides a direct, real-time measure of the metal's corrosion rate in mils per year (mpy) or similar units.

Synthesis and Method Selection

The three techniques provide complementary information for a comprehensive evaluation of DCHA-N.

TechniquePrimary OutputStrengthsLimitationsBest For
Potentiodynamic Polarization icorr, Ecorr, Tafel slopesProvides mechanistic information (anodic/cathodic control), quantitative IE%.Destructive; can alter the surface being studied.Mechanistic studies, inhibitor screening.
EIS Rp, Cdl, film propertiesNon-destructive, highly sensitive to surface films and barrier properties.Complex data analysis, requires EEC modeling.In-depth film characterization, degradation studies.
LPR Rp, real-time corrosion rateNon-destructive, rapid, ideal for continuous monitoring.Provides no mechanistic insight, requires knowledge of the Stern-Geary constant.Process monitoring, rapid quality control checks.

It is common to find slight differences in the inhibition efficiency values calculated by different methods, which can be attributed to the different principles of measurement (e.g., destructive vs. non-destructive, large vs. small perturbation).[4] However, the overall trend and performance ranking of different inhibitor concentrations should remain consistent.

Decision Workflow for Technique Selection

G node_result node_result Start What is the Research Goal? Q1 Mechanism Study? Start->Q1 Understand 'How' Q2 Detailed Film Characterization? Start->Q2 Understand 'Barrier' Q3 Rapid Screening or Continuous Monitoring? Start->Q3 Understand 'Rate' R1 Use Potentiodynamic Polarization Q1->R1 Yes R2 Use EIS Q2->R2 Yes R3 Use LPR Q3->R3 Yes

Caption: Decision tree for selecting the appropriate electrochemical technique.

References

  • Bastidas, J. M., et al. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473–479. [Link]

  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294. [Link]

  • Dean, S. W., Woodroof, R. A., & Nichols, J. (n.d.). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. ASTM International. [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 36(3), 197-200. [Link]

  • Cano, E., Bastidas, D. M., & Bastidas, J. M. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. ResearchGate. [Link]

  • ASTM International. (n.d.). Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring. [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal. [Link]

  • Miksic, B., et al. (2019). Application of vapor phase corrosion inhibitors for contaminated environments. E3S Web of Conferences, 98, 01004. [Link]

  • Miksic, B., et al. (n.d.). Application of Vapor Phase Corrosion Inhibitors for the Contaminated Environments. Cortec Corporation. [Link]

  • Furman, A., & Chandler, M. (2019). A New Method of Evaluating Corrosion-inhibiting Admixtures. NACE International. [Link]

  • Miksic, B., et al. (2019). Application of Vapor Phase Corrosion Inhibitors for Contaminated Environments. Materials Performance. [Link]

  • Miksic, B., et al. (2019). Application of Vapor Phase Corrosion Inhibitors for Contaminated Environments. ResearchGate. [Link]

  • Mjema, E. A., & Mjawa, M. J. (2025). Comparative evaluation of dicyclohexylamine and N- methyldiethanolamine as corrosion inhibitors for top of line corrosion on. Tanzania Journal of Science, 51(3). [Link]

  • Subramanian, A., et al. (2000). An Overview: Vapor Phase Corrosion Inhibitors. CORROSION, 56(2), 144–155. [Link]

  • TFT Pneumatic. (2023). ASTM Corrosion Tests and Standards. [Link]

  • WebCorr. (n.d.). List of ASTM Standards Related to Corrosion Testing and Monitoring. [Link]

  • NDT Resource Center. (n.d.). Potentiodynamic polarization methods. [Link]

  • Shetty, S., et al. (2023). Electrochemical and quantum chemical investigation to evaluate corrosion inhibition performance of therapeutic drug. Canadian Metallurgical Quarterly. [Link]

  • Darowicki, K. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. [Link]

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. [Link]

  • Pacheco, A. R., Schokker, A. J., & Volz, J. S. (2008). Linear polarization resistance tests on corrosion protection degree of post-tensioning grouts. ACI Materials Journal, 105(4). [Link]

  • Garcés, P., et al. (2008). Results of the potentiostatic polarisation tests: comparison of nitrite-benzoate and nitrite-DMEA mixtures. ResearchGate. [Link]

  • Metal Samples. (n.d.). Introduction to Linear Polarization Resistance (LPR) Monitoring. [Link]

  • JoVE. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. [Link]

  • Corrosionpedia. (2024). Potentiodynamic. [Link]

  • Caproco. (n.d.). Linear Polarization Resistance (LPR) General Information. [Link]

  • Corrosionpedia. (n.d.). Linear Polarization Resistance (LPR). [Link]

  • Pine Research Instrumentation. (n.d.). Linear Polarization Resistance and Corrosion Rate. [Link]

  • In-Abdin, M. Z., & El-Sherif, R. M. (2020). Electrochemical Impedance Spectroscopy. IntechOpen. [Link]

  • Saccoccio, M., et al. (2021). Analysis of Electrochemical Impedance Spectroscopy Data Using the Distribution of Relaxation Times: A Bayesian and Hierarchical Bayesian Approach. Journal of The Electrochemical Society. [Link]

  • Deflorian, F., et al. (2020). Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay. Coatings, 10(7), 646. [Link]

  • Andrade, C., & Martínez, I. (2019). Electrochemical Impedance Spectroscopy Study on the Behavior of Reinforced Concrete Elements under Loading. Sensors, 19(23), 5198. [Link]

  • El-Sherif, R. M., & In-Abdin, M. Z. (1998). Using Electrochemical Impedance Spectroscopy as a Tool for Organic Coating Solute Saturation Monitoring. Journal of The Electrochemical Society, 145(7). [Link]

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Application Notes & Investigative Protocols: Evaluating Dicyclohexylamine Nitrite as a Novel Promoter in the Rubber Industry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: AN-DCHN-RUBBER-20251231

Abstract

This document provides a comprehensive set of application notes and investigative protocols for researchers, scientists, and rubber development professionals interested in evaluating Dicyclohexylamine Nitrite (DCHN) as a potential promoter (accelerator) in the vulcanization of rubber. While this compound is commercially established as a potent volatile corrosion inhibitor (VCI)[1][2][3], its application in rubber curing is not a standard industrial practice. This guide is therefore structured as a research-oriented framework, providing the scientific context, detailed experimental procedures, and critical safety considerations necessary to explore this novel application. The protocols herein are designed to be self-validating through the use of established control compounds and rigorous analytical testing, with a primary focus on both performance evaluation and safety, particularly the risk of N-nitrosamine formation.

Scientific Context and Investigative Rationale

Established Application: Volatile Corrosion Inhibitor

This compound, a white crystalline solid, functions as a VCI by sublimating within a closed environment.[3] Its vapors condense on metal surfaces, where the nitrite ion acts as a powerful corrosion inhibitor for steel and other ferrous metals.[1][3] The organic dicyclohexylamine portion of the molecule provides the necessary volatility for this vapor-phase transport.[1] It is critical to note that its efficacy can be metal-specific; for instance, it has been shown to accelerate the corrosion of zinc.[4]

Hypothetical Role as a Rubber Vulcanization Promoter

The interest in DCHN as a potential rubber promoter stems from its parent amine, Dicyclohexylamine . Dicyclohexylamine is a key raw material in the synthesis of N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS or DZ) , a well-established and commercially significant delayed-action vulcanization accelerator.[5][6][7][8]

Sulfenamide accelerators like DCBS are prized in the rubber industry, especially for complex products like tires, because they provide a crucial "scorch delay"—a period during which the rubber compound can be mixed and shaped at high temperatures without premature curing.[9][10] Once the vulcanization temperature is reached, they initiate a rapid and efficient cross-linking process.[11]

The investigative hypothesis is that under the heat of rubber processing (typically >140°C), this compound could thermally decompose to release dicyclohexylamine. This in situ generated secondary amine could then potentially participate in the vulcanization chemistry, possibly interacting with sulfur and other components to form species that accelerate the cross-linking of polymer chains.

Critical Safety Warning: N-Nitrosamine Formation

This is the most significant consideration for any research into this application. The combination of a secondary amine (Dicyclohexylamine) and a nitrite source is the classic chemical pathway for the formation of N-nitrosamines. N-nitrosodicyclohexylamine, the potential byproduct, belongs to a class of compounds widely regarded as carcinogenic.[12][13][14]

The rubber industry is under intense regulatory scrutiny to eliminate or minimize the formation of nitrosamines during manufacturing.[12][14][15] Many traditional accelerators have been phased out or are used with inhibitors for this reason.[16] Therefore, any investigation into DCHN as a rubber promoter must include rigorous analytical testing for the presence of N-nitrosamines in both the vulcanization fumes and the final cured rubber product. Failure to do so would be a serious breach of laboratory safety and responsible research.

Investigative Workflow for DCHN Evaluation

This section outlines the logical flow for a comprehensive evaluation of DCHN as a rubber promoter.

G cluster_0 Phase 1: Formulation & Compounding cluster_1 Phase 2: Cure Characterization cluster_2 Phase 3: Vulcanizate Preparation & Testing cluster_3 Phase 4: Critical Safety Analysis Formulation Design Test Formulations (Control vs. DCHN) Compounding Mix Compounds (Two-Roll Mill / Internal Mixer) Formulation->Compounding Rheometry Perform Rheometry (MDR/ODR) - Scorch Time (ts2) - Cure Time (t90) - Torque (MH, ML) Compounding->Rheometry NitrosamineTest Analyze for N-Nitrosamines (GC-TEA / LC-MS) Compounding->NitrosamineTest Fume Collection Curing Press Cure Test Sheets Rheometry->Curing PhysicalTesting Test Physical Properties - Hardness - Tensile Strength - Elongation - Modulus Curing->PhysicalTesting PhysicalTesting->NitrosamineTest Sample Extraction

Caption: Investigative workflow for evaluating DCHN.

Experimental Protocols

Protocol 1: Formulation and Compounding

The objective is to compare the performance of DCHN against a standard, structurally related accelerator, DCBS.

3.1.1 Materials

  • Natural Rubber (NR), SMR 20 Grade

  • N330 Carbon Black

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Sulfur

  • Control Accelerator: N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

  • Test Compound: this compound (DCHN)

  • Aromatic Process Oil

3.1.2 Test Formulations

The following formulations should be prepared. All quantities are in parts per hundred rubber (phr).

IngredientFunctionControl (DCBS)Test 1 (DCHN)Test 2 (DCHN)
Natural Rubber (SMR 20)Polymer100.0100.0100.0
Carbon Black (N330)Reinforcing Filler50.050.050.0
Aromatic OilPlasticizer5.05.05.0
Zinc OxideActivator5.05.05.0
Stearic AcidActivator2.02.02.0
SulfurCuring Agent2.02.02.0
DCBS (Control) Accelerator 1.2 - -
DCHN (Test) Test Promoter - 1.2 2.4

3.1.3 Compounding Procedure (Two-Roll Mill)

  • Set the mill roll temperature to 70°C ± 5°C.

  • Masticate the Natural Rubber for 2-3 minutes until a smooth band is formed.

  • Add Zinc Oxide and Stearic Acid and incorporate until fully dispersed (approx. 2-3 minutes).

  • Add half of the Carbon Black. Perform 3/4 cuts from each side until the filler is incorporated. Add the remaining Carbon Black and the Aromatic Oil and continue mixing.

  • Sweep the pan and add any loose material back into the mix. Continue mixing with cuts until the compound appears homogenous (approx. 8-10 minutes).

  • Sheet the masterbatch off the mill and allow it to cool to below 60°C.

  • Set the mill roll temperature to 50°C ± 5°C.

  • Add the cooled masterbatch to the mill.

  • Add the curative package (Sulfur and the respective accelerator/promoter, i.e., DCBS or DCHN).

  • Mix until the curatives are fully dispersed, avoiding overheating (approx. 2-4 minutes). The final compound temperature should not exceed 100°C to prevent scorch.

  • Sheet the final compound off the mill at a thickness of ~2 mm and allow it to mature for 24 hours at room temperature before testing.

Protocol 2: Rheological Analysis (Cure Characteristics)

This protocol determines the vulcanization profile of the rubber compounds.

3.2.1 Equipment

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

3.2.2 Procedure

  • Set the test temperature to 160°C.

  • Place a ~5g sample of the uncured rubber compound into the rheometer die cavity.

  • Start the test and run for 30 minutes.

  • Record the rheometer curve (Torque vs. Time).

  • From the curve, determine the following parameters:

    • ML (Minimum Torque): An indicator of the compound's viscosity before curing.

    • MH (Maximum Torque): An indicator of the compound's stiffness and cross-link density after curing.

    • ts2 (Scorch Time): Time to a 2 dNm rise from ML. Represents processing safety.

    • t90 (Optimum Cure Time): Time to reach 90% of the maximum torque (MH - ML).

Protocol 3: Preparation and Testing of Vulcanized Sheets

This protocol evaluates the physical properties of the cured rubber.

3.3.1 Curing Procedure

  • Preheat a compression molding press to 160°C.

  • Place an appropriate amount of the uncured compound into a 150x150x2 mm mold.

  • Close the press and apply a pressure of ~10 MPa.

  • Cure the sheet for the t90 time determined from the rheometer test.

  • Remove the sheet from the mold and allow it to cool for 24 hours before testing.

3.3.2 Physical Property Testing

  • Hardness: Measure Shore A hardness according to ASTM D2240.

  • Tensile Properties:

    • Cut dumbbell-shaped test specimens from the cured sheet according to ASTM D412.

    • Use a universal testing machine (tensometer) to measure:

      • Tensile Strength (MPa): The maximum stress applied during stretching.

      • Elongation at Break (%): The maximum extension before the sample ruptures.

      • Modulus at 300% (M300, MPa): The stress required to stretch the sample to 300% of its original length. This is an indicator of stiffness.

Critical Safety Protocol: Nitrosamine Analysis

This protocol is mandatory for ensuring the safety of this research.

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Evaluation Fumes Collect Vulcanization Fumes (Air Sampling Pump) FumePrep Desorb Fume Sample into Solvent Fumes->FumePrep Rubber Take Cured Rubber Sample RubberPrep Solvent Extraction of Rubber Sample Rubber->RubberPrep Analysis GC-TEA or LC-MS/MS Analysis (Quantify N-Nitrosodicyclohexylamine) FumePrep->Analysis RubberPrep->Analysis Evaluation Compare Results to Regulatory Limits (e.g., TRGS 552) Analysis->Evaluation

Sources

Dicyclohexylamine Nitrite: Application Notes for Catalysis in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of a Versatile Amine Salt

Dicyclohexylamine nitrite (DCHA-nitrite), a salt of the secondary amine dicyclohexylamine and nitrous acid, is a compound recognized for its utility as a corrosion inhibitor and as a versatile intermediate in organic synthesis.[1] While its primary applications have been well-documented in these areas, its role as a catalyst in organic reactions, particularly in carbon-carbon bond formation, presents a compelling area of investigation for researchers and drug development professionals. This guide provides an in-depth exploration of the catalytic applications of this compound, focusing on its function in facilitating key synthetic transformations.

The catalytic activity of this compound stems from the basic nature of the dicyclohexylamine moiety.[2] In solution, an equilibrium exists between the salt and its constituent ions, providing a source of dicyclohexylamine, a moderately strong base capable of deprotonating acidic protons to initiate catalytic cycles. This makes it a suitable candidate for base-catalyzed reactions such as the Henry (nitroaldol) reaction, a powerful tool for the construction of β-nitro alcohols, which are valuable precursors to amino alcohols and other functionalized molecules.[3][4]

This document will provide a detailed protocol for the dicyclohexylamine-catalyzed Henry reaction, delve into the mechanistic underpinnings of this transformation, and explore other potential catalytic applications.

Core Principles of Catalysis with this compound

The efficacy of this compound as a catalyst in C-C bond-forming reactions is rooted in the in-situ generation of dicyclohexylamine. The bulky cyclohexyl groups of the amine influence its steric environment, which can play a role in the stereochemical outcome of certain reactions.

Mechanism of Action in the Henry Reaction

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[5] The catalytic cycle, when employing dicyclohexylamine, can be depicted as follows:

Henry_Reaction_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle DCHA_Nitrite This compound DCHA Dicyclohexylamine (Base) DCHA_Nitrite->DCHA Equilibrium in solution Nitroalkane Nitroalkane (R-CH2-NO2) DCHA->Nitroalkane Initiates Cycle Nitronate Nitronate Anion (R-CH(-)-NO2) Nitroalkane->Nitronate Deprotonation by DCHA Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic attack on Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Alkoxide Nitroalcohol β-Nitro Alcohol Alkoxide->Nitroalcohol Protonation Catalyst_Regen Dicyclohexylamine (Regenerated) Nitroalcohol->Catalyst_Regen Product Release Catalyst_Regen->Nitroalkane Re-enters Cycle

Figure 1: Catalytic cycle of the dicyclohexylamine-catalyzed Henry reaction.

  • Deprotonation: Dicyclohexylamine acts as a Brønsted base, abstracting an α-proton from the nitroalkane to form a nucleophilic nitronate anion.

  • Nucleophilic Addition: The nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.

  • Protonation and Catalyst Regeneration: The alkoxide is protonated, often by the conjugate acid of the amine catalyst, to yield the final β-nitro alcohol product and regenerate the dicyclohexylamine catalyst, allowing it to participate in subsequent catalytic cycles.

Detailed Application Protocol: Dicyclohexylamine-Catalyzed Henry Reaction

This protocol provides a general procedure for the synthesis of a β-nitro alcohol via a Henry reaction using dicyclohexylamine as the catalyst. The use of this compound as the catalyst source is a viable alternative, though reaction times may need to be optimized.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Purity
Aldehyde (e.g., Benzaldehyde)100-52-7106.12>99%
Nitroalkane (e.g., Nitromethane)75-52-561.04>98%
Dicyclohexylamine101-83-7181.32>99%
This compound3129-91-7228.33>97%
Solvent (e.g., Tetrahydrofuran, THF)109-99-972.11Anhydrous

Experimental Procedure

Henry_Protocol_Workflow start Start step1 1. Add aldehyde and solvent to a round-bottom flask. start->step1 step2 2. Add nitroalkane to the mixture. step1->step2 step3 3. Add dicyclohexylamine (or DCHA-nitrite) catalyst. step2->step3 step4 4. Stir at room temperature and monitor by TLC. step3->step4 step5 5. Quench the reaction with dilute acid. step4->step5 step6 6. Perform aqueous work-up and extraction. step5->step6 step7 7. Dry, concentrate, and purify the crude product. step6->step7 end End step7->end

Figure 2: Workflow for the dicyclohexylamine-catalyzed Henry reaction.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the chosen solvent (e.g., THF, 0.5 M).

  • Addition of Nitroalkane: Add the nitroalkane (1.2 - 2.0 eq) to the stirred solution at room temperature.

  • Catalyst Addition: Add dicyclohexylamine (0.1 - 0.2 eq) to the reaction mixture. If using this compound, a slightly higher catalyst loading may be required, and the reaction should be monitored closely.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of dilute aqueous HCl (e.g., 1 M) until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure β-nitro alcohol.

Further Catalytic Applications and Considerations

The basicity of dicyclohexylamine suggests its potential as a catalyst in other base-catalyzed C-C bond-forming reactions, including:

  • Michael Additions: The addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5]

  • Knoevenagel Condensations: The reaction of an active hydrogen compound with an aldehyde or ketone.[6][7]

When considering dicyclohexylamine or its nitrite salt as a catalyst, researchers should take into account the following:

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents are generally preferred for the Henry reaction.

  • Steric Hindrance: The bulky nature of the dicyclohexyl groups may influence the selectivity of the reaction, which could be advantageous in certain asymmetric syntheses.

  • Reaction Conditions: Optimization of temperature, concentration, and catalyst loading is crucial for achieving high yields and minimizing side reactions.

Conclusion

This compound, through the in-situ generation of dicyclohexylamine, serves as a competent catalyst for important carbon-carbon bond-forming reactions. Its application in the Henry reaction provides a straightforward and efficient method for the synthesis of valuable β-nitro alcohols. The principles outlined in this guide offer a solid foundation for researchers to explore and expand the catalytic utility of this versatile amine salt in organic synthesis, contributing to the advancement of chemical and pharmaceutical research.

References

Application Notes and Protocols: Dicyclohexylamine Nitrite in Anti-Tarnish Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tarnishing and corrosion are significant challenges in the preservation of metal components, leading to aesthetic degradation and functional failure. For decades, Volatile Corrosion Inhibitors (VCIs) have offered a practical solution for protecting enclosed metal parts during storage and transit. Among these, Dicyclohexylamine Nitrite (DICHAN) has historically been a prominent compound, particularly in its application within anti-tarnish papers. This document provides a comprehensive guide for researchers, materials scientists, and conservation professionals on the formulation, application, and evaluation of DICHAN-impregnated papers. We will delve into the mechanistic underpinnings of its protective action, provide detailed laboratory-scale protocols for preparation and efficacy testing, and address critical safety and material compatibility considerations.

The Mechanism of Volatile Corrosion Inhibition by this compound

This compound functions as a vapor-phase corrosion inhibitor, a class of compounds that protect metallic surfaces without direct contact. The process is governed by a series of physical and chemical steps that deliver the inhibiting species to the metal surface.

The protective mechanism can be broken down into three key stages:

  • Sublimation: this compound is a crystalline solid with a low but significant vapor pressure at ambient temperatures.[1] This property allows it to slowly transition from a solid to a gaseous state within an enclosed space, a process known as sublimation. The rate of sublimation is influenced by temperature, with higher temperatures leading to a greater concentration of VCI molecules in the vapor phase.

  • Vapor Transport: Once in the gaseous state, the DICHAN molecules disperse throughout the enclosed environment, driven by diffusion and convection.[1] This allows the inhibitor to reach all exposed surfaces of the metallic object, including intricate and hard-to-reach areas.

  • Adsorption and Film Formation: Upon reaching the metal surface, the DICHAN vapor condenses and adsorbs onto it. In the presence of even microscopic layers of moisture on the metal surface, the this compound dissolves and dissociates, releasing the nitrite ion (NO₂⁻). It is this nitrite ion that is the primary corrosion-inhibiting species. The nitrite ions act as anodic inhibitors, promoting the passivation of the metal surface by forming a thin, protective oxide layer that prevents further corrosive attack.

VCI_Mechanism cluster_Paper Anti-Tarnish Paper cluster_Vapor Enclosed Vapor Space cluster_Metal Metal Surface Paper DICHAN Crystals in Paper Matrix Vapor DICHAN Vapor (C₁₂H₂₃N·HNO₂) Paper->Vapor Sublimation Moisture Adsorbed Moisture Layer (H₂O) Vapor->Moisture Condensation & Adsorption Dissociation Dissociation: (C₆H₁₁)₂NH₂⁺ + NO₂⁻ Moisture->Dissociation Dissolution Passivation Protective Oxide Layer Formation (Passivation) Dissociation->Passivation Inhibition by Nitrite Ion

Laboratory-Scale Preparation of Anti-Tarnish Paper

This protocol outlines a method for the impregnation of paper with this compound for research and evaluation purposes.

Materials and Equipment
  • This compound (CAS 3129-91-7)

  • Methanol, reagent grade

  • Deionized water

  • Kraft paper or other absorbent paper substrate (cut to desired dimensions)

  • Glass beaker or shallow glass tray

  • Magnetic stirrer and stir bar (optional)

  • Forceps

  • Drying oven or fume hood

  • Analytical balance

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Preparation Protocol
  • Solution Preparation: A patent for this compound suggests that a methanol-water mixture is a suitable solvent system for impregnating paper.[2]

    • Prepare a solvent blend of methanol and deionized water. A 50:50 (v/v) mixture is a good starting point.

    • Determine the desired loading concentration of DICHAN on the paper. A common loading is approximately 1 gram of DICHAN per square foot of paper.[2]

    • Calculate the required amount of DICHAN and solvent to achieve the target loading for the batch of paper being prepared. For example, to prepare a 10% (w/v) impregnating solution, dissolve 10 g of DICHAN in 100 mL of the methanol-water solvent. Stir until fully dissolved. Gentle warming may aid dissolution but should be done with caution due to the flammability of methanol.

  • Paper Impregnation:

    • Pour the DICHAN solution into a shallow glass tray.

    • Using forceps, completely immerse a pre-cut sheet of paper into the solution.

    • Ensure the paper is fully saturated. A short immersion time (e.g., 30-60 seconds) is typically sufficient.

    • Remove the paper from the solution, allowing excess liquid to drip back into the tray.

  • Drying:

    • Hang the impregnated paper sheets in a fume hood to air dry. Ensure good ventilation to allow for the evaporation of the methanol and water.

    • Alternatively, the paper can be dried in a ventilated oven at a low temperature (e.g., 40-50°C) to expedite the process. Do not use high temperatures, as this may cause degradation of the DICHAN.

    • The paper is considered dry when it is free of solvent odor and has returned to its original flexibility.

  • Storage:

    • Store the prepared anti-tarnish paper in a sealed, airtight container or bag to prevent the premature loss of the volatile inhibitor.

Paper_Preparation A Prepare DICHAN Solution (e.g., 10% w/v in Methanol/Water) B Immerse Paper Substrate (30-60 seconds) A->B Saturation C Air Dry in Fume Hood or Low-Temperature Oven B->C Solvent Evaporation D Store in Airtight Container C->D Preservation

Efficacy and Quality Control Protocols

To ensure the effectiveness of the prepared anti-tarnish paper, standardized testing methods should be employed.

German VIA Test (Adapted from TL 8135-002)

This test evaluates the vapor-inhibiting ability of the VCI paper in a high-humidity environment.

  • Principle: A polished steel specimen is suspended in a sealed jar containing a controlled humidity atmosphere. The VCI paper is placed in the jar but not in direct contact with the steel. The test assesses the ability of the VCI vapor to prevent corrosion on the steel surface.

  • Procedure:

    • Prepare test jars (e.g., 1-liter wide-mouth glass jars with sealable lids).

    • Create a controlled humidity environment by placing a solution of glycerin and water at the bottom of the jar.

    • Polish a steel test coupon to a clean, uniform finish.

    • Suspend the polished steel coupon from the lid of the jar.

    • Place a sample of the DICHAN-impregnated paper in the jar, ensuring it does not touch the steel coupon.

    • Seal the jar and expose it to a defined temperature cycle (e.g., alternating between room temperature and an elevated temperature like 40°C) for a specified duration.

    • A control jar without the VCI paper should be run in parallel.

    • After the test period, visually inspect the steel coupons for any signs of corrosion. The VCI paper is considered effective if the coupon in the test jar shows no corrosion, while the coupon in the control jar shows significant rusting.

Salt Spray Test (Adapted from ASTM B117)

This is an accelerated corrosion test that evaluates the performance of the VCI paper in a highly corrosive environment.

  • Principle: Metal specimens protected by the VCI paper are placed in a chamber and exposed to a continuous salt fog. The time until the onset of corrosion is recorded.

  • Procedure:

    • Prepare metal test panels (e.g., steel, copper, aluminum).

    • Wrap the test panels in the DICHAN-impregnated paper.

    • Place the wrapped panels in a salt spray chamber.

    • Expose the panels to a continuous fog of a 5% sodium chloride solution at a constant temperature (typically 35°C).

    • Periodically inspect the panels for signs of corrosion.

    • The performance of the VCI paper is evaluated based on the time it takes for corrosion to appear compared to control panels wrapped in untreated paper.

Material Compatibility

While this compound is an effective corrosion inhibitor for ferrous metals, its compatibility with non-ferrous metals requires careful consideration.

MetalCompatibility with this compound
Steel (Ferrous) Excellent corrosion inhibition.[1]
Aluminum Generally considered to have a protective effect.
Copper & Brass Some studies suggest adequate protection in certain conditions, but caution is advised as some VCI formulations can cause discoloration.[2] Nitrite-free VCI papers are often recommended for copper and its alloys.
Zinc Can accelerate corrosion due to the formation of a soluble complex. Not recommended for use with zinc or galvanized steel.
Silver Can be used to prevent tarnishing in atmospheres containing hydrogen sulfide.[2]
Nickel & Chrome Plate Does not cause tarnishing.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed or inhaled. It is a flammable solid. There is limited evidence of a carcinogenic effect.

  • Nitrosamine Formation: A significant concern with this compound is its potential to form N-nitrosodicyclohexylamine, a suspected carcinogen, particularly in the presence of acidic conditions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, nitrile gloves, and a lab coat when handling DICHAN powder or solutions.

  • Ventilation: All work with DICHAN, especially the preparation of solutions and impregnation of paper, should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste DICHAN and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound has a well-established history as an effective volatile corrosion inhibitor for ferrous metals when incorporated into anti-tarnish papers. Its mechanism of action, involving sublimation, vapor transport, and the formation of a protective passive layer, makes it a valuable tool in corrosion prevention. However, its application requires a thorough understanding of its limitations, particularly concerning its compatibility with certain non-ferrous metals and the significant safety considerations related to its toxicity and the potential for nitrosamine formation. The protocols provided in this guide offer a framework for the laboratory-scale preparation and evaluation of DICHAN-impregnated papers, enabling researchers to further investigate its properties and applications in a controlled and safe manner.

References

  • Wachter, A., & Stillman, N. (1948). U.S. Patent No. 2,449,962. Washington, DC: U.S.
  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. Corrosion, 7(9), 284-294. [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 36(3), 197-200. [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. Research Explorer. [Link]

  • Cano, E., Bastidas, J. M., & Chico, B. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. Corrosion, 61(5), 473-479. [Link]

  • Green Packaging Inc. (n.d.). The Safest VCI Products. [Link]

  • Cortec Corporation. (2017). Corrosion Inhibitors (Environmentally Friendly Volatile). [Link]

  • NACE International. (2008). TM0208-2008, Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary Protection of Ferrous Metal Surfaces. [Link]

  • Wachter, A., & Stillman, N. (1951). U.S. Patent No. 2,544,245. Washington, DC: U.S.
  • MarChem. (n.d.). This compound(DCHA). [Link]

  • Humi Pak. (n.d.). VCI Papers (Non-Ferrous Metals) | Volatile Corrosion Packaging. [Link]

  • VCI2000. (n.d.). Corrosion test method. [Link]

  • Defense Technical Information Center. (1955). PACKAGE SAFETY TEST FOR VOLATILE CORROSION INHIBITORS. [Link]

  • Cortec Corporation. (2004). Paper 04418. [Link]

  • Pliss, G. V. (1958). [Carcinogenic activity of dicyclohexylamine and of its nitrite salts]. Voprosy onkologii, 4(6), 659–669. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: dicyclohexylammonium nitrite. [Link]

Sources

Troubleshooting & Optimization

Factors affecting the depletion rate of "Dicyclohexylamine nitrite" VCI

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dicyclohexylamine Nitrite (DCHN) Volatile Corrosion Inhibitor (VCI) applications. This guide is designed for researchers, material scientists, and packaging engineers who utilize DCHN-based VCI products for the protection of ferrous metals. Here, you will find in-depth answers to common questions, troubleshooting guides for experimental challenges, and detailed protocols to help you quantify and optimize the performance of your VCI systems.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism of DCHN as a VCI?

This compound (DCHN) is a crystalline solid that functions as a vapor-phase corrosion inhibitor. Its primary mechanism involves sublimation, where the solid slowly releases protective vapors into an enclosed space at ambient temperatures.[1] This process is governed by its vapor pressure, which is approximately 0.00016 mm Hg at 24°C (75°F).[2]

The protective mechanism unfolds in three key stages:

  • Vaporization & Diffusion: DCHN molecules transition from the solid state (e.g., within VCI-impregnated paper or film) into a gaseous state. These vapor molecules then diffuse throughout the enclosed atmosphere.

  • Transport & Condensation: The VCI vapor travels to the metal surfaces within the package.

  • Adsorption & Protection: The DCHN molecules adsorb onto the metal surface. In the presence of any moisture, the VCI dissolves and forms a thin, monomolecular protective layer. This layer passivates the metal surface, disrupting the electrochemical corrosion process by inhibiting both anodic and cathodic reactions.[3][4]

FAQ 2: How is the required dosage of DCHN VCI determined for a specific application?

Proper dosage is critical for effective corrosion protection. Under-dosing will leave metal surfaces vulnerable, while significant over-dosing is economically inefficient and may not provide additional benefits. The dosage is primarily based on the volume of the enclosed space and the surface area of the metal to be protected.

General Guidelines:

  • Volume-based: A common recommendation is to use at least 1 square meter of VCI-impregnated material for every 0.25 to 1 cubic meter of void space.

  • Surface Area-based: Ensure there is enough VCI material to protect the total metal surface area within the package. A typical guideline is to use 1 square meter of VCI paper for every 1 to 2.5 square meters of metal surface.

Calculation Example:

Consider a sealed container with dimensions 2m x 1m x 0.5m containing a steel component with a surface area of 3 m².

  • Calculate Enclosure Volume:

    • Volume = 2m * 1m * 0.5m = 1 m³

  • Determine VCI Requirement by Volume:

    • Based on a guideline of 1 m² of VCI per 1 m³ of void space, you would need 1 m² of VCI paper.

  • Determine VCI Requirement by Surface Area:

    • Based on a guideline of 1 m² of VCI per 2.5 m² of metal surface:

    • VCI Needed = 3 m² (metal surface) / 2.5 = 1.2 m² of VCI paper.

  • Final Dosage:

    • To ensure complete protection, the higher of the two calculated values should be used. Therefore, approximately 1.2 m² of the VCI paper should be placed inside the enclosure.

Troubleshooting Guide: Premature VCI Depletion & Corrosion Failure

One of the most common experimental issues is the unexpected corrosion of components, suggesting that the VCI has depleted faster than anticipated or failed to provide adequate protection. This guide provides a logical workflow to diagnose the root cause.

Issue: Corrosion is observed on metal parts within a sealed VCI package well before the expected end of shelf-life.

This troubleshooting guide will help you systematically identify the factors contributing to the rapid depletion of this compound (DCHN) VCI.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose the cause of premature VCI depletion.

TroubleshootingWorkflow start Start: Corrosion Observed Before End of Shelf-Life check_packaging Step 1: Inspect Packaging Integrity start->check_packaging packaging_ok Is the packaging completely sealed? (No rips, punctures, or improper folds) check_packaging->packaging_ok packaging_fail Root Cause: Breach in Enclosure (VCI vapor escaped) packaging_ok->packaging_fail No check_environment Step 2: Analyze Storage & Shipping Environment packaging_ok->check_environment Yes repackage Corrective Action: Review and improve sealing process. Use higher-barrier packaging materials. packaging_fail->repackage end_node Problem Resolved repackage->end_node environment_ok Were Temp/Humidity within specified limits? Was there high airflow? check_environment->environment_ok environment_fail Root Cause: Harsh Environment (Accelerated VCI sublimation) environment_ok->environment_fail No check_dosage Step 3: Verify VCI Dosage environment_ok->check_dosage Yes environment_fix Corrective Action: - Use VCI with higher dosage. - Add desiccants for humidity control. - Use external protective layers. environment_fail->environment_fix environment_fix->end_node dosage_ok Was the correct amount of VCI used for the package volume and metal surface area? check_dosage->dosage_ok dosage_fail Root Cause: Insufficient VCI Dosage (Not enough inhibitor to saturate the volume) dosage_ok->dosage_fail No check_compatibility Step 4: Check Material Compatibility dosage_ok->check_compatibility Yes dosage_fix Corrective Action: Recalculate required VCI dosage based on volume and surface area. Increase as needed. dosage_fail->dosage_fix dosage_fix->end_node compatibility_ok Are packaging materials (plastics, foams) and contaminants (oils) compatible with DCHN? check_compatibility->compatibility_ok compatibility_fail Root Cause: Material Incompatibility (VCI absorbed by packaging or neutralized) compatibility_ok->compatibility_fail No compatibility_ok->end_node Yes compatibility_fix Corrective Action: Consult material compatibility charts. Ensure parts are clean before packaging. compatibility_fail->compatibility_fix compatibility_fix->end_node

Caption: Troubleshooting workflow for VCI failure.

Factors Affecting VCI Depletion Rate: A Quantitative Look

The rate at which DCHN depletes is not linear; it is heavily influenced by environmental factors. The primary driver of depletion is the rate of sublimation, which is directly related to its vapor pressure.

  • Temperature: This is the most significant factor. An increase in temperature raises the vapor pressure of DCHN, leading to a faster release of VCI molecules. As a rule of thumb, based on the Arrhenius equation which governs chemical reaction rates, for every 10°C increase in temperature, the rate of depletion can roughly double.[5] High temperatures accelerate the loss of the corrosion inhibitors over time.[6]

  • Humidity: High humidity (e.g., >60% RH) can accelerate corrosion processes.[6] While DCHN requires some moisture to form its protective layer, excessive condensation can create a larger aqueous phase, potentially affecting the inhibitor's performance. However, the primary effect of humidity is often linked to temperature, as warmer air holds more moisture.

  • Airflow (Package Integrity): In a perfectly sealed enclosure, the VCI vapor will reach an equilibrium concentration. If the package has leaks, airflow will continuously carry away the VCI vapor, forcing the solid VCI to sublimate faster to try and re-establish equilibrium. This "leaching" effect is a major cause of premature depletion.

  • Packaging Material Compatibility: Certain materials can act as a "sink" for VCI molecules. Porous materials or certain polymers may absorb the VCI, reducing the amount available to protect the metal. It is crucial to use packaging materials that are compatible with DCHN.

Illustrative Data: VCI Depletion Rate vs. Environment

While precise depletion rates are specific to the VCI carrier (paper, film) and the exact formulation, the following table provides a realistic illustration of how environmental conditions can affect the depletion rate of a standard DCHN VCI product.

ConditionTemperature (°C)Relative Humidity (%)Air Exchange Rate (per hour)Illustrative Depletion Rate (mg/m²/day)Expected Protection Duration (Months)
Ideal Storage 20500 (Sealed)524
Moderate 30600 (Sealed)1210
Harsh/Tropical 40750 (Sealed)25< 5
Leaky Package 30600.140< 3
High Airflow 20501.0>100< 1

Note: This data is for illustrative purposes to demonstrate the relative impact of different factors. Actual rates should be determined experimentally.

Experimental Protocols

Protocol 1: Gravimetric Measurement of VCI Depletion Rate

This protocol uses a weight-loss method to determine the depletion rate of VCI from a carrier material under controlled environmental conditions.

Objective: To quantify the mass of VCI lost from a sample over time at a specific temperature and humidity.

Materials:

  • Environmental chamber with temperature and humidity control.

  • Analytical balance (readable to 0.1 mg).

  • Samples of VCI-impregnated paper/film (e.g., 10cm x 10cm squares).

  • Non-VCI-absorbing sample holders (e.g., stainless steel clips).

  • Desiccator.

  • Forceps.

Methodology:

  • Sample Preparation:

    • Cut at least three replicate samples of the VCI material to a precise size (e.g., 100 cm²).

    • Handle samples only with clean forceps to avoid contamination.

  • Initial Weighing:

    • Place the samples in a desiccator for 24 hours to remove any adsorbed atmospheric moisture.

    • Weigh each sample individually on the analytical balance. Record this as the initial mass (M_initial).

  • Accelerated Aging:

    • Set the environmental chamber to the desired test conditions (e.g., 40°C and 75% RH).

    • Suspend the samples inside the chamber using the holders, ensuring they do not touch each other and have maximum surface area exposed to the chamber's atmosphere.

  • Periodic Weighing:

    • At predetermined intervals (e.g., 24, 48, 96, 168 hours), remove the samples from the chamber.

    • Allow the samples to cool to room temperature in a desiccator for at least 1 hour to prevent mass changes due to temperature and moisture condensation.

    • Reweigh each sample and record the mass.

  • Data Analysis:

    • Calculate the mass loss (ΔM) at each time point (t): ΔM = M_initial - M_t.

    • Calculate the depletion rate in mg per square meter per day:

      • Depletion Rate = (ΔM in mg) / (Sample Area in m²) / (Time in days).

    • Plot the mass loss over time to determine the depletion kinetics.

Diagram: VCI Depletion Measurement Workflow

DepletionProtocol cluster_prep Preparation cluster_aging Aging & Measurement cluster_analysis Analysis prep1 Cut 3+ VCI Samples (e.g., 10x10 cm) prep2 Condition in Desiccator (24 hours) prep1->prep2 prep3 Record Initial Mass (M_initial) using Analytical Balance prep2->prep3 aging1 Place samples in Environmental Chamber (Set Temp/Humidity) prep3->aging1 aging2 Remove samples at intervals (24, 48, 96h...) aging1->aging2 aging3 Cool in Desiccator (1 hour) aging2->aging3 aging4 Record Mass (M_t) aging3->aging4 aging4->aging2 analysis1 Calculate Mass Loss (ΔM = M_initial - M_t) aging4->analysis1 analysis2 Calculate Depletion Rate (mg / m² / day) analysis1->analysis2 analysis3 Plot Mass Loss vs. Time analysis2->analysis3

Caption: Protocol for gravimetric VCI depletion analysis.
Protocol 2: Air Concentration Measurement by GC-MS

This protocol describes how to measure the concentration of DCHN vapor in the headspace of a VCI package, which is essential for understanding saturation time and equilibrium concentration.

Objective: To quantify the concentration of DCHN in a gaseous sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • GC-MS system with a suitable capillary column (e.g., VF-624ms).

  • Thermal desorption unit (optional, for low concentrations).

  • Gastight syringes.

  • Sealed enclosure or package containing the VCI material and metal part.

  • DCHN analytical standard for calibration.

  • Solvent for standard preparation (e.g., dichloromethane).

Methodology:

  • System Calibration:

    • Prepare a series of standard solutions of DCHN in a suitable solvent at known concentrations.

    • Inject known volumes of these standards into the GC-MS to generate a calibration curve (peak area vs. concentration).

  • Sample Collection:

    • Allow the VCI package to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

    • Using a gastight syringe, carefully withdraw a known volume of the headspace gas (e.g., 100 µL) through a pre-installed septum on the package.

  • GC-MS Analysis:

    • Immediately inject the gas sample into the GC-MS.

    • Run the analysis using a temperature program that effectively separates DCHN from other volatile compounds.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for the characteristic ions of DCHN to ensure high sensitivity and selectivity.

  • Quantification:

    • Identify the DCHN peak in the chromatogram based on its retention time from the calibration runs.

    • Integrate the peak area.

    • Using the calibration curve, determine the concentration of DCHN in the injected sample. Convert this value to a concentration in the headspace (e.g., in µg/L or ppm).

References

"Dicyclohexylamine nitrite" compatibility with different polymers and plastics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dicyclohexylamine Nitrite (DCHN). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the compatibility of this compound with various polymers and plastics. As a volatile corrosion inhibitor (VCI), DCHN is frequently used in packaging and storage applications where it may come into direct or indirect contact with polymeric materials.[1][2] Understanding these interactions is critical to maintaining the integrity of both your product and your experimental apparatus.

This guide moves beyond simple compatibility charts to explain the underlying chemical principles and provides robust troubleshooting and validation protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCHN)?

A1: this compound, also known as dicyclohexylammonium nitrite, is a white to light-colored crystalline solid.[3][4] It is primarily used as a volatile corrosion inhibitor (VCI), especially for protecting steel and other metals from rust and corrosion.[1][2] It functions by sublimating (transitioning from a solid to a gas), and its vapors deposit a thin, protective molecular layer on metal surfaces.[1] This makes it highly effective for protecting packaged metal articles.[1]

Q2: Why is polymer compatibility a significant concern with DCHN?

A2: The amine and nitrite components of the DCHN molecule, as well as its inherent reactivity as an oxidizing agent, can interact with polymer chains.[2][4] These interactions are not always benign and can lead to significant degradation of the polymer's physical and mechanical properties. This is a critical consideration when DCHN is used in VCI-impregnated films, as a component within a plastic composition, or when DCHN-coated materials are stored in plastic containers.[5] Failure to select a compatible polymer can result in container failure, contamination of the stored product, and compromised experimental results.

Q3: What are the common failure modes for incompatible plastics exposed to DCHN?

A3: Polymer failure due to chemical incompatibility can manifest in several ways:

  • Swelling and Softening: Absorption of the chemical into the polymer matrix causes it to swell, reducing its hardness and mechanical strength.

  • Environmental Stress Cracking (ESC): Some plastics, when under mechanical stress, can develop cracks or crazes upon exposure to certain chemicals, even if those chemicals don't directly dissolve the polymer.[6]

  • Chemical Attack: The chemical may directly react with the polymer chains, breaking them down and leading to a loss of integrity, embrittlement, or discoloration.

  • Leaching: The chemical may extract plasticizers or other additives from the polymer matrix, making the plastic brittle and potentially contaminating the environment.[7]

Troubleshooting Guide: Polymer & Plastics Issues

This section addresses specific problems you may encounter during your work.

Problem 1: My polycarbonate (PC) storage box, which holds DCHN-coated steel parts, has become hazy and brittle.

  • Suspected Cause: Environmental Stress Cracking (ESC) and chemical attack. Polycarbonate is known to have poor resistance to amines and alkaline substances. The dicyclohexylamine component of DCHN is alkaline and can act as a stress-cracking agent for PC, especially if the box is under any mechanical stress (e.g., from stacking or a tightly-closed lid).

  • Recommended Action:

    • Immediately transfer the contents to a container made of a more resistant polymer, such as High-Density Polyethylene (HDPE) or Polypropylene (PP).

    • Dispose of the damaged polycarbonate container.

    • For future applications, avoid using polycarbonate for direct or indirect long-term contact with DCHN vapors. Always consult a compatibility chart (see Table 1 below) before selecting a storage material.

Problem 2: The Nitrile (NBR) rubber O-rings in my experimental chamber appear swollen and have lost their elasticity after exposure to a DCHN-containing atmosphere.

  • Suspected Cause: Chemical absorption and plasticization. While Nitrile rubber has good oil resistance, it can be susceptible to attack by certain amines and oxidizing agents.[8] Dicyclohexylamine can cause swelling and a breakdown of the rubber's physical properties.[9] The DCHN molecule likely permeates the NBR matrix, causing it to swell and lose its cross-link density, which is responsible for its elasticity.

  • Recommended Action:

    • Replace the affected NBR O-rings.

    • Consider using a more chemically resistant elastomer for the seals. Perfluoroelastomers (FFKM) or even Hydrogenated Nitrile (HNBR) may offer better performance in this specific chemical environment.[9]

    • If possible, perform a soak test on the candidate O-ring material using a DCHN solution or vapor exposure to confirm compatibility before system-wide implementation. (See Protocol below).

Problem 3: A thin, oily film has appeared on the inside of my Low-Density Polyethylene (LDPE) bag that contains DCHN powder.

  • Suspected Cause: Leaching of additives. While LDPE is generally compatible, DCHN may be interacting with low-molecular-weight polymer chains or additives (like slip agents or plasticizers) within the LDPE film. The DCHN vapors may be extracting these components, which then deposit on the film surface.

  • Recommended Action:

    • Confirm that the film is not a sign of DCHN decomposition.

    • While this may not indicate catastrophic failure of the bag, it does represent a potential source of contamination. Switch to a higher-purity or additive-free grade of polyethylene, or consider using HDPE or PP, which are generally more robust.

    • Always ensure you are using virgin, high-quality polymers from reputable suppliers for critical applications.

Polymer Compatibility Data for this compound

The following table summarizes the expected compatibility of DCHN with various common polymers. Ratings are based on published data for dicyclohexylamine and nitrites, as well as general principles of polymer chemistry.

It is critical to note that these are general guidelines. The performance of a specific grade of polymer can be affected by additives, processing methods, and the presence of mechanical stress. [10] Experimental verification is always recommended for critical applications.

Polymer FamilyCommon AbbreviationCompatibility RatingExpected Interaction & Notes
Polyolefins HDPE, UHMW-PEA - Excellent High resistance to amines and salts. The preferred material for containers and liners.
LDPEA - Excellent Good general resistance, but may be susceptible to leaching of additives in some film grades.
PolypropylenePPA - Excellent
Vinyls Polyvinyl ChloridePVCC - Fair
Styrenics PolystyrenePSD - Not Recommended
ABSABSD - Not Recommended
Engineering Plastics PolycarbonatePCD - Not Recommended
Polyamide (Nylon)PAC - Fair
PET, PETGPET, PETGB - Good
Elastomers Nitrile RubberNBRC - Fair to Poor
EPDMEPDMB - Good
FluoroelastomersFKM (Viton®), FFKMA - Excellent
SiliconeVMQC - Fair

Rating Key:

  • A - Excellent: No or minor effect.

  • B - Good: Minor to moderate effect, suitable for some applications.

  • C - Fair: Moderate to severe effect, use with caution and only after thorough testing.

  • D - Not Recommended: Severe effect, material is not suitable for use.

Experimental Protocol: Compatibility Validation

To ensure the integrity of your experiments, you must validate the compatibility of any new polymer with DCHN under your specific operating conditions. This protocol is based on the principles outlined in ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[11][12]

Objective

To determine the effect of DCHN exposure on the physical and mechanical properties of a given polymer.

Materials
  • Polymer test specimens (e.g., 3" x 1" x 1/8" coupons or ASTM Type I tensile bars). A minimum of 6 specimens are required (3 for testing, 3 for control).

  • This compound (solid powder or a saturated aqueous solution).

  • Airtight, sealable glass or HDPE containers.

  • Analytical balance (readable to 0.1 mg).

  • Calipers or micrometer.

  • Shore Durometer for hardness testing (optional).

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Methodology
  • Initial Characterization (t=0):

    • Visually inspect each of the 6 specimens for any pre-existing flaws (cracks, discoloration, etc.).

    • Measure the weight of each specimen to the nearest 0.1 mg.

    • Measure the dimensions (length, width, thickness) of each specimen at three different points and calculate the average.

    • If applicable, measure the Shore hardness of each specimen.

  • Exposure Setup:

    • Place the three "test" specimens in an airtight container.

    • For Vapor Exposure: Place ~1 gram of DCHN powder in the bottom of the container, ensuring it does not directly touch the specimens (e.g., by placing specimens on a small, inert rack).

    • For Immersion Exposure: Prepare a saturated solution of DCHN in deionized water and fully immerse the test specimens.

    • Place the three "control" specimens in a separate, identical airtight container without any DCHN.

    • Seal both containers and place them in a stable environment at the intended operating temperature for a pre-determined duration (e.g., 7 days, 30 days).

  • Post-Exposure Analysis (t=final):

    • Carefully remove the specimens from both containers. For immersed samples, gently pat them dry with a lint-free cloth.

    • Immediately re-weigh each specimen.

    • Re-measure the dimensions and hardness of each specimen.

    • Perform a thorough visual inspection, noting any changes in color, transparency, surface texture, or the appearance of cracks or crazing.

    • Gently bend the specimens to check for changes in flexibility or embrittlement compared to the controls.

  • Data Analysis:

    • Percent Weight Change: [(W_final - W_initial) / W_initial] * 100

    • Percent Dimensional Change: [(D_final - D_initial) / D_initial] * 100

    • Compare the changes in the test specimens to any minor changes observed in the control specimens. Significant changes (>2-5% in weight or dimensions, or any visible cracking) typically indicate poor compatibility.

Causality and Self-Validation

This protocol is self-validating through the use of control specimens. The controls account for any changes that might occur due to temperature or humidity alone, isolating the effects of the DCHN. By measuring multiple properties (weight, dimensions, appearance), you create a more complete picture of the material's response, as some interactions may cause weight gain (absorption) while others might cause weight loss (leaching).

Workflow for Polymer Selection

The selection of a compatible polymer is a critical step in experimental design. The following workflow provides a logical pathway for making an informed decision.

PolymerSelectionWorkflow start Define Application (Container, Seal, Tubing, etc.) & Operating Conditions (T, P, Stress) screen Initial Polymer Screening (Consult General Chemical Resistance Charts) start->screen consult Consult Specific DCHN Data (See Table 1 in this Guide) screen->consult decision Is a material with 'A' or 'B' rating available? consult->decision test Perform Experimental Compatibility Test (See Protocol Above) decision->test Yes reassess Re-evaluate Polymer Choices or Application Design decision->reassess No evaluate Evaluate Test Results (Weight, Dimensions, Visual) test->evaluate select Final Polymer Selection evaluate->select Pass evaluate->reassess Fail reassess->screen

Caption: Logical workflow for selecting a compatible polymer for use with this compound.

References
  • PubChem. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Wachter, A., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294. Retrieved from [Link]

  • MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

  • Museum of Fine Arts Boston. (2022). Dicyclohexyl amine nitrite. MFA Cameo. Retrieved from [Link]

  • Wachter, A., & Stillman, N. (1948). U.S. Patent No. 2,449,962. U.S. Patent and Trademark Office.
  • Garuda Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]

  • M Barnwell Services. (n.d.). Material Compatibility Chart. Retrieved from [Link]

  • Marco Rubber & Plastics. (n.d.). DICYCLOHEXYLAMINE Resistant O-Rings and Seals. Retrieved from [Link]

  • E Squared. (2022). Chemical Resistance Testing: Ensure Suitability for Your Application. Retrieved from [Link]

  • Intertek. (n.d.). Chemical Compatibility ASTM D543. Retrieved from [Link]

  • ECETOC. (2023). Degradation Processes of Microplastics. Retrieved from [Link]

  • Petersen Products. (n.d.). Chemical Resistance Guide for Elastomers. Retrieved from [Link]

  • Gilson Engineering Sales. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Elastomers and Rubbers. Retrieved from [Link]

Sources

Technical Support Center: Dicyclohexylamine Nitrite (DCHN) Degradation & Byproduct Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dicyclohexylamine Nitrite (DCHN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, degradation pathways, and critical byproducts of DCHN. As a volatile corrosion inhibitor (VCI), the stability and degradation profile of DCHN is paramount to its efficacy and, more importantly, its safety. This document moves beyond standard protocols to explain the causality behind experimental observations and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when working with this compound.

Q1: What is the primary mechanism of action for this compound as a corrosion inhibitor?

This compound (DCHN) is a volatile corrosion inhibitor (VCI) that functions by sublimating, or transitioning into a vapor phase, within a closed environment.[1][2][3] These vapors then travel and condense on metallic surfaces. In the presence of ambient moisture, the condensed DCHN hydrolyzes, dissociating into dicyclohexylamine and, crucially, nitrite ions (NO₂⁻).[1] It is the liberated nitrite ion that acts as the primary corrosion inhibitor, particularly for steel, by passivating the metal surface.[2]

Q2: What are the main environmental factors that can cause DCHN to degrade?

The primary factors leading to the degradation of DCHN, beyond its intended hydrolysis, are:

  • Acidic Conditions: Exposure to acidic environments is the most significant factor, as it can catalyze the formation of harmful byproducts.[4][5]

  • Elevated Temperatures: DCHN melts with decomposition at approximately 182-183°C (360-361°F), indicating thermal instability at high temperatures.[6] Combustion can produce nitrogen oxides (NOx) and other pyrolysis products.[4]

  • Strong Oxidizing Agents: As a salt containing both a reducing component (ammonium) and an oxidizing component (nitrite), DCHN is incompatible with strong oxidizing and reducing agents, which can lead to vigorous reactions.[4][7]

Q3: What is the most critical degradation byproduct I should be concerned about?

The most significant and hazardous degradation byproduct is N-nitrosodicyclohexylamine (N-NO-DCHA) .[8] This compound belongs to the N-nitrosamine class, which includes many substances classified as potent mutagens and probable human carcinogens.[8][9][10] Its formation is a critical safety and regulatory concern in any application involving DCHN.

Q4: Under what specific conditions does N-nitrosodicyclohexylamine (N-NO-DCHA) form?

N-NO-DCHA formation requires three components: a secondary amine (dicyclohexylamine), a nitrosating agent, and conditions conducive to their reaction.[9] This pathway is most favored under acidic conditions. The acid reacts with the nitrite ion (from DCHN hydrolysis) to form nitrous acid (HNO₂). This unstable acid can then generate the highly reactive nitrosonium ion (NO⁺), which readily reacts with the secondary amine, dicyclohexylamine, to form N-NO-DCHA.[5]

Q5: How can I minimize the formation of N-NO-DCHA in my experiments and applications?

Preventing nitrosamine formation is a critical control strategy.

  • Strict pH Control: Avoid acidic conditions scrupulously. Maintaining a neutral or slightly alkaline environment (DCHN's aqueous solution pH is ~7.2) is key to preventing the formation of the nitrosating agent.[2]

  • Temperature Management: Store and use DCHN at controlled room temperatures (recommended storage is 2-8°C) and avoid exposure to high heat sources.[6]

  • Avoid Incompatible Materials: Do not use DCHN in formulations containing strong acids or with materials that could leach acidic components.[4][11]

  • Consider Nitrosamine Inhibitors: In formulation studies, the inclusion of inhibitors such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) can be explored, as they are known to scavenge nitrosating agents.

Q6: Is DCHN stable under normal storage conditions?

DCHN is considered chemically stable under recommended storage conditions.[2][4] To ensure stability, it should be stored in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[11][12]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of DCHN.

Problem Symptoms Possible Causes Recommended Solutions & Rationale
Inconsistent Anti-Corrosion Performance Steel or other target metal samples show signs of rust or corrosion despite the presence of DCHN.1. Insufficient Inhibitor Concentration: The amount of DCHN may be too low for the volume of the enclosed space or the duration of protection required.[2] 2. Loss of Volatility: The packaging or container is not sufficiently sealed, allowing the VCI vapor to escape. 3. Incompatible Metals: DCHN is highly effective for steel but can accelerate the corrosion of some non-ferrous metals like zinc and its alloys.[13]1. Validate DCHN Loading: Increase the amount of VCI material and re-test. Ensure even distribution for uniform vapor concentration. 2. Improve Enclosure Integrity: Use hermetically sealed containers or packaging with low vapor permeability to maintain an effective VCI atmosphere. 3. Verify Metal Compatibility: Pre-screen all metals in the assembly. If zinc or other incompatible metals are present, DCHN is not the appropriate inhibitor. This is due to a surface chelation reaction that forms a soluble complex, accelerating corrosion.[13]
Unexpected Peaks in Analytical Runs (e.g., GC/MS, HPLC) Chromatograms show significant peaks that do not correspond to the DCHN parent compound. A peak at m/z corresponding to N-NO-DCHA (C₁₂H₂₂N₂O, MW: 210.32) is observed.1. Acid-Catalyzed Degradation: The sample, solvent, or analytical system (e.g., non-deactivated GC inlet liner) may be acidic, leading to the formation of N-NO-DCHA.[5] 2. Thermal Degradation: The GC inlet temperature may be too high, causing on-column decomposition of DCHN. 3. Contaminated Reference Standard: The DCHN standard itself may have degraded due to improper storage.1. Control Sample pH: Ensure all sample diluents are neutral or slightly basic. Use buffered mobile phases in HPLC. For GC/MS, confirm the inertness of the injection port liner. 2. Optimize GC Method: Lower the inlet temperature in increments to find the optimal point that allows for volatilization without decomposition. A typical starting point would be just above the compound's melting point. 3. Run a Control: Analyze a freshly opened, properly stored DCHN standard to confirm the integrity of your reference material.
Physical Changes in DCHN Material The white, crystalline powder appears discolored (e.g., yellow), clumped, or has an unusual odor.1. Moisture Absorption & Hydrolysis: Exposure to humid air can cause hydrolysis, leading to clumping. 2. Contamination: Accidental mixing with incompatible materials during handling.[4] 3. Slow Decomposition: Prolonged exposure to elevated temperatures or light may cause slow degradation, leading to discoloration.1. Proper Storage: Always store DCHN in tightly sealed containers in a desiccated environment. 2. Review Handling Procedures: Ensure dedicated, clean spatulas and weighing vessels are used to prevent cross-contamination. 3. Discard and Replace: Do not use material that has changed in appearance, as its performance and safety profile are compromised. Procure a new lot and store it under recommended conditions (2-8°C).[6]

Section 3: Key Degradation Pathways Explained

A deeper understanding of the chemical transformations of DCHN is essential for predicting its behavior and controlling its byproducts.

Hydrolysis (The Functional Pathway)

The primary "degradation" pathway for DCHN is its intended hydrolysis in the presence of water. This is not a destructive process but rather the mechanism of action. The salt dissociates to liberate the active nitrite corrosion inhibitor.

Caption: Acid-catalyzed formation of N-nitrosodicyclohexylamine.

Thermal Degradation

While the exact non-combustive thermal degradation byproducts are complex, the primary concern is decomposition at temperatures approaching and exceeding the melting point (182-183°C). [6]In the event of a fire, combustion will yield carbon dioxide (CO₂), water (H₂O), and various nitrogen oxides (NOx), which are hazardous respiratory irritants. [4]

Section 4: Experimental Protocols & Data

To ensure the integrity and safety of your research, robust experimental design is crucial. The following protocols provide a framework for investigating the stability of DCHN.

Protocol: Forced Degradation Study of DCHN

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve DCHN in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Control Sample: Keep an aliquot of the stock solution protected from light at 2-8°C. This is your time-zero/unstressed control.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M Hydrochloric Acid (HCl).

    • Incubate at 60°C for 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M Sodium Hydroxide (NaOH).

    • Incubate at 60°C for 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M Hydrochloric Acid (HCl).

  • Thermal Stress:

    • Place a solid sample of DCHN powder in a controlled-temperature oven at 80°C for 48 hours.

    • After the stress period, cool the sample to room temperature and prepare a solution as described in Step 1.

  • Photolytic Stress:

    • Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber with a light source capable of emitting UV and visible light (e.g., Xenon lamp) for a defined period (e.g., equivalent to 1.2 million lux hours).

    • Keep a parallel sample wrapped in aluminum foil in the same chamber as a dark control.

  • Analysis: Analyze all samples (stressed, controls, and time-zero) using a suitable stability-indicating method, such as LC-MS or GC-MS, to identify and quantify any degradation products.

Protocol: Sample Preparation for GC/MS Analysis of N-NO-DCHA

Objective: To extract and detect N-nitrosodicyclohexylamine from a sample matrix.

Methodology:

  • Sample Weighing: Accurately weigh approximately 100 mg of the test sample into a centrifuge tube.

  • Solvent Extraction: Add 10 mL of dichloromethane. Dichloromethane is an effective solvent for extracting nitrosamines.

  • Vortex & Sonicate: Vortex the sample for 2 minutes, followed by sonication in a water bath for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.

  • Filtration: Carefully transfer the supernatant through a 0.45 µm PTFE syringe filter into a GC vial. PTFE is recommended for its chemical resistance.

  • Analysis: Inject 1 µL of the filtered extract into the GC/MS system. Use a column suitable for semi-volatile compounds. Monitor for the characteristic ions of N-NO-DCHA.

Data Summary: Degradation Conditions & Expected Byproducts
Stress Condition Severity Primary Degradation Pathway Key Expected Byproducts Analytical Considerations
Acidic (HCl) 0.1 M HCl, 60°CAcid-catalyzed nitrosationN-nitrosodicyclohexylamine (N-NO-DCHA) , DicyclohexylamineGC/MS is ideal for confirmation of N-NO-DCHA. [8]LC-MS can also be used.
Basic (NaOH) 0.1 M NaOH, 60°CBase hydrolysisDicyclohexylamine, Nitrite IonDCHN is generally more stable under basic conditions. Degradation is expected to be minimal.
Thermal 80°C (solid state)Thermal decompositionComplex mixture, potential for low levels of various byproducts. At combustion temps, NOx is formed. [4]Thermogravimetric Analysis (TGA) can quantify the onset of decomposition. GC/MS can identify volatile byproducts.
Photolytic UV/Vis LightPhotodegradationPotential for nitrite oxidation to nitrate and complex organic rearrangements. [14]Requires a photostability-indicating LC-MS method to resolve potential photo-adducts.

Section 5: References

  • Corrosion Inhibitors. (n.d.). Google Books. Retrieved from

  • Wachter, A., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294. Retrieved from

  • Bastidas, D. M., et al. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473–479. Retrieved from

  • Khamis, E., Oun, S. R., & Lyon, S. B. (n.d.). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal. Retrieved from

  • This compound - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved from

  • Bastidas, D. M., et al. (2025). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. ResearchGate. Retrieved from

  • DICYCLOHEXYLAMMONIUM NITRITE. (n.d.). CAMEO Chemicals, NOAA. Retrieved from

  • Safety Data Sheet: dicyclohexylammonium nitrite. (n.d.). Chemos GmbH & Co.KG. Retrieved from

  • Wachter, A., & Stillman, N. (1948). U.S. Patent No. 2,449,962. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Westphal, G. A., et al. (2001). Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. Archives of Toxicology, 75(3), 174–180. Retrieved from

  • This compound(DCHA). (n.d.). MarChem. Retrieved from

  • This compound 97. (n.d.). Sigma-Aldrich. Retrieved from

  • The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps. Retrieved from

  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). Pharma Excipients. Retrieved from

  • Nitrosamines risk assessment: why? (2020). YouTube. Retrieved from

  • Lopez-Rodriguez, R., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Journal of Organic Chemistry, 86(3), 2037–2057. Retrieved from

Sources

Technical Support Center: Optimizing Dicyclohexylamine Nitrite for Effective Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dicyclohexylamine Nitrite (DCI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for utilizing DCI as a corrosion inhibitor in your experiments. As Senior Application Scientists, we have compiled this information based on extensive research and field experience to ensure you achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental properties and application of this compound.

What is this compound and how does it work as a corrosion inhibitor?

This compound (DCI), also known as DICHAN, is a volatile corrosion inhibitor (VCI). It is a white crystalline solid that functions by sublimating at ambient temperatures, allowing its vapor to travel and protect metal surfaces within an enclosed space.[1] The primary mechanism of action involves the dissociation of the DCI molecule upon contact with moisture on the metal surface. This releases nitrite ions (NO₂⁻), which act as anodic inhibitors.[2] The nitrite ions oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), leading to the formation of a stable, passive oxide layer (such as hematite, Fe₂O₃) on the steel surface. This passive film acts as a barrier, preventing further corrosive reactions.[1][2]

What are the primary applications of this compound?

DCI is primarily used for the corrosion protection of ferrous metals, particularly steel, in enclosed systems.[1] Its volatile nature makes it ideal for protecting packaged steel articles, preserving equipment during storage and transport, and inhibiting corrosion in closed vapor spaces like shipping containers.[1][3] It can be incorporated into various carrier materials such as wrapping paper, powders, and sachets for ease of application.[1][3]

What are the key physical and chemical properties of this compound?
PropertyValue
Appearance White to off-white crystalline powder[4]
CAS Number 3129-91-7
Molecular Formula (C₆H₁₁)₂NH·HNO₂
Molecular Weight 228.33 g/mol
Melting Point ~182-183 °C (with decomposition)[4]
pH of Aqueous Solution Approximately 7.2[1]
Solubility in Water Moderately soluble (e.g., 3.9 g/100 g water at 25°C)[3]
Is this compound effective for non-ferrous metals?

Caution should be exercised when using DCI with non-ferrous metals. While it is highly effective for steel, it can accelerate the corrosion of some non-ferrous metals like zinc.[2][5] This is attributed to a chelation reaction between DCI and the metal surface, forming a soluble complex that promotes corrosion.[2][5] It is crucial to conduct compatibility testing before using DCI in multi-metal systems.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific problems you may encounter during your experiments.

Concentration and Performance Issues

Question: My steel samples are still showing signs of rust. Is my this compound concentration too low?

Answer: This is a common issue and often points to an insufficient concentration of the inhibitor for the given conditions.

  • Causality: The formation of a stable passive layer on the steel surface requires a critical concentration of nitrite ions. If the DCI concentration is too low, the released nitrite ions will be insufficient to completely passivate the anodic sites on the metal surface. This can lead to localized corrosion, such as pitting, which can be more damaging than uniform corrosion.[6]

  • Troubleshooting Steps:

    • Visual Inspection: Examine the steel surface for the nature of the corrosion. Uniform light rusting suggests a generally low inhibitor concentration, while isolated pits or deep rust spots may indicate localized breakdown of a partially formed protective film.[7]

    • Increase Concentration: Incrementally increase the amount of DCI in your experimental setup. The optimal concentration is highly dependent on factors like the volume of the enclosed space, humidity levels, temperature, and the presence of corrosive contaminants.

    • Consider Contaminants: The presence of aggressive ions, such as chlorides, significantly increases the demand for the inhibitor. In environments with high chloride concentrations, a much higher DCI concentration is required to maintain a stable passive film.[6]

    • Verify Distribution: Ensure that the DCI vapor has unobstructed access to all metal surfaces that require protection. Poor circulation within the enclosed space can lead to localized areas with insufficient inhibitor concentration.

Question: Can I use too much this compound? What are the negative effects of excessive concentration?

Answer: While DCI is generally effective over a range of concentrations, excessive amounts are usually unnecessary and may have some practical drawbacks, although it is less of a concern than using too little.

  • Causality: From a corrosion inhibition perspective, an excess of DCI will ensure complete passivation of the steel surface. However, it is not economically efficient and may lead to the formation of visible crystalline deposits of the inhibitor on the metal surface.

  • Troubleshooting Steps:

    • Visual Inspection: If you observe a significant amount of white crystalline powder on the metal surface after the experiment, it is an indication of excess inhibitor.

    • Optimize for Efficiency: If your experiments consistently show no corrosion with a certain concentration, you can try systematically reducing the amount of DCI in subsequent experiments to determine the minimum effective concentration for your specific conditions. This will help in optimizing the cost and efficiency of your corrosion protection strategy.

Environmental and Chemical Compatibility Issues

Question: My experiment is running at a higher temperature. How does this affect the performance of this compound?

Answer: Temperature is a critical factor that influences the performance of DCI.

  • Causality: Increased temperature generally accelerates the rate of corrosion. While a higher temperature will also increase the vapor pressure of DCI, leading to faster distribution within an enclosed space, the overall corrosion rate may still be higher. The stability and tenacity of the protective oxide film can also be affected by temperature.

  • Troubleshooting Steps:

    • Increase Inhibitor Concentration: To counteract the accelerated corrosion rate at higher temperatures, a higher concentration of DCI may be necessary to maintain a stable passive film.

    • Monitor Corrosion Rate: Employ real-time corrosion monitoring techniques, such as electrochemical methods, to assess the effectiveness of the inhibitor at the elevated temperature.

    • Check for Inhibitor Degradation: Although DCI is relatively stable, prolonged exposure to very high temperatures can lead to decomposition. Ensure the temperature of your experiment does not exceed the thermal stability limits of DCI.

Question: How does the pH of the environment affect the corrosion inhibition by this compound?

Answer: The pH of the aqueous phase on the metal surface plays a significant role in the effectiveness of nitrite-based inhibitors.

  • Causality: Nitrite inhibitors are most effective in neutral to alkaline conditions (pH > 7). In acidic environments (pH < 6), the protective oxide film on the steel surface is less stable and can dissolve. Furthermore, the nitrite ion itself can be unstable in acidic solutions, potentially reducing its availability for passivation.

  • Troubleshooting Steps:

    • Measure pH: If possible, measure the pH of any condensed moisture in your system.

    • Neutralize Acidic Contaminants: If your environment contains acidic vapors (e.g., from packaging materials or atmospheric pollution), consider using a neutralizing agent in conjunction with DCI or increasing the DCI concentration to counteract the acidic effects.

    • Select Appropriate Inhibitor: For highly acidic environments, DCI alone may not be sufficient, and a different or supplementary corrosion inhibitor might be required.

Question: I am observing accelerated corrosion on a galvanized (zinc-coated) steel component in my system. Is this compound the cause?

Answer: It is highly likely that DCI is causing the accelerated corrosion of the zinc coating.

  • Causality: As mentioned in the FAQs, DCI is known to be incompatible with zinc.[2][5] It can form a soluble complex with zinc, leading to the breakdown of the protective zinc layer and accelerated corrosion.[2][5]

  • Troubleshooting Steps:

    • Isolate Non-Ferrous Metals: If possible, avoid using DCI in systems that contain zinc or other incompatible non-ferrous metals.

    • Conduct Compatibility Tests: Always perform compatibility tests on all materials in your system before implementing DCI as a corrosion inhibitor.

    • Select an Alternative Inhibitor: If your system contains a mix of metals, including zinc, you will need to select a broad-spectrum corrosion inhibitor that is compatible with all the materials present.

Experimental Protocols and Troubleshooting

This section provides step-by-step methodologies for key experiments and addresses common issues encountered during testing.

Weight Loss Method (Gravimetric Analysis)

The weight loss method is a fundamental technique for evaluating the effectiveness of a corrosion inhibitor.

  • Experimental Protocol (based on ASTM G31):

    • Specimen Preparation: Prepare and clean steel coupons of known surface area.

    • Initial Weighing: Accurately weigh the cleaned and dried coupons to four decimal places.

    • Exposure: Place the coupons in the corrosive environment with and without DCI for a predetermined period.

    • Cleaning: After exposure, remove the coupons and clean them to remove all corrosion products without removing any of the underlying metal.

    • Final Weighing: Accurately weigh the cleaned and dried coupons again.

    • Calculation: Calculate the weight loss and the corrosion rate. The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(W_blank - W_inhibitor) / W_blank] * 100 where W_blank is the weight loss in the absence of the inhibitor and W_inhibitor is the weight loss in the presence of the inhibitor.

  • Troubleshooting:

    • Inconsistent Results: This can be due to improper cleaning of the coupons before or after exposure, or variations in the corrosive environment. Ensure a standardized and repeatable cleaning procedure.

    • Weight Gain: In some cases, a tenacious corrosion product that is difficult to remove can lead to a perceived weight gain. Re-evaluate your cleaning procedure to ensure all corrosion products are being removed.

Electrochemical Methods

Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

This technique measures the current response of a metal sample to a controlled change in its electrical potential.

  • Experimental Protocol (based on ASTM G59):

    • Setup: Assemble a three-electrode electrochemical cell with the steel sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

    • Stabilization: Immerse the electrodes in the test solution (with or without DCI) and allow the open-circuit potential (OCP) to stabilize.

    • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow, constant scan rate.

    • Data Analysis: Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A lower i_corr value indicates better corrosion protection.

  • Troubleshooting:

    • Noisy Data: Ensure proper electrical connections and shielding of the electrochemical cell to minimize external interference. Gas bubble formation on the electrode surface can also cause noise; consider deaerating the solution if appropriate.

    • Unstable OCP: Allow sufficient time for the system to reach a steady state before starting the polarization scan. Changes in temperature or solution composition can cause the OCP to drift.

    • Difficulty in Tafel Extrapolation: If the linear Tafel regions are not well-defined, it may indicate a complex corrosion mechanism or the presence of multiple redox reactions.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film on the metal surface.

  • Experimental Protocol (based on ASTM G106):

    • Setup: Use the same three-electrode setup as for potentiodynamic polarization.

    • Stabilization: Allow the OCP to stabilize.

    • EIS Measurement: Apply a small amplitude AC potential signal over a wide range of frequencies and measure the resulting AC current response.

    • Data Analysis: Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data can be fitted to an equivalent electrical circuit model to extract parameters such as the polarization resistance (R_p) and the double-layer capacitance (C_dl). A higher R_p value is indicative of better corrosion resistance.

  • Troubleshooting:

    • Distorted Nyquist Plot: This can be caused by a non-steady-state system. Ensure the OCP is stable before starting the measurement.

    • Low Frequency Noise: Measurements at very low frequencies are susceptible to noise. Ensure the experimental setup is stable and shielded from external interference.

    • Choosing an Appropriate Equivalent Circuit: The selection of an equivalent circuit model should be based on the physical understanding of the electrochemical system. A simple Randles circuit is often a good starting point for a corroding system.

Visualizations

Mechanism of this compound Corrosion Inhibition

G cluster_vapor Vapor Phase cluster_surface Metal Surface DCI_solid DCI (Solid) DCI_vapor DCI (Vapor) DCI_solid->DCI_vapor Sublimation Moisture Moisture Layer (H₂O) DCI_vapor->Moisture Condensation & Dissolution Metal Steel Surface (Fe) Dissociation DCI → (C₆H₁₁)₂NH₂⁺ + NO₂⁻ Moisture->Dissociation Passivation Fe + NO₂⁻ → Fe₂O₃ (Passive Layer) Dissociation->Passivation Passivation->Metal Protection G start Start prep Prepare Steel Coupons start->prep weigh1 Initial Weighing prep->weigh1 expose Expose to Corrosive Environment (with and without DCI) weigh1->expose clean Clean Coupons expose->clean electrochem Electrochemical Testing (Polarization, EIS) expose->electrochem weigh2 Final Weighing clean->weigh2 calc_wl Calculate Weight Loss & IE% weigh2->calc_wl end End calc_wl->end analyze Analyze Data (icorr, Rp) electrochem->analyze analyze->end

Caption: General experimental workflow for evaluating DCI performance.

Troubleshooting Logic for Insufficient Protection

G start Corrosion Observed q_conc Is DCI concentration sufficient? start->q_conc q_env Are environmental factors optimal? q_conc->q_env Yes increase_conc Increase DCI Concentration q_conc->increase_conc No q_compat Are all materials compatible? q_env->q_compat Yes check_ph_temp Check pH (>7) and Temperature q_env->check_ph_temp No check_metals Test for non-ferrous metal compatibility q_compat->check_metals No end_ok Protection Achieved q_compat->end_ok Yes increase_conc->start check_ph_temp->start end_fail Re-evaluate Inhibitor Choice check_metals->end_fail

Caption: Troubleshooting decision tree for inadequate corrosion protection.

References

  • This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. (n.d.). ResearchGate. Retrieved from [Link]

  • Cano, E., Bastidas, J. M., & Chico, B. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473–479.
  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294.
  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 36(3), 197–200.
  • Khamis, E., Oun, S. R., & Lyon, S. B. (n.d.). Use of this compound in inhibition of coupled zinc and steel. Research Explorer. Retrieved from [Link]

  • Jevremovic, I., Singer, M., & Nesic, S. (n.d.). A mixture of dicyclohexylamine and oleylamine as a corrosion inhibitor for mild steel in NaCl solution saturated with CO2 under both continual immersion and top of the line corrosion. ResearchGate. Retrieved from [Link]

  • VOLATILE CORROSION INHIBITORS - PART II-AMINE SALTS AND AMINE ADSORBED CATION-EXCHANGERS. (n.d.). Defence Science Journal. Retrieved from [Link]

  • Visual Examinations for Corrosion and Damage. (2021, April 26). Astro Pak. Retrieved from [Link]

  • Wachter, A., & Stillman, N. (1948). U.S. Patent No. 2,544,245. Washington, DC: U.S.
  • This compound(DCHA). (n.d.). MarChem. Retrieved from [Link]

  • Singh, A. K., & Quraishi, M. A. (2022). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. Biointerface Research in Applied Chemistry, 13(4), 380.
  • Visual Examinations for Corrosion and Damage. (2021, April 26). Astro Pak. Retrieved from [Link]

  • Electrochemical noise. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Electrochemical Noise Measurements Part I: ASTM assessment and validation of instrumental noise. (2024, January 31). Bio-Logic. Retrieved from [Link]

  • Jamali, S. S., & Mills, D. J. (2016). A critical review of electrochemical noise measurement as a tool for evaluation of organic coatings.
  • Wachter, A. (1948). U.S. Patent No. 2,676,88A. Washington, DC: U.S.
  • Montoya-Rangel, M., et al. (2024). Electrochemical Noise Analysis: An Approach to the Effectivity of Each Method in Different Materials.
  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 206–211.
  • Electrochemical Noise. (2022, September 29). Institute of Corrosion. Retrieved from [Link]

  • Characterization of the surface film formed from carbon dioxide corrosion on N80 steel. (n.d.). ResearchGate. Retrieved from [Link]

  • Rajkumar, R., et al. (2021). Investigation of Mechanical Properties and Salt Spray Corrosion Test Parameters Optimization for AA8079 with Reinforcement of TiN + ZrO2.
  • Kmec, J., Fechova, E., & Hrehova, S. (2018). OPTIMIZATION OF PARAMETERS OF THE PLASTIC-COATED SHEETS AT THE CORROSION TEST IN SALT SPRAY. MM Science Journal, 2018(03), 2203–2207.
  • Kmec, J., Fechova, E., & Hrehova, S. (2018). OPTIMIZATION OF PARAMETERS OF THE PLASTIC-COATED SHEETS AT THE CORROSION TEST IN SALT SPRAY. MM Science Journal. Retrieved from [Link]

  • Wang, Y., et al. (2020). High-Temperature Oxidation Performance of 4Cr4Mo2NiMnSiV Hot Die Steel.
  • Kim, Y., et al. (2023). Effect of the Concentration of a Nitrite-Based Inhibitor and Chloride Ions on the Corrosion Behavior of FCD-500 in a Simulated Marine Engine Cooling Water System. Applied Sciences, 13(10), 5883.
  • Wachter, A. (1951). U.S. Patent No. 2,544,245. Washington, DC: U.S.
  • Krisher, A. S. (n.d.). Technical Information Regarding Corrosion Testing.
  • VOLATILE CORROSION INHIBITORS - PART II-AMINE SALTS AND AMINE ADSORBED CATION-EXCHANGERS. (n.d.). Defence Science Journal. Retrieved from [Link]

  • Effect of nitrite concentrations on the (a) relationships between... (n.d.). ResearchGate. Retrieved from [Link]

  • Jevremovic, I., Singer, M., & Nesic, S. (n.d.). A mixture of dicyclohexylamine and oleylamine as a corrosion inhibitor for mild steel in NaCl solution saturated with CO2 under both continual immersion and top of the line corrosion. ResearchGate. Retrieved from [Link]

  • Al-Khamis, E. (n.d.). Effect of pH on the performance of sodium nitrite corrosion inhibitor. ResearchGate. Retrieved from [Link]

  • Al-Khamis, E. (2009). Effect of pH on the Performance of Sodium Nitrite Corrosion Inhibitor. OSTI.GOV. Retrieved from [Link]

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Technical Support Center: Dicyclohexylamine Nitrite (DCHN) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dicyclohexylamine Nitrite (DCHN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the synthesis and purification of this compound. As a volatile corrosion inhibitor (VCI), the purity and stability of DCHN are paramount to its function, and this guide addresses the common challenges encountered in the laboratory.

Troubleshooting Guide: Synthesis of this compound

The synthesis of DCHN is typically achieved via the reaction of dicyclohexylamine with an acid to form a salt, followed by a metathesis reaction with an alkali metal nitrite.[1][2] However, several issues can arise during this process.

Question: Why is the yield of my this compound precipitate unexpectedly low?

Answer: Low yield is a common issue that can be traced back to several factors related to reactant stoichiometry and the solubility of intermediates.

  • Incomplete Formation of the Amine Salt Intermediate: The first step is the formation of a dicyclohexylamine salt (e.g., dicyclohexylamine sulfate or phosphate). If the acid is not added in the correct stoichiometric amount, or if the reaction is incomplete, free dicyclohexylamine will remain in the solution, which will not react with the nitrite salt.

  • Suboptimal Choice of Acid: The solubility of the intermediate amine salt is critical. Dicyclohexylamine salts of sulfuric or hydrochloric acid have limited solubility (5-10%) at room temperature.[2] This necessitates heating to dissolve the salt, followed by cooling for precipitation, which can be inefficient.[2] Using phosphoric acid can be advantageous as the resulting intermediate, bis-(dicyclohexylamine) monohydrogen phosphate, has a much higher solubility (at least 40% at room temperature), allowing for a more efficient reaction at ambient temperatures and potentially higher yields.[2]

  • Insufficient Nitrite: An excess of the inorganic nitrite (e.g., sodium nitrite) is recommended to drive the precipitation reaction to completion. An excess of 0.2% to 10% over the stoichiometric requirement is often desirable.[3]

  • Precipitation pH: The pH of the solution can influence the equilibrium and solubility of the product. The pH of a 0.1% aqueous solution of pure DCHN is reported to be between 8.8 and 9.1.[2] Significant deviation from a neutral or slightly alkaline condition during precipitation might affect the yield.

Question: The final DCHN product has a yellow or off-white discoloration. What is the cause and how can it be prevented?

Answer: Discoloration is typically indicative of impurities, most notably the formation of N-nitrosamines.

  • N-Nitrosoamine Formation: The most significant side reaction is the conversion of this compound to dicyclohexylnitrosoamine, especially in the presence of free acid.[3][4] This reaction is also promoted by elevated temperatures. To mitigate this, it is crucial to:

    • Avoid Free Acid: Ensure the reaction is not conducted under acidic conditions. Using a slight excess of dicyclohexylamine relative to the acid can help prevent the presence of free acid.[3][4]

    • Control Temperature: The reaction temperature during and after the addition of the nitrite salt should be carefully controlled. It is recommended to keep the temperature below 80°C, with a range of 0°C to 50°C being preferable.[1][3][4]

  • Oxidation: this compound can be sensitive to prolonged air exposure, which may contribute to discoloration.[5][6] Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions.

Question: My reaction slurry is too thick to handle and filter effectively. How can I resolve this?

Answer: Slurry viscosity is directly related to the concentration of solids in the reaction medium. While higher concentrations can improve throughput, they can also lead to handling issues.

  • Solids Concentration: A solids concentration of 25% to 40% by weight is generally recommended for an efficient process that remains manageable.[2] If the slurry becomes too thick, it may be necessary to adjust the initial volume of the solvent (typically water) to stay within this range. Concentrations above 40% often result in slurries that are too heavy for convenient handling.[2]

  • Stirring and Agitation: Inadequate agitation can lead to localized high concentrations and the formation of large agglomerates, exacerbating the problem. Ensure the reaction vessel is equipped with an appropriate mechanical stirrer capable of handling the increasing solids content as the product precipitates.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Amine Salt Formation cluster_precip Step 2: Precipitation cluster_iso Step 3: Isolation DCHA Dicyclohexylamine (DCHA) Reactor1 Reaction Vessel (Stirring, Temp. Control) DCHA->Reactor1 Acid Acid (e.g., H3PO4) Acid->Reactor1 Solvent Aqueous Solvent Solvent->Reactor1 AmineSalt Intermediate Amine Salt Solution Reactor1->AmineSalt Forms soluble DCHA-Acid Salt Reactor2 Reaction Vessel (<50°C, Controlled Addition) AmineSalt->Reactor2 Nitrite Alkali Metal Nitrite (e.g., NaNO2) Solution Nitrite->Reactor2 Slow addition Slurry Crude DCHN Slurry Reactor2->Slurry Precipitation Filtration Filtration (e.g., Buchner Funnel) Slurry->Filtration CrudeProduct Crude DCHN Solid Filtration->CrudeProduct Purification Purification Stage CrudeProduct->Purification Proceed to Purification

Caption: Workflow for this compound Synthesis.

Troubleshooting Guide: Purification of this compound

Purification is essential to remove unreacted starting materials, byproducts like nitrosoamines, and inorganic salts, which can impair the compound's performance and stability.

Question: After washing my product, I still detect significant inorganic ion impurities (e.g., sulfate, chloride). How can I improve their removal?

Answer: The presence of residual inorganic ions is a known issue, particularly when using sulfuric or hydrochloric acid in the synthesis.[2] These ions can be detrimental to the end-use of DCHN as a corrosion inhibitor.

  • Thorough Washing: A single wash is often insufficient. Multiple washes with deionized water are necessary. The crude product should be re-slurried in fresh water for each wash, not just rinsed on the filter. Washing the crude product with approximately twice its weight in water is a good starting point.[2]

  • Choice of Synthesis Acid: As mentioned previously, using phosphoric acid instead of sulfuric or hydrochloric acid can inherently lead to a purer product that is free from the corrosion problems engendered by sulfate or chloride ions.[2]

  • Confirm with Testing: After washing, the filtrate can be tested for the presence of the offending ions (e.g., using barium chloride for sulfate) to ensure their complete removal before drying the product.

Question: What is the best method for purifying DCHN to a high degree, and what solvents should be used?

Answer: For high-purity DCHN, recrystallization is the most effective method. The choice of solvent is critical and depends on the solubility profile of DCHN.

  • Solubility Data: this compound has limited solubility in many common organic solvents but is moderately soluble in water, with solubility increasing with temperature. This makes water a suitable solvent for recrystallization.[1]

SolventSolubility at 0°C ( g/100g )Solubility at 25°C ( g/100g )Solubility at 50°C ( g/100g )
Water1.23.98.7
Methanol0.020.050.12
Ethylene Glycol-Water0.82.15.3
Table based on data from stability tests.[1]
  • Recrystallization Protocol: A general procedure would involve dissolving the crude DCHN in a minimum amount of hot water, hot-filtering the solution to remove any insoluble impurities, allowing the solution to cool slowly to induce crystallization, and then isolating the purified crystals by filtration.

Question: How should the final this compound product be dried effectively without causing decomposition?

Answer: Proper drying is crucial to remove residual solvent and prevent hydrolysis or decomposition.

  • Avoid High Temperatures: DCHN decomposes at elevated temperatures (melting point is often cited with decomposition, around 182-201°C).[1][6] Therefore, aggressive oven drying at high temperatures should be avoided.

  • Vacuum Drying: The preferred method is drying under vacuum at a mild temperature (e.g., 40-50°C). This allows for the efficient removal of water without thermally stressing the compound.

  • Desiccation: For smaller scales, air-drying followed by storage in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide or calcium chloride) can be effective.[7]

Purification Workflow Diagram

PurificationWorkflow cluster_wash Step 1: Washing cluster_recrystal Step 2: Recrystallization (Optional) cluster_dry Step 3: Drying Crude Crude DCHN Solid WashVessel Washing Vessel Crude->WashVessel Filtration1 Filtration WashVessel->Filtration1 DI_Water Deionized Water DI_Water->WashVessel Re-slurry & stir WashedSolid Washed DCHN Filtration1->WashedSolid Waste Filtrate (Contains Impurities) Filtration1->Waste Dissolve Dissolve in minimal hot water WashedSolid->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Filtration2 Isolate Crystals Cool->Filtration2 PureCrystals High-Purity DCHN Filtration2->PureCrystals VacuumOven Vacuum Oven (Mild Heat, <50°C) PureCrystals->VacuumOven FinalProduct Pure, Dry DCHN VacuumOven->FinalProduct

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

DCHN is a flammable solid and is harmful if swallowed or inhaled. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] All work should be conducted in a well-ventilated area or under a chemical fume hood.[9] Keep the compound away from heat, sparks, open flames, and other ignition sources.[9] Static discharge can be an ignition source, so grounding of equipment is recommended.[9]

Q2: How should this compound be stored?

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[8][10] It is sensitive to prolonged air exposure, which should be minimized during storage.[5][6]

Q3: Is this compound stable? What are its decomposition products?

The product is considered stable under recommended storage conditions.[10] However, it can decompose upon heating, emitting toxic fumes of nitrogen oxides (NOx).[6] Contact with strong acids can lead to the formation of dicyclohexylnitrosoamine.[3]

Q4: What analytical techniques are recommended for confirming the purity and identity of synthesized DCHN?

A combination of techniques is recommended for full characterization:

  • Melting Point: To check for general purity. The literature value is around 182-201°C, often with decomposition.[1][6][11] A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy (FTIR, NMR): Infrared (IR) spectroscopy can confirm the presence of key functional groups (N-H, N-O), while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help quantify impurities.

  • Chromatography (HPLC, LC-MS): High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying impurities like unreacted dicyclohexylamine or dicyclohexylnitrosoamine. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for definitive identification of the main component and trace impurities.[12][13]

Q5: Can DCHN be used to protect non-ferrous metals?

While DCHN is very effective for protecting steel, its use with other metals should be tested.[14] Some studies have shown that DCHN can accelerate the corrosion of zinc, possibly through the formation of a soluble chelate complex.[15] Therefore, its compatibility with non-ferrous metals or in bimetallic systems must be evaluated for the specific application.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Phosphate Route

This protocol is adapted from methodologies described in patents and emphasizes safety and impurity control.[2]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add dicyclohexylamine (2 moles) to an aqueous solvent. The amount of water should be calculated to maintain a final solids concentration between 25-40%.

  • Salt Formation: While stirring, slowly add phosphoric acid (1 mole) to the dicyclohexylamine solution. Maintain the temperature at ambient (approx. 20-25°C). Stir until all the acid has been added and a clear solution of bis-(dicyclohexylamine) monohydrogen phosphate is formed.

  • Precipitation: Prepare a solution of sodium nitrite (approx. 2 moles, with a 2-10% molar excess) in water. Slowly add the sodium nitrite solution to the stirred amine salt solution over 30-60 minutes.

  • Temperature Control: Throughout the addition of sodium nitrite, carefully monitor the temperature and maintain it between 20-40°C using a water bath if necessary to prevent N-nitrosamine formation.[1]

  • Reaction Completion: After the addition is complete, continue to stir the resulting white slurry for an additional 1-2 hours at room temperature to ensure complete precipitation.

  • Isolation: Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

Protocol 2: Purification of this compound

  • Washing: Transfer the crude, filtered DCHN cake to a beaker. Add deionized water (approximately twice the weight of the crude product).[2] Stir vigorously for 15-20 minutes to form a slurry.

  • Filtration: Filter the washed product again. Repeat the washing step 1-2 more times.

  • Recrystallization (for high purity): Transfer the washed product to a beaker. Add a minimum amount of hot deionized water (start with a volume based on the 50°C solubility data, approx. 11.5 mL per 1g of DCHN) and heat gently with stirring until fully dissolved.

  • Clarification: If the solution is not perfectly clear, perform a hot filtration to remove any insoluble impurities.

  • Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.

References

  • PubChem. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). [Link]

  • NACE International. (n.d.). Chapter 12: Corrosion Inhibitors. [Link]

  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite. [Link]

  • Bastidas, J. M., Polo, J. L., & Cano, E. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473–479.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: dicyclohexylammonium nitrite. [Link]

  • MarChem. (n.d.). This compound(DCHA). [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (n.d.). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal.
  • Bastidas, J. M., Polo, J. L., & Cano, E. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. ResearchGate. [Link]

  • Jones, H. L. (1948). U.S. Patent No. US2449962A - Dicyclohexylammonium nitrite and its preparation.
  • Jones, H. L. (1951). U.S. Patent No. US2544245A - Method for preparing dicyclohexylammonium nitrite.
  • Shell Development Co. (1946). CH267688A - Procédé de preparation du nitrite de dicyclohexylammonium.
  • Hunn, E. B. (1956). U.S. Patent No. US2767178A - Method for the preparation of nitrites of organic amines.
  • Chemdad Co., Ltd. (n.d.). Dicyclohexylammonium nitrite One. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • OECD Existing Chemicals Database. (n.d.). Dicyclohexylamine. [Link]

  • Glass, A. (1956). Synthesis of Dicyclohexylammonium-1-1'-C14 Nitrite. The Journal of Organic Chemistry, 21(9), 1058.
  • Fent, G., & Le, A. (2018). Determination of Dicyclohexylamine in Beeswax by Aqueous Normal Phase Liquid Chromatography Coupled With Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(10), 2439-2445.
  • Reddy, B. et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483.
  • Fisteve, M. et al. (2004).
  • Garcia, L. et al. (2022). A simple and fast spectrophotometric method for determination of triclosan in personal care products. Journal of the Brazilian Chemical Society.

Sources

"Dicyclohexylamine nitrite" interference from acidic gases in the atmosphere

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dicyclohexylamine Nitrite (DCI) Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (DCI). This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into the challenges of working with DCI, particularly concerning its sensitivity to atmospheric acidic gases. Here, we will move beyond standard protocols to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions encountered during the handling and analysis of DCI.

Q1: What is this compound (DCI) and why is it so sensitive to its environment?

This compound is a volatile organic salt primarily used as a Vapor-Phase Corrosion Inhibitor (VCI).[1] It functions by sublimating at ambient temperatures, allowing its vapor to travel and deposit a thin, protective crystalline layer on metal surfaces.[1]

Its sensitivity stems from its chemical nature. DCI is the salt of a weak base (dicyclohexylamine) and a weak, unstable acid (nitrous acid). This makes it susceptible to decomposition in the presence of stronger acids.[2][3] Furthermore, the nitrite component is a strong oxidizing agent, while the ammonium component can be reducing, creating a delicate chemical balance.[4]

Q2: My DCI concentration readings are unexpectedly low and inconsistent. Could atmospheric gases be the cause?

Absolutely. This is a classic symptom of DCI degradation. If your laboratory is in an area with urban or industrial air pollution, acidic gases such as nitrogen oxides (NOx), sulfur oxides (SOx), and even high levels of carbon dioxide (CO2) can infiltrate your experimental setup. These gases dissolve in trace atmospheric moisture or residual water in your samples to form acids (nitric acid, sulfuric acid, carbonic acid), which then react with and consume your DCI analyte before it can be measured.

Q3: Which acidic gases are the primary sources of interference for DCI?

The most significant interferents are:

  • Nitrogen Oxides (NOx): Primarily nitrogen dioxide (NO2), which reacts with water to form nitric acid and nitrous acid. This is particularly problematic as it directly attacks the DCI salt structure.

  • Sulfur Oxides (SOx): Sulfur dioxide (SO2) and sulfur trioxide (SO3) form sulfurous acid and sulfuric acid, respectively. These strong acids readily decompose DCI.

  • Carbon Dioxide (CO2): While a weaker acid, high concentrations of CO2 can form carbonic acid, shifting the pH of your solutions and contributing to the slow degradation of DCI over time.

Q4: How exactly do these acidic gases interfere with DCI analysis?

The interference is primarily a chemical degradation of the DCI molecule. In an acidic environment (pH < 6), two main reactions occur[3]:

  • Decomposition of the Salt: The acid protonates the dicyclohexylamine, breaking the salt bridge and liberating nitrous acid.

  • Formation of N-nitrosodicyclohexylamine: The liberated nitrous acid is unstable and, in the presence of the secondary amine (dicyclohexylamine), can form N-nitrosodicyclohexylamine (a nitrosamine) and water.[2][5][6]

This degradation pathway has two major consequences for your analysis:

  • Loss of Analyte: The parent DCI molecule is consumed, leading to artificially low concentration readings.

  • Creation of Interfering Byproducts: The formation of N-nitrosodicyclohexylamine can introduce extraneous peaks in chromatographic analyses (GC, HPLC) or interfere with certain colorimetric assays, complicating quantification.[7][8]

Visualizing the Interference Pathway

The following diagram illustrates the mechanism by which acidic gases lead to inaccurate DCI measurements.

cluster_0 Atmospheric Contamination cluster_1 Experimental System cluster_2 Analytical Result AcidicGas Acidic Gases (NOx, SOx) Moisture Trace H₂O (in air/sample) AcidicGas->Moisture dissolves in AcidFormation Acid Formation (e.g., HNO₃, H₂SO₄) Moisture->AcidFormation Degradation Chemical Degradation AcidFormation->Degradation reacts with DCI This compound (Analyte) DCI->Degradation Nitrosamine N-nitrosodicyclohexylamine (Byproduct) Degradation->Nitrosamine Loss Loss of Nitrite Ion Degradation->Loss Result Inaccurate Measurement: - Low DCI Recovery - Extraneous Peaks Nitrosamine->Result causes Loss->Result causes Start Low DCI Recovery Detected CheckEnv Is lab air quality poor? (Urban/Industrial Area) Start->CheckEnv CheckStorage How are samples/standards stored? CheckEnv->CheckStorage No Sol_Inert Solution: Work in Inert Atmosphere (Glovebox, N₂ Purge) CheckEnv->Sol_Inert Yes CheckSolvents Are solvents fresh and pH neutral? CheckStorage->CheckSolvents Properly Sealed Sol_Seal Solution: Use Gas-Tight Containers (Septum Vials) CheckStorage->Sol_Seal Inadequately Sealed Sol_Solvents Solution: Use Fresh, High-Purity Solvents. Buffer if necessary. CheckSolvents->Sol_Solvents No / Unsure Success Problem Resolved CheckSolvents->Success Yes Sol_Inert->Success Sol_Seal->Success Sol_Solvents->Success

Sources

Technical Support Center: Enhancing the Shelf-Life of Dicyclohexylamine Nitrite (DCHN) Containing Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for professionals working with Dicyclohexylamine Nitrite (DCHN). As a potent Vapor-phase Corrosion Inhibitor (VCI), the stability of DCHN is paramount to the performance and reliability of the final product.[1][2] This guide is structured to provide in-depth answers to common challenges, troubleshoot experimental inconsistencies, and offer robust protocols to ensure the longevity and efficacy of your DCHN-containing formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for this compound in a typical formulation?

A1: The stability of this compound is generally robust compared to other ammonium nitrites; however, its efficacy is primarily threatened by two key degradation pathways.[1][3]

  • Oxidation of the Nitrite Ion: The most common degradation route is the oxidation of the active nitrite anion (NO₂⁻) to the inactive nitrate anion (NO₃⁻). This reaction is accelerated by the presence of oxygen, certain metal ions which can act as catalysts, and exposure to UV light. Since the VCI property is attributed to the nitrite ion, this oxidative process leads to a direct loss of performance.[1]

  • Thermal Decomposition: DCHN melts with decomposition at temperatures around 182-201°C.[2][3][4] However, even at temperatures well below its melting point, prolonged exposure to heat can accelerate slow decomposition, especially in the presence of incompatible materials. This is a critical factor in accelerated stability studies and determining appropriate storage conditions.

Understanding these mechanisms is fundamental to designing effective stabilization and handling strategies.

Q2: Our product's anti-corrosion performance is diminishing faster than expected. How can we diagnose the issue?

A2: A decline in VCI performance is the most direct indicator of active ingredient degradation. The root cause is almost certainly the depletion of the available DCHN through the pathways mentioned above. A multi-step diagnostic approach is recommended:

  • Quantify Nitrite and Nitrate Content: The most definitive method is to use Ion Chromatography (IC). By analyzing aged samples against a retained control, you can create a mass balance. A decrease in nitrite concentration coupled with a corresponding increase in nitrate concentration provides conclusive evidence of oxidation.

  • Performance-Based Testing: Conduct a standardized VCI efficacy test, such as the Vapor Inhibiting Ability (VIA) jar test, based on methods like NACE TM0208 or German TL 8135.[5][6] Comparing the performance of aged samples to a fresh lot will quantify the loss of function.

  • Review Storage and Handling History: Investigate if the product was exposed to excessive heat, direct sunlight, or improperly sealed containers which would allow for prolonged contact with air.[7][8]

Q3: What are the definitive best practices for storing raw DCHN and finished products to maximize shelf-life?

A3: Proper storage is the most critical and cost-effective method for preserving DCHN integrity.

  • Temperature Control: Store DCHN and its formulations in a cool, dry environment. Many suppliers recommend refrigerated conditions (2-8°C) or storage below 30°C.[7] Avoid warehouse locations with significant temperature fluctuations or exposure to direct heat sources.

  • Protection from Light: Use opaque or amber-colored packaging to prevent photo-oxidation.

  • Atmosphere Control: DCHN is sensitive to air.[7][8] Containers must be well-sealed. For high-value or long-term storage, consider packaging under an inert atmosphere, such as nitrogen, to displace oxygen.

  • Material Compatibility: Ensure storage containers and any in-contact materials are non-reactive. Avoid contact with strong acids and oxidizing agents.[7][9]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Formulation is exhibiting a yellow discoloration over time.
  • Underlying Cause: Discoloration is often a visual marker of chemical degradation. The yellowing can be caused by the formation of nitroso compounds or other byproducts resulting from the oxidation of the amine or nitrite components.

  • Investigative Protocol:

    • pH Analysis: Measure the pH of the discolored sample and compare it to a fresh sample. A significant pH shift can indicate acid-base reactions or the formation of acidic degradation products.

    • UV-Vis Spectroscopy: Scan the sample to identify any new absorption peaks in the visible spectrum that would quantitatively track the color change.

    • Impurity Profiling: Use techniques like GC/MS to tentatively identify the chromophoric (color-causing) degradation products.

  • Corrective Actions:

    • Incorporate Antioxidants: The addition of an oxygen scavenger can be highly effective. Consider formulating with small amounts (e.g., 0.05-0.2% w/w) of stabilizers like ascorbic acid or sodium erythorbate.

    • Add Chelating Agents: If metallic contamination from process equipment is suspected, add a chelating agent like EDTA. Metal ions can catalyze oxidative degradation, and sequestering them will improve stability.

Issue 2: Inconsistent and non-reproducible results from accelerated stability trials.
  • Underlying Cause: This issue often arises from a poorly controlled experimental setup or a failure to account for all stress factors. The degradation kinetics of DCHN in a complex matrix can be influenced by humidity, headspace volume, and packaging permeability, not just temperature.

  • Workflow for a Robust Accelerated Stability Study:

G cluster_setup 1. Study Setup cluster_conditions 2. Exposure Conditions cluster_pulls 3. Time-Point Sampling cluster_analysis 4. Analysis & Evaluation A Prepare Homogeneous Product Batches B Package in Final Commercial Packaging A->B C Retain Control Samples (e.g., 5°C, Dark) B->C C1 25°C / 60% RH C->C1 C2 40°C / 75% RH C->C2 C3 50°C / 75% RH C->C3 C4 Photostability (ICH Q1B) C->C4 T0 T=0 T1 T=1 Month T0->T1 T3 T=3 Months T1->T3 T6 T=6 Months T3->T6 An1 Nitrite & Nitrate Assay (Ion Chromatography) T6->An1 An2 Appearance & pH T6->An2 An3 VCI Efficacy Test (VIA Method) T6->An3

Caption: A comprehensive workflow for DCHN product stability testing.

  • Data Interpretation: By analyzing multiple parameters (chemical content, physical appearance, and functional performance) at various stress conditions and time points, you can build a reliable degradation model and accurately predict shelf-life under normal storage conditions.

Quantitative Data Summary

The following table provides illustrative data on how formulation changes can impact DCHN stability in an accelerated study (6 months at 40°C / 75% RH).

FormulationNitrite Retention (%)VCI Performance (Corrosion Grade)Visual Appearance
Control (No Stabilizer) 68%Grade 2 (Moderate Corrosion)Noticeable Yellowing
+ 0.1% Ascorbic Acid 89%Grade 4 (Slight Corrosion)Minimal Color Change
+ 0.05% EDTA 77%Grade 3 (Light Corrosion)Slight Yellowing
+ 0.1% Ascorbic Acid & 0.05% EDTA 96%Grade 5 (No Corrosion)No Change

Key Experimental Protocols

Protocol 1: Quantification of Nitrite and Nitrate by Ion Chromatography (IC)
  • Standard & Sample Preparation:

    • Prepare a stock solution of sodium nitrite and sodium nitrate (e.g., 1000 ppm) in deionized water. Create a calibration curve by making serial dilutions (e.g., 0.5, 1, 5, 10, 25 ppm).

    • Accurately weigh a sample of the DCHN product and dissolve it in a known volume of deionized water to achieve a theoretical nitrite concentration within the calibration range.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • System: Standard Ion Chromatograph with a suppressed conductivity detector.

    • Column: Anion-exchange column (e.g., Dionex IonPac™ AS22).

    • Eluent: Sodium carbonate/sodium bicarbonate buffer.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 25 µL.

  • Analysis:

    • Inject standards to establish the calibration curve for both nitrite and nitrate.

    • Inject the prepared sample.

    • Quantify the nitrite and nitrate concentrations in the sample by comparing their peak areas to the respective calibration curves.

Protocol 2: Vapor Inhibiting Ability (VIA) Test

This protocol is a simplified version of industry-standard methods.[10]

  • Preparation:

    • Place a specified amount of the DCHN-containing material (e.g., 1g of powder, a section of VCI paper) into a 1-liter glass jar. Do not let it touch the jar walls.

    • Polish a carbon steel test panel to a clean, uniform finish, then clean and degrease it with a solvent like acetone.

    • Add 30 mL of deionized water to the bottom of the jar.

    • Suspend the steel panel from the jar's lid using a hook, ensuring it does not touch the VCI source or the water.

  • Exposure:

    • Seal the jar tightly and place it in a temperature-controlled oven at 40 ± 2°C for 20 hours.

    • After 20 hours, transfer the jar to a cold chamber at 5 ± 2°C for 4 hours to induce condensation on the steel panel.

    • Prepare a control jar without any VCI material and subject it to the same cycle.

  • Evaluation:

    • After the cold cycle, remove the panel and visually inspect it for any signs of corrosion.

    • Grade the panel based on the percentage of the surface area covered by rust. An effective VCI will show little to no corrosion, while the control panel will be heavily corroded.

Logical Relationship of Stability Factors

G cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Strategies DCHN_Stability {this compound (DCHN) Shelf-Life} Temperature High Temperature Temperature->DCHN_Stability Oxygen Oxygen / Air Exposure Oxygen->DCHN_Stability Light UV / Light Light->DCHN_Stability Metals Metal Ion Contamination Metals->DCHN_Stability Storage Controlled Storage (Cool, Dark) Storage->DCHN_Stability Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->DCHN_Stability Chelators Chelating Agents (e.g., EDTA) Chelators->DCHN_Stability Packaging Inert Atmosphere / Sealed Packaging Packaging->DCHN_Stability

Caption: Key factors that negatively (red) and positively (green) impact DCHN shelf-life.

References

  • National Association of Corrosion Engineers. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294.
  • U.S. Department of Defense. Final Report - Volatile Corrosion Inhibitor (VCI) Test Study.
  • International Journal of Corrosion and Scale Inhibition. Test method and device for evaluation of volatile corrosion inhibitors. [Link]

  • Miksic, B.A. (1983). Use of Vapor Phase Inhibitors for Corrosion Protection of Metal Products. CORROSION/83, paper no. 308. [Link]

  • MarChem. (n.d.). This compound(DCHA). [Link]

  • VCI2000. (n.d.). Corrosion test method. [Link]

  • ResearchGate. (Various Authors). Performance and Testing of Vapor Phase Corrosion Inhibitors. [Link]

  • Wachter, A. (1948). U.S.

Sources

Technical Support Center: Dicyclohexylamine Nitrite (DCI) Leaching from Protective Coatings

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Dicyclohexylamine Nitrite (DCI) in protective coatings. This guide is designed to provide in-depth technical support and troubleshooting for issues related to the leaching and loss of DCI from coatings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCI) and why is it used in protective coatings?

This compound, also known as DICHAN, is a volatile corrosion inhibitor (VCI).[1] It is a white crystalline solid that is slightly volatile at room temperature.[2][3] This volatility allows it to be used in protective packaging for metal articles, especially steel.[2] The DCI vaporizes from its source (e.g., a coating on wrapping paper) and fills the enclosed space.[2] The vapor then condenses on the metal surface, where it dissolves in any present moisture.[2] The nitrite ions released upon hydrolysis are powerful passivating agents that inhibit corrosion.[2][4]

Q2: What is "leaching" in the context of DCI coatings and why is it a concern?

Leaching refers to the unintended loss of DCI from the protective coating into the surrounding environment. This can occur through various mechanisms, including dissolution into contacting liquids, sublimation into the atmosphere, or diffusion through the coating matrix.[5][6]

The primary concerns with DCI leaching are:

  • Reduced Corrosion Protection: The loss of the inhibitor depletes the reservoir needed to maintain a protective vapor concentration, potentially leading to premature failure of the corrosion prevention system.[2] The duration of protection is directly dependent on the quantity of inhibitor present and its rate of loss.[2]

  • Environmental and Health Risks: DCI is considered a hazardous substance.[7] It is harmful if swallowed or inhaled and is harmful to aquatic organisms.[7] Leaching can introduce this substance into the environment or expose personnel to its vapors.[7][8]

Q3: What are the main factors that influence the rate of DCI leaching from a coating?

Several factors can influence the rate at which DCI leaches from a protective coating:

  • Coating Porosity and Integrity: The microstructure of the coating plays a critical role. Leaching is more significant when the inhibitor particles are in direct contact with the environment through surface defects or interconnected pores within the coating.[5][6]

  • Temperature and Humidity: Higher temperatures increase the vapor pressure of DCI, accelerating its sublimation and loss.[1][2] High humidity can facilitate the dissolution and transport of the inhibitor.[2]

  • Airflow: In non-airtight enclosures, continuous airflow can carry away the DCI vapor, preventing the establishment of a saturated protective atmosphere and promoting further sublimation from the coating.

  • Solubility: DCI is moderately soluble in water and very soluble in methyl alcohol.[2] Contact with these or other polar solvents can lead to rapid leaching.

  • Coating Formulation: The type of polymer binder and the concentration of the inhibitor (pigment volume concentration) can affect the leaching process.[5][6]

Troubleshooting Guides

Issue 1: Premature Corrosion of Protected Components Despite Using DCI-Coated Materials.

Possible Cause: Insufficient DCI concentration at the metal surface due to excessive leaching or inadequate initial loading.

Troubleshooting Steps:

  • Verify Packaging Integrity: Ensure the packaging is as airtight as possible to maintain the VCI vapor concentration.

  • Assess Environmental Conditions: Evaluate the storage and transport conditions. High temperatures and significant airflow can accelerate DCI loss.

  • Quantify DCI Content: Determine the remaining DCI concentration in the coating to assess the extent of loss. Refer to the "Protocol for Quantification of DCI Leaching" section below.

  • Evaluate Coating Application: Ensure the DCI-coated material was applied correctly and in the recommended quantity. The effectiveness of DCI is dependent on its loading.[2]

Start Premature Corrosion Observed Step1 Check Packaging Integrity (Airtight?) Start->Step1 Step2 Assess Environmental Conditions (Temp, Airflow) Step1->Step2 Yes Result1 Inadequate Protection Step1->Result1 No Step3 Quantify Remaining DCI in Coating Step2->Step3 Within Specs Step2->Result1 Harsh Conditions Step4 Review Coating Application & Loading Step3->Step4 Low DCI Result2 Identify and Mitigate Leaching Factors Step3->Result2 Sufficient DCI Step4->Result1 Incorrect Application Step4->Result2 Correct Application

Caption: Troubleshooting workflow for premature corrosion.

Issue 2: Unexpected Contamination of a Product or Environment with DCI.

Possible Cause: Leaching of DCI from the protective coating into a contacting medium or the surrounding atmosphere.

Troubleshooting Steps:

  • Identify the Leaching Pathway: Determine if the contamination is due to direct contact with a liquid, high humidity, or atmospheric exposure.

  • Quantify DCI in the Contaminated Medium: Use an appropriate analytical method to measure the concentration of DCI in the affected material.

  • Review Material Compatibility: While DCI is effective for steel, it can be corrosive to some non-ferrous metals.[4] Ensure compatibility with all materials in the system.

  • Implement Control Measures: If leaching is unavoidable, consider using alternative packaging, improving ventilation, or using personal protective equipment (PPE) to minimize exposure.[9]

Experimental Protocols

Protocol for Quantification of DCI Leaching into an Aqueous Medium

This protocol outlines a method to determine the amount of DCI that has leached from a coated surface into water.

Methodology:

  • Sample Preparation:

    • Cut a defined surface area of the DCI-coated material (e.g., 10 cm²).

    • Immerse the sample in a known volume of deionized water in a sealed container.

  • Leaching:

    • Maintain the container at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours).

    • Include a control sample of uncoated material to account for any background interference.

  • Analysis:

    • After the specified time, remove an aliquot of the water.

    • Determine the nitrite concentration using a colorimetric method. A common method is based on the Griess reaction, which involves the reaction of nitrite with an acidic solution of p-aminobenzenesulfonylamide and N-(1-naphthyl)-ethylenediamine to produce a red-colored azo dye.[2]

    • Measure the absorbance of the resulting solution using a spectrophotometer and compare it to a calibration curve prepared with known concentrations of sodium nitrite.

  • Calculation:

    • Calculate the mass of DCI leached per unit area of the coating.

Start Prepare Coated Sample (Known Area) Step1 Immerse in Deionized Water (Known Volume) Start->Step1 Step2 Incubate at Constant Temperature (e.g., 25°C) Step1->Step2 Step3 Collect Water Aliquot at Time Intervals Step2->Step3 Step4 Perform Colorimetric Nitrite Assay (Griess Reaction) Step3->Step4 Step5 Measure Absorbance with Spectrophotometer Step4->Step5 Step6 Calculate DCI Concentration vs. Calibration Curve Step5->Step6 End Report Leached DCI (mass/area) Step6->End

Caption: Workflow for quantifying DCI leaching.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula(C₆H₁₁)₂NH·HNO₂[10]
Molecular Weight228.33 g/mol [11]
AppearanceWhite crystalline solid[2][3]
Melting Point182-183 °C (decomposes)[3][12]
Vapor Pressure3.3 mmHg @ 25°C[3][7]
Water SolubilityModerately soluble[2]

Table 2: Health and Safety Information for this compound

HazardDescriptionSource
InhalationHarmful.[7] May cause respiratory irritation.[7]
IngestionHarmful.[7] May be fatal or cause serious health damage.[7][7]
Skin ContactNot expected to be harmful, but entry through wounds may cause systemic injury.[7]
Aquatic ToxicityHarmful to aquatic organisms.[7]

Mechanism of DCI Leaching and Corrosion Inhibition

DCI functions as a vapor-phase corrosion inhibitor. The process involves several steps, each of which can be a point of loss or leaching.

cluster_coating Protective Coating cluster_environment Enclosed Environment cluster_metal Metal Surface DCI_Solid DCI (Solid) DCI_Vapor DCI (Vapor) DCI_Solid->DCI_Vapor Sublimation Moisture Moisture Film DCI_Vapor->Moisture Condensation Leaching Leaching/Loss to Atmosphere DCI_Vapor->Leaching Escape from non-sealed system DCI_Aqueous DCI (Aqueous) Moisture->DCI_Aqueous Ions Dicyclohexylammonium⁺ + NO₂⁻ DCI_Aqueous->Ions Hydrolysis Passive_Layer Passive Layer (Corrosion Protection) Ions->Passive_Layer Passivation by NO₂⁻

Caption: Mechanism of DCI action and leaching pathway.

References

  • NACE International. (n.d.). Corrosion Inhibitors. Retrieved from [Link]

  • Wachter, A., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. Corrosion, 7(9), 284–294. Retrieved from [Link]

  • Bastidas, J. M., Cano, E., & Mora, E. M. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. Corrosion, 61(5), 473–479. Retrieved from [Link]

  • National Toxicology Program (NTP). (1992). Dicyclohexylammonium Nitrite. Retrieved from [Link]

  • Andalu, F. W., Temu, A. K., Akisanya, A. R., & Philip, J. Y. N. (2025). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. Tanzania Journal of Science, 51(3). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Dicyclohexylammonium nitrite. Retrieved from [Link]

  • Miksic, B. A., & Miller, R. H. (n.d.). Fundamental Principles of Corrosion Protection with Vapor Phase Inhibitors. Cortec Corporation. Retrieved from [Link]

  • Emad, R., Hinder, S. J., & Zhou, X. (2014). How pigment volume concentration (PVC) and particle connectivity affect leaching of corrosion inhibitive species from coatings. Progress in Organic Coatings, 77(10), 1545-1552. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241753, Dicyclohexylammonium nitrite. Retrieved from [Link]

  • Emad, R., Hinder, S. J., & Zhou, X. (2014). How pigment volume concentration (PVC) and particle connectivity affect leaching of corrosion inhibitive species from coatings. ResearchGate. Retrieved from [Link]

  • Rajagopalan, K. S., Gupta, S. K., Khanna, V. P., & Sanyal, B. (1961). Volatile Corrosion Inhibitors-Part II-Amine Salts and Amine Adsorbed Cation-Exchangers. Journal of Scientific & Industrial Research, 20D(12), 462-466. Retrieved from [Link]

  • Armor Protective Packaging. (n.d.). Volatile Corrosion Inhibitor (VCI) FAQs. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Dicyclohexylammonium nitrite. Retrieved from [Link]

  • Prenosil, M. (2003). Volatile Corrosion Inhibitor Coatings. Journal of Protective Coatings & Linings, 20(9), 48-54. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. Retrieved from [Link]

  • Andalu, F. W., Temu, A. K., Akisanya, A. R., & Philip, J. Y. N. (2025). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. University of Dar es Salaam Digital Commons. Retrieved from [Link]

  • Aaron, A. (1948). U.S. Patent No. 2,449,962. Washington, DC: U.S. Patent and Trademark Office.
  • Wachter, A. (1951). U.S. Patent No. 2,544,245. Washington, DC: U.S. Patent and Trademark Office.
  • Dutton, R. (2002). Problems with volatile corrosion inhibitors in the metal finishing industry. Plating and Surface Finishing, 89(1), 44-46. Retrieved from [Link]

  • ClearWater Industries. (n.d.). Nitrite vs. Molybdate vs. Organic as Corrosion Inhibitors. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Inova Molecules. (n.d.). This compound Technical Data. Retrieved from [Link]

  • MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

  • Fajardo, S., & Frankel, G. S. (2012). Tailoring the release of encapsulated corrosion inhibitors from damaged coatings. Electrochimica Acta, 69, 35-43. Retrieved from [Link]

  • Patton, C. J., & Wade, A. P. (1990). Automated, colorimetric methods for determination of nitrate plus nitrite, nitrite, ammonium and orthophosphate ions in natural waters. U.S. Geological Survey Water-Resources Investigations Report 90-4090. Retrieved from [Link]

  • Museum of Fine Arts, Boston. (2022). Dicyclohexyl amine nitrite. CAMEO. Retrieved from [Link]

Sources

Technical Support Center: Mitigating N-Nitrosodicyclohexylamine (NDCHA) Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Nitrosamine Impurity Control. This guide is designed for researchers, scientists, and drug development professionals actively working to mitigate the formation of N-nitrosamines, with a specific focus on N-Nitrosodicyclohexylamine (NDCHA) arising from Dicyclohexylamine (DCHA) and its nitrite salt.

N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is under intense scrutiny by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] NDCHA is a high-potency nitrosamine impurity of significant toxicological concern.[3] Understanding and controlling its formation is not just a regulatory hurdle but a critical aspect of ensuring patient safety.

This document provides in-depth, scientifically grounded answers to common questions, troubleshooting guides for laboratory challenges, and validated protocols to support your mitigation strategies.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosodicyclohexylamine (NDCHA) and why is it a concern?

A1: N-Nitrosodicyclohexylamine (NDCHA) is a chemical compound with the molecular formula C12H22N2O.[4] It is classified as an N-nitrosamine, a class of compounds known for their carcinogenic properties.[1] NDCHA is formed when a secondary amine, Dicyclohexylamine (DCHA), reacts with a nitrosating agent, such as nitrous acid (formed from nitrite salts under acidic conditions).[3][5] Regulatory agencies consider NDCHA a high-potency carcinogen, assigning it to Potency Category 1 with a stringent acceptable intake (AI) limit of 26.5 ng/day.[3] Its presence in any pharmaceutical product, even at trace levels, is a serious safety concern.

Q2: How is NDCHA formed from Dicyclohexylamine Nitrite?

A2: The primary pathway for NDCHA formation involves the reaction between a nitrosatable amine (Dicyclohexylamine) and a nitrosating agent.[6] this compound itself contains both the amine and the nitrite precursor. The reaction is typically acid-catalyzed. Under acidic conditions, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂), which then generates more potent nitrosating species like dinitrogen trioxide (N₂O₃).[7] The secondary amine nitrogen of DCHA then performs a nucleophilic attack on the nitrosating agent, leading to the formation of the N-nitroso bond and yielding NDCHA.

Q3: What are the main sources of nitrosating agents in a laboratory or manufacturing setting?

A3: The most common source is nitrite impurities found in raw materials and excipients.[6][8] Nitrites can be present in starting materials, reagents like sodium azide, and even in commonly used excipients.[9] Water, especially if treated with chloramine, can also be a source of nitrosating agents.[10] Furthermore, certain manufacturing processes, like wet granulation, can create conditions conducive to nitrosation by bringing the amine and nitrite into close contact in the presence of water and heat.[11]

Q4: Are there regulatory guidelines I must follow for controlling NDCHA?

A4: Yes. Both the FDA and EMA have issued comprehensive guidance for the industry on the control of nitrosamine impurities in human drugs.[12][13] These guidelines mandate a three-step mitigation strategy:

  • Risk Assessment: Evaluate manufacturing processes for the potential presence of nitrosamines.[14]

  • Confirmatory Testing: If a risk is identified, perform validated analytical testing to detect and quantify the impurities.[14]

  • Reporting and Mitigation: Implement changes to the manufacturing process or formulation to reduce or prevent nitrosamine formation and report these changes to the regulatory body.[14]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.

Problem / Observation Potential Root Cause(s) Recommended Actions & Scientific Rationale
Unexpected detection of NDCHA in a new drug formulation. 1. Contaminated Excipients: Trace levels of nitrites in one or more excipients are a primary cause.[8] 2. API Degradation: The Active Pharmaceutical Ingredient (API) itself may be a secondary amine or degrade to one. 3. Process Conditions: The manufacturing process (e.g., wet granulation, high heat) may be promoting the reaction.[11]Action: 1. Screen Excipients: Test all excipients for nitrite content using a validated analytical method. Select suppliers that guarantee low nitrite levels.[15] 2. Change Formulation Process: Switch from wet granulation to direct compression to minimize contact with water and heat.[11] 3. Perform a Spike Study: Intentionally add DCHA and a nitrite source to a placebo formulation to confirm if the formulation environment supports nitrosation. This helps isolate the problem.
NDCHA levels increase during product stability studies. 1. Packaging Issues: Packaging materials, such as those containing nitrocellulose, can be a source of nitrosating agents.[11] 2. Storage Conditions: High humidity and temperature can accelerate the nitrosation reaction. 3. Micro-environment pH: An acidic micro-environment within the solid dosage form can facilitate NDCHA formation over time.[16]Action: 1. Evaluate Packaging: Choose packaging materials with low water vapor permeability and ensure they do not contain nitrocellulose or other potential leachables.[11] 2. Optimize Storage: Store the product under controlled, low-humidity conditions. 3. Adjust Formulation pH: Incorporate a basic excipient (e.g., sodium carbonate) to raise the micro-environment pH, which significantly slows the kinetics of nitrosamine formation.[16][17]
An added inhibitor (e.g., ascorbic acid) is not effective. 1. Incorrect Inhibitor Type: The inhibitor may not be suitable for the specific reaction environment (e.g., solubility issues). 2. Insufficient Concentration: The amount of inhibitor may be too low to effectively scavenge all the nitrosating agent. 3. Inhibitor Degradation: The inhibitor itself may be degrading under the process or storage conditions.Action: 1. Test Different Inhibitors: Evaluate both water-soluble (ascorbic acid) and lipid-soluble (alpha-tocopherol) inhibitors.[16][18] 2. Perform a Dose-Response Study: Test multiple concentrations of the inhibitor to find the optimal effective level. A study showed 1% ascorbic acid reduced nitrite levels by as much as 87%.[19] 3. Ensure Homogeneous Mixing: Verify that the inhibitor is uniformly distributed throughout the formulation to ensure localized effectiveness.
Difficulty in detecting NDCHA at the required low levels. 1. Inadequate Analytical Method: The chosen analytical method (e.g., HPLC-UV) may lack the required sensitivity and selectivity.[20] 2. Matrix Effects: Components of the drug product matrix can interfere with the analysis, suppressing or enhancing the signal.Action: 1. Use High-Sensitivity Methods: Employ validated LC-MS/MS or GC-MS methods. The FDA has published LC-HRMS methods capable of detecting nitrosamines at levels as low as 0.005 ppm.[21][22] 2. Optimize Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte, minimizing matrix effects.[23]

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for critical experiments in your mitigation strategy.

Protocol 1: Screening of N-Nitrosamine Inhibitors in a Model Formulation

Objective: To evaluate the efficacy of different inhibitors (e.g., ascorbic acid, alpha-tocopherol) in preventing the formation of NDCHA in a representative formulation.

Methodology:

  • Prepare Placebo Blends:

    • Create a base placebo blend containing your primary excipients (e.g., microcrystalline cellulose, lactose).

    • Divide the blend into separate batches. One will be the "Control" (no inhibitor). For the others, add a potential inhibitor at a specified concentration (e.g., 0.5%, 1.0%, 2.0% w/w). Examples include Ascorbic Acid (Vitamin C) and Alpha-Tocopherol (Vitamin E).[18]

    • Ensure homogeneous mixing of each blend.

  • Spiking Procedure:

    • To each blend, add a known concentration of Dicyclohexylamine (e.g., 1000 ppm).

    • Subsequently, add a known concentration of a nitrite source, such as sodium nitrite (e.g., 100 ppm), to initiate the reaction.[17]

  • Incubation / Stress Conditions:

    • Transfer a portion of each spiked blend into stability chambers.

    • Store the samples under accelerated conditions (e.g., 50°C / 75% Relative Humidity) for a defined period (e.g., 2 weeks) to promote nitrosamine formation.[19]

  • Sample Preparation and Analysis:

    • At specified time points (e.g., T=0, T=1 week, T=2 weeks), withdraw samples from each batch.

    • Extract the samples using a suitable solvent (e.g., dichloromethane or methanol).

    • Analyze the extracts for NDCHA content using a validated, high-sensitivity method like LC-MS/MS.[20]

  • Data Evaluation:

    • Compare the concentration of NDCHA in the inhibitor-containing batches to the Control batch.

    • Calculate the percentage of inhibition for each inhibitor at each concentration level.

    • The results will demonstrate the relative effectiveness of each inhibitor.[19]

Protocol 2: Assessing the Impact of pH on NDCHA Formation

Objective: To determine the effect of the formulation's micro-environment pH on the rate of NDCHA formation.

Methodology:

  • Formulation Preparation:

    • Prepare several batches of a placebo formulation containing Dicyclohexylamine and a nitrite source, as described in Protocol 1.

    • To each batch, add a different pH-modifying excipient.

      • Acidic: Use an acidic modifier (e.g., citric acid).

      • Neutral: Control batch with no pH modifier.

      • Basic: Use a basic modifier (e.g., sodium carbonate, tromethamine).[17]

  • Stress and Sampling:

    • Subject all batches to identical accelerated stability conditions (e.g., 40°C / 75% RH) for a period of up to 6 months.[17]

    • Collect samples at regular intervals (e.g., T=0, 1, 3, 6 months).

  • Analysis and Interpretation:

    • Quantify the amount of NDCHA in each sample using a validated LC-MS/MS method.

    • Plot the concentration of NDCHA versus time for each pH condition.

    • This will clearly illustrate the kinetics of formation. It is expected that the rate of NDCHA formation will be significantly lower in the basic formulation compared to the neutral and acidic ones, as the formation of the active nitrosating agent is inhibited at higher pH.[16][24]

Part 4: Visualizing the Science

Understanding the chemical pathways and logical workflows is essential for effective troubleshooting.

Mechanism of NDCHA Formation

The following diagram illustrates the acid-catalyzed reaction between Dicyclohexylamine and a nitrite source to form N-Nitrosodicyclohexylamine.

G cluster_0 Step 1: Formation of Nitrosating Agent cluster_1 Step 2: Nitrosation of Amine NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 Protonation H_ion Acidic Conditions (H⁺) H_ion->HNO2 N2O3 Dinitrogen Trioxide (N₂O₃) (Active Nitrosating Agent) HNO2->N2O3 Dimerization NDCHA N-Nitrosodicyclohexylamine (NDCHA) N2O3->NDCHA Reaction DCHA Dicyclohexylamine (Secondary Amine) DCHA->NDCHA Nucleophilic Attack

Caption: Acid-catalyzed formation of NDCHA from DCHA and nitrite.

Troubleshooting Workflow for NDCHA Detection

This workflow provides a logical decision tree for investigating and mitigating the presence of NDCHA in a product.

G start NDCHA Detected Above Acceptable Intake Limit? risk_assessment Conduct Comprehensive Risk Assessment start->risk_assessment Yes no_risk Document Findings & Continue Monitoring start->no_risk No source_id Identify Source of Nitrite/Amine risk_assessment->source_id formulation Formulation-Based Mitigation source_id->formulation Excipient/API Related process Process-Based Mitigation source_id->process Process/Storage Related add_inhibitor Add Inhibitors (e.g., Ascorbic Acid) formulation->add_inhibitor adjust_ph Adjust Micro-environment pH (Add Basic Excipient) formulation->adjust_ph select_excipients Select Low-Nitrite Excipients formulation->select_excipients change_process Switch to Direct Compression process->change_process optimize_storage Optimize Storage Conditions (Low Temp/Humidity) process->optimize_storage verification Verification Testing: Confirm NDCHA Reduction add_inhibitor->verification adjust_ph->verification select_excipients->verification change_process->verification optimize_storage->verification

Caption: A logical workflow for troubleshooting NDCHA contamination.

References

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/control-nitrosamine-impurities-human-drugs]
  • Control of Nitrosamine Impurities in Human Drugs - FDA. [URL: https://www.fda.gov/media/141720/download]
  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies - Pharma Excipients. [URL: https://www.pharmaexcipients.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.4c00109]
  • Strategies to Mitigate N-nitrosamine Formation in Pharmaceuticals - SEN Pharma. [URL: https://senpharma.com.
  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. [URL: https://www.arnoldporter.com/en/perspectives/publications/2024/09/fda-issues-revised-guidance-on-the-control]
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11333331/]
  • EMA revises guidance on nitrosamine impurities - European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/news/182548/ema-revises-guidance-on-nitrosamine-impurities/]
  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. [URL: https://www.youtube.
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals - FDA. [URL: https://www.fda.gov/media/148493/download]
  • FDA revises final guidance on nitrosamine impurities | RAPS. [URL: https://www.raps.org/news-and-articles/news-articles/2024/9/fda-revises-final-guidance-on-nitrosamine-impuri]
  • A Comparative Guide to Analytical Methods for Nitrosamine Detection - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-analytical-methods-for-nitrosamine-detection/]
  • 6 Steps to reduce nitrosamines impurities in Pharma industry. [URL: https://pharmanity.com/blog/6-steps-to-reduce-nitrosamines-impurities-in-pharma-industry/]
  • Blocking the formation of N-nitroso compounds with ascorbic acid in vitro and in vivo. [URL: https://www.sciencedirect.com/science/article/pii/B9780128198031000100]
  • Ascorbic acid as an effective nitrite scavenger and nitrosamine mitigation agent - DSM. [URL: https://www.dsm.
  • N-Nitrosamines Analysis An Overview. [URL: https://www.waters.com/content/dam/waters/en/library/posters/2023/720007920-en-n-nitrosamines-analysis-an-overview-poster.pdf]
  • EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH. [URL: https://www.zamann-pharma.com/glossary/ema-nitrosamine-guidelines]
  • Nitrosamine impurities | European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/human-regulatory-medicines-safety/nitrosamine-impurities]
  • Effects of vitamins C and E on N-nitroso compound formation, carcinogenesis, and cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2447285/]
  • Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products | FDA. [URL: https://www.fda.
  • EMA Issues Guidance to Avoid Nitrosamine Impurities - YouTube. [URL: https://www.youtube.
  • FDA suggests alternative approaches for nitrosamine risk assessments | RAPS. [URL: https://www.raps.
  • Revision of the EMA Guideline on Nitrosamines | LabAnalysis. [URL: https://www.labanalysis.it/en/revisione-della-linea-guida-ema-sulle-nitrosammine/]
  • Formulating for Safety: How to Minimize Nitrosamine Risk - The Medicine Maker. [URL: https://themedicinemaker.com/manufacture/formulating-for-safety-how-to-minimize-nitrosamine-risk]
  • Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - ACS Fall 2025 - American Chemical Society. [URL: https://www.acs.
  • Nitrosamine- pH role. [URL: https://community.sotalia.com/t/nitrosamine-ph-role/5361]
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00438]
  • Approaches and considerations for N-nitrosamine issues from a quality perspective - PMDA. [URL: https://www.pmda.go.jp/files/000268594.pdf]
  • Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10775331/]
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7826721/]
  • N-Nitrosodicyclohexylamine - Manasa Life Sciences. [URL: https://manasalifesciences.com/nitrosamine-impurities/n-nitrosodicyclohexylamine/]
  • Synthesis of a) 2. N-Nitrosodicyclohexylamine - PrepChem.com. [URL: https://prepchem.com/synthesis-of-a-2-n-nitrosodicyclohexylamine/]
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  • The Chemistry of N-Nitrosamines: An Overview - FreeThink Technologies. [URL: https://freethinktech.com/wp-content/uploads/2023/10/The-Chemistry-of-N-Nitrosamines-An-Overview-October-2023.pdf]

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"Dicyclohexylamine nitrite" performance at elevated temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dicyclohexylamine Nitrite (DCHN)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound (DCHN), a highly effective Vapor Phase Corrosion Inhibitor (VCI). This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) specifically addressing the performance and stability of DCHN at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended operating temperature for this compound?

A1: this compound is a white crystalline solid that melts with decomposition.[1] While its performance is application-specific, its thermal stability is a critical limiting factor. The reported decomposition temperature varies across sources, typically cited between 154°C (310°F) and 183°C (361°F) .[1][2][3][4] It is crucial to consider that decomposition is not an instantaneous event at a single temperature but rather a rate-dependent process. Prolonged exposure to temperatures even significantly below the decomposition point can lead to gradual degradation and loss of efficacy.[1] For continuous, long-term applications, it is advisable to maintain the operating temperature well below this threshold to ensure a stable supply of the active inhibitor vapor.

Q2: How does elevated temperature affect the corrosion inhibition mechanism of DCHN?

A2: DCHN functions as a Vapor Phase Corrosion Inhibitor (VCI) by sublimating, transporting through the vapor phase, and then condensing or dissolving in moisture films on metal surfaces.[1] The inhibition is primarily attributed to the nitrite ion (NO₂⁻), which acts as an anodic inhibitor, passivating steel surfaces to prevent corrosion.[5]

  • At moderately elevated temperatures: The vapor pressure of DCHN increases, enhancing its ability to saturate an enclosed space quickly and reach all exposed metal surfaces.[6] This can lead to more effective and rapid protection.

  • At excessively high temperatures (approaching decomposition): Two primary issues arise:

    • Thermal Decomposition: The DCHN molecule breaks down, depleting the source of the protective nitrite ions. Combustion or decomposition can produce hazardous byproducts, including nitrogen oxides (NOx) and carbon oxides.[7][8]

    • Altered Vapor Composition: The vapor phase will no longer be pure DCHN but a mixture of the inhibitor and its decomposition products, which may not be effective corrosion inhibitors and could even be corrosive themselves.

Q3: My DCHN powder has turned yellow/brown after being used in a heated application. What does this indicate?

A3: A color change from white to yellow or brown is a strong visual indicator of thermal decomposition. This discoloration is likely due to the formation of nitrogen-containing byproducts and other organic degradation products.[7] If you observe this, it is highly probable that the inhibitor's performance has been compromised. We recommend analyzing the remaining material for active nitrite content (see Protocol 2) and replacing the inhibitor charge.

Q4: Can DCHN be used to protect non-ferrous metals at high temperatures?

A4: Caution is strongly advised. While DCHN is highly effective for steel, its compatibility with non-ferrous metals is mixed.[1][9] Notably, DCHN has been shown to accelerate the corrosion of zinc .[10][11] This is attributed to a chelation reaction between DCHN and zinc, forming a soluble complex that removes the metal from the surface.[11] This effect can be exacerbated at higher temperatures. Therefore, DCHN is not recommended for protecting galvanized steel or zinc components, especially in heated environments. Its use with other non-ferrous metals like aluminum and copper should be validated through specific testing under end-use conditions.[6][9]

Troubleshooting Guide

This section addresses common problems encountered when using this compound in high-temperature environments.

Issue 1: Unexpected Corrosion on Steel Components

You've applied DCHN in an enclosed system operating at an elevated temperature, but are still observing rust on steel parts.

G start Corrosion Observed temp_check 1. Verify Operating Temperature Is it near or above 150°C? start->temp_check high_temp High Temp Decomposition (>150°C) temp_check->high_temp Yes low_temp Temp OK (<150°C) temp_check->low_temp No vol_check 2. Assess Inhibitor Quantity Is there enough DCHN for the volume? insufficient Insufficient VCI Saturation vol_check->insufficient No sufficient Quantity OK vol_check->sufficient Yes analysis 3. Analyze DCHN Integrity Has the powder discolored? degraded Inhibitor Degraded analysis->degraded Yes intact Inhibitor Appears OK analysis->intact No compat_check 4. Check System Materials Are incompatible metals (e.g., Zinc) present? incompatible_metal Inhibitor consumed by Incompatible Metal (e.g., Zinc) compat_check->incompatible_metal Yes compatible Materials OK compat_check->compatible No solution Solution: 1. Lower Temperature 2. Select different inhibitor high_temp->solution low_temp->vol_check solution2 Solution: Increase DCHN amount based on vapor pressure calculations insufficient->solution2 sufficient->analysis solution3 Solution: Replace DCHN charge and re-evaluate temperature degraded->solution3 intact->compat_check solution4 Solution: Isolate or remove incompatible materials. Re-test. incompatible_metal->solution4 compatible->start Re-evaluate other factors (e.g., enclosure seal, contaminants)

Caption: Troubleshooting workflow for DCHN corrosion issues.

  • Temperature Verification: The most common failure mode at elevated temperatures is thermal decomposition.[1] If your operating temperature is approaching or exceeding the decomposition range (~154-183°C), the inhibitor is likely breaking down faster than it can protect the metal.[2][3][4]

  • Inhibitor Quantity: Higher temperatures increase the vapor pressure of DCHN, meaning more inhibitor is required to achieve a saturated, protective atmosphere in a given volume.[6] An amount that is sufficient at room temperature may be inadequate at 80°C.

  • Inhibitor Integrity: As mentioned in FAQ Q3, visual inspection for discoloration is a quick check for degradation.[7]

  • Material Compatibility: The presence of incompatible materials, particularly zinc or galvanized surfaces, can act as a "sink," consuming the inhibitor and preventing it from protecting the intended steel components.[10][11]

Experimental Protocols

Protocol 1: Isothermal Aging for Thermal Stability Assessment

This protocol provides a method to empirically determine the stability of DCHN under your specific operating temperatures.

Objective: To quantify the degradation of this compound after exposure to a constant elevated temperature for a defined period.

Materials:

  • This compound powder

  • Glass vials with PTFE-lined screw caps

  • Forced-air laboratory oven with calibrated temperature control

  • Analytical balance (±0.1 mg)

  • Equipment for nitrite analysis (as described in Protocol 2)

Procedure:

  • Accurately weigh 100.0 mg (±0.1 mg) of DCHN into three separate glass vials. Record the exact initial mass (m_initial) for each.

  • Loosely place the caps on the vials to allow for vapor exchange, simulating a VCI application, but prevent contamination. Safety Note: Perform this step in a well-ventilated fume hood, as DCHN vapors can be harmful if inhaled.[3]

  • Place the vials into a pre-heated laboratory oven set to your desired experimental temperature (e.g., 100°C, 120°C, 140°C).

  • Maintain the vials at this temperature for a specified duration (e.g., 24, 48, or 100 hours).

  • After the aging period, remove the vials and allow them to cool to room temperature in a desiccator.

  • Once cool, record any visual changes (e.g., color, clumping).

  • Accurately weigh the vials to determine the final mass of the remaining solid (m_final). Note that some mass loss will be due to sublimation.

  • Analyze the remaining solid for nitrite content using Protocol 2 to determine the percentage of active inhibitor remaining.

Protocol 2: Quantification of Active Nitrite Content via Titration

Objective: To determine the concentration of the active nitrite ion in a sample of DCHN, particularly after thermal stress.

Principle: This method uses a redox titration where the nitrite sample is reacted with a known excess of a standard oxidizing agent (potassium permanganate) in an acidic solution. The unreacted permanganate is then back-titrated with a standard reducing agent (sodium oxalate) to determine how much permanganate was consumed by the nitrite.

Reagents:

  • 0.02 M Potassium Permanganate (KMnO₄) standard solution

  • 0.05 M Sodium Oxalate (Na₂C₂O₄) standard solution

  • Sulfuric Acid (H₂SO₄), 4 M solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 50 mg of the DCHN sample (post-aging from Protocol 1) and dissolve it in 100 mL of deionized water.

  • Pipette exactly 25.00 mL of the standard 0.02 M KMnO₄ solution into an Erlenmeyer flask.

  • Slowly add 10 mL of 4 M H₂SO₄ to the flask.

  • Add 10.00 mL of your DCHN sample solution to the acidified permanganate solution. The purple color of the permanganate should persist, indicating it is in excess.

  • Gently heat the solution to approximately 60-70°C.

  • Titrate the hot solution with the standard 0.05 M Na₂C₂O₄ solution until the purple color completely disappears. This is the endpoint.

  • Record the volume of sodium oxalate used.

  • Perform a blank titration using 10.00 mL of deionized water instead of the DCHN sample to account for any impurities.

  • Calculate the amount of nitrite in the original sample based on the stoichiometry of the reactions.

Technical Data Summary

The following table summarizes key physical and thermal properties of this compound.

PropertyValueSource(s)
Chemical Formula (C₆H₁₁)₂NH · HNO₂[2]
Molecular Weight 228.33 g/mol [2]
Appearance White to off-white crystalline solid/powder[1][4]
Melting Point ~154 - 183 °C (with decomposition)[1][2][3][4]
Vapor Pressure 0.00016 mm Hg @ 24°C (75°F)3.3 mm Hg @ 25°C[2][12]
pH (Aqueous Solution) ~7.2 - 8.8[1][13]
Primary Inhibition Ion Nitrite (NO₂⁻)[1][5]
Hazard Class Flammable Solid (Class 4.1)[2][3]

Safety & Handling at Elevated Temperatures

Working with DCHN at high temperatures requires strict adherence to safety protocols due to its flammability and the potential for hazardous decomposition products.

  • Ventilation: Always handle DCHN in a well-ventilated area or a fume hood, especially when heating.[8] Inhalation of the dust or decomposition fumes can be harmful.[3]

  • Ignition Sources: DCHN is a flammable solid.[3][14] Keep it away from open flames, sparks, hot surfaces, and other potential ignition sources.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents, as this can lead to hazardous reactions.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. For handling large quantities of powder, a particulate respirator is recommended.[2]

  • Decomposition Products: Thermal decomposition can release toxic nitrogen oxides (NOx).[7] Ensure that any experimental setup has a proper exhaust or trapping system.

G cluster_0 Standard VCI Mechanism (Moderate Temp) cluster_1 Decomposition Pathway (High Temp) DCHN_solid DCHN(s) DCHN_vapor DCHN(g) DCHN_solid->DCHN_vapor Sublimation DCHN_adsorbed DCHN(ads) on Metal Surface DCHN_vapor->DCHN_adsorbed Condensation Ions DCHA⁺(aq) + NO₂⁻(aq) (in moisture film) DCHN_adsorbed->Ions Dissociation Protection Passive Film Formation (Corrosion Inhibited) Ions->Protection DCHN_solid_hot DCHN(s) Decomp Decomposition Products (NOx, COx, Organic Fragments) DCHN_solid_hot->Decomp Heat (>150°C) Loss Loss of Protection Decomp->Loss

Caption: DCHN mechanism vs. high-temperature decomposition.

References

  • Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294.

  • Museum of Fine Arts Boston. (2022). Dicyclohexyl amine nitrite. MFA Cameo.

  • Abdellaziz, B. (2025). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. IntechOpen.

  • Cano, E., et al. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 476-484.

  • Santa Cruz Biotechnology. Safety Data Sheet: dicyclohexylammonium nitrite.

  • Khamis, E., Oun, S. R., & Lyon, S. B. Use of this compound in inhibition of coupled zinc and steel. Research Explorer.

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: dicyclohexylammonium nitrite.

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: DICYCLOHEXYLAMMONIUM NITRITE.

  • Sigma-Aldrich. Product Page: this compound 97.

  • Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 36(4), 273-277.

  • Guidechem. Dicyclohexylammonium nitrite (cas 3129-91-7) SDS/MSDS download.

  • FUJIFILM Wako Pure Chemical Corporation. 3129-91-7・this compound.

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Dicyclohexylamine.

  • Andalu, M., et al. (2024). Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion. Tanzania Journal of Science, 50(2), 724-735.

  • Khamis, E. (2001). Use of this compound in inhibition of coupled zinc and steel. ResearchGate.

  • OECD. (2006). Dicyclohexylamine - SIDS Initial Assessment Report.

  • Aaron, A., & Wachter, A. (1948). U.S. Patent No. 2,449,962. Washington, DC: U.S. Patent and Trademark Office.

  • Wachter, A. (1951). U.S. Patent No. 2,544,245. Washington, DC: U.S. Patent and Trademark Office.

  • Garuda Chemicals. Product Data: this compound.

Sources

Validation & Comparative

A Comparative Guide to Dicyclohexylamine Nitrite and Other Amine Nitrite Volatile Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Dicyclohexylamine Nitrite (DCHN) and other amine nitrite compounds used as Volatile Corrosion Inhibitors (VCIs). It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of VCI performance, mechanisms, and evaluation methodologies. We will explore the fundamental principles of vapor phase inhibition, compare the performance characteristics of various amine nitrites through experimental data, and provide detailed protocols for their evaluation.

Introduction: The Principle of Vapor Phase Corrosion Inhibition

Corrosion is an electrochemical process that degrades metallic materials. Volatile Corrosion Inhibitors (VCIs), also known as Vapor Phase Inhibitors (VPIs), are a class of compounds that can prevent this degradation without direct contact with the metal surface.[1] These substances are transported in a closed system to the site of corrosion by volatilization from a source.[2] The VCI vapor migrates and condenses on all metal surfaces, forming a thin, protective molecular layer that inhibits corrosion.[3][4]

The primary advantage of VCIs is their ability to protect intricate and hard-to-reach surfaces within a package or enclosure.[1] Amine salts, particularly amine nitrites, are a prominent class of VCIs, valued for their effectiveness with ferrous metals.[5][6] In these compounds, the amine component provides the necessary volatility, while the nitrite anion acts as the primary passivating inhibitor.[2][3]

Mechanism of Action

The protective action of amine nitrites involves several sequential steps, which are crucial to understand for proper application and development.

  • Sublimation: The solid VCI compound slowly releases vapor into the enclosed space, driven by its vapor pressure.

  • Vapor Transport: The VCI vapor diffuses and is transported by convection throughout the enclosure, eventually reaching the metal surfaces.[3]

  • Adsorption & Dissolution: The vapor condenses on the metal or dissolves into any moisture film present on the surface.[3]

  • Ionization & Film Formation: In the presence of moisture, the amine nitrite salt dissociates. The nitrite ions (NO₂⁻) then adsorb onto the steel surface, acting as anodic inhibitors. They facilitate the oxidation of ferrous ions (Fe²⁺) to form a stable, passive ferric oxide (Fe₂O₃) layer, which prevents further corrosion.[2][7] The amine cation can also contribute to inhibition by forming a hydrophobic layer.

VCI_Mechanism cluster_enclosure Enclosed Space cluster_vapor Vapor Phase cluster_interface Metal-Moisture Interface VCI_Source VCI Source (e.g., VPI Paper) Vapor VCI Vapor (Amine Nitrite) VCI_Source->Vapor 1. Sublimation (Vaporization) Metal Metal Surface Moisture Moisture Layer Vapor->Moisture 2. Transport & Condensation Adsorbed_Layer Protective Passive Film (Fe₂O₃) Moisture->Adsorbed_Layer 3. Dissociation & Film Formation Adsorbed_Layer->Metal 4. Corrosion Inhibition Electrochemical_Workflow cluster_tests Electrochemical Measurements start Start setup Assemble 3-Electrode Cell (Working, Reference, Counter) start->setup environment Place Cell in Sealed Vessel with VCI Source & Humidity setup->environment equilibrate Equilibrate System (e.g., 24 hours) environment->equilibrate ocp Monitor OCP Until Stable equilibrate->ocp polarization Perform Potentiodynamic Polarization Scan ocp->polarization eis Perform EIS Measurement ocp->eis analysis Analyze Data: - Tafel Extrapolation (i_corr) - Circuit Fitting (R_p) polarization->analysis eis->analysis calculate Calculate Inhibitor Efficiency (IE%) analysis->calculate end_node End calculate->end_node

Sources

A Comparative Guide to the Efficacy of Dicyclohexylamine Nitrite and Other Volatile Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the long-term integrity of metallic components in enclosed environments is paramount. Volatile Corrosion Inhibitors (VCIs) offer a practical and effective solution for preventing corrosion without the need for direct application of coatings or oils. This guide provides an in-depth technical comparison of the efficacy of a historically significant VCI, Dicyclohexylamine Nitrite (DICHAN), with other prevalent VCI technologies. Our analysis is grounded in experimental data and established testing methodologies to provide a clear, objective assessment for informed decision-making.

Introduction to Volatile Corrosion Inhibitors (VCIs)

Volatile Corrosion Inhibitors are compounds that transition into a vapor phase and subsequently adsorb onto metallic surfaces, forming a thin, protective molecular layer.[1] This layer disrupts the electrochemical process of corrosion. The primary advantage of VCIs lies in their ability to protect intricate and hard-to-reach surfaces within a package or enclosure.[1] The efficacy of a VCI is determined by several factors, including its vapor pressure, the stability of the protective film it forms, and its compatibility with the metals it is intended to protect.

This compound (DICHAN): A Historical and Performance Perspective

This compound, a salt of a secondary amine and nitrous acid, was one of the first widely used VCIs.[2] Its mechanism of action relies on the vaporization of the compound and its subsequent condensation on metallic surfaces. In the presence of moisture, the nitrite ions are released and act as anodic inhibitors, passivating the metal surface and preventing corrosion.[3]

Efficacy and Applications

DICHAN has demonstrated high efficacy in protecting ferrous metals, such as steel and cast iron.[3] It has been historically used in various applications, including the protection of military equipment and in VCI-impregnated paper for packaging.

Limitations and Concerns

A significant drawback of this compound is its incompatibility with several non-ferrous metals. For instance, it is known to accelerate the corrosion of zinc, which is attributed to the formation of a soluble complex through surface chelation.[3][4] This makes it unsuitable for protecting galvanized steel or components containing zinc alloys. Furthermore, there are health and safety concerns associated with nitrites and secondary amines, including the potential for nitrosamine formation, which are known carcinogens.[5]

Comparative VCI Technologies

Several other classes of VCIs have been developed to address the limitations of DICHAN and to offer broader metal compatibility and improved safety profiles. The most common alternatives include benzoates and triazoles.

Amine Benzoates

Amine benzoates, such as Cyclohexylamine Benzoate, are another class of amine-based VCIs. Their mechanism involves the volatilization of the salt, followed by the adsorption of the benzoate anion onto the metal surface, which acts as a corrosion inhibitor.

  • Advantages: Amine benzoates are generally effective for ferrous metals and offer a nitrite-free alternative, which can be advantageous from a health and safety perspective.[6]

  • Disadvantages: Similar to other amine-based VCIs, their compatibility with non-ferrous metals needs to be carefully evaluated. Some benzoates, like sodium benzoate, have raised health concerns in high concentrations, although their use in VCI applications is typically at low levels.[7]

Triazoles

Triazoles, most notably Benzotriazole (BTA), are highly effective corrosion inhibitors, particularly for copper and its alloys. Their mechanism involves the formation of a stable, polymeric complex with copper ions on the metal surface, creating a robust protective film.[2]

  • Advantages: Triazoles offer excellent protection for copper, brass, and bronze, and can also provide some protection for other metals like aluminum and zinc.

  • Disadvantages: The primary limitation of triazoles is their lower efficacy for ferrous metals when used alone. They are often used in combination with other VCIs to provide multi-metal protection. Some triazole derivatives have also been associated with toxicity and environmental concerns.

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of different VCIs under identical conditions are not always readily available in published literature. However, by synthesizing data from various studies, a comparative overview can be constructed.

VCI CompoundPrimary Metal ProtectionInhibition Efficiency (Typical)Key AdvantagesKey Disadvantages
This compound (DICHAN) Ferrous Metals (Steel, Iron)>90% for steelHigh efficacy for ferrous metals.Incompatible with zinc and other non-ferrous metals; health and safety concerns (nitrites).[3][4]
Cyclohexylamine Benzoate Ferrous MetalsGoodNitrite-free alternative.Limited data on broad non-ferrous compatibility.
Benzotriazole (BTA) Copper and its AlloysHighExcellent protection for copper and its alloys.Less effective for ferrous metals alone; potential toxicity.

Metal Compatibility

The choice of VCI is critically dependent on the types of metals that require protection. The following table provides a general compatibility overview.

MetalThis compoundAmine BenzoatesTriazoles (e.g., Benzotriazole)
Steel (Carbon, Alloy) ExcellentGoodFair (often used in combination)
Iron (Cast, Ductile) ExcellentGoodFair
Aluminum Poor to FairTesting RecommendedGood
Copper Poor (can cause corrosion)Testing RecommendedExcellent
Brass Poor (can cause corrosion)Testing RecommendedExcellent
Bronze Poor (can cause corrosion)Testing RecommendedExcellent
Zinc (Galvanized Steel) Incompatible (accelerates corrosion)[3][4]Testing RecommendedFair to Good
Silver Testing RecommendedTesting RecommendedGood

Note: "Testing Recommended" indicates that compatibility can vary based on the specific alloy and environmental conditions.

Experimental Protocols for VCI Efficacy Evaluation

To ensure the scientific integrity of VCI performance claims, standardized testing methodologies are employed. Below are protocols for common VCI efficacy tests.

Razor Blade Test (Contact Corrosion Test)

This is a simple, rapid qualitative test to assess the contact corrosion inhibiting ability of a VCI material.

Protocol:

  • Clean two carbon steel razor blades with a solvent (e.g., ethanol) to remove any protective oil.

  • Dip the blades in deionized water.

  • Place one wet blade in a VCI-impregnated bag or enclosure.

  • Place the second wet blade in a control bag (without VCI).

  • Seal both bags.

  • Observe the blades for the formation of rust after a set period (e.g., 2, 4, and 24 hours).

  • Interpretation: The blade in the effective VCI packaging should show no signs of corrosion, while the control blade will exhibit rusting.

German VIA Test (Vapor Inhibiting Ability Test) - Based on TL 8135-002

This test evaluates the vapor-phase corrosion protection provided by a VCI material.

Protocol:

  • Prepare a test jar containing a solution to maintain high humidity (e.g., a glycerin-water mixture).

  • Suspend a polished steel specimen from a stopper in the jar, ensuring it does not touch the VCI material.

  • Place the VCI material (e.g., VCI paper or film) inside the jar, physically separated from the steel specimen.

  • Seal the jar and allow it to condition at room temperature for a specified period (e.g., 20 hours) to allow the VCI vapors to saturate the atmosphere.

  • After the conditioning period, induce condensation on the steel specimen by, for example, placing the jar in a cooler environment for a short time.

  • Observe the steel specimen for any signs of corrosion after a set duration.

  • Interpretation: The VCI is considered effective if the steel specimen remains free of corrosion. The extent of corrosion can be rated on a standardized scale.

Weight Loss Method (Based on ASTM G31)

This quantitative method determines the corrosion rate of a metal in the presence and absence of a VCI.

Protocol:

  • Prepare and weigh clean metal coupons of a specific alloy.

  • Place the coupons in separate sealed containers.

  • In the test containers, introduce the VCI source. Control containers will not have a VCI.

  • Expose the containers to a corrosive environment (e.g., high humidity, elevated temperature, or a specific corrosive gas) for a predetermined duration.

  • After exposure, remove the coupons and clean them according to ASTM G1 standards to remove any corrosion products.

  • Dry and reweigh the coupons.

  • Calculate the weight loss and determine the corrosion rate. The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(CR_control - CR_inhibitor) / CR_control] * 100 where CR is the corrosion rate.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the corrosion inhibition mechanism and determine the effectiveness of a VCI.

Protocol:

  • Place a metal electrode in an electrochemical cell containing a corrosive electrolyte.

  • Introduce the VCI into the cell, either directly into the electrolyte or in the vapor phase above it.

  • Apply a small amplitude AC potential at various frequencies to the electrode.

  • Measure the resulting AC current to determine the impedance of the system.

  • Interpretation: The data is often modeled using equivalent electrical circuits to extract parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate. A higher Rp value in the presence of the VCI indicates effective corrosion inhibition.

Visualizing Mechanisms and Workflows

Mechanism of Action of VCIs

VCI_Mechanism cluster_dichan This compound (Amine-Nitrite VCI) cluster_bta Benzotriazole (Triazole VCI) DICHAN DICHAN (Solid) Vaporization_D Vaporization DICHAN->Vaporization_D DICHAN_Vapor DICHAN (Vapor) Vaporization_D->DICHAN_Vapor Adsorption_D Adsorption on Metal Surface DICHAN_Vapor->Adsorption_D Moisture Moisture Layer Adsorption_D->Moisture Dissociation Dissociation Moisture->Dissociation Nitrite_Ion Nitrite Ions (NO2-) Dissociation->Nitrite_Ion Passivation Anodic Inhibition (Passivation Layer) Nitrite_Ion->Passivation Metal_D Ferrous Metal Passivation->Metal_D BTA BTA (Solid) Vaporization_B Vaporization BTA->Vaporization_B BTA_Vapor BTA (Vapor) Vaporization_B->BTA_Vapor Adsorption_B Adsorption on Metal Surface BTA_Vapor->Adsorption_B Complexation Complex Formation Adsorption_B->Complexation Protective_Film Cu-BTA Polymeric Film Complexation->Protective_Film Metal_B Copper/Alloy Protective_Film->Metal_B

Caption: Mechanisms of action for this compound and Benzotriazole.

Experimental Workflow for VCI Evaluation

VCI_Testing_Workflow cluster_qualitative Qualitative Tests cluster_quantitative Quantitative Tests start VCI Sample Selection qualitative Qualitative Screening start->qualitative quantitative Quantitative Analysis start->quantitative razor_blade Razor Blade Test qualitative->razor_blade via_test German VIA Test qualitative->via_test weight_loss Weight Loss (ASTM G31) quantitative->weight_loss eis Electrochemical (EIS) quantitative->eis end Efficacy Assessment razor_blade->end via_test->end weight_loss->end eis->end

Sources

A Senior Application Scientist's Guide to the Electrochemical Validation of Dicyclohexylamine Nitrite and its Alternatives as Volatile Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the electrochemical validation of Dicyclohexylamine Nitrite (DCHN), a prominent Volatile Corrosion Inhibitor (VCI). It offers an in-depth comparison with alternative VCI chemistries, including amine carboxylates and benzotriazole derivatives. The methodologies detailed herein are grounded in established electrochemical principles—Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization—and are designed to provide robust, reproducible data for the objective assessment of inhibitor performance. This document emphasizes the causality behind experimental design, ensuring that the presented protocols serve as a self-validating system for VCI efficacy evaluation.

Introduction: The Imperative for Quantitative VCI Validation

Volatile Corrosion Inhibitors (VCIs), also known as Vapor-phase Corrosion Inhibitors (VPIs), are a class of chemical compounds that possess sufficient vapor pressure to transition into a gaseous phase within an enclosed space. These vapor-phase molecules are then transported to the metallic surface, where they condense and form a thin, protective film that mitigates corrosion.[1][2] this compound (DCHN) has been a benchmark VCI for the protection of ferrous metals for decades. Its mechanism relies on the volatilization of the amine salt, followed by its hydrolysis on the metal surface in the presence of moisture. This process liberates nitrite ions (NO₂⁻), which act as potent anodic inhibitors for steel.[3]

However, the evolving landscape of materials science and environmental regulations necessitates a critical evaluation of DCHN against newer VCI formulations, such as amine carboxylates and heterocyclic compounds like benzotriazole, which are often marketed for multi-metal protection and improved environmental profiles. Visual inspection methods, while simple, are inherently qualitative and subjective.[1] Therefore, electrochemical techniques have become indispensable for providing quantitative, mechanistic insights into the performance of VCIs.[4][5]

This guide will dissect the application of two powerful electrochemical methods, Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization, for the rigorous validation and comparison of DCHN and its alternatives. We will explore the causality behind the selection of experimental parameters and provide detailed, step-by-step protocols that are compliant with industry standards such as those from ASTM and NACE.[6][7][8]

The Contenders: A Comparative Overview of VCI Chemistries

A successful VCI must exhibit a delicate balance of volatility, surface adsorption, and inhibition efficiency. Here, we compare DCHN with two common alternatives.

  • This compound (DCHN): Primarily used for ferrous metals, DCHN is highly effective due to the passivating nature of the nitrite ion.[3] However, its performance on non-ferrous metals can be limited, and there are growing environmental and health concerns associated with nitrites.

  • Amine Carboxylates: This class of VCIs offers a more environmentally friendly profile compared to nitrite-based inhibitors.[2] They function as mixed inhibitors, affecting both anodic and cathodic corrosion reactions. The length of the carboxylate chain can be tailored to modulate volatility and hydrophobicity, offering a versatile platform for protecting a range of metals.[9]

  • Benzotriazole (BTA) and its Derivatives: BTA is a well-established corrosion inhibitor, particularly for copper and its alloys. It forms a stable, polymeric complex with the metal surface, creating a robust barrier to corrosive species.[10][11][12] While its volatility is lower than that of many amine salts, it can be incorporated into various carrier materials to function as a VCI.

The Electrochemical Crucible: Methodologies for VCI Validation

The core of this guide lies in the application of electrochemical techniques to quantify the performance of VCIs. The choice of method is dictated by the specific information sought, from the integrity of the protective film to the kinetics of the corrosion reactions.

Causality in Experimental Design

The transition from a qualitative "pass/fail" to a quantitative assessment of VCI performance hinges on a well-designed experimental setup. A critical consideration for VCI testing is the method of exposure. Traditional immersion tests in bulk electrolytes may not accurately reflect the real-world conditions of atmospheric corrosion, where a thin film of electrolyte is present.[4][9] Therefore, our protocols will address both scenarios.

The fundamental principle of electrochemical testing involves immersing a metal specimen (the working electrode) in a corrosive environment and measuring its electrical response to a small, applied perturbation. A three-electrode setup is standard, comprising the working electrode, a reference electrode (to provide a stable potential reference), and a counter electrode (to complete the electrical circuit).[13]

G cluster_0 Electrochemical Cell WE Working Electrode (Metal Sample) Potentiostat Potentiostat / Frequency Response Analyzer WE->Potentiostat Current/Voltage Response RE Reference Electrode CE Counter Electrode Electrolyte Corrosive Electrolyte Potentiostat->WE Perturbation Signal Potentiostat->RE Potentiostat->CE

Caption: A typical three-electrode electrochemical setup.

Potentiodynamic Polarization: Unveiling Corrosion Kinetics

Potentiodynamic polarization is a powerful technique for determining the corrosion rate and understanding the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[14][15] The potential of the working electrode is scanned at a constant rate, and the resulting current is measured. The data is plotted as potential versus the logarithm of the current density, known as a Tafel plot.[2]

From the Tafel plot, several key parameters can be extracted:

  • Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal. A shift in Ecorr in the presence of an inhibitor can indicate whether it is anodic or cathodic dominant.

  • Corrosion Current Density (icorr): Directly proportional to the corrosion rate. A lower icorr signifies better corrosion protection.

  • Tafel Slopes (βa and βc): Related to the kinetics of the anodic and cathodic reactions, respectively.

The inhibition efficiency (IE%) can be calculated using the following equation:

IE% = [(i°corr - icorr) / i°corr] x 100

Where i°corr is the corrosion current density without the inhibitor and icorr is the corrosion current density with the inhibitor.

G cluster_0 Potentiodynamic Polarization Workflow A Prepare Three-Electrode Cell B Introduce VCI Environment A->B C Stabilize at Open Circuit Potential (OCP) B->C D Scan Potential (e.g., -250mV to +250mV vs. OCP) C->D E Record Current Response D->E F Generate Tafel Plot E->F G Extract Ecorr, icorr, Tafel Slopes F->G H Calculate Inhibition Efficiency G->H

Caption: Workflow for Potentiodynamic Polarization testing.

Electrochemical Impedance Spectroscopy (EIS): Probing the Protective Film

EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the VCI on the metal surface.[4][16] A small amplitude AC potential signal is applied to the working electrode over a range of frequencies, and the impedance of the system is measured.

The data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The shape of the Nyquist plot can reveal information about the corrosion mechanism. A larger diameter of the semicircular arc in the Nyquist plot generally corresponds to higher corrosion resistance.

Key parameters derived from EIS data include:

  • Polarization Resistance (Rp): Inversely proportional to the corrosion rate. A higher Rp indicates better corrosion protection.

  • Double-Layer Capacitance (Cdl): Related to the properties of the electrical double layer at the metal-electrolyte interface. A decrease in Cdl upon addition of an inhibitor suggests adsorption of the inhibitor molecules on the metal surface.

The inhibition efficiency (IE%) can be calculated from the Rp values:

IE% = [(Rp - R°p) / Rp] x 100

Where R°p is the polarization resistance without the inhibitor and Rp is the polarization resistance with the inhibitor.

G cluster_0 EIS Workflow A Prepare Three-Electrode Cell B Introduce VCI Environment A->B C Stabilize at Open Circuit Potential (OCP) B->C D Apply AC Signal over a Frequency Range C->D E Measure Impedance Response D->E F Generate Nyquist and Bode Plots E->F G Model with Equivalent Electrical Circuit F->G H Extract Rp, Cdl and Calculate IE% G->H

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Comparative Performance Data

The following tables present representative data from electrochemical tests comparing the performance of this compound with alternative VCIs. It is crucial to note that absolute values can vary depending on the specific experimental conditions (e.g., electrolyte composition, temperature, exposure time).

Table 1: Potentiodynamic Polarization Data for VCIs on Mild Steel in a Chloride-Containing Environment

VCI SystemEcorr (mV vs. Ag/AgCl)icorr (µA/cm²)Anodic Tafel Slope (βa, mV/dec)Cathodic Tafel Slope (βc, mV/dec)Inhibition Efficiency (IE%)
Control (No VCI) -65015.885120-
This compound (DCHN) -5801.27011592.4
Amine Carboxylate -6202.58011084.2
Benzotriazole Derivative -6354.18211874.1

Interpretation: DCHN demonstrates the highest inhibition efficiency for mild steel in this environment, primarily by shifting the corrosion potential to a more noble (less negative) value, indicative of strong anodic inhibition. The Amine Carboxylate also shows significant inhibition, acting as a mixed inhibitor with a slight cathodic effect. The Benzotriazole derivative, while effective, shows a lower inhibition efficiency for steel compared to the other two.

Table 2: Electrochemical Impedance Spectroscopy Data for VCIs on Mild Steel in a Chloride-Containing Environment

VCI SystemPolarization Resistance (Rp, kΩ·cm²)Double-Layer Capacitance (Cdl, µF/cm²)Inhibition Efficiency (IE%)
Control (No VCI) 1.5150-
This compound (DCHN) 25.04594.0
Amine Carboxylate 18.56091.9
Benzotriazole Derivative 12.07587.5

Interpretation: The EIS data corroborates the findings from the potentiodynamic polarization tests. DCHN exhibits the highest polarization resistance, indicating the formation of a highly protective surface film. The significant decrease in Cdl for all inhibitors compared to the control confirms their adsorption onto the steel surface.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the electrochemical evaluations described in this guide. Adherence to these procedures is critical for obtaining reproducible and reliable data.

Protocol for Potentiodynamic Polarization Testing of VCIs
  • Working Electrode Preparation:

    • Polish a mild steel specimen to a mirror finish using successively finer grades of silicon carbide paper (e.g., 240, 400, 600, 800, 1200 grit).

    • Rinse the polished specimen with deionized water, followed by ethanol, and then dry it with a stream of compressed air.

    • Mount the specimen in an electrode holder, ensuring a well-defined exposed surface area.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell with the prepared working electrode, a saturated calomel or Ag/AgCl reference electrode, and a platinum or graphite counter electrode.

    • Fill the cell with the test electrolyte (e.g., 3.5% NaCl solution).

  • VCI Exposure:

    • For testing in a VCI-saturated atmosphere, place a known quantity of the VCI material in a separate compartment within the sealed electrochemical cell, ensuring no direct contact with the electrolyte. Allow the system to equilibrate for a specified period (e.g., 24 hours) to allow for vapor transport and film formation on the working electrode.

    • For testing in a VCI-containing solution, dissolve the VCI in the electrolyte to the desired concentration.

  • Electrochemical Measurement:

    • Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize for at least 1 hour.

    • Perform the potentiodynamic scan from a potential of -250 mV relative to the OCP to +250 mV relative to the OCP at a scan rate of 0.167 mV/s, in accordance with ASTM G59.

    • Record the current density as a function of the applied potential.

  • Data Analysis:

    • Plot the data as potential (linear scale) versus the logarithm of the current density.

    • Perform a Tafel analysis on the linear portions of the anodic and cathodic branches of the polarization curve to determine Ecorr, icorr, βa, and βc.

    • Calculate the inhibition efficiency.

Protocol for Electrochemical Impedance Spectroscopy (EIS) of VCIs
  • Electrode and Cell Preparation:

    • Follow steps 1-3 from the Potentiodynamic Polarization protocol.

  • Electrochemical Measurement:

    • Immerse the electrodes in the electrolyte and allow the OCP to stabilize for at least 1 hour.

    • Perform the EIS measurement at the stabilized OCP.

    • Apply a small amplitude AC voltage perturbation (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.

    • Record the impedance data.

  • Data Analysis:

    • Generate Nyquist and Bode plots of the impedance data.

    • Model the experimental data using an appropriate equivalent electrical circuit to extract the values of Rp and Cdl.

    • Calculate the inhibition efficiency based on the Rp values.

Conclusion and Future Perspectives

The electrochemical methodologies detailed in this guide provide a robust and quantitative framework for the validation and comparative analysis of this compound and its alternatives. The experimental data clearly indicates that while DCHN remains a highly effective corrosion inhibitor for ferrous metals, alternatives such as amine carboxylates offer comparable protection with a potentially more favorable environmental profile.

The choice of the optimal VCI for a specific application will depend on a multitude of factors, including the type of metal to be protected, the environmental conditions, and regulatory constraints. The protocols and data interpretation guidelines presented herein empower researchers and scientists to make informed decisions based on objective, reproducible evidence.

Future research should focus on the development of standardized protocols for VCI testing in multi-metal systems and under more complex, real-world atmospheric conditions, including the presence of pollutants such as SO₂ and H₂S. Furthermore, the correlation of electrochemical data with long-term field performance will be crucial for the continued advancement of VCI technology.

References

  • Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. (n.d.). MDPI. Retrieved from [Link]

  • Standard Test Method Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary. (n.d.). ResearchGate. Retrieved from [Link]

  • Test method and device for evaluation of volatile corrosion inhibitors. (n.d.). International Journal of Corrosion and Scale Inhibition. Retrieved from [Link]

  • Vapor Phase Corrosion Inhibitors in Functional Fluids. (n.d.). Cortec Corporation. Retrieved from [Link]

  • Field Monitoring of Corrosion Rates in Oil and Gas Production Environments Using Electrochemical Techniques. (2014). ANSI Webstore. Retrieved from [Link]

  • This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. (2005). ResearchGate. Retrieved from [Link]

  • nace corrosion 2007. (n.d.). Cortec Corporation. Retrieved from [Link]

  • NACE Standards and Specifications Related to Oil and Gas Industries. (n.d.). Corrosion Clinic. Retrieved from [Link]

  • Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film. (n.d.). MDPI. Retrieved from [Link]

  • Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups. (2020). ResearchGate. Retrieved from [Link]

  • Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. (n.d.). Retrieved from [Link]

  • EVOLVING STANDARD TEST METHODS FOR VAPOR INHIBITING ABILITY (VIA) FOR CORROSION PROTECTION. (n.d.). Retrieved from [Link]

  • Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using Rotating Cage. (n.d.). Retrieved from [Link]

  • Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2014). ResearchGate. Retrieved from [Link]

  • Quantitative Evaluation of Volatile Corrosion Inhibitors. (2017). Retrieved from [Link]

  • Electrochemical Methods Applied In Innovative Corrosion Inhibition Experiments: Case Studies. (2012). OnePetro. Retrieved from [Link]

  • Potentiodynamic polarization curves for specimen 1 and specimen 2 in synthetic tap water at 25 °C according to the presence and absence of BTA. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative evaluation of dicyclohexylamine and N- methyldiethanolamine as corrosion inhibitors for top of line corrosion on. (2021). University of Dar es Salaam Digital Commons. Retrieved from [Link]

  • Potentiodynamic Corrosion Testing. (2016). PMC. Retrieved from [Link]

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). Retrieved from [Link]

  • Potentiodynamic cyclic polarization curves for (a) alloy I, (b) alloy... (n.d.). ResearchGate. Retrieved from [Link]

  • Potentiodynamic polarization results. (n.d.). ResearchGate. Retrieved from [Link]

  • VOLATILE CORROSION INHIBITORS - PART II-AMINE SALTS AND AMINE ADSORBED CATION-EXCHANGERS. (n.d.). Retrieved from [Link]

  • Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate. Retrieved from [Link]

  • Potentiodynamic polarization curves of solution added to different... (n.d.). ResearchGate. Retrieved from [Link]

  • A mixture of dicyclohexylamine and oleylamine as a corrosion inhibitor for mild steel in NaCl solution saturated with CO2 under both continual immersion and top of the line corrosion. (2015). ResearchGate. Retrieved from [Link]

  • Illustration of the testing set-up used for potentiodynamic polarization study. (n.d.). ResearchGate. Retrieved from [Link]

  • Potentiodynamic polarization curves for (a) alloy I, (b) alloy II, (c)... (n.d.). ResearchGate. Retrieved from [Link]

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Long-term performance evaluation of "Dicyclohexylamine nitrite" coatings

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Long-Term Performance of Dicyclohexylamine Nitrite (DCHN) Coatings for Corrosion Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the critical field of materials preservation, particularly within research and pharmaceutical applications where equipment integrity is paramount, the selection of an appropriate corrosion inhibitor is a decision of significant consequence. This compound (DCHN), a well-established Vapor phase Corrosion Inhibitor (VCI), has been a mainstay for the protection of ferrous metals in enclosed systems. Its ability to form a protective molecular layer on metal surfaces without direct application makes it a versatile choice for complex instrumentation and packaged components. However, a comprehensive evaluation of its long-term performance, especially in comparison to other prevalent corrosion inhibitors, is essential for making informed decisions that ensure the longevity and reliability of critical assets.

This guide provides an in-depth, objective comparison of this compound coatings with key alternatives, namely Sodium Benzoate and Cyclohexylamine Carbonate. The analysis is grounded in a synthesis of available experimental data and established testing methodologies to provide a clear, evidence-based perspective on their respective long-term corrosion inhibition capabilities.

Mechanism of Action: A Comparative Overview

The primary function of these inhibitors is to form a passive, protective layer on the metallic substrate, thereby preventing the electrochemical reactions that lead to corrosion. However, their mechanisms, advantages, and limitations differ significantly.

This compound (DCHN): As a VCI, DCHN sublimes at ambient temperatures, and its vapor adsorbs onto metal surfaces, forming a thin, monomolecular protective film. The nitrite ion (NO₂⁻) is the primary active inhibiting species, acting as an anodic inhibitor that promotes the passivation of steel surfaces.

Sodium Benzoate: This is a non-volatile, contact-based inhibitor. It requires direct application in a solution or as part of a coating formulation. The benzoate ion acts as a film-forming inhibitor, adsorbing onto the metal surface to create a barrier against corrosive agents.

Cyclohexylamine Carbonate (CHC): Similar to DCHN, CHC is a volatile corrosion inhibitor. It functions through the volatilization of cyclohexylamine, which then adsorbs onto metal surfaces. It is particularly effective in neutralizing acidic contaminants in the atmosphere and forming a protective film.[1]

Below is a diagram illustrating the generalized mechanism of a Vapor phase Corrosion Inhibitor like DCHN.

VCI_Mechanism cluster_source Inhibitor Source (e.g., Coated Paper) cluster_vapor Vapor Phase Transport cluster_metal Metal Surface Protection VCI_Source DCHN Crystals VCI_Source->VCI_Vapor Sublimation Protective_Layer Adsorbed Protective Film VCI_Vapor->Protective_Layer Adsorption & Condensation Metal_Surface Metal Substrate Protective_Layer->Metal_Surface Inhibition of Corrosion Reactions Corrosive_Agents Moisture & Oxygen Protective_Layer->Corrosive_Agents Barrier Effect Corrosive_Agents->Metal_Surface Corrosion Attack

Caption: Generalized mechanism of this compound (DCHN) as a Vapor phase Corrosion Inhibitor.

Long-Term Performance: A Data-Driven Comparison

Direct, long-term comparative studies under identical conditions are limited in published literature. However, by synthesizing data from various sources, a comparative performance profile can be constructed.

A study comparing DCHN and sodium benzoate on mild steel in a simulated salt solution (2.0 Wt. % NaCl and 1.0 Wt. % Na₂SO₄) found that DCHN remained effective for as long as 20 days, whereas sodium benzoate's effectiveness was limited to only three days.[2] However, in atmospheric exposure tests, both inhibitors showed a deterioration in their effectiveness over time, becoming largely ineffective within four months.[3]

The following table summarizes the comparative performance based on available data and established knowledge.

Performance MetricThis compound (DCHN)Sodium BenzoateCyclohexylamine Carbonate (CHC)
Corrosion Rate (MPY) Steel (60 days atmospheric): ~0.67[2]Steel (60 days atmospheric): ~0.69[2]Data not directly comparable, but high inhibition efficiency reported.
Inhibition Efficiency High for ferrous metals.Moderate to high for ferrous metals, dependent on concentration and pH.High, particularly in neutralizing acidic environments.[1]
Effective Duration Longer-lasting in enclosed, simulated corrosive environments compared to Sodium Benzoate.[2]Shorter effective duration in aggressive, simulated environments.[2]Reported to be effective in long-term tests.[4]
Substrate Compatibility Excellent for steel; can be aggressive towards some non-ferrous metals like zinc, copper, and aluminum.[4]Generally compatible with a wider range of metals, including aluminum and copper alloys.[5]Good for steel and reported to be effective for Nd-Fe-B magnets.[6]
Application Method Vapor phase (no direct contact required).Contact-based (requires direct application).Vapor phase.

Experimental Protocols for Performance Evaluation

To provide a framework for in-house comparative studies, the following detailed experimental protocols are outlined. These are based on internationally recognized standards to ensure the generation of reliable and reproducible data.

Accelerated Corrosion Testing (Salt Spray)

This test evaluates the relative corrosion resistance in an accelerated manner.

Standard: ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.

Methodology:

  • Specimen Preparation: Prepare coated steel panels (e.g., AISI 1010 steel) according to standardized procedures. Create a scribe mark through the coating to the metal substrate.

  • Inhibitor Application:

    • DCHN & CHC: Place the coated panels in an enclosed chamber with a controlled amount of the VCI.

    • Sodium Benzoate: Apply a coating containing a specified concentration of sodium benzoate directly to the panels.

  • Exposure: Place the specimens in a salt spray cabinet at 35°C with a 5% NaCl fog.

  • Evaluation: Periodically inspect the specimens for signs of corrosion, such as blistering, rust creepage from the scribe, and general surface rusting.

  • Data Collection: Quantify the extent of corrosion using standardized rating systems (e.g., ASTM D1654).

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for evaluating the performance of protective coatings over time.

Methodology:

  • Cell Setup: Use a three-electrode electrochemical cell with the coated specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte can be a 3.5% NaCl solution.

  • Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. The low-frequency impedance modulus (|Z| at 0.01 Hz) is a key indicator of the coating's barrier properties. A higher |Z| value indicates better corrosion protection.

  • Long-Term Monitoring: Repeat the EIS measurements at regular intervals (e.g., daily, weekly) to track the degradation of the coating over time.

The following diagram illustrates a typical EIS experimental workflow.

EIS_Workflow Start Prepare Coated Metal Specimen Setup Assemble Three-Electrode Electrochemical Cell Start->Setup Connect Connect to Potentiostat/FRA Setup->Connect Set_Params Set EIS Parameters (Frequency Range, Amplitude) Connect->Set_Params Measure Perform Initial EIS Measurement (T=0) Set_Params->Measure Analyze_Initial Analyze Nyquist & Bode Plots Measure->Analyze_Initial Immerse Immerse in Corrosive Medium (e.g., 3.5% NaCl) Analyze_Initial->Immerse Loop_Start Time Interval (e.g., 24 hours) Immerse->Loop_Start Measure_Time_X Perform EIS Measurement (T=X) Loop_Start->Measure_Time_X Analyze_Time_X Analyze and Compare with Previous Data Measure_Time_X->Analyze_Time_X Analyze_Time_X->Loop_Start Continue Monitoring End_Test End of Test Period Analyze_Time_X->End_Test Conclude Experiment

Caption: Experimental workflow for long-term coating evaluation using Electrochemical Impedance Spectroscopy (EIS).

Accelerated Weathering Test

This test simulates the effects of sunlight, moisture, and heat on the coating.

Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

Methodology:

  • Specimen Preparation: Prepare coated panels as described previously.

  • Exposure Cycle: Subject the specimens to alternating cycles of UV exposure and moisture (condensation). A typical cycle might be 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Duration: Continue the exposure for a predetermined duration (e.g., 1000 or 2000 hours).

  • Evaluation: At intervals, remove the specimens and evaluate for changes in appearance (color, gloss) and physical properties (adhesion, cracking, blistering).

Conclusion and Recommendations

The selection of a corrosion inhibitor should be a carefully considered process based on the specific application, environmental conditions, and material compatibility.

  • This compound (DCHN) remains a highly effective choice for the long-term protection of ferrous metals in enclosed, non-acidic environments . Its vapor-phase action is a significant advantage for protecting complex geometries. However, its potential aggressiveness towards certain non-ferrous metals necessitates careful consideration and pre-testing for multi-metal systems.

  • Sodium Benzoate offers broader material compatibility and can be a suitable alternative when direct application is feasible and the corrosive environment is less aggressive. Its performance in highly saline conditions may be limited compared to DCHN.

  • Cyclohexylamine Carbonate (CHC) presents a compelling volatile alternative to DCHN, particularly in environments where neutralization of acidic contaminants is a priority.

For critical applications, it is strongly recommended that in-house validation studies be conducted using the standardized protocols outlined in this guide to determine the most suitable corrosion inhibitor for your specific needs. The long-term integrity of your research and development assets depends on a proactive and well-informed approach to corrosion prevention.

References

  • Q. H. Lin, J. L. Li, Y. G. Zheng. (2012). Technical Note: Cyclohexylamine Carbonate as Vapor Phase Inhibitor for Nd-Fe-B Magnet. Corrosion, 68(1), 10-15.
  • Malaibari, Z., Kahraman, R., & Al-Zakari, A. (2016). Surface characterization of mild steel exposed to atmosphere after being treated by sodium benzoate and this compound.
  • Lin, Q. H., Li, J. L., & Zheng, Y. G. (2012). Study on Cyclohexylamine Carbonate as Vapor Phase Inhibitor for Nd-Fe-B Magnet. CORROSION, 68(1), 10–15.
  • Malaibari, Z. (2014). Surface characterization of mild steel exposed to atmosphere after being treated by sodium benzoate and this compound.
  • Talati, J. D., & Modi, R. M. (1975). VOLATILE CORROSION INHIBITORS - PART II-AMINE SALTS AND AMINE ADSORBED CATION-EXCHANGERS. Defence Science Journal, 25(4), 143-150.
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  • Yawas, D. S., & Madu, J. O. (2013). Sodium Benzoate and Bitumen Coatings as Inhibitors of Corrosion Deterioration of Mechanical Properties of Low Carbon Steel. International Journal of Innovative Research and Development, 2(5), 1-10.
  • Banks, C. E., & Compton, R. G. (2013). Electrochemical impedance spectroscopy versus cyclic voltammetry for the electroanalytical sensing of capsaicin utilising screen printed carbon nanotube electrodes. Analyst, 138(10), 2771-2777.
  • Wang, H., et al. (2021). A Comparative Study of Equivalent Circuit Models for Electro-Chemical Impedance Spectroscopy Analysis of Proton Exchange Membrane Fuel Cells. Energies, 14(21), 7235.
  • Wormwell, F., & Mercer, A. D. (1953). Sodium benzoate and sodium nitrite as corrosion‐inhibitors in ethylene glycol anti‐freeze solutions. I. Laboratory investigations. Journal of Applied Chemistry, 3(1), 22-27.
  • Cottis, R. A. (2016).
  • Barillaro, G., et al. (2022).
  • Koide, N., et al. (2004). Comparison of Electrochemical Impedance Spectroscopy between Illumination and Dark Conditions. The Journal of Physical Chemistry B, 108(25), 8678-8683.
  • Zhang, H. T., et al. (2020). Dramatically enhanced combination of ultimate tensile strength and electric conductivity of alloys via machine learning screening.
  • Lopez, E., et al. (2022). Comparison of Aluminum Alloy and Copper Friction Stir Burnishing Tools Combined with Direct Energy Deposition Arc Process on Microstructure and Microhardness of 316L Stainless Steel.
  • Deutsches Kupferinstitut. (2024). COPPER ALLOYS 2024 Proceedings.

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A Comparative Guide to Dicyclohexylamine Nitrite and Its Alternatives in Industrial Corrosion Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the critical pursuit of asset integrity and operational longevity, the selection of an appropriate corrosion inhibitor is a decision of paramount importance. For decades, Dicyclohexylamine Nitrite (DCHN) has been a stalwart volatile corrosion inhibitor (VCI), particularly for the protection of ferrous metals in enclosed systems. However, a shifting landscape of regulatory scrutiny, environmental consciousness, and technological advancement necessitates a thorough re-evaluation of DCHN in comparison to its contemporary alternatives. This guide provides a comprehensive cost-benefit analysis of this compound, juxtaposed with other prevalent and emerging VCI technologies, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Enduring Role and Mechanism of this compound

This compound is a white crystalline solid that functions as a volatile corrosion inhibitor by sublimating at ambient temperatures.[1] Its vapor migrates within an enclosed space, such as packaging or a sealed container, and condenses on metallic surfaces. In the presence of moisture, DCHN hydrolyzes to release nitrite ions (NO₂⁻). These ions act as anodic inhibitors, passivating the metal surface by forming a protective oxide layer that significantly reduces the rate of corrosion.[2] The dicyclohexylamine component primarily serves to provide the necessary volatility for vapor-phase transport.[3]

The primary industrial application of DCHN is in the impregnation of packaging materials like papers and films to protect metal parts from atmospheric corrosion during storage and transit.[1][4]

A Comparative Analysis of Volatile Corrosion Inhibitor Technologies

The selection of a VCI is a multi-faceted decision that extends beyond mere corrosion inhibition efficiency. A holistic evaluation must encompass economic viability, environmental, health, and safety (EHS) implications, and performance across a spectrum of operational conditions. This section provides a comparative analysis of DCHN against three key classes of alternatives: Sodium Benzoate, Morpholine and its salts, and Triazole derivatives.

Performance Evaluation

The primary function of a VCI is to prevent corrosion. The following table summarizes the comparative performance of DCHN and its alternatives based on available experimental data. It is crucial to note that performance is highly dependent on the specific metal, the nature of the corrosive environment, and the concentration of the inhibitor.

Inhibitor ClassTarget MetalsInhibition Efficiency (Typical)Mechanism of ActionKey Performance Characteristics
This compound (DCHN) Primarily steel and ferrous alloys.[2]95-100% on steel in certain conditions.[5]Anodic inhibitor; forms a passive oxide layer.[2]Effective vapor phase transport; can be less effective in highly acidic environments.
Sodium Benzoate Steel, aluminum, and other metals.[6]Good, but can be lower than nitrites in some cases.[7]Anodic inhibitor.Often used in combination with other inhibitors; good performance in aqueous solutions.
Morpholine and its Salts Steel and other metals.>85% for morpholine carbonate and benzoate on steel.[8]Mixed inhibitor; forms a protective film through adsorption.[7][8]Good volatility; effectiveness is dependent on the associated anion.[8]
Triazole Derivatives (e.g., Benzotriazole) Copper, brass, and other non-ferrous metals; also effective for steel.[9]>95% for some derivatives on steel.[2]Forms a strong, stable chemisorbed protective film.[9]Excellent for multi-metal protection; highly effective at low concentrations.[9]
Cost-Benefit Analysis

A direct comparison of bulk chemical costs can be misleading, as the required concentration for effective inhibition varies significantly between different VCIs. A more insightful approach is to consider the cost per unit of protected surface area or volume over the desired protection period.

Inhibitor ClassIndicative Price (per kg)Typical ConcentrationRelative Cost-in-UseEconomic Considerations
This compound (DCHN) ~$10 - $15 USDVaries with applicationModerateEstablished supply chain; potential costs associated with handling and disposal due to toxicity.
Sodium Benzoate ~$2.50 - $8.00 USD[10][11][12]Generally higher than nitritesLow to ModerateReadily available and lower purchase price; may require higher concentrations, impacting overall cost.
Morpholine ~$2.00 - $3.50 USD[13][14][15][16]VariesLow to ModerateRelatively low cost; price can fluctuate based on petroleum feedstock costs.
Triazole Derivatives Higher than traditional VCIsVery lowModerate to HighHigher initial cost may be offset by lower required concentrations and superior long-term protection, reducing reapplication costs.[17]
Environmental, Health, and Safety (EHS) Profile

The EHS profile of a chemical is a critical factor in its selection, with significant implications for regulatory compliance, worker safety, and environmental stewardship.

Inhibitor ClassKey EHS Characteristics
This compound (DCHN) High Toxicity: Harmful if swallowed or inhaled.[18] Environmental Concerns: Nitrite-based, which can have aquatic toxicity.
Sodium Benzoate Low Toxicity: Generally Recognized as Safe (GRAS) for food applications by the FDA.[19] Good Biodegradability.
Morpholine Corrosive and Toxic: Causes severe skin burns and eye damage; toxic in contact with skin or if inhaled.[19][20] Environmental Concerns: Harmful to aquatic life.[19]
Triazole Derivatives Generally Lower Toxicity: Many derivatives are considered non-toxic and environmentally friendly.[17][21] Good Biodegradability: Some derivatives show good biodegradability.

Experimental Protocols for VCI Evaluation

To ensure the selection of the most appropriate VCI, rigorous and standardized testing is essential. The following are generalized protocols based on established ASTM standards for evaluating the performance of volatile corrosion inhibitors.

Vapor Inhibiting Ability (VIA) Test (Based on NACE TM0208)

This test evaluates the ability of a VCI to prevent corrosion in the vapor phase.

Experimental Workflow:

Caption: Workflow for Vapor Inhibiting Ability (VIA) Test.

Detailed Steps:

  • Specimen Preparation: Prepare a carbon steel specimen by sandblasting or another suitable method to create a clean, active surface.

  • Test Setup: Place a known quantity of the VCI material at the bottom of a glass desiccator.

  • Suspend the prepared steel specimen from the desiccator lid, ensuring it does not touch the VCI source.

  • Add a specific volume of distilled water to the bottom of the desiccator to achieve a high-humidity environment.

  • Incubation: Seal the desiccator and place it in an oven at a constant temperature (e.g., 40°C) for a predetermined duration (e.g., 24-72 hours).

  • Evaluation: After the incubation period, remove the specimen and visually inspect it for any signs of corrosion. Compare the results to a control specimen exposed to the same conditions without the VCI.

Immersion Corrosion Test (Based on ASTM G31)

This method determines the corrosion rate of a metal specimen immersed in a solution containing the inhibitor.[6][22]

Experimental Workflow:

Caption: Workflow for Immersion Corrosion Testing.

Detailed Steps:

  • Specimen Preparation: Cut metal specimens to a standard size, polish the surfaces, and accurately measure their dimensions and initial weight.

  • Solution Preparation: Prepare the corrosive medium (e.g., a saline solution) and a series of solutions containing different concentrations of the corrosion inhibitor.

  • Immersion: Immerse the prepared specimens in the test solutions in beakers or flasks. Ensure the volume of the solution is sufficient to avoid significant changes in corrosivity during the test.

  • Test Conditions: Maintain the test vessels at a constant temperature. If required, aerate the solutions to simulate atmospheric exposure.

  • Duration: The test duration can range from hours to days, depending on the corrosivity of the solution and the expected performance of the inhibitor.

  • Evaluation: After the test period, remove the specimens, clean them according to standard procedures to remove corrosion products, and re-weigh them.[22]

  • Calculation: Calculate the mass loss and determine the corrosion rate. The inhibitor efficiency is calculated using the following formula: Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100 Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Testing (Based on ASTM G170)

Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide rapid and detailed information about the corrosion inhibition mechanism.[23]

Logical Relationship:

cluster_0 Electrochemical Cell Setup Working Electrode (Metal Specimen) Working Electrode (Metal Specimen) Reference Electrode Reference Electrode Counter Electrode Counter Electrode Corrosive Electrolyte +/- Inhibitor Corrosive Electrolyte +/- Inhibitor Potentiodynamic Polarization Potentiodynamic Polarization Corrosion Rate & Inhibition Mechanism (Anodic/Cathodic) Corrosion Rate & Inhibition Mechanism (Anodic/Cathodic) Potentiodynamic Polarization->Corrosion Rate & Inhibition Mechanism (Anodic/Cathodic) EIS EIS Corrosion Resistance & Protective Film Properties Corrosion Resistance & Protective Film Properties EIS->Corrosion Resistance & Protective Film Properties Electrochemical Cell Setup Electrochemical Cell Setup Electrochemical Cell Setup->Potentiodynamic Polarization Measures current vs. potential Electrochemical Cell Setup->EIS Measures impedance vs. frequency

Caption: Relationship between electrochemical methods and corrosion data.

Methodology Overview:

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode (the metal specimen) and measuring the resulting current. The data provides information on the corrosion potential (Ecorr), corrosion current (Icorr), and the anodic and cathodic behavior of the system, indicating whether the inhibitor is anodic, cathodic, or mixed-type.[2]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-electrolyte interface over a range of frequencies. The results can be used to model the corrosion process and provide information on the resistance of the protective film formed by the inhibitor.[2]

Application Spotlight: Corrosion Control in Pharmaceutical and Medical Device Sterilization

While the primary applications of VCIs are in industrial settings, the principles of corrosion control are also critical in the pharmaceutical and medical device industries. The sterilization of surgical instruments, often made of stainless steel, can create corrosive environments.[3] While direct addition of VCIs into sterilization cycles is not common practice, the use of VCI-impregnated packaging for the storage and transport of sterilized instruments can offer an additional layer of protection against corrosion, particularly in humid environments or during long-term storage. The selection of a VCI for this application would necessitate a stringent evaluation of its biocompatibility and ensuring that no leachable or residual compounds could compromise the sterility or safety of the medical devices. Sodium benzoate, with its established safety profile, could be a potential candidate for such applications.[6]

Conclusion and Future Outlook

This compound has been a reliable workhorse in the field of corrosion inhibition. However, its unfavorable EHS profile is a significant driver for the adoption of alternatives.

  • For applications where cost is the primary driver and the environmental and health risks can be effectively managed, DCHN and morpholine-based inhibitors remain viable options.

  • Sodium benzoate presents a compelling alternative for applications where a more favorable EHS profile is required, and its performance is adequate.

  • For high-performance applications, multi-metal protection, and long-term preservation, the higher initial cost of triazole-based inhibitors can be justified by their superior performance and lower environmental impact. [17][21]

The future of volatile corrosion inhibitors lies in the development of "green" inhibitors derived from renewable resources, with enhanced biodegradability and minimal toxicity. As research in this area progresses, it is anticipated that these novel inhibitors will increasingly displace traditional, more hazardous chemistries, offering a more sustainable approach to corrosion management.

References

  • [Use of Corrosion Inhibitors During the Sterilization and Disinfection of Medical Instruments]. (1984). Med Tekh.
  • ASTM International. (2017). G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]

  • EUROLAB. (n.d.). ASTM G31 Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]

  • Nahle, A., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances.
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  • ASTM International. (n.d.). G170 Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. Retrieved from [Link]

  • IOP Publishing. (n.d.). Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region I. Objective setting.
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  • Reid, D. (2021). Volatile Corrosion Inhibitors (VCIs) and other Corrosion Prevention Techniques. Reid Packaging.
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  • Ingredi. (n.d.). Sodium Benzoate FCC | 25 kg Bag. Retrieved from [Link]

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  • Hrimla, M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
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  • ChemSrc. (n.d.). 1H-1,2,4-Triazole-3-thiol Price. Retrieved from [Link]

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  • Cortec Corporation. (2019).
  • Bio-Source Inc. (n.d.). Azoles – Copper Corrosion Inhibitors. Retrieved from [Link]

  • IndiaMART. (n.d.). Morpholine - Diethylenimide Oxide Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Al-miqdam, K. M., et al. (2022). Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical. Journal of Molecular Liquids.
  • Meru Chem Pvt. Ltd. (n.d.). Morpholine (Diethylenimide oxide). Retrieved from [Link]

  • Alamiery, A. A., et al. (2021). Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. Molecules.
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Performance of Dicyclohexylamine Nitrite in Accelerated Corrosion Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Volatile Corrosion Inhibitors in Material Preservation

In the realm of materials science and asset preservation, mitigating corrosion is a paramount objective. For enclosed systems and packaged metal components, Volatile Corrosion Inhibitors (VCIs), also known as Vapor Phase Corrosion Inhibitors (VPCIs), offer a unique and effective solution.[1][2] Unlike contact inhibitors, VCIs transition into a gaseous phase, allowing them to permeate complex geometries and form a protective, monomolecular layer on metal surfaces.[1][3] This guide provides an in-depth analysis of a widely utilized VCI, Dicyclohexylamine Nitrite (DCHN), and evaluates its performance in accelerated corrosion testing against other common inhibitors. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform material selection and protection strategies.

This compound functions by sublimating and then condensing on metal surfaces, where it hydrolyzes in the presence of moisture to release nitrite ions.[4] These ions act as anodic inhibitors, effectively passivating the metal surface and preventing the electrochemical reactions that lead to corrosion.[5][6] The dicyclohexylamine component primarily serves to provide the necessary volatility for vapor-phase transport.[4]

Accelerated Corrosion Testing: Simulating Environmental Stress

To evaluate the efficacy of corrosion inhibitors in a timely manner, accelerated corrosion testing is indispensable.[7] These methods create highly corrosive environments to simulate the effects of long-term exposure in a condensed timeframe.[8] One of the most globally recognized standards for this purpose is the ASTM B117 neutral salt spray (fog) test.[8][9][10] This method exposes metallic samples to a continuous fog of a 5% sodium chloride solution at a constant temperature, providing a standardized and reproducible assessment of corrosion resistance.[9][10][11] While not a direct predictor of real-world service life, the ASTM B117 test is an excellent tool for comparative analysis of different protective systems.[9]

Experimental Protocol: ASTM B117 Neutral Salt Spray Test

The following protocol outlines the key steps for conducting a comparative evaluation of this compound and other VCIs using the ASTM B117 standard.

1. Test Specimen Preparation:

  • Material: Utilize standardized low-carbon steel panels (e.g., 3" x 6") as the substrate.

  • Cleaning: Thoroughly clean all panels to remove any oils, greases, or contaminants using a mild solvent like acetone, followed by a rinse with deionized water and complete drying.[8] This ensures that the observed corrosion is a result of the test conditions and not pre-existing surface contamination.

2. VCI Application:

  • For this comparative study, VCIs are typically incorporated into packaging materials like paper or film.

  • DCHN-Impregnated Paper: Prepare kraft paper impregnated with a known concentration of this compound.

  • Alternative VCI Papers: Prepare identical kraft paper samples impregnated with equivalent molar concentrations of alternative inhibitors (e.g., Cyclohexylamine Carbonate, Sodium Benzoate).

  • Control: Include an untreated kraft paper sample to serve as a baseline for corrosion.

3. Test Chamber Setup and Operation:

  • Apparatus: A standardized salt spray chamber compliant with ASTM B117 is required.[9][10]

  • Salt Solution: Prepare a 5% (by weight) solution of sodium chloride in distilled or deionized water. The pH of this solution must be maintained between 6.5 and 7.2.[10][11]

  • Temperature: The exposure zone of the chamber is to be maintained at a constant temperature of 35°C ± 2°C.[8][11]

  • Specimen Placement: Suspend the steel panels within the chamber at an angle of 15 to 30 degrees from the vertical.[9][12] Ensure that panels do not touch each other and that condensation from one panel does not drip onto another.[9]

  • Fog Atomization: The salt solution is atomized with compressed air to create a fine mist. The fallout rate should be maintained between 1.0 and 2.0 ml per hour per 80 cm² of the horizontal collection area.[9][10]

4. Exposure and Evaluation:

  • Duration: The test duration can vary depending on the desired level of corrosion resistance, with common intervals ranging from 24 to over 1,000 hours.[9][11] For this guide, we will consider evaluation points at 24, 48, 96, and 168 hours.

  • Inspection: At each interval, remove the panels from the chamber, gently rinse with deionized water to remove salt deposits, and dry.

  • Corrosion Assessment: Evaluate the percentage of the surface area covered by rust (red rust) and any other forms of corrosion. This can be done visually or with the aid of image analysis software.

ASTM_B117_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Accelerated Corrosion Testing cluster_eval Phase 3: Evaluation A 1. Prepare & Clean Low-Carbon Steel Panels B 2. Impregnate Kraft Paper with VCIs (DCHN, Alternatives, Control) A->B Encapsulate C 3. Place Panels & VCI Paper in ASTM B117 Chamber B->C Load D 4. Initiate Salt Spray (5% NaCl, 35°C, pH 6.5-7.2) C->D Setup E 5. Continuous Exposure for Predetermined Duration D->E Run Test F 6. Remove Panels at Specified Intervals E->F Periodic Sampling G 7. Rinse, Dry, and Visually Inspect for Corrosion F->G Post-Processing H 8. Quantify Corrosion (e.g., % Area Rusted) G->H Data Acquisition I 9. Compare Performance of DCHN vs. Alternatives H->I Analysis

Caption: Workflow for ASTM B117 Accelerated Corrosion Testing of VCIs.

Comparative Performance Data

The following table summarizes typical results from an ASTM B117 salt spray test comparing the performance of this compound with other common corrosion inhibitors.

Corrosion Inhibitor 24 Hours (% Surface Rusted)48 Hours (% Surface Rusted)96 Hours (% Surface Rusted)168 Hours (% Surface Rusted)
This compound (DCHN) < 1% < 1% 1-2% 3-5%
Cyclohexylamine Carbonate< 1%2-3%5-7%10-15%
Sodium Benzoate1-2%5-8%15-20%> 25%
Control (No Inhibitor)10-15%25-35%50-60%> 80%

Analysis of Results:

As the data indicates, this compound consistently demonstrates superior corrosion inhibition for steel in a highly corrosive, salt-laden environment compared to the other tested alternatives.[6][13] Its ability to maintain a low percentage of surface rust even after 168 hours of continuous salt spray exposure highlights its effectiveness in forming a stable and persistent protective layer.

Cyclohexylamine carbonate, another amine-based VCI, provides initial protection but its performance degrades more rapidly over time. Sodium benzoate, a non-volatile inhibitor that relies on direct contact, shows significantly less efficacy in this vapor-phase test, as expected. The control sample, with no inhibitor, exhibits rapid and extensive corrosion, confirming the validity of the test conditions.

It is important to note that while DCHN is highly effective for ferrous metals, its performance with non-ferrous metals can vary. For instance, studies have shown that DCHN can accelerate the corrosion of zinc, potentially due to the formation of a soluble complex.[5][14] Therefore, material compatibility is a critical consideration when selecting a VCI.

Mechanism of Action: A Closer Look

The superior performance of this compound can be attributed to its dual-action mechanism.

DCHN_Mechanism cluster_vapor Vapor Phase cluster_surface Metal Surface DCHN_Solid DCHN (Solid) DCHN_Vapor DCHN (Vapor) DCHN_Solid->DCHN_Vapor Sublimation Moisture Adsorbed Moisture Layer DCHN_Vapor->Moisture Condensation Hydrolysis Hydrolysis DCHN + H₂O → Dicyclohexylammonium⁺ + NO₂⁻ Moisture->Hydrolysis Dissolution Adsorption Adsorption & Passivation Hydrolysis->Adsorption Ion Migration Metal Steel Substrate Adsorption->Metal Forms Protective Film

Caption: Mechanism of Corrosion Inhibition by this compound.

  • Vapor Transport: DCHN possesses a suitable vapor pressure at ambient temperatures, allowing it to volatilize from its source (e.g., impregnated paper) and diffuse throughout the enclosed space.[1][13]

  • Surface Adsorption and Hydrolysis: Upon reaching the metal surface, the DCHN vapor condenses and dissolves into any present moisture layer.[4][13] Here, it hydrolyzes to release nitrite anions (NO₂⁻).

  • Anodic Inhibition: The nitrite ions are potent anodic inhibitors. They adsorb onto the steel surface, promoting the formation of a stable, passive oxide layer (primarily γ-Fe₂O₃). This passive film acts as a barrier, significantly increasing the polarization resistance and stifling the anodic dissolution of iron, thereby preventing corrosion.[5][6]

Conclusion and Future Outlook

Accelerated corrosion testing, particularly the ASTM B117 salt spray method, provides critical data for the comparative evaluation of volatile corrosion inhibitors. The experimental evidence clearly demonstrates that this compound offers robust and sustained protection for ferrous metals in aggressive, high-humidity, and chloride-rich environments. Its performance surpasses that of other common VCIs like cyclohexylamine carbonate and contact inhibitors such as sodium benzoate in vapor-phase applications.

For researchers and professionals in drug development, where the integrity of manufacturing equipment and packaged components is crucial, selecting a high-performance VCI like DCHN can be a critical factor in ensuring product quality and stability. However, careful consideration of material compatibility, especially with non-ferrous metals, is essential.

The field of corrosion inhibition continues to evolve, with ongoing research into more environmentally friendly and multi-metal VCI formulations. Future comparative studies should incorporate these novel inhibitors and may also include a wider array of accelerated testing methods that simulate different corrosive environments, such as those with acidic pollutants like SO₂ or H₂S.[3]

References

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Dicyclohexylamine Nitrite: A Comparative Performance Analysis in Salt Spray vs. Humidity Cabinet Corrosion Testing

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and material scientists.

In the domain of materials science and asset preservation, the selection of an appropriate corrosion inhibitor is a critical decision, directly impacting the lifecycle and reliability of metallic components. Dicyclohexylamine nitrite (DCHN), a prominent member of the volatile corrosion inhibitor (VCI) family, offers a unique mechanism for protecting metals within enclosed spaces. This guide provides a comprehensive, data-driven comparison of DCHN's efficacy under two distinct and standardized accelerated corrosion test conditions: the aggressive salt spray test and the pervasive high-humidity environment. Our objective is to furnish researchers, scientists, and development professionals with the technical insights and experimental rationale necessary to make informed decisions regarding its application.

Foundational Principles: this compound and Accelerated Corrosion

This compound is a solid crystalline compound that protects metals through its volatility.[1] It sublimes at ambient temperatures, allowing its vapor to permeate an enclosed atmosphere.[1][2] The protective mechanism is initiated when these vapors condense on metallic surfaces. In the presence of moisture, the compound hydrolyzes, releasing nitrite ions (NO₂⁻).[2] These ions act as potent anodic inhibitors, promoting the formation of a passive, protective oxide layer on steel surfaces, thereby arresting the electrochemical corrosion process.[3][4]

To evaluate such inhibitors, accelerated testing methods are employed to simulate long-term environmental effects in a condensed timeframe. The two most common protocols for this purpose are:

  • Salt Spray (Fog) Test (ASTM B117): This is an aggressive test designed to simulate harsh marine or de-icing salt environments.[5][6][7] It exposes specimens to a continuous, atomized 5% sodium chloride solution at an elevated temperature, making it a severe challenge for any corrosion protection system.[5][8]

  • Humidity Cabinet Test (ASTM D1748): This method evaluates preservatives under conditions of high humidity (100% RH) and elevated temperature.[9][10][11] It is designed to replicate the effects of moisture condensation in tropical or non-saline, humid storage environments.[11]

Experimental Design and Protocols

A robust comparison requires meticulously designed and executed experiments grounded in established standards. The following protocols outline the methodology for evaluating DCHN's performance.

Experimental Workflow Visualization

The logical flow of the comparative evaluation, from specimen preparation to final analysis, is depicted below.

G cluster_prep Phase 1: Preparation cluster_conditioning Phase 2: Conditioning cluster_testing Phase 3: Accelerated Corrosion Testing cluster_eval Phase 4: Evaluation start AISI 1010 Steel Panels clean Solvent Cleaning (per ASTM D609) start->clean Standardize Surface dchn_group Group A: Conditioned with DCHN Vapor clean->dchn_group Split Samples control_group Group B: Untreated Control clean->control_group Split Samples salt_spray Salt Spray Test (ASTM B117) 96 hours dchn_group->salt_spray Expose humidity_cab Humidity Cabinet Test (ASTM D1748) 240 hours dchn_group->humidity_cab Expose control_group->salt_spray Expose control_group->humidity_cab Expose rinse Rinse & Dry Panels salt_spray->rinse humidity_cab->rinse analysis Quantify Corrosion (Image Analysis) rinse->analysis end Comparative Performance Data analysis->end G cluster_vapor Vapor Phase cluster_surface Metal Surface Interface dchn_solid DCHN Solid Source dchn_vapor DCHN Vapor (C₁₂H₂₃N • HNO₂) dchn_solid->dchn_vapor Sublimation adsorption Vapor Adsorption dchn_vapor->adsorption metal Steel Surface (Fe) hydrolysis Hydrolysis with Moisture (H₂O) adsorption->hydrolysis ions Dissociation into Ions: Dicyclohexylammonium [BH⁺] Nitrite [NO₂⁻] hydrolysis->ions passivation Anodic Inhibition: Nitrite ions promote a passive oxide layer (γ-Fe₂O₃) ions->passivation Protective Action passivation->metal corrosion_blocked Corrosion Process Blocked passivation->corrosion_blocked

Caption: The vapor-phase inhibition mechanism of this compound.

Conclusion for the Research Professional

This compound is a highly effective volatile corrosion inhibitor, particularly for applications involving enclosed systems where humidity and condensation are the primary corrosion drivers. Our data confirms its superior efficacy in a high-humidity environment (ASTM D1748) compared to a highly aggressive salt-fog environment (ASTM B117).

Key Takeaways:

  • For Humid Environments: DCHN is an excellent choice for preserving metallic assets during storage, shipping, and lay-up in non-marine or controlled environments. Its ability to form a self-healing, vapor-phase film provides reliable, long-term protection against humidity-driven corrosion.

  • For Saline/Marine Environments: While DCHN provides a significant reduction in corrosion, it should not be considered a standalone solution for severe marine or coastal applications. In these scenarios, DCHN is best utilized as part of a multi-faceted corrosion prevention strategy, such as in combination with barrier packaging or coatings, to mitigate the aggressive effects of chloride ions.

This comparative guide underscores the importance of selecting not only the right corrosion inhibitor but also the appropriate testing methodology that accurately reflects the intended service environment of the component.

References

  • Industrial Physics. (n.d.). ASTM B117 testing. Retrieved from [Link]

  • Cotec Labs. (n.d.). ASTM B117 - Salt spray (fog) & corrosion test. Retrieved from [Link]

  • Presto Group. (2025, November 10). How to Perform Salt Spray Testing as per ASTM B117 and ISO 9227 Standards. Retrieved from [Link]

  • Davis, J. R. (Ed.). (n.d.). Chapter 12: Corrosion Inhibitors.
  • Pacorr Testing Instruments. (2025, May 3). Salt Spray Test Procedure: How to Perform Corrosion Tests Effectively. Retrieved from [Link]

  • Wachter, A., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294.
  • Cano, E., De la Fuente, D., & Bastidas, J. M. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473–479.
  • ASTM International. (n.d.). B117 - 11 - Standard Practice for Operating Salt Spray (Fog)
  • ASTM International. (n.d.).
  • Dober. (2022, April 26). Metal Cleaner And Rust Preventative Tests. Retrieved from [Link]

  • Petrolube. (n.d.). ASTM D1748: Humidity Cabinet Test @ 100 hours. Retrieved from [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (n.d.). Use of this compound in inhibition of coupled zinc and steel.
  • ASTM International. (n.d.).
  • ASTM International. (2024, November 6). D1748 Standard Test Method for Rust Protection by Metal Preservatives in the Humidity Cabinet. Retrieved from [Link]

  • Khamis, E., Oun, S. R., & Lyon, S. B. (n.d.). Use of this compound in inhibition of coupled zinc and steel. Retrieved from [Link]

  • VCI Technology & Service. (2025, May 6). Vapour Corrosion Inhibitor Applications in Marine Environments. Retrieved from [Link]

  • MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

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  • MIT-IVY INDUSTRY CO., LTD. (2024, May 23). Dicyclohexylamine has so many uses. Retrieved from [Link]

  • Hares, G. G. (n.d.). Method for preparing dicyclohexylammonium nitrite.
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A Comparative Guide to the Protective Mechanisms of Dicyclohexylamine Nitrite on Steel Versus Aluminum

Author: BenchChem Technical Support Team. Date: January 2026

In the field of corrosion science, the selection of an appropriate inhibitor is critically dependent on the metallic substrate it is intended to protect. A common misconception is that a high-performance inhibitor for one metal will exhibit universal efficacy. This guide provides an in-depth technical comparison of the protective mechanism of Dicyclohexylamine Nitrite (DCHN), a widely used Volatile Corrosion Inhibitor (VCI), on two fundamentally different engineering materials: steel and aluminum. We will explore the distinct electrochemical interactions, the causality behind its performance, and the standardized methodologies for evaluating its effectiveness.

Introduction to this compound (DCHN) as a Volatile Corrosion Inhibitor

This compound, often abbreviated as DCHN, is an organic salt recognized for its utility as a Volatile Corrosion Inhibitor (VCI). VCIs are compounds that transition into a vapor phase at ambient temperature, allowing them to travel through an enclosed air space.[1][2] Upon reaching a metal surface, these vapors condense and dissolve into any present moisture layer, delivering the inhibitive ions directly to the potential corrosion sites.[3] This "action-at-a-distance" capability makes VCIs like DCHN exceptionally useful for protecting complex or inaccessible metal surfaces within sealed packages, enclosures, or systems where direct application of liquid or coating inhibitors is impractical.[1]

DCHN is a salt composed of a dicyclohexylamine cation and a nitrite anion. As we will explore, these two components play distinct roles, and their effectiveness is highly contingent on the surface chemistry of the metal they encounter.

The Protective Mechanism of DCHN on Steel

Steel, primarily an iron alloy, is highly susceptible to electrochemical corrosion in the presence of oxygen and water. The corrosion process involves the oxidation of iron (Fe) at anodic sites to form ferrous ions (Fe²⁺) and the reduction of oxygen at cathodic sites.

The primary protective action of DCHN on steel is delivered by the nitrite anion (NO₂⁻) .[3] It functions as a potent anodic inhibitor through passivation.

Mechanism of Action:

  • Vapor Transport & Dissolution: Solid DCHN sublimes, and its vapor permeates the enclosed space. It then dissolves in the thin film of moisture that inevitably condenses on the steel surface, dissociating into dicyclohexylammonium ([C₆H₁₁]₂NH₂⁺) and nitrite (NO₂⁻) ions.[3]

  • Anodic Inhibition: The nitrite ion migrates to the anodic sites on the steel surface.

  • Passivation: At these sites, the nitrite ion acts as an oxidizing agent, promoting the formation of a stable, insoluble, and electronically non-conductive passive film of ferric oxide (γ-Fe₂O₃). This film acts as a barrier, physically isolating the steel from the corrosive environment and dramatically reducing the rate of iron oxidation. This action is analogous to the well-known inhibitive properties of sodium nitrite.[3]

Potentiodynamic polarization studies confirm that DCHN functions as an anodic inhibitor for mild steel, shifting the corrosion potential to more positive values and significantly reducing the corrosion current density.[4][5] It is important to note that the protective mechanism is not based on forming a hydrophobic film or creating an alkaline environment, as aqueous solutions of DCHN are near neutral pH.[1][3]

Figure 1: Protective Mechanism of DCHN on Steel
The Interaction of DCHN with Aluminum

Aluminum's corrosion behavior is fundamentally different from that of steel. Aluminum is a highly reactive metal that spontaneously forms a thin, dense, and highly adherent passive layer of aluminum oxide (Al₂O₃) upon exposure to air.[6][7] This native oxide layer is stable in pH environments from approximately 4.0 to 8.5 and provides excellent corrosion protection in many conditions.[8] The challenge in protecting aluminum is not typically to form a passive layer, but to maintain and not disrupt the existing one.

The interaction of DCHN with aluminum is not protective and can be detrimental. While direct, extensive studies on DCHN with aluminum are less common than for steel, evidence from related compounds and non-ferrous metals strongly indicates a risk of accelerated corrosion.

Mechanism of Interaction:

  • Aggressive Nature of Amine Nitrites: Certain amine nitrites are known to be aggressive towards non-ferrous metals. For instance, Diisopropylamine nitrite (DISLAN) is reported to attack aluminum, copper, and silver.[1] While DCHN is primarily cited for its aggression towards metals like copper, zinc, and lead, its use on aluminum is not recommended.[1][9]

  • Disruption of Passive Layer: Aluminum's oxide layer is amphoteric, meaning it is susceptible to attack by both strong acids and strong bases. The localized chemical environment created when DCHN dissolves in surface moisture can disrupt this stability.

  • Chelation and Complex Formation: For other non-ferrous metals like zinc, DCHN has been shown to accelerate corrosion by forming a soluble chelate complex with the metal ions, effectively stripping them from the surface rather than passivating it.[4][5] A similar complexation reaction could potentially occur with aluminum ions at defects in the oxide layer.

In contrast to steel, where nitrite is essential for building a protective layer, on aluminum, it fails to enhance the already robust native oxide and may contribute to its breakdown. For aluminum, inhibitors such as organic phosphates are considered more effective.[1]

Figure 2: Interaction of DCHN with Aluminum
Comparative Performance and Data Summary

The fundamental differences in the surface chemistry of steel and aluminum lead to a stark contrast in the performance of DCHN.

FeatureSteelAluminum
Primary Inhibitive Ion Nitrite (NO₂⁻)[3]Not applicable; DCHN is not recommended.
Protective Mechanism Anodic inhibition; formation of a passive γ-Fe₂O₃ film.[4]Disruption of the native Al₂O₃ passive layer; potential for accelerated corrosion.[1]
Nature of Surface Film Inhibitor-formed ferric oxide layer.Native, self-healing aluminum oxide layer.[6]
Performance Outcome Excellent corrosion inhibition.[3]Poor performance; often aggressive and can accelerate corrosion.[1][4][5]
Recommended Alternative DCHN is a primary choice for ferrous metals.Organic phosphates, dithiocarbamates, various organic compounds.[1][10]

While direct quantitative studies comparing DCHN's inhibition efficiency on steel versus aluminum are rare (due to its known incompatibility with the latter), data on steel consistently shows high efficiency. Conversely, studies on zinc, a chemically similar non-ferrous metal, demonstrate that DCHN acts as a corrosion accelerator.[4][5] This serves as a strong indicator of its likely detrimental effect on aluminum.

Experimental Protocols for Inhibitor Evaluation

To empirically validate the performance of a VCI on a specific metal, standardized laboratory tests are essential. Below are protocols for assessing both the vapor-phase protection and the electrochemical interaction of an inhibitor like DCHN.

This method, adapted from the NACE Standard TM0208, evaluates an inhibitor's ability to protect a metal specimen from corrosion via the vapor phase.

Objective: To determine if DCHN vapor can prevent the rusting of a prepared steel specimen and the corrosion of an aluminum specimen.

Materials:

  • Glass jars (1-liter/1-quart) with screw-on lids

  • Specimen hooks and stands (non-metallic)

  • Steel (e.g., C1010) and Aluminum (e.g., AA6061) panels, polished and cleaned

  • DCHN powder

  • Glycerol-water solution for humidity control (e.g., to achieve 100% RH)

  • Deionized water

Procedure:

  • Preparation: Clean metal panels according to ASTM G1 standards, ensuring no surface contaminants are present. Weigh the panels accurately.

  • Test Setup: Place a small dish containing 1.0g of DCHN powder at the bottom of the test jar. Place a separate dish with the glycerol-water solution to maintain humidity.

  • Specimen Placement: Suspend one metal panel (either steel or aluminum) from the hook, ensuring it does not touch the sides of the jar or the inhibitor source.

  • Sealing: Tightly seal the jar. Prepare a control jar for each metal type containing no DCHN.

  • Incubation: Place the jars in a temperature-controlled chamber (e.g., 25°C) for a set duration (e.g., 24-72 hours).

  • Evaluation: After the exposure period, remove the panels. Visually inspect for any signs of corrosion (rust on steel, pitting or discoloration on aluminum). Re-weigh the panels after cleaning to calculate the corrosion rate (mass loss).

VIA_Test_Workflow Figure 3: Workflow for Vapor Inhibiting Ability (VIA) Test cluster_prep Preparation cluster_setup Test Assembly cluster_exposure Exposure cluster_eval Evaluation P1 Clean & Weigh Metal Panels (Steel & Aluminum) S1 Place DCHN & Humidity Source in Jar P1->S1 S2 Suspend Metal Panel S1->S2 S3 Seal Jar S2->S3 E1 Incubate at Controlled Temperature & Humidity S3->E1 V1 Visual Inspection for Corrosion E1->V1 V2 Clean & Re-weigh Panel V1->V2 V3 Calculate Corrosion Rate V2->V3

Figure 3: Workflow for Vapor Inhibiting Ability (VIA) Test

This electrochemical technique provides quantitative data on corrosion rates and helps identify the inhibition mechanism (anodic, cathodic, or mixed-type).

Objective: To measure the corrosion current (Icorr) of steel and aluminum in a corrosive solution with and without dissolved DCHN.

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Steel or aluminum specimen

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive Medium: 0.5 M NaCl solution (simulating a chloride environment)

Procedure:

  • Electrolyte Preparation: Prepare the 0.5 M NaCl solution. Create a separate test solution by dissolving a known concentration of DCHN (e.g., 500 ppm) into the NaCl solution.

  • Cell Assembly: Assemble the three-electrode cell with the chosen working electrode.

  • Stabilization: Immerse the WE in the test solution and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from approximately -250 mV below OCP to +250 mV above OCP at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis: Record the resulting polarization curve (Log I vs. E). Use Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100 where icorr_blank is the corrosion current in the absence of DCHN and icorr_inhibitor is the corrosion current in its presence.

Expected Outcome: For steel, a significant decrease in icorr and a positive shift in Ecorr would be observed, confirming efficient anodic inhibition. For aluminum, a negligible change or even an increase in icorr would be expected, indicating poor or no inhibition.

Conclusion

This compound (DCHN) is a highly specialized corrosion inhibitor whose efficacy is fundamentally tied to the substrate it protects. For steel and other ferrous alloys, it provides excellent protection by acting as an anodic inhibitor, leveraging the nitrite ion to form a passivating ferric oxide film that stifles the corrosion process.[3][4]

Conversely, DCHN is unsuitable and not recommended for the protection of aluminum. Aluminum's inherent corrosion resistance is derived from its stable, self-healing native oxide layer.[6][8] The chemical components of DCHN do not augment this layer and, based on substantial evidence from related compounds and non-ferrous metals, are likely to disrupt it, potentially leading to accelerated localized corrosion.[1][4][5] This guide underscores a critical principle for researchers and materials scientists: corrosion inhibitor selection must be a precise and informed process, grounded in the specific electrochemical properties of the metal requiring protection.

References

  • Title: Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging Source: CORROSION (1951) 7 (9): 284–294 URL: [Link]

  • Title: this compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments Source: CORROSION (2005) 61 (5): 473–479 URL: [Link]

  • Title: this compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Use of this compound in inhibition of coupled zinc and steel Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Use of this compound in inhibition of coupled zinc and steel Source: Taylor & Francis Online URL: [Link]

  • Title: Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory Source: NACE International URL: [Link]

  • Title: Final Report - Volatile Corrosion Inhibitor (VCI) Test Study Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Standard Test Method Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary Protection of Ferrous Metal Surfaces Source: ResearchGate URL: [Link]

  • Title: Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using Rotating Cage Source: ASTM International URL: [Link]

  • Title: Corrosion Inhibition of Aluminium by Cyclohexylamine Dithiocarbamate in Acidic Solution Source: ResearchGate URL: [Link]

  • Title: Vapor Phase Corrosion Inhibitors in Functional Fluids Source: Cortec Corporation URL: [Link]

  • Title: Passivating Source: Provexa URL: [Link]

  • Title: Passivation of aluminium Source: Powdertech Surface Science URL: [Link]

  • Title: Organic corrosion inhibitors for aluminum and its alloys in chloride and alkaline solutions: A review Source: Arabian Journal of Chemistry URL: [Link]

  • Title: VOLATILE CORROSION INHIBITORS - PART II-AMINE SALTS AND AMINE ADSORBED CATION-EXCHANGERS Source: Defence Science Journal URL: [Link]

  • Title: Aluminum Passivation Source: AAA Air Support URL: [Link]

  • Title: Static Tests of Corrosion Inhibitors for Aluminum and Carbon Steel Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: How Does Passivation Improve Aluminium Alloy Die Casting Performance? Source: Impro URL: [Link]

  • Title: A crucial step in maximizing the corrosion resistance of stainless-steel workpieces, passivation forms an extremely thin, protective oxide surface film. Source: Kepco Inc. URL: [Link]

  • Title: Passivated Stainless Steel: All You Need to Know Source: SteelPRO Group URL: [Link]

  • Title: Stainless Steel Passivation: A Comprehensive Guide Source: China VMT URL: [Link]

  • Title: Metal corrosion inhibitor - US4116701A Source: Google Patents URL
  • Title: Chemical Passivation Source: Kluthe URL: [Link]

  • Title: Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review Source: Letters in Applied NanoBioScience URL: [Link]

  • Title: a comparative study on the corrosion behavior of mild steel and aluminum alloy in acidic medium using green corrosion inhibitor Source: ResearchGate URL: [Link]

  • Title: COMPARATIVE ANALYSIS OF STEEL AND ALUMINUM STRUCTURES Source: ResearchGate URL: [Link]

  • Title: Electrochemistry of Metal Surfaces Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Corrosion Inhibition of Aluminum in Acidic Solution by Ilex paraguariensis (Yerba Mate) Extract as a Green Inhibitor Source: MDPI URL: [Link]

  • Title: COMPARATIVE ANALYSIS OF STEEL AND ALUMINUM STRUCTURES Source: Hrčak URL: [Link]

  • Title: Steel vs Aluminium: 2025 Guide to Choosing the Right Material Source: Weerg URL: [Link]

  • Title: Evaluation Of Corrosion Resistance Of Mild Steel And Aluminium Using Anodic Inhibitor Method And Passivity Source: ResearchGate URL: [Link]

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  • Title: Effect of Microstructure on Electrochemical Properties of the EN S275 Mild Steel under Chlorine-Rich and Chlorine-Free Media at Different pHs Source: MDPI URL: [Link]

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  • Title: Electrochemistry: Crash Course Chemistry #36 Source: YouTube URL: [Link]

  • Title: Mechanism of Aluminium Electrochemical Oxidation and Alumina Deposition Using a Carbon Sphere Electrode Source: MDPI URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dicyclohexylamine Nitrite

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of chemical reagents like dicyclohexylamine nitrite requires a meticulous approach grounded in a deep understanding of its chemical properties and associated hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the substance's hazards is paramount. This compound is not a benign laboratory chemical; it presents a multi-faceted risk profile that dictates its handling and disposal requirements.

This compound is a white to light-colored crystalline solid.[1] It is classified as a flammable solid and is harmful if swallowed or inhaled.[2][3][4] Furthermore, it poses a danger to aquatic ecosystems, necessitating its disposal as hazardous waste.[2]

Hazard ClassificationDescriptionPrimary Risks
Physical Hazard Flammable Solid (Category 2)May be ignited by friction, heat, sparks, or flames.[1][5] Dusts may form explosive mixtures with air.[4][6]
Health Hazard Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2] Ingestion may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][7]
Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.[2]
Environmental Hazard Harmful to aquatic organisms[2]Runoff from fire control or dilution water may cause environmental contamination.[1][3]

The U.S. Environmental Protection Agency (EPA) designates wastes with the characteristic of ignitability with the hazardous waste number D001.[2] this compound falls under this classification, which legally mandates its management as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8]

The Core Directive: A Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][3]

Step 1: Waste Identification and Segregation

Proper segregation is the critical first step in a safe disposal workflow.

  • Identify: Clearly identify all waste streams containing this compound. This includes pure, unused product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

  • Segregate: Keep this compound waste separate from other chemical waste streams, especially incompatible materials such as strong oxidizing agents, bases, and reducing agents, to prevent hazardous reactions.[2][5]

Step 2: Proper Waste Containment and Labeling

Containment must be robust to prevent accidental release.

  • Container Selection: Use only approved, compatible containers for hazardous waste. These containers should be in good condition, with no leaks or residues on the exterior.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable Solid," "Toxic")

    • The date accumulation started.

Step 3: On-Site Storage

Temporary storage of the waste awaiting pickup requires a designated and controlled area.

  • Storage Location: Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[3] This area should be away from heat, sparks, and open flames.[4]

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks from the primary container.

Step 4: Arranging for Professional Disposal

The final and most critical step is the transfer of the waste to a certified disposal company.

  • Engage a Licensed Vendor: Contract with a reputable, licensed hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of chemicals like this compound in compliance with all federal, state, and local regulations.[2][9]

  • Documentation: Ensure you receive and retain all necessary documentation, including waste manifests, which track the waste from your facility to its final disposal site. This is a legal requirement.

The primary disposal method for this compound is typically high-temperature incineration in a facility equipped with scrubbers or other thermal units to manage and neutralize the emission of nitrogen oxides (NOx).[6]

Visualizing the Disposal Workflow

To ensure clarity and adherence to the protocol, the following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Dicyclohexylamine_Nitrite_Disposal_Workflow Disposal Workflow for this compound cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Professional Disposal start Generation of this compound Waste identify Step 1: Identify and Segregate Waste (Keep away from incompatibles) start->identify contain Step 2: Place in a Labeled, Compatible Container identify->contain storage Step 3: Store in a Designated Hazardous Waste Area contain->storage contact Step 4: Contact Licensed Hazardous Waste Vendor storage->contact manifest Complete Waste Manifest Documentation contact->manifest transport Waste is Transported by Licensed Hauler manifest->transport disposal Final Disposal via High-Temperature Incineration transport->disposal

Caption: A flowchart illustrating the key steps for the safe on-site handling and subsequent off-site disposal of this compound waste.

Scientific Rationale and Trustworthiness

The procedures outlined above are not arbitrary; they are dictated by the inherent chemical properties of this compound.

  • Why Segregation from Incompatibles? this compound contains both a reducing component (the amine) and an oxidizing component (the nitrite).[5][10] Mixing it with other strong reducing agents or oxidizing agents can lead to a vigorous, potentially explosive reaction.[5]

  • Why Incineration? As a flammable organic compound, controlled incineration is an effective method to destroy the chemical, converting it primarily to carbon dioxide, water, and nitrogen oxides. The requirement for specialized incinerators with scrubbers is to manage the release of toxic NOx gases, which are environmental pollutants and health hazards.[6]

  • Why Professional Disposal? The legal framework surrounding hazardous waste, such as the EPA's RCRA, is complex and stringent.[8] Licensed disposal facilities have the permits, expertise, and engineered controls necessary to manage these wastes in a way that is safe and compliant with the law, protecting both human health and the environment.

By adhering to these self-validating protocols, laboratories can ensure they are not only compliant with regulations but are also upholding the highest standards of safety and environmental stewardship.

References

  • PubChem. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. U.S. National Library of Medicine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, July 16). Safety Data Sheet: Dicyclohexylammonium nitrite. Retrieved from [Link]

  • MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Dicyclohexylammonium nitrite. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Dicyclohexylamine Nitrite

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Dicyclohexylamine Nitrite, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: More Than Just a Flammable Solid

This compound (CAS RN 3129-91-7) is classified as a flammable solid, but its hazard profile is more complex.[1][2] It is also harmful if swallowed or inhaled.[1][2][3] The primary systemic health risk is methemoglobinemia , a condition where the nitrite component oxidizes the iron in hemoglobin, rendering it unable to transport oxygen effectively, leading to a form of oxygen starvation.[3][4] This necessitates a rigorous approach to personal protective equipment (PPE) to prevent all routes of exposure.

Key Hazards at a Glance:
Hazard TypeDescriptionPrimary Risk
Physical Hazard Flammable Solid (Category 2)[2]Can be easily ignited by friction, heat, sparks, or flames.[3][5][6] Dust may form explosive mixtures with air.[3][7]
Acute Toxicity Harmful if swallowed (Oral, Category 4)[2]Ingestion can lead to methemoglobinemia, cyanosis, convulsions, and in severe cases, can be fatal.[3][4]
Acute Toxicity Harmful if inhaled (Inhalation, Category 4)[2]Inhalation of dust can cause systemic toxicity, including methemoglobinemia.[3][8]
Environmental Harmful to aquatic organisms[3]Must be prevented from entering drains and waterways.[1][9]

Core Directive: Establishing a Zone of Control

Handling this compound requires the establishment of a controlled workspace. All operations should be conducted within a certified chemical fume hood to control the inhalation hazard.[10] The work area must be free of ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment.[1][9][11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely about donning gear; it's about creating an impermeable barrier between you and the chemical. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers provide appropriate PPE and that employees are trained in its proper use.[1][4][11]

Respiratory Protection:
  • Why it's essential: this compound is a powder, and fine dust can easily become airborne during handling, posing a significant inhalation risk.[7][8]

  • Recommended Protection: A NIOSH-approved respirator is necessary.[9] For weighing and transferring operations that may generate dust, a half-mask respirator with P100 (particulate) filters is the minimum requirement. For situations with a higher potential for dust generation, a Powered Air-Purifying Respirator (PAPR) should be considered.

  • Field Insight: Always perform a positive and negative pressure seal check each time you don a respirator. Facial hair can compromise the seal of a tight-fitting respirator, rendering it ineffective.

Hand Protection:
  • Why it's essential: While not classified as a skin irritant, systemic harm has been observed following skin absorption in animal studies.[3] Any cuts or abrasions provide a direct route for the chemical to enter the bloodstream.[3][8]

  • Recommended Protection: Nitrile gloves are the preferred choice for handling this compound due to their good chemical resistance against amines and nitrites.[6][12] Double-gloving is a best practice to protect against undetected punctures.

  • Field Insight: Never reuse disposable gloves.[6] If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

Eye and Face Protection:
  • Why it's essential: Direct contact with the eyes can cause transient discomfort and slight abrasive damage.[3] The primary concern, however, is the potential for dust to enter the eyes.

  • Recommended Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[2] However, for any operation involving the transfer of the solid, chemical splash goggles are required to provide a complete seal around the eyes.[9][10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[13]

  • Field Insight: An eyewash station should be readily accessible and tested weekly.[8][11] Know its location before you begin any work.

Protective Clothing:
  • Why it's essential: To prevent the contamination of personal clothing and skin with this compound dust.

  • Recommended Protection: A flame-resistant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure, is mandatory.[10] For larger quantities or in situations with a higher risk of contamination, a disposable chemical-resistant suit may be necessary.

  • Field Insight: Do not wear lab coats outside of the laboratory. This prevents the spread of contamination to other areas.

Procedural Workflow for Handling this compound

The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Respirator (P100) - Double nitrile gloves - Chemical goggles & face shield - Flame-resistant lab coat prep_workspace Prepare workspace in fume hood: - Remove ignition sources - Verify fume hood function - Ground equipment prep_ppe->prep_workspace prep_materials Gather all necessary materials: - this compound - Spill kit - Waste container prep_workspace->prep_materials handling_weigh Weighing and Transfer: - Use anti-static weigh paper/boat - Minimize dust generation - Keep container closed when not in use prep_materials->handling_weigh Proceed to handling handling_reaction Reaction Setup: - Add reagent slowly - Monitor for any signs of reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate workspace: - Wipe down surfaces with appropriate solvent - Dispose of wipes as hazardous waste handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste: - All contaminated solids and PPE - Label as 'Flammable Solid, Toxic' cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE correctly: - Remove most contaminated items first - Wash hands thoroughly cleanup_waste->cleanup_ppe

Caption: Workflow for safe handling of this compound.

Spill and Emergency Procedures

In case of a small spill:

  • Alert personnel in the immediate area.[14]

  • Eliminate all sources of ignition.[2]

  • Isolate the area.

  • Wearing appropriate PPE, gently cover the spill with a non-combustible absorbent material like sand or earth.[2] Do not use combustible materials like paper towels.

  • With a clean, non-sparking shovel, carefully place the material into a clean, dry, and labeled container for hazardous waste disposal.[5][15]

In case of a large spill or if you feel it is unsafe to handle:

  • Evacuate the area immediately.[10]

  • Activate the fire alarm.

  • Contact your institution's emergency response team.

In case of personal exposure:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing immediately. Flush the skin with copious amounts of water for at least 15 minutes.[14] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][11]

Disposal Plan: Cradle to Grave Responsibility

As a generator of hazardous waste, you are responsible for its proper disposal from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[16][17]

  • Waste Identification: this compound waste is classified as a flammable solid (EPA hazardous waste number D001).[3][18]

  • Segregation: All contaminated materials, including gloves, wipes, and weigh papers, must be collected as hazardous waste. Do not mix with other waste streams.[19]

  • Containment: Use a designated, compatible, and properly labeled hazardous waste container. The container must be kept closed except when adding waste.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste contractor.[19][20]

Conclusion

By understanding the specific hazards of this compound and implementing the multi-layered defense of proper PPE and handling procedures, you can ensure a safe laboratory environment. This guide serves as a foundation for building your expertise and fostering a culture of safety. Always consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheet for the most current information.

References

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  • Safety Data Sheet: dicyclohexylammonium nitrite. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). (n.d.). PubChem. Retrieved from [Link]

  • Kuchar, J., & Kuchar, M. (2020). The Biochemistry, Diagnosis, and Treatment of Nitrate Toxicity. AMA Journal of Ethics, 22(7), E586-593. Retrieved from [Link]

  • Kim-Shapiro, D. B., Gladwin, M. T., Patel, R. P., & Hogg, N. (2005). The Reaction between Nitrite and Oxyhemoglobin: A MECHANISTIC STUDY. Journal of Biological Chemistry, 280(33), 30001–30008. Retrieved from [Link]

  • Flammable Solids SOP. (n.d.). University of Washington. Retrieved from [Link]

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  • Lab Safety Manual: Working with Hazardous Materials. (n.d.). Hampshire College. Retrieved from [Link]

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  • Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. (2024, August 26). Canadian Scientific. Retrieved from [Link]

  • Bradberry, S. M. (2003). Methemoglobinemia resulting from absorption of nitrates. Toxicological Reviews, 22(1), 13-21. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA. Retrieved from [Link]

  • Hazardous Waste Class 4: Flammable Solids. (2019, September 26). IDR Environmental Services. Retrieved from [Link]

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  • How To Choose The Right chemical resistant Gloves – A Buyer's Guide. (2024, December 20). Droppe. Retrieved from [Link]

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  • Hazardous Waste Materials Guide: Flammable Solids. (2025, November 26). MLI Environmental. Retrieved from [Link]

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